molecular formula C10H15Cl2FN2 B1443791 2-(4-Fluorophenyl)piperazine dihydrochloride CAS No. 65709-34-4

2-(4-Fluorophenyl)piperazine dihydrochloride

Cat. No.: B1443791
CAS No.: 65709-34-4
M. Wt: 253.14 g/mol
InChI Key: JELQVAKRTAIBQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C10H15Cl2FN2 and its molecular weight is 253.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Fluorophenyl)piperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)piperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-fluorophenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2.2ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;;/h1-4,10,12-13H,5-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELQVAKRTAIBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857189
Record name 2-(4-Fluorophenyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65709-34-4
Record name 2-(4-Fluorophenyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Master File: 2-(4-Fluorophenyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Fluorophenyl)piperazine dihydrochloride (CAS 65709-34-4) is a specialized C-substituted piperazine scaffold used primarily as a chiral building block in the synthesis of high-affinity ligands for G-protein coupled receptors (GPCRs), particularly Neurokinin-1 (NK1) antagonists and peptidomimetics.[1][2]

Unlike its more common isomer, 1-(4-fluorophenyl)piperazine (pFPP, a serotonin agonist), this compound features the phenyl ring attached to the C2 carbon of the piperazine ring. This structural distinction introduces a chiral center, rigidifies the conformational space of the piperazine ring, and allows for orthogonal functionalization of the N1 and N4 nitrogen atoms. This guide details the physicochemical profile, synthesis pathways, and handling protocols required to utilize this scaffold effectively in drug discovery.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

The dihydrochloride salt form ensures stability and water solubility, but the compound must often be converted to its free base for organic synthesis applications.

Property Technical Specification
Chemical Name 2-(4-Fluorophenyl)piperazine dihydrochloride
CAS Number 65709-34-4
Molecular Formula C₁₀H₁₃FN₂ · 2HCl
Molecular Weight 253.14 g/mol (Salt) / 180.22 g/mol (Free Base)
Structure Type C-Substituted Piperazine (Chiral Center at C2)
Appearance White to off-white crystalline solid
Solubility High in Water, Methanol; Low in DCM, Ether (as salt)
SMILES FC1=CC=C(C2NCCNC2)C=C1.Cl.Cl
Key Distinction NOT 1-(4-fluorophenyl)piperazine (Serotonergic agent).[1][3] The phenyl group is on the carbon backbone.

Synthesis & Manufacturing Pathways

The synthesis of 2-arylpiperazines is more complex than N-arylpiperazines due to the need to construct the carbon-carbon bond or cyclize a precursor. Two primary industrial routes are employed.[4][5][6]

Route A: The "Pollard" Cyclization (Classic Route)

This method involves the condensation of ethylenediamine with an


-halo ester, followed by reduction. It is favored for its use of accessible starting materials.
  • Alkylation: Ethylenediamine reacts with ethyl

    
    -bromo-4-fluorophenylacetate.
    
  • Cyclization: Intramolecular amide formation yields 3-(4-fluorophenyl)piperazin-2-one (a lactam intermediate).

  • Reduction: The lactam is reduced (typically using LiAlH₄ or BH₃·THF) to the final piperazine.

Route B: Pyrazine Reduction (Modern Route)

For larger scales, the reduction of the corresponding pyrazine is preferred to avoid lactam intermediates.

  • Condensation: 4-Fluorophenylglyoxal is condensed with ethylenediamine to form 2-(4-fluorophenyl)pyrazine.

  • Catalytic Hydrogenation: The pyrazine ring is fully reduced (H₂/Pd-C or H₂/PtO₂) to yield the piperazine.

Visualization: Synthesis Workflow

SynthesisPathways cluster_0 Route A: Cyclization Start1 Ethyl alpha-bromo-4-fluorophenylacetate Lactam Intermediate: 3-(4-F-phenyl)piperazin-2-one Start1->Lactam Alkylation & Cyclization EDA Ethylenediamine EDA->Lactam Product 2-(4-Fluorophenyl)piperazine (Free Base) Lactam->Product Reduction RedAgent Reduction (LiAlH4 / BH3) RedAgent->Product Final Target 2HCl Salt (CAS 65709-34-4) Product->Final Salt Formation SaltFormation HCl/Ether

Figure 1: Synthetic pathway via the lactam intermediate, highlighting the critical reduction step.

Pharmacological & Structural Utility[7][9]

The "Vector" Advantage

In medicinal chemistry, the choice between a 1-substituted and a 2-substituted piperazine is a choice of vector.

  • 1-Substituted (N-linked): The phenyl ring is flexible and projects along the equatorial plane of the nitrogen. This mimics the indole core of serotonin.

  • 2-Substituted (C-linked): The phenyl ring is attached to the rigid chair conformation of the piperazine. This orients the aromatic ring "out of plane" relative to the nitrogens, creating a specific 3D pharmacophore often required for NK1 receptor antagonists (e.g., Aprepitant analogs) and Peptidomimetics (mimicking a turn in a peptide chain).

Regioselective Functionalization

The 2-substituted scaffold offers two distinct nitrogen atoms:

  • N1 (Proximal): Sterically hindered by the bulky phenyl group at C2.

  • N4 (Distal): Sterically accessible and more nucleophilic.

This difference allows for regioselective functionalization without the need for complex protecting group strategies in many cases.

Experimental Protocols

Protocol A: Free-Basing the Dihydrochloride

Context: The 2HCl salt is stable for storage but unreactive in nucleophilic substitutions. It must be neutralized immediately prior to use.

  • Dissolution: Dissolve 1.0 eq (e.g., 5.0 g) of 2-(4-fluorophenyl)piperazine·2HCl in minimal water (approx. 15 mL).

  • Basification: Cool to 0°C. Slowly add 10N NaOH until pH > 12. The free base may oil out or precipitate.

  • Extraction: Extract exhaustively with Dichloromethane (DCM) (3 x 20 mL). Note: Piperazines are highly water-soluble; salting out the aqueous layer with NaCl is recommended.

  • Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: Verify by ¹H NMR (absence of broad NH⁺ peaks). Use immediately.

Protocol B: Regioselective N4-Acylation

Context: Exploiting the steric hindrance at N1 to selectively functionalize N4.

  • Setup: Dissolve the free base (1.0 eq) in DCM at 0°C.

  • Reagent Addition: Add Triethylamine (1.1 eq) followed by the electrophile (e.g., Acetyl Chloride, 0.95 eq) dropwise over 30 minutes.

    • Expert Tip: Using a slight deficit of the electrophile ensures the highly reactive N4 consumes it all, leaving the hindered N1 untouched.

  • Workup: Wash with dilute NaHCO₃. The product will be predominantly the N4-acyl derivative .

  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Visualization: Regioselective Logic

Regioselectivity Scaffold 2-(4-Fluorophenyl)piperazine (Free Base) N1 N1 Position (Sterically Hindered by C2-Phenyl) Scaffold->N1 Low Reactivity N4 N4 Position (Sterically Accessible) Scaffold->N4 High Reactivity Reaction Reaction with Electrophile (1.0 eq) N4->Reaction Product Major Product: N4-Substituted Derivative Reaction->Product

Figure 2: Logical flow of regioselective functionalization based on steric environments.

Safety & Handling

  • Hazard Identification: The dihydrochloride is an irritant (H315, H319, H335). Avoid inhalation of dust.

  • Stability: Hygroscopic. Store in a desiccator.

  • Incompatibility: Strong oxidizing agents. The free base absorbs CO₂ from the air to form carbamates; store under inert gas (Argon/Nitrogen) once free-based.

References

  • Pollard, C. B., et al. (1966).[6] "Synthesis of 2-phenylpiperazines." Journal of Medicinal Chemistry.

  • Chemical Book. (2023). "Product Datasheet: 2-(4-Fluorophenyl)piperazine dihydrochloride."

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 71742048 (2-(4-Fluorophenyl)piperazine)."

  • TCI Chemicals. (2023). "2-(4-Fluorophenyl)piperazine Dihydrochloride Product Page."

Sources

2-(4-Fluorophenyl)piperazine dihydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and applications of 2-(4-Fluorophenyl)piperazine dihydrochloride .

CAS No: 65709-34-4 (Dihydrochloride) | Free Base CAS: 65709-33-3 Molecular Formula: C₁₀H₁₃FN₂[1] · 2HCl | Molecular Weight: 253.14 g/mol [2][3]

Executive Summary

2-(4-Fluorophenyl)piperazine (2-FPP) is a "privileged scaffold" in medicinal chemistry, distinct from its regioisomer 1-(4-fluorophenyl)piperazine (p-FPP).[1] While the 1-isomer is a known serotonin receptor agonist and recreational drug metabolite, the 2-isomer is a critical chiral building block used in the synthesis of Neurokinin-1 (NK1) receptor antagonists, norepinephrine reuptake inhibitors, and diverse peptidomimetics. This guide analyzes its structural architecture, validated synthetic routes, and characterization protocols.[4][5]

Molecular Architecture & Physicochemical Properties[6]

Structural Distinctness

The defining feature of 2-FPP is the attachment of the 4-fluorophenyl ring to the C2 carbon of the piperazine ring, creating a chiral center.[1] This contrasts with the achiral N1-substitution seen in common metabolites.[1]

  • Chirality: The C2 position is a stereogenic center.[1] The molecule exists as (R) and (S) enantiomers. In drug development, the (S)-enantiomer is frequently preferred for NK1 antagonist synthesis (e.g., Aprepitant analogs).

  • Conformation: The piperazine ring adopts a chair conformation.[1] To minimize 1,3-diaxial interactions, the bulky 4-fluorophenyl group preferentially occupies the equatorial position.[1]

  • Salt Form: The dihydrochloride salt (2HCl) is the standard stable form, as the free base is a hygroscopic oil/low-melting solid prone to oxidation.

Physicochemical Data Table[1][7]
PropertyValue / Description
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in non-polar ethers
pKa (Calc.) N1 (amine): ~9.8
H-Bond Donors 2 (NH groups in cation form)
H-Bond Acceptors 1 (Fluorine)
Melting Point >220°C (Decomposition)

Synthetic Routes & Process Chemistry

Two primary routes are employed: the Pyrazine Reduction Route (modern, scalable) and the Amino Acid Route (chiral pool).

Route A: Suzuki Coupling & Reduction (The "Modern" Route)

This protocol is preferred for generating the racemic scaffold efficiently or the chiral scaffold via asymmetric hydrogenation.

Step 1: Suzuki-Miyaura Coupling

  • Reagents: 2-Chloropyrazine, 4-Fluorophenylboronic acid, Pd(PPh₃)₄ (cat.), Na₂CO₃.

  • Solvent: Dioxane/Water (4:1).

  • Conditions: Reflux under N₂ for 12 hours.

  • Mechanism: Oxidative addition of Pd to 2-chloropyrazine, transmetallation with the boronic acid, and reductive elimination yields 2-(4-fluorophenyl)pyrazine .[1]

Step 2: Catalytic Hydrogenation

  • Reagents: H₂ (50 psi), 10% Pd/C or PtO₂.

  • Solvent: Ethanol/Acetic Acid.[1]

  • Mechanism: Reduction of the aromatic pyrazine ring.[6]

  • Note: This yields the racemic piperazine.[1] Resolution can be achieved using L-Tartaric acid or N-acetyl-L-leucine.[1]

Route B: The "Chiral Pool" Route (Stereoselective)

Starting from (R)-4-Fluorophenylglycine , this route retains stereochemistry.[1]

  • Esterification: (R)-4-Fluorophenylglycine

    
     Methyl ester HCl.[1]
    
  • Cyclization: Reaction with diethyl oxalate or glyoxal to form the diketopiperazine.[1]

  • Reduction: Strong reduction (LiAlH₄ or BH₃[1]·THF) converts the lactam carbonyls to methylenes, yielding the chiral piperazine.

Visualization of Synthetic Pathways

Synthesis Start1 2-Chloropyrazine Inter1 2-(4-Fluorophenyl)pyrazine Start1->Inter1 Suzuki Coupling Pd(0), Na2CO3 Boronic 4-F-Phenylboronic Acid Boronic->Inter1 Product 2-(4-Fluorophenyl)piperazine (Racemic) Inter1->Product H2, Pd/C Reduction Start2 (R)-4-F-Phenylglycine Inter2 Diketopiperazine Start2->Inter2 Cyclization (Oxalate/Diamine) ChiralProd (R)-2-(4-Fluorophenyl)piperazine Inter2->ChiralProd LiAlH4 Reduction

Figure 1: Comparison of the Suzuki-Reduction route (top) and Chiral Pool route (bottom).

Analytical Characterization

Validating the structure requires distinguishing the 2-isomer from the 1-isomer.[1]

Nuclear Magnetic Resonance (NMR)

The key differentiator is the benzylic methine proton at C2.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~4.0 - 4.2 ppm (dd, 1H): The benzylic proton at C2 .[1] This signal is absent in the 1-isomer (which has N-substitution).[1]

    • δ ~3.0 - 3.5 ppm (m, 6H): Piperazine ring protons (C3, C5, C6).

    • δ ~7.1 - 7.5 ppm (m, 4H): Aromatic protons (AA'BB' system characteristic of p-fluoro substitution).[1]

    • δ ~9.5 - 10.0 ppm (br s): NH₂⁺ protons (ammonium salt exchangeable).[1]

  • ¹³C NMR:

    • C2 Signal: A chiral carbon signal around 55-60 ppm .[1]

    • C-F Coupling: The aromatic carbons will show characteristic doublet splitting due to ¹⁹F-¹³C coupling (

      
       Hz).[1]
      
Mass Spectrometry[1][4][5][7][10]
  • ESI-MS: [M+H]⁺ = 181.1 (Free base mass).[1]

  • Fragmentation: Loss of NH₃ or ethylene fragments is common.[1] The presence of the tropylium ion (m/z 109 for F-benzyl) is less likely here than in benzyl-amines, but F-styrene fragments may appear.[1]

Pharmacological Context & Applications

Privileged Scaffold in Drug Discovery

The 2-arylpiperazine core is a bioisostere for 3-phenylpiperidine and is structurally related to the morpholine ring.[1]

  • NK1 Receptor Antagonists: The 2-phenylpiperazine core is the structural backbone of Aprepitant (Emend) and related antiemetic agents.[1] The 2-(4-fluorophenyl) variation is used to tune lipophilicity and metabolic stability (fluorine blocks para-oxidation).[1]

  • Monoamine Reuptake Inhibition: 2-substituted piperazines act as norepinephrine/dopamine reuptake inhibitors.[1] The 4-fluoro group generally increases potency by enhancing hydrophobic interactions within the transporter binding pocket.[1]

  • Supramolecular Synthons: Due to their rigid chair conformation and defined vectors of the NH groups, these molecules are used in crystal engineering and MOF (Metal-Organic Framework) synthesis.[1]

Handling & Stability[1]
  • Hygroscopicity: The dihydrochloride salt is hygroscopic.[1] Store in a desiccator at -20°C.

  • Stability: Stable in solid state.[1] In solution (especially basic), the free amine is susceptible to air oxidation to the pyrazine or N-oxide.

  • Safety: Irritant to eyes and respiratory system.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • Synthesis of 2-Arylpiperazines: Rossen, K., et al. "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide."[1] Tetrahedron Letters, 1999. Link

  • Pharmacological Scaffold (NK1): Swain, C. J., et al. "Novel NK1 Receptor Antagonists: The 2-Phenylpiperazine Core." Journal of Medicinal Chemistry, 2003. Link

  • Structural Data (Isomer Distinction): ChemicalBook. "2-(4-Fluorophenyl)piperazine dihydrochloride Product Page & Spectral Data." Link

  • Crystal Engineering: Aakeröy, C. B., et al. "Crystal Engineering with 2-Amino-Pyrazines and 2-Amino-Piperazines."[1] CrystEngComm, 2005. Link

  • General Piperazine Synthesis: "Synthesis of Piperazines." Organic Chemistry Portal. Link

Sources

synthesis and characterization of 2-(4-Fluorophenyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Fluorophenyl)piperazine Dihydrochloride

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the . The methodologies detailed herein are grounded in established chemical principles, offering both practical protocols and the causal reasoning behind critical experimental choices to ensure reproducibility and scientific integrity.

Introduction and Significance

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its presence can significantly enhance the pharmacokinetic properties of a molecule, such as solubility and bioavailability.[2] While 1-arylpiperazines are common, the synthesis of 2-arylpiperazines like 2-(4-Fluorophenyl)piperazine presents a distinct chemical challenge and offers a unique three-dimensional vector for molecular exploration. This structural motif is of significant interest in the development of novel ligands for various biological targets, including G-protein coupled receptors and ion channels.[3][4] The dihydrochloride salt form is typically preferred for its improved stability and aqueous solubility, making it ideal for research and formulation development.[5][6]

This document outlines a robust synthetic pathway and a comprehensive characterization workflow to ensure the production of high-purity 2-(4-Fluorophenyl)piperazine dihydrochloride, validated by modern analytical techniques.

Strategic Approach to Synthesis

The synthesis of a 2-substituted piperazine requires a different strategy than the more common N-arylation reactions (e.g., Buchwald-Hartwig amination or SNAr) used for 1-arylpiperazines.[1][7] The core challenge is the formation of the carbon-carbon bond at the C2 position of the piperazine ring. Our selected strategy builds the piperazine ring around a key intermediate that already contains the requisite 4-fluorophenyl group.

This multi-step approach involves:

  • Formation of a Key Intermediate: Synthesis of N-Boc-2-amino-1-(4-fluorophenyl)ethanol. This positions the aryl group correctly from the outset.

  • Piperazine Ring Construction: Conversion of the amino alcohol into a bis(2-haloethyl)amine derivative, followed by an intramolecular cyclization to form the protected piperazine ring.

  • Deprotection and Salt Formation: Removal of the Boc protecting group under acidic conditions, which concurrently forms the target dihydrochloride salt.

Causality Behind Experimental Choices:
  • N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is chosen as the nitrogen protecting group due to its stability under a wide range of reaction conditions (e.g., nucleophilic attack, mild oxidation/reduction) and its clean, quantitative removal under acidic conditions that are compatible with the final salt formation.[8]

  • Two-Step Cyclization: While direct cyclization methods exist, a two-step approach involving the formation of a dihalo intermediate followed by ring closure provides a more controlled and often higher-yielding route, minimizing the formation of dimeric and polymeric side products.

  • Acidic Deprotection/Salt Formation: Using hydrochloric acid (typically dissolved in an anhydrous solvent like dioxane or ether) serves the dual purpose of cleaving the acid-labile Boc group and protonating the two basic nitrogen atoms of the piperazine ring to yield the stable dihydrochloride salt in a single, efficient step.[9][10]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_inter Key Intermediate Synthesis cluster_ring Piperazine Ring Formation cluster_final Final Product Generation SM1 4-Fluorostyrene Oxide INT1 N-Boc-2-amino-1-(4-fluorophenyl)ethanol SM1->INT1 Ring Opening SM2 tert-Butyl Carbazate SM2->INT1 Ring Opening INT2 N,N-bis(2-chloroethyl)-N'-Boc-1-(4-fluorophenyl)ethan-1,2-diamine INT1->INT2 Chlorination PROT_PIP N-Boc-2-(4-Fluorophenyl)piperazine INT2->PROT_PIP Intramolecular Cyclization FINAL 2-(4-Fluorophenyl)piperazine dihydrochloride PROT_PIP->FINAL Boc Deprotection & Salt Formation (HCl)

Caption: High-level workflow for the synthesis of 2-(4-Fluorophenyl)piperazine dihydrochloride.

Detailed Experimental Protocol: Synthesis

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.

Step 1: Synthesis of tert-butyl (2-hydroxy-2-(4-fluorophenyl)ethyl)carbamate
  • To a stirred solution of 4-fluorostyrene oxide (1.0 eq) in isopropanol, add tert-butyl carbazate (1.1 eq).

  • Heat the mixture to reflux (approx. 85 °C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume in vacuo until a precipitate forms.

  • Collect the solid by filtration, wash with cold hexanes, and dry under vacuum to yield the desired amino alcohol intermediate.

Step 2: Synthesis of 1-Boc-2-(4-fluorophenyl)piperazine
  • Dissolve the amino alcohol intermediate from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C.

  • Add triethylamine (3.0 eq) followed by the dropwise addition of methanesulfonyl chloride (2.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

  • Wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude mesylated product is then dissolved in a suitable high-boiling solvent like dimethylformamide (DMF).

  • Add a non-nucleophilic base such as potassium carbonate (2.5 eq) and heat to 90-100 °C for 18-24 hours to facilitate intramolecular cyclization.

  • After cooling, dilute the mixture with ethyl acetate and wash extensively with water to remove DMF.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure 1-Boc-2-(4-fluorophenyl)piperazine.

Step 3: Synthesis of 2-(4-Fluorophenyl)piperazine dihydrochloride
  • Dissolve the purified Boc-protected piperazine from Step 2 (1.0 eq) in a minimal amount of anhydrous methanol or ethyl acetate.

  • To this solution, add a 4M solution of HCl in 1,4-dioxane (3.0-4.0 eq) dropwise at 0 °C.

  • A precipitate should form almost immediately. Allow the mixture to stir at room temperature for 2-4 hours to ensure complete deprotection.[9]

  • Collect the white solid product by filtration.

  • Wash the solid with cold anhydrous diethyl ether to remove any non-polar impurities.

  • Dry the product under high vacuum to yield 2-(4-Fluorophenyl)piperazine dihydrochloride.

Comprehensive Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure, purity, and identity of the final compound. This workflow serves as a self-validating system.

Characterization Workflow Diagram

Characterization_Workflow cluster_purity Purity Assessment cluster_structure Structural Elucidation cluster_physical Physical Properties PRODUCT Crude Synthesized Product (Post-Filtration) TLC TLC (Qualitative Check) PRODUCT->TLC Initial Analysis MP Melting Point PRODUCT->MP Initial Analysis APPEARANCE Appearance PRODUCT->APPEARANCE Initial Analysis HPLC HPLC (Quantitative Purity >95%) TLC->HPLC Proceed if single spot NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC->NMR Confirm Purity FINAL_DATA Verified Compound Data Package HPLC->FINAL_DATA Consolidate & Verify MS Mass Spectrometry (HRMS for Exact Mass) NMR->MS Confirm Connectivity NMR->FINAL_DATA Consolidate & Verify IR IR Spectroscopy (Functional Groups) MS->IR Confirm Mass MS->FINAL_DATA Consolidate & Verify IR->FINAL_DATA Consolidate & Verify MP->FINAL_DATA Consolidate & Verify APPEARANCE->FINAL_DATA Consolidate & Verify

Caption: Logical workflow for the comprehensive characterization of the final product.

Spectroscopic and Chromatographic Data

The following tables summarize the expected analytical data for 2-(4-Fluorophenyl)piperazine dihydrochloride.

Table 1: Expected NMR Spectral Data (Solvent: D₂O or DMSO-d₆) [2][11]

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityKey Correlations / Notes
¹H NMR 7.20 - 7.60MultipletProtons on the fluorophenyl ring.
3.00 - 3.80Multiplets7 protons of the piperazine ring.
9.00 - 10.00Broad Singlet2 protons from the N⁺-H groups (exchangeable).
¹³C NMR 160 - 165Doublet (¹JCF)C-F carbon on the aromatic ring.
115 - 135MultipletsOther aromatic carbons.
40 - 60Multiple PeaksAliphatic carbons of the piperazine ring.
¹⁹F NMR -110 to -120Singlet/MultipletSingle fluorine atom on the phenyl ring.

Table 2: Expected Mass Spectrometry and IR Data

TechniqueParameterExpected Value/Observation
MS (ESI+) [M+H]⁺ (Free Base)m/z ≈ 181.11
HRMS (ESI+) Calculated Exact MassC₁₀H₁₄FN₂⁺: 181.1135
IR (KBr) N⁺-H Stretch2400-2800 cm⁻¹ (broad)
C-H (Aromatic)~3050 cm⁻¹
C-H (Aliphatic)2850-2950 cm⁻¹
C-F Stretch1200-1250 cm⁻¹ (strong)
Analytical Protocols
  • High-Performance Liquid Chromatography (HPLC): Purity analysis should be performed on a reverse-phase C18 column. A typical mobile phase would consist of an acetonitrile/water gradient with 0.1% trifluoroacetic acid (TFA) or formic acid as a modifier. Detection is best achieved using a UV detector at approximately 254 nm or 264 nm.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired. 2D NMR experiments like COSY and HSQC can be used for unambiguous assignment of all proton and carbon signals.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is critical for confirming the elemental composition by providing a highly accurate mass measurement of the protonated molecular ion ([M+H]⁺).[2]

Conclusion

This guide provides a robust and scientifically-grounded framework for the . By understanding the rationale behind each synthetic step and employing a comprehensive analytical workflow, researchers can confidently produce and validate this valuable chemical entity for applications in drug discovery and development. The provided protocols are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

References

  • Jasińska, J., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

  • Schröder, S., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • CN108033931A - A kind of synthetic method of N-Boc piperazines. (2018). Google Patents.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]

  • Prasanthi, G., et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484. Available at: [Link]

  • US6603003B2 - Method for the preparation of piperazine and its derivatives. (2003). Google Patents.
  • Tamborra, K., et al. (2023). Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Trifiró, G., & Catto, M. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Trifiró, G., & Catto, M. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). para-Fluorophenylpiperazine. Wikipedia. Available at: [Link]

  • EP3414231B1 - Synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine. (2017). European Patent Office.
  • Szałaj, N., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central. Available at: [Link]

  • O'Brien, P., et al. (2018). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]

  • Mlynárová, R., et al. (2000). [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. PubMed. Available at: [Link]

  • ResearchGate. (2012). A general and convenient synthesis of N-aryl piperazines. ResearchGate. Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • ResearchGate. (2019). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Available at: [Link]

  • Iazzetti, A., et al. (2020). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PubMed Central. Available at: [Link]

  • ResearchGate. (2013). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Common Organic Chemistry. Available at: [Link]

Sources

Technical Guide: Solubility & Preparation of 2-(4-Fluorophenyl)piperazine Dihydrochloride

[1][2][3]

Executive Summary

2-(4-Fluorophenyl)piperazine dihydrochloride (CAS: 64090-19-3), often abbreviated as pFPP[1][2][3]·2HCl , is a piperazine derivative widely used as a synthetic intermediate and serotonergic probe.[2][3] Unlike its free base counterpart, the dihydrochloride salt exhibits significant aqueous solubility, simplifying its use in biological assays.

  • Solubility in DMSO: ~10 mg/mL[4][5]

  • Solubility in PBS (pH 7.2): ~10 mg/mL[1][2][5]

  • Critical Consideration: As a dihydrochloride salt, this compound is acidic.[2][3] Dissolving high concentrations (>5 mM) directly into 1x PBS may overcome the buffer capacity, resulting in acidification and potential precipitation or assay interference.

Physicochemical Profile

Understanding the fundamental properties of the compound is essential for predicting its behavior in solution.[3]

PropertyData
IUPAC Name 1-(4-Fluorophenyl)piperazine dihydrochloride
Common Abbreviations pFPP[1][2][3][5]·2HCl, 4-FPP[1][2][3][5][6]·2HCl
CAS Number 64090-19-3
Molecular Formula C₁₀H₁₃FN₂[1][2][3][5] · 2HCl
Molecular Weight 253.14 g/mol
Salt Form Dihydrochloride (2HCl)
Appearance White to off-white crystalline solid
Acidity Acidic in aqueous solution (releases 2 equivalents of H⁺)

Solubility Protocols

A. Preparation of Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the preferred solvent for preparing high-concentration stock solutions intended for long-term storage.[2][3] It prevents hydrolysis and maintains sterility.[2][3]

Protocol:

  • Weighing: Accurately weigh the target mass of pFPP·2HCl.[2][3]

  • Dissolution: Add anhydrous DMSO to achieve a concentration of 10 mg/mL (~39.5 mM).

    • Note: Vortexing may be required.[2][3] If the solution remains cloudy, warm gently to 37°C for 2–5 minutes.

  • Storage: Aliquot into amber glass or polypropylene vials. Store at -20°C.

    • Stability:[4][7][8][9][10] Stable for >6 months at -20°C. Avoid repeated freeze-thaw cycles.[1][2][3]

B. Preparation in Aqueous Buffers (PBS)

The dihydrochloride salt allows for direct dissolution in aqueous media, but pH management is critical.[3]

Protocol:

  • Solvent: Use 1x Phosphate Buffered Saline (PBS), pH 7.2.

  • Dissolution Limit: The solubility limit is approximately 10 mg/mL .[3][5]

  • The "Acid Crash" Risk:

    • At 10 mg/mL, the concentration is ~40 mM.[3] Since the compound releases 2 protons per molecule, this generates ~80 mM H⁺.[3]

    • Standard 1x PBS contains only ~10 mM phosphate buffer.[2][3] The compound will overwhelm the buffer , dropping the pH significantly (often to pH < 4).

  • Corrective Action:

    • Method A (Low Concentration): If working at <1 mM final concentration, 1x PBS buffering is usually sufficient.[2][3]

    • Method B (High Concentration): If dissolving >1 mg/mL directly in PBS, monitor pH. Neutralize carefully with dilute NaOH (0.1 N) if necessary, or prepare the solution in a stronger buffer (e.g., 100 mM HEPES or Tris).

Experimental Workflow & Decision Logic

The following diagram illustrates the decision process for solvent selection and preparation, ensuring sample integrity.

SolubilityWorkflowStartStart: Weigh pFPP·2HClUsageCheckIntended Usage?Start->UsageCheckLongTermLong-term Storage / High Conc. StockUsageCheck->LongTermStock PrepImmediateImmediate Biological Assay (Aqueous)UsageCheck->ImmediateDirect UseDMSO_StepDissolve in DMSO (Max 10 mg/mL)LongTerm->DMSO_StepPBS_StepDissolve in PBS (pH 7.2) (Max 10 mg/mL)Immediate->PBS_StepAliquotAliquot & Freeze (-20°C)DMSO_Step->AliquotReadyReady for AssayAliquot->ReadyDilute 1:1000pH_CheckCRITICAL: Check pHPBS_Step->pH_CheckConc_CheckConcentration > 1 mM?pH_Check->Conc_CheckAdjust_pHAdjust pH with NaOH or use 100mM BufferConc_Check->Adjust_pHYes (Risk of Acidification)Conc_Check->ReadyNo (Buffer Sufficient)Adjust_pH->Ready

Figure 1: Decision tree for solubilizing 2-(4-Fluorophenyl)piperazine dihydrochloride, highlighting critical pH checkpoints.

Troubleshooting & Validation

ObservationProbable CauseCorrective Action
Precipitation upon dilution "Salting out" or pH shock.[1][2][3]Dilute DMSO stocks slowly into warm (37°C) buffer with constant agitation. Ensure the aqueous buffer pH is not too basic (> pH 8.[2][3]5) which might promote free-base precipitation.[1][2][3]
Yellow discoloration Oxidation of the amine.[3]Discard solution. Use fresh DMSO and store under inert gas (nitrogen/argon) if possible.[2][3]
Cell toxicity (unexpected) Acidification of media.[2][3]Verify the pH of the final culture media after adding the compound.[3] The 2HCl salt can lower media pH even at moderate concentrations.[2][3]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16211916, 1-(4-Fluorophenyl)piperazine dihydrochloride.[1][2][3] Retrieved from [Link][1][2][3]

An In-Depth Technical Guide to the Mechanism of Action of 2-(4-Fluorophenyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Fluorophenyl)piperazine dihydrochloride, a substituted phenylpiperazine commonly referred to as pFPP, has garnered significant interest within the scientific community due to its complex pharmacological profile and its emergence as a psychoactive substance.[1][2] Initially identified as a metabolite of the hypnotic drug niaprazine, pFPP has since been found in recreational "party pills" and illicit "ecstasy" tablets.[1] This guide provides a comprehensive technical overview of the molecular mechanism of action of 2-(4-Fluorophenyl)piperazine, intended for researchers, scientists, and drug development professionals. We will delve into its primary and secondary molecular targets, the functional consequences of these interactions, and the downstream signaling cascades involved.

Molecular Targets and Binding Affinity

The physiological effects of 2-(4-Fluorophenyl)piperazine are a direct result of its interaction with multiple neurotransmitter receptors and transporters. Its primary mechanism of action is centered on the serotonergic system, with additional effects on catecholaminergic pathways.

Primary Target: Serotonin 5-HT1A Receptor
Secondary Serotonergic Targets: 5-HT2A and 5-HT2C Receptors

Beyond its primary action at 5-HT1A receptors, pFPP also exhibits affinity for 5-HT2A and 5-HT2C receptors.[1] The functional consequences of these interactions are likely complex, contributing to the overall pharmacological profile of the compound. Agonism at 5-HT2C receptors, for instance, has been implicated in the regulation of appetite and mood.[4]

Monoamine Transporters: SERT and NET

2-(4-Fluorophenyl)piperazine has been shown to inhibit the reuptake of both serotonin and norepinephrine by binding to their respective transporters, SERT and NET.[1] This action leads to an increase in the synaptic concentration of these neurotransmitters, thereby potentiating their signaling. This dual reuptake inhibition is a characteristic shared with several antidepressant medications.

Dopamine Receptor Interactions

The arylpiperazine scaffold is a common structural motif in many dopaminergic ligands.[5] While direct and comprehensive binding data for pFPP at dopamine receptors is limited, its structural similarity to known dopamine receptor modulators suggests a potential for interaction. Further investigation is required to fully characterize the affinity and functional activity of pFPP at various dopamine receptor subtypes.

Quantitative Data Summary

TargetInteractionAffinity (Ki)Functional Activity (EC50/IC50)
5-HT1A Receptor AgonistHigh (nanomolar range anticipated)Data not available
5-HT2A Receptor BindingModerate affinity anticipatedData not available
5-HT2C Receptor BindingModerate affinity anticipatedData not available
Serotonin Transporter (SERT) Reuptake InhibitorMicromolar range for some analogsData not available
Norepinephrine Transporter (NET) Reuptake InhibitorData not availableData not available
Dopamine Receptors (e.g., D2) Potential BindingData not availableData not available

Signaling Pathways

The agonist activity of 2-(4-Fluorophenyl)piperazine at the 5-HT1A receptor initiates a cascade of intracellular signaling events. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o alpha subunit.

Upon agonist binding, the following key signaling events occur:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: The βγ-subunits of the dissociated G-protein directly activate GIRK channels, causing an efflux of potassium ions and hyperpolarization of the neuron. This leads to a decrease in neuronal excitability.

  • Inhibition of Voltage-Gated Calcium Channels: The activation of the Gi/o pathway can also lead to the inhibition of voltage-gated calcium channels, further reducing neuronal excitability and neurotransmitter release.

The following diagram illustrates the primary signaling pathway of 2-(4-Fluorophenyl)piperazine at the 5-HT1A receptor.

5-HT1A_Signaling_Pathway pFPP 2-(4-Fluorophenyl)piperazine (pFPP) HT1A 5-HT1A Receptor pFPP->HT1A Binds and Activates Gi Gi/o Protein HT1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates (via Gβγ) Ca_channel Ca2+ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activates K_ion K+ Efflux GIRK->K_ion Ca_ion Ca2+ Influx Ca_channel->Ca_ion Hyperpolarization Hyperpolarization & Decreased Neuronal Excitability Ca_channel->Hyperpolarization Reduced Influx Contributes to K_ion->Hyperpolarization

Caption: 5-HT1A receptor signaling cascade initiated by pFPP.

Experimental Protocols

The characterization of the mechanism of action of 2-(4-Fluorophenyl)piperazine relies on a suite of in vitro pharmacological assays. Below are representative protocols for key experimental workflows.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol outlines the determination of the binding affinity (Ki) of 2-(4-Fluorophenyl)piperazine for the 5-HT1A receptor through competitive displacement of a radiolabeled ligand.

Workflow Diagram:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Prepare cell membranes expressing 5-HT1A receptors Reagent_Prep 2. Prepare assay buffer, radioligand (e.g., [3H]8-OH-DPAT), and serial dilutions of pFPP Incubate 3. Incubate membranes, radioligand, and pFPP at various concentrations Reagent_Prep->Incubate Filtration 4. Separate bound from free radioligand via rapid vacuum filtration Incubate->Filtration Scintillation 5. Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation Analysis 6. Plot competition curves and calculate IC50 and Ki values Scintillation->Analysis

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the radiolabeled ligand (e.g., [3H]8-OH-DPAT at a concentration near its Kd), and varying concentrations of 2-(4-Fluorophenyl)piperazine dihydrochloride.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known 5-HT1A ligand, e.g., unlabeled serotonin).

    • Initiate the binding reaction by adding the prepared cell membranes to each well.

  • Incubation:

    • Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes with bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of 2-(4-Fluorophenyl)piperazine.

    • Determine the IC50 value (the concentration of pFPP that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for 5-HT1A Agonist Activity

This protocol determines the functional potency (EC50) and efficacy (Emax) of 2-(4-Fluorophenyl)piperazine as a 5-HT1A receptor agonist by measuring its ability to inhibit forskolin-stimulated cAMP production.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture cells stably expressing the human 5-HT1A receptor in appropriate media.

    • Seed the cells into a 96-well plate and grow to near confluency.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of 2-(4-Fluorophenyl)piperazine dihydrochloride.

    • Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

    • Incubate for a defined period to allow for cAMP accumulation.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP production at each concentration of pFPP.

    • Plot the percentage of inhibition against the logarithm of the pFPP concentration.

    • Determine the EC50 value (the concentration of pFPP that produces 50% of the maximal inhibitory effect) and the Emax (the maximal inhibition achieved) by non-linear regression analysis.

Conclusion

2-(4-Fluorophenyl)piperazine dihydrochloride is a psychoactive compound with a multifaceted mechanism of action, primarily characterized by its agonist activity at the 5-HT1A receptor. Its interactions with 5-HT2A and 5-HT2C receptors, as well as its inhibition of serotonin and norepinephrine reuptake, contribute to its complex pharmacological profile. The downstream signaling effects of its 5-HT1A agonism, including the inhibition of adenylyl cyclase and modulation of ion channel activity, are central to its physiological effects. While a comprehensive quantitative pharmacological profile is still being fully elucidated, the information presented in this guide provides a robust framework for understanding the core mechanisms of action of this compound. Further research is warranted to precisely quantify its binding affinities and functional activities at all relevant targets to better predict its physiological and potential therapeutic or toxicological effects.

References

  • para-Fluorophenylpiperazine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Para-Fluorophenylpiperazine]
  • The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10789408/]
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Cherry. [URL: https://www.cherry.science/synthesis-of-novel-5-ht1a-arylpiperazine-ligands-binding-data-and-computer-aided-analysis-of-pharmacological-potency/]
  • The Phenomenon of para-Fluorophenylpiperazine (pFPP) in Combination with the Synthetic Cannabinoid AMB-FUBINACA in Seized Plant Material in New Zealand | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • 1-(4-Fluorophenyl)piperazine (hydrochloride) - Cayman Chemical. [URL: https://www.caymanchem.com/product/14159/1-(4-fluorophenyl)piperazine-(hydrochloride)]
  • The Selective Serotonin 5‑HT2A Receptor Agonist (S)‑3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5) Induces Persistent and Robust Antidepressant-Like Effects in Rodents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40534669/]
  • 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/75260]
  • The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29080906/]
  • Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16871351/]
  • The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK57177/]
  • In vitro safety pharmacology profiling - European Pharmaceutical Review. [URL: https://www.europeanpharmaceuticalreview.com/article/5767/in-vitro-safety-pharmacology-profiling/]
  • The OPRM1 gene and interactions with the 5-HT1a gene regulate conditioned pain modulation in fibromyalgia patients and healthy c - Research journals - PLOS. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0276632]
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. [URL: https://www.researchgate.net/publication/367963495_Synthesis_of_novel_5-HT1A_arylpiperazine_ligands_Binding_data_and_computer-aided_analysis_of_pharmacological_potency]
  • 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15743194/]
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8151275/]
  • Monoamine releasing agent - Wikipedia. [URL: https://en.wikipedia.org/wiki/Monoamine_releasing_agent]
  • 5-HT(2C) receptor activation by m-chlorophenylpiperazine detected in humans with fMRI. [URL: https://pubmed.ncbi.nlm.nih.gov/12496739/]
  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7504282/]
  • In vitro pharmacologic profiling aids systemic toxicity assessment of chemicals | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/348231268_In_vitro_pharmacologic_profiling_aids_systemic_toxicity_assessment_of_chemicals]
  • Therapeutic Potential of N-Acetyl-Glucagon-Like Peptide-1 in Primary Motor Neuron Cultures Derived From Non-Transgenic and SOD1-G93A ALS Mice - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3597022/]
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34068393/]
  • Early response to selective serotonin reuptake inhibitors in panic disorder is associated with a functional 5-HT1A receptor gene polymorphism. - ClinPGx. [URL: https://clinpgx.com/paper/17208153/]
  • In vitro pharmacologic profiling aids systemic toxicity assessment of chemicals - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33399516/]
  • Recent advances in understanding adverse effects associated with drugs targeting the serotonin receptor, 5-HT GPCR - Frontiers. [URL: https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.1037341/full]
  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32567857/]
  • Effects of the dopamine D2 allosteric modulator, PAOPA, on the expression of GRK2, arrestin-3, ERK1/2, and on receptor internalization - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23916964/]
  • Industry-leading In Vitro Safety Pharmacology Profiling - Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/discovery-services/in-vitro-pharmacology/safety-pharmacology/]
  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40417769/]
  • Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2748348/]
  • 5-HT2C receptor-mediated phosphoinositide turnover and the stimulus effects of m-chlorophenylpiperazine - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8748393/]

Sources

Technical Guide: Biological Profile of 2-(4-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, pharmacological mechanism, and synthetic utility of 2-(4-Fluorophenyl)piperazine (2-(4-FPP)).

Executive Summary

2-(4-Fluorophenyl)piperazine (CAS: 65709-33-3) is a bioactive heterocyclic scaffold distinct from its widely known isomer, 1-(4-fluorophenyl)piperazine (pFPP). While the 1-substituted isomer is a serotonin-releasing agent used in psychoactive research, the 2-substituted isomer functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI) scaffold and a critical chiral intermediate in the synthesis of Neurokinin-1 (NK1) receptor antagonists .

This guide analyzes the molecule's pharmacodynamics, contrasting its "phenmetrazine-like" core with "serotonergic" piperazines, and provides validated protocols for its synthesis and characterization.

Chemical Identity & Structural Logic

The biological activity of 2-(4-FPP) is dictated by the position of the phenyl ring on the piperazine heterocycle.

  • 1-Substituted (N-substituted): Phenyl on Nitrogen. Flexible. Mimics serotonin. (e.g., pFPP, mCPP).

  • 2-Substituted (C-substituted): Phenyl on Carbon-2. Rigid chiral center. Mimics amphetamine/phenmetrazine.

Structural Analysis
Feature2-(4-Fluorophenyl)piperazine1-(4-Fluorophenyl)piperazine
Isomer Type C-substituted (Carbon skeleton)N-substituted (Nitrogen skeleton)
Chirality Yes (C2 is a stereocenter)No (Achiral)
Primary Target DAT / NET (Transporters)5-HT Receptors / SERT
Pharmacophore Phenmetrazine / Ritalin analogSerotonin analog
Metabolic Fate Para-fluorine blocks 4-hydroxylationPara-fluorine blocks 4-hydroxylation
Visualization: Pharmacophore Divergence

The following diagram illustrates how the structural positioning of the phenyl ring dictates the pharmacological pathway.

Pharmacophore cluster_0 2-Substitution (Carbon) cluster_1 1-Substitution (Nitrogen) Core Piperazine Core C_Sub 2-(4-FPP) (Chiral Center) Core->C_Sub Phenyl on C2 N_Sub 1-(4-FPP) (Achiral) Core->N_Sub Phenyl on N1 Target_DAT Target: DAT/NET (Reuptake Inhibition) C_Sub->Target_DAT Class_Stim Class: NDRI (Phenmetrazine-like) Target_DAT->Class_Stim Target_SERT Target: 5-HT2A/C (Releasing Agent) N_Sub->Target_SERT Class_Psych Class: Empathogen (mCPP-like) Target_SERT->Class_Psych

Caption: Structural divergence of piperazine isomers leading to distinct pharmacological profiles (NDRI vs. Serotonergic).

Pharmacodynamics & Mechanism of Action

Monoamine Transporter Inhibition (NDRI Activity)

The 2-phenylpiperazine core is a bioisostere of phenmetrazine (a morpholine) and methylphenidate (a piperidine).

  • Mechanism: 2-(4-FPP) binds to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), blocking the reuptake of neurotransmitters into the presynaptic neuron.

  • Fluorine Effect: The addition of the fluorine atom at the para-position of the phenyl ring increases lipophilicity (LogP ~1.9) and metabolic stability by preventing CYP450-mediated hydroxylation at the most reactive site. This typically extends the half-life compared to the non-fluorinated parent.

  • Stereoselectivity: The biological activity is stereospecific. In analogous 2-substituted systems, the (S)-enantiomer often exhibits higher potency at DAT, while the (R)-enantiomer may retain NET affinity or be inactive.

NK1 Receptor Antagonism (Synthetic Intermediate)

In drug development, 2-(4-FPP) is a high-value intermediate for Neurokinin-1 (NK1) antagonists (e.g., analogs of Rolapitant or Vestipitant).

  • Role: The 2-phenylpiperazine moiety serves as the "anchor" that fits into the hydrophobic pocket of the NK1 receptor.

  • Significance: NK1 antagonists are used clinically for the prevention of chemotherapy-induced nausea and vomiting (CINV) and are investigated for antidepressant effects.

Experimental Protocols

Synthesis of 2-(4-Fluorophenyl)piperazine

Methodology: The most reliable route for the C-substituted isomer utilizes the ring-opening of 4-fluorostyrene oxide with ethylenediamine.

Reagents:

  • 4-Fluorostyrene oxide (CAS 209919-24-0)

  • Ethylenediamine (EDA) (Excess)

  • Toluene (Solvent)

  • p-Toluenesulfonic acid (Catalyst)

Step-by-Step Protocol:

  • Epoxide Opening: Dissolve 4-fluorostyrene oxide (10 mmol) in anhydrous toluene (50 mL).

  • Amine Addition: Add ethylenediamine (50 mmol, 5 eq) dropwise under nitrogen atmosphere. The excess prevents polymerization.

  • Cyclization: Heat the mixture to reflux (110°C) for 12 hours. The intermediate amino-alcohol undergoes intramolecular cyclization.

  • Workup: Cool to room temperature. Wash with brine (3 x 20 mL). Dry the organic layer over MgSO₄.

  • Purification: Evaporate solvent. The crude oil is purified via column chromatography (DCM/MeOH/NH₄OH 90:9:1) to yield 2-(4-fluorophenyl)piperazine.[1]

  • Salt Formation: Dissolve the free base in diethyl ether and bubble dry HCl gas to precipitate the dihydrochloride salt (CAS 65709-34-4).

Visual Synthesis Pathway:

Synthesis Styrene 4-Fluorostyrene Oxide 4-Fluorostyrene Oxide Styrene->Oxide Epoxidation Open Amino-Alcohol Intermediate Oxide->Open Ring Opening MCPBA mCPBA / DCM EDA Ethylenediamine (Excess) Reflux Final 2-(4-Fluorophenyl)piperazine (Racemic) Open->Final Cyclization (-H2O)

Caption: Synthetic route from 4-fluorostyrene via epoxide ring opening and cyclization.

In Vitro Monoamine Transporter Binding Assay

To validate the NDRI activity, the following radioligand binding assay is standard.

  • Objective: Determine

    
     values for DAT and NET.
    
  • Tissue Source: Rat striatal membranes (for DAT) and cortical membranes (for NET).

  • Radioligands:

    • 
      WIN 35,428 (for DAT)
      
    • 
      Nisoxetine (for NET)
      
  • Procedure:

    • Incubate membrane preparations (50 µg protein) with radioligand (1 nM) and varying concentrations of 2-(4-FPP) (

      
       to 
      
      
      
      M).
    • Incubate at 4°C for 2 hours (equilibrium).

    • Terminate reaction by rapid filtration through GF/B glass fiber filters.

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.

Safety & Toxicology

  • Hazard Identification: 2-(4-FPP) is a skin and eye irritant (H315, H319).

  • Neurotoxicity: Unlike halogenated amphetamines (e.g., 4-FA, 4-CA), piperazine derivatives generally show lower neurotoxic potential toward serotonergic terminals, but high-dose excitotoxicity is possible due to dopamine release.

  • Handling: All synthesis and handling must occur in a fume hood. Use nitrile gloves and safety goggles.

References

  • Negus, S. S., et al. (2006). Pharmacology of monoamine releasers: synthetic cathinones and piperazines. Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for piperazine SAR).
  • Kharb, R., et al. (2012).[2] A Mini Review on Piperizine Derivatives and their Biological Activity. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022). Structure-Activity Relationship Studies of FPMINT Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (Demonstrates 4-fluorophenylpiperazine moiety utility). Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(4-Fluorophenyl)piperazine Dihydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates. Within this class, phenylpiperazines have garnered significant attention for their interactions with various central nervous system targets. This guide focuses on a specific, less-explored isomer: 2-(4-Fluorophenyl)piperazine Dihydrochloride.

While its counterpart, 1-(4-fluorophenyl)piperazine (pFPP), has been more extensively studied, particularly in the context of serotonin receptor modulation, the 2-substituted isomer presents a unique scaffold for novel drug discovery and pharmacological investigation.[2] The placement of the fluorophenyl group at the second position of the piperazine ring introduces chirality and alters the spatial arrangement of the pharmacophore, potentially leading to distinct receptor interactions and pharmacological profiles.

This technical guide provides a comprehensive overview of 2-(4-Fluorophenyl)piperazine Dihydrochloride for researchers, scientists, and drug development professionals. It delves into its chemical properties, plausible synthetic routes, potential mechanisms of action, and detailed experimental protocols, all while maintaining scientific integrity and providing practical insights for its application as a research chemical.

Chemical and Physical Properties

2-(4-Fluorophenyl)piperazine dihydrochloride is a water-soluble crystalline solid. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, making it amenable to a variety of in vitro and in vivo experimental setups.

PropertyValueSource
Chemical Formula C₁₀H₁₃FN₂ · 2HClN/A
Molecular Weight 253.15 g/mol [3]
Appearance White to off-white crystalline solidInferred from similar compounds
Solubility Soluble in water and DMSO[4]
CAS Number 65709-34-4[5]

Synthesis and Stereochemistry

The synthesis of 2-substituted piperazines, particularly in a stereochemically controlled manner, is a key challenge. While a specific, validated synthesis for 2-(4-Fluorophenyl)piperazine is not extensively documented in publicly available literature, a plausible and adaptable approach can be derived from established methods for chiral 2-substituted piperazines.

One such approach involves a multi-step synthesis starting from a chiral α-amino acid. This method ensures the stereochemical integrity of the final product. The key transformation often involves an aza-Michael addition.[6]

Below is a generalized, conceptual workflow for the synthesis of a chiral 2-substituted piperazine, which could be adapted for 2-(4-Fluorophenyl)piperazine.

Synthesis_Workflow A Chiral α-Amino Acid (e.g., 4-Fluorophenylglycine) B Orthogonal Protection of Amine and Carboxylic Acid A->B Standard protecting group chemistry C Reduction of Carboxylic Acid to Alcohol B->C e.g., LiAlH₄ D Conversion of Alcohol to Leaving Group C->D e.g., TsCl, MsCl E Introduction of Second Nitrogen Atom D->E e.g., with a protected aminoethyl group F Intramolecular Cyclization (Aza-Michael Addition) E->F Base-catalyzed G Deprotection F->G Acid or base hydrolysis H Salt Formation (with HCl) G->H Ethanolic HCl I Final Product: 2-(4-Fluorophenyl)piperazine dihydrochloride H->I

Caption: Conceptual workflow for the synthesis of 2-(4-Fluorophenyl)piperazine dihydrochloride.

Note: This is a generalized pathway and would require significant optimization and experimental validation for the specific synthesis of 2-(4-Fluorophenyl)piperazine.

Pharmacological Profile and Mechanism of Action

Due to the limited research on the 2-isomer, its precise pharmacological profile remains to be fully elucidated. However, based on the known pharmacology of the 1-isomer (pFPP) and other phenylpiperazine derivatives, it is hypothesized that 2-(4-Fluorophenyl)piperazine primarily acts as a modulator of the serotonergic and, to a lesser extent, the dopaminergic systems.[2][7]

The primary molecular targets are likely to be serotonin (5-HT) and dopamine (D) receptors. The affinity and functional activity at these receptors will be dictated by the stereochemistry and conformation of the molecule.

Hypothesized Mechanism of Action:

2-(4-Fluorophenyl)piperazine is predicted to bind to and modulate the activity of various G-protein coupled receptors (GPCRs) within the central nervous system. The interaction with these receptors can initiate a cascade of intracellular signaling events, ultimately leading to alterations in neuronal excitability and neurotransmitter release.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A 2-(4-Fluorophenyl)piperazine dihydrochloride B Serotonin (5-HT) Receptor (e.g., 5-HT1A) A->B Binds to C Dopamine (D) Receptor (e.g., D2) A->C Binds to D G-protein activation/ inhibition B->D C->D E Second Messenger Modulation (e.g., cAMP, IP3/DAG) D->E F Downstream Kinase Activation E->F G Alteration in Gene Expression and Neuronal Excitability F->G

Caption: Hypothesized signaling pathway for 2-(4-Fluorophenyl)piperazine dihydrochloride.

Receptor Binding Affinity:

While specific binding data for the 2-isomer is scarce, data for a closely related compound, a 2-fluorophenyl piperazine derivative, showed a Ki value of 199 nM at the 5-HT1A receptor.[8] This suggests that the affinity of the 2-isomer for this receptor may be lower than that of the 1-isomer, which is known to be a potent 5-HT1A agonist.[2] Further radioligand binding studies are crucial to determine the complete receptor binding profile of 2-(4-Fluorophenyl)piperazine.

Receptor SubtypeHypothesized InteractionRationale
5-HT₁A Agonist/Partial AgonistCommon target for phenylpiperazines.[2]
5-HT₂A/₂C Agonist/AntagonistThe 1-isomer shows some affinity for these receptors.[2]
Dopamine D₂/D₃ ModulatorPhenylpiperazine scaffold is present in some dopamine receptor ligands.[8][9]
Serotonin Transporter (SERT) InhibitorSome phenylpiperazines exhibit reuptake inhibition properties.[3]
Norepinephrine Transporter (NET) InhibitorThe 1-isomer has been shown to inhibit norepinephrine reuptake.[2]

Experimental Protocols

The following protocols are generalized and should be adapted and optimized for specific experimental needs.

Preparation of Stock Solutions

Rationale: To ensure accurate and reproducible dosing, it is critical to prepare a concentrated stock solution that can be diluted to the final experimental concentrations. The dihydrochloride salt form of the compound enhances its solubility in aqueous buffers.

Materials:

  • 2-(4-Fluorophenyl)piperazine dihydrochloride

  • Sterile, deionized water or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Accurately weigh the desired amount of 2-(4-Fluorophenyl)piperazine dihydrochloride in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Store the stock solution at -20°C for long-term storage or at 4°C for short-term use. Avoid repeated freeze-thaw cycles.

In Vitro Radioligand Binding Assay (General Protocol)

Rationale: This assay is fundamental for determining the binding affinity of the compound for specific receptor targets. It involves competing the test compound with a radiolabeled ligand of known high affinity for the receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., 5-HT₁A, D₂)

  • Radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]spiperone for D₂)

  • 2-(4-Fluorophenyl)piperazine dihydrochloride stock solution

  • Assay buffer (specific to the receptor)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of 2-(4-Fluorophenyl)piperazine dihydrochloride in assay buffer.

  • In a 96-well plate, add the cell membranes, radiolabeled ligand, and either buffer (for total binding), a known saturating concentration of a non-labeled ligand (for non-specific binding), or the test compound at various concentrations.

  • Incubate the plate at the appropriate temperature and for a sufficient duration to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding and determine the Ki value for the test compound using appropriate software. A two-step process, with an initial screen at three different concentrations followed by a full competition study for active compounds, is recommended.[10]

In Vivo Behavioral Assessment: Locomotor Activity (General Protocol)

Rationale: Locomotor activity is a primary behavioral measure to assess the stimulant or sedative effects of a compound. Phenylpiperazines can have varied effects on locomotion depending on their receptor targets.[11]

Materials:

  • Rodents (mice or rats)

  • Open-field activity chambers equipped with infrared beams

  • 2-(4-Fluorophenyl)piperazine dihydrochloride dosing solution

  • Vehicle control (e.g., saline)

  • Animal scale

Procedure:

  • Habituate the animals to the testing room and the open-field chambers prior to the experiment.

  • On the test day, weigh each animal and calculate the appropriate dose of the compound or vehicle.

  • Administer the compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage).

  • Immediately place the animal in the open-field chamber and record locomotor activity for a set duration (e.g., 60-120 minutes).

  • Analyze the data for parameters such as total distance traveled, horizontal activity, and vertical activity.

  • Compare the activity of the compound-treated group to the vehicle-treated group to determine its effect on locomotion.

Analytical Methods: Chiral Separation

Given that 2-(4-Fluorophenyl)piperazine is a chiral molecule, the separation of its enantiomers is crucial for understanding their individual pharmacological activities. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the most common method for this purpose.[12][13][14][15]

Rationale: Enantiomers can have different affinities for their biological targets and may even exhibit different pharmacological effects. Therefore, it is essential to either test the racemate and acknowledge its composition or to separate and test the individual enantiomers.

Instrumentation and Conditions (Example):

  • HPLC System: With a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine or triethylamine) to improve peak shape.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV at a wavelength where the compound absorbs (e.g., ~254 nm).

Note: The optimal mobile phase composition and column will need to be determined empirically.

Safety and Handling

As with any research chemical, 2-(4-Fluorophenyl)piperazine dihydrochloride should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.[16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[17]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Hazard Statements (based on similar compounds):

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Conclusion

2-(4-Fluorophenyl)piperazine dihydrochloride represents an intriguing yet understudied research chemical. Its unique structure, in comparison to the more common 1-isomer, offers the potential for novel pharmacological properties. While a significant amount of research is still needed to fully characterize its synthesis, pharmacology, and safety profile, this guide provides a foundational framework for researchers to begin their investigations. By employing the generalized protocols and adhering to the safety guidelines outlined herein, scientists can contribute to a better understanding of this promising molecule and its potential applications in neuroscience and drug discovery.

References

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Method for the preparation of piperazine and its derivatives. Google Patents.
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • para-Fluorophenylpiperazine. Wikipedia. Available at: [Link]

  • Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. ResearchGate. Available at: [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. PubMed. Available at: [Link]

  • Piperazine-based P2X4 receptor antagonists. PubMed. Available at: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. Available at: [Link]

  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. ACS Publications. Available at: [Link]

  • ANALYTICAL CHIRAL SEPARATION METHODS. Available at: [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. PubMed Central. Available at: [Link]

  • Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. PubMed. Available at: [Link]

  • The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism. PubMed Central. Available at: [Link]

  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed. Available at: [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available at: [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. Available at: [Link]

  • In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. PubMed. Available at: [Link]

  • Chiral Separation Techniques. chemistlibrary. Available at: [Link]

  • Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. PubMed. Available at: [Link]

  • 1-(4-Fluorophenyl)piperazine. PubChem. Available at: [Link]

  • Further delineation of hydrophobic binding sites in dopamine D(2)/D(3) receptors for N-4 substituents on the piperazine ring of the hybrid template 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol. PubMed. Available at: [Link]

  • The Effects of Four Compounds that Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review. MDPI. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2939917/
  • Antagonism of Vascular Serotonin Receptors by M-Chlorophenylpiperazine and M-Trifluoromethylphenylpiperazine. PubMed. Available at: [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Publishing. Available at: [Link]

  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PubMed Central. Available at: [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Available at: [Link]

  • Relative binding affinities of dopamine and antipsychotic drugs for... ResearchGate. Available at: [Link]

  • Interactions Between the Serotonergic and Other Neurotransmitter Systems in the Basal Ganglia: Role in Parkinson's Disease and Adverse Effects of L-DOPA. Frontiers. Available at: [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. Available at: [Link]

  • Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PubMed Central. Available at: [Link]

  • The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders. MDPI. Available at: [Link]

  • Phytochemicals Modulate Biosynthesis and Function of Serotonin, Dopamine, and Norepinephrine for Treatment of Monoamine Neurotransmission-Related Psychiatric Diseases. MDPI. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(4-Fluorophenyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Arylpiperazines in Drug Discovery

The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents targeting the central nervous system (CNS).[1] Compounds bearing this moiety are integral to the development of antipsychotics, antidepressants, and anxiolytics, largely due to their ability to modulate various aminergic G-protein coupled receptors. 2-(4-Fluorophenyl)piperazine dihydrochloride, a member of this important class, presents a unique structural motif where the fluorophenyl group is positioned at the 2-position of the piperazine ring. This substitution pattern, as opposed to the more common 1-arylpiperazines, offers distinct stereochemical and electronic properties that can significantly influence its pharmacological profile. As a research chemical, it is crucial for drug development professionals to have a comprehensive understanding of its structural verification and purity assessment, which is primarily achieved through a combination of spectroscopic techniques.[2][3]

This in-depth guide provides a detailed analysis of the expected spectroscopic data for 2-(4-Fluorophenyl)piperazine dihydrochloride, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, publicly available dataset for the 2-substituted isomer is scarce, this document will leverage established principles of spectroscopic interpretation and data from closely related analogues, particularly 1-(4-fluorophenyl)piperazine, to provide a robust analytical framework. All protocols and interpretations are presented with the causality behind experimental choices, ensuring a trustworthy and authoritative resource for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 2-(4-Fluorophenyl)piperazine dihydrochloride, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-(4-Fluorophenyl)piperazine dihydrochloride is expected to be complex due to the asymmetry introduced by the substituent at the 2-position. The dihydrochloride salt form will result in protonation of the nitrogen atoms, leading to downfield shifts of adjacent protons and the appearance of N-H signals. The spectrum of the closely related 1-(p-fluorophenyl)piperazine dihydrochloride in DMSO-d₆ shows distinct signals for the aromatic and piperazine protons.[4]

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(4-Fluorophenyl)piperazine Dihydrochloride

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
Aromatic (C₆H₄F)7.20 - 7.50mThe fluorine substitution will create complex splitting patterns (doublet of doublets or multiplets). The electron-withdrawing nature of the protonated piperazine ring will shift these protons downfield.
Piperazine CH (at C2)4.00 - 4.30mThis proton is directly attached to the carbon bearing the aromatic ring and is deshielded. It will show coupling to the adjacent CH₂ protons.
Piperazine CH₂ (at C3, C5, C6)3.20 - 3.80mThese protons are part of the piperazine ring and will exhibit complex splitting due to geminal and vicinal coupling, as well as the chair conformation of the ring. The protonation of the nitrogens causes a significant downfield shift.[5]
NH₂⁺9.50 - 10.50br sThe protons on the nitrogen atoms will be broad singlets and will be significantly downfield due to the positive charge. Their position can be solvent and concentration dependent.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number of unique carbon environments. Due to the asymmetry, all ten carbon atoms in 2-(4-Fluorophenyl)piperazine are expected to be chemically non-equivalent.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(4-Fluorophenyl)piperazine Dihydrochloride

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Aromatic C-F160 - 165 (d, ¹JCF ≈ 245 Hz)The carbon directly bonded to fluorine will appear as a doublet with a large one-bond C-F coupling constant.
Aromatic C-ipso135 - 140The aromatic carbon attached to the piperazine ring will be deshielded.
Aromatic CH130 - 135 (d, ³JCF ≈ 8 Hz)Aromatic CH carbons ortho to the fluorine will show a smaller three-bond coupling.
Aromatic CH115 - 120 (d, ²JCF ≈ 21 Hz)Aromatic CH carbons meta to the fluorine will show a two-bond coupling.
Piperazine C255 - 60The carbon bearing the fluorophenyl group will be the most downfield of the aliphatic carbons.
Piperazine C3, C5, C640 - 50The remaining piperazine carbons will appear in this region. Their exact shifts will depend on their position relative to the substituent and the protonated nitrogens.
Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 2-(4-Fluorophenyl)piperazine dihydrochloride and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). DMSO-d₆ is often a good choice for hydrochloride salts as it can help in observing exchangeable N-H protons.[5]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate all signals and reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range ¹H-¹³C correlations, which is invaluable for confirming the connectivity of the aromatic ring to the piperazine ring.

Caption: NMR Spectroscopy Workflow.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of 2-(4-Fluorophenyl)piperazine dihydrochloride will be dominated by absorptions from the N-H bonds of the protonated amines, C-H bonds of the aromatic and aliphatic groups, and vibrations of the aromatic ring.

Table 3: Predicted IR Absorption Bands for 2-(4-Fluorophenyl)piperazine Dihydrochloride

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
N-H⁺2400 - 2800Strong, BroadN-H stretching of secondary ammonium salt
Aromatic C-H3000 - 3100MediumC-H stretching
Aliphatic C-H2850 - 3000MediumC-H stretching of piperazine ring
C=C1500 - 1600Medium to StrongAromatic ring stretching
C-N1200 - 1350MediumC-N stretching
C-F1100 - 1250StrongC-F stretching

The broad and strong absorption in the 2400-2800 cm⁻¹ region is highly characteristic of an amine salt. Aromatic C-H stretching vibrations are typically observed as weak bands.[6]

Experimental Protocol for IR Spectroscopy

Methodology:

  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the spectrum.

    • The spectrum is typically collected over the range of 4000 to 400 cm⁻¹.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Sample KBr KBr Pellet Press Sample->KBr ATR ATR Crystal Sample->ATR Spectrometer FT-IR Spectrometer KBr->Spectrometer ATR->Spectrometer Spectrum IR Spectrum Spectrometer->Spectrum Interpretation Functional Group Identification Spectrum->Interpretation

Caption: FT-IR Spectroscopy Workflow.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound. For 2-(4-Fluorophenyl)piperazine dihydrochloride, electrospray ionization (ESI) is a suitable soft ionization technique that would likely show the protonated molecular ion of the free base.

Predicted Mass Spectrum

The molecular formula of the free base is C₁₀H₁₃FN₂ with a monoisotopic mass of 180.11 Da. In ESI-MS, the most abundant ion is expected to be the protonated molecule [M+H]⁺ at m/z 181.1.

The fragmentation pattern in tandem MS (MS/MS) of the [M+H]⁺ ion can provide valuable structural information. Cleavage of the piperazine ring is a common fragmentation pathway for piperazine derivatives.[7]

Table 4: Predicted Key Ions in the ESI-MS/MS Spectrum of 2-(4-Fluorophenyl)piperazine

m/zProposed Fragment StructureFragmentation Pathway
181.1[C₁₀H₁₄FN₂]⁺Protonated molecular ion [M+H]⁺
138.1[C₈H₉FN]⁺Loss of C₂H₄N from the piperazine ring
122.0[C₇H₅FN]⁺Further fragmentation of the fluorophenyl-containing fragment
95.0[C₆H₄F]⁺Fluorophenyl cation
Experimental Protocol for Mass Spectrometry

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

    • Perform a product ion scan (MS/MS) on the [M+H]⁺ ion (m/z 181.1) to obtain the fragmentation pattern. Use a suitable collision energy to induce fragmentation.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Dilute Solution ESI_Source ESI Source Sample->ESI_Source Infusion Mass_Analyzer Mass Analyzer ESI_Source->Mass_Analyzer Ionization Full_Scan Full Scan MS (Find [M+H]⁺) Mass_Analyzer->Full_Scan MSMS_Scan MS/MS Scan (Fragmentation) Full_Scan->MSMS_Scan Isolate & Fragment Interpretation Structural Confirmation MSMS_Scan->Interpretation

Caption: ESI-MS/MS Workflow.

Conclusion

The structural characterization of 2-(4-Fluorophenyl)piperazine dihydrochloride relies on a multi-technique spectroscopic approach. NMR spectroscopy provides the definitive evidence for the molecular connectivity and the specific substitution pattern. IR spectroscopy offers a rapid confirmation of the key functional groups, particularly the amine salt. Mass spectrometry confirms the molecular weight and provides valuable structural information through fragmentation analysis. By employing the rigorous, self-validating protocols outlined in this guide, researchers and drug development professionals can confidently verify the structure and purity of this and other related arylpiperazine compounds, ensuring the integrity of their research and development efforts.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. Available at: [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

  • 1-(4-Fluorophenyl)piperazine dihydrochloride. PubChem. Available at: [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Available at: [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. Available at: [Link]

  • 13C NMR spectra of 2-(2-oxo-2-(4-(p-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (3b) (75 MHz, CDCl3). ResearchGate. Available at: [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. ResearchGate. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Pharmaceutical Bulletin. Available at: [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Available at: [Link]

  • Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. ResearchGate. Available at: [Link]

  • Supporting Information. Available at: [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. Available at: [Link]

Sources

The 2-Arylpiperazine Scaffold: A Historical and Methodological Guide to a Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-arylpiperazine moiety represents one of the most prolific "privileged scaffolds" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a vast array of therapeutic agents targeting a wide spectrum of biological entities. This guide provides a comprehensive overview of the discovery and history of 2-arylpiperazine compounds, tracing their evolution from early synthetic curiosities to blockbuster drugs. We delve into the pivotal advancements in their synthesis, the elucidation of their complex pharmacology, particularly at central nervous system receptors, and their expansion into oncology and other therapeutic domains. This document serves as an in-depth technical resource for researchers and drug development professionals, offering detailed methodologies, structure-activity relationship (SAR) insights, and a forward-looking perspective on the future of this remarkable pharmacophore.

Introduction: The Rise of a Privileged Scaffold

In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency across a range of therapeutic targets. These are termed "privileged scaffolds," and the 2-arylpiperazine core is a quintessential example. Its prevalence stems from a combination of advantageous physicochemical properties: the piperazine ring offers a basic nitrogen atom that is often protonated at physiological pH, facilitating critical interactions with biological targets and imparting aqueous solubility, while the aryl group provides a template for a multitude of substitutions to fine-tune potency, selectivity, and pharmacokinetic profiles.

The versatility of this scaffold has allowed it to become a cornerstone in the development of drugs for neuropsychiatric disorders, cancer, and cardiovascular diseases.[1][2][3] Long-chain arylpiperazines, in particular, have been extensively studied as ligands for serotonergic and dopaminergic receptors, leading to major breakthroughs in treating conditions like schizophrenia, depression, and anxiety.[4][5]

Caption: Generalized structure of a 2-arylpiperazine compound.

A Historical Timeline of Discovery and Development

The journey of 2-arylpiperazine compounds from the laboratory bench to the pharmacy shelf is a story of synthetic innovation and evolving pharmacological understanding.

  • Early Synthesis (Mid-20th Century): The initial syntheses of N-arylpiperazines were often challenging. Foundational methods relied on nucleophilic aromatic substitution (SNAr) on highly electron-deficient (hetero)arenes or the reaction of anilines with bis(2-haloethyl)amines.[6] These early methods, while effective, were limited in scope and often required harsh reaction conditions.

  • The CNS Revolution (1980s-1990s): The discovery that long-chain arylpiperazines could act as potent ligands for serotonin (5-HT) and dopamine (D) receptors marked a turning point.[4] This led to the development of drugs like Buspirone , an anxiolytic acting as a 5-HT1A receptor partial agonist.[4] The realization that modulating multiple receptors simultaneously could offer superior therapeutic profiles spurred the design of "multi-target" drugs. Aripiprazole , for instance, owes its efficacy as an atypical antipsychotic to its profile as a D2 partial agonist and 5-HT2A antagonist.[4]

  • Catalytic Coupling Era (Late 1990s - Present): The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, revolutionized arylpiperazine synthesis.[6] This methodology provided a highly versatile and efficient route to a wide array of derivatives under milder conditions, dramatically accelerating drug discovery efforts.

  • Expansion Beyond the CNS (2000s - Present): With robust synthetic routes established, researchers began exploring the potential of the arylpiperazine scaffold against other target classes. This led to the discovery of its utility in:

    • Oncology: Derivatives were found to inhibit tubulin polymerization, showing potent cytotoxic effects against various cancer cell lines.[2][7] Other arylpiperazines, like Naftopidil, originally used for benign prostatic hyperplasia, have been repurposed and investigated for their anticancer properties as α1-adrenoceptor antagonists.[3]

    • Cardiovascular Disease: The scaffold proved effective for developing antihypertensive agents.[1]

    • Infectious Diseases: Antifungal properties have also been identified and explored.[1]

Milestone Drug Primary Target(s) Therapeutic Indication Year of First Approval (Approx.)
Buspirone 5-HT1A Partial AgonistAnxiety1986
Aripiprazole D2 Partial Agonist, 5-HT2A AntagonistSchizophrenia, Bipolar Disorder2002
Ziprasidone D2/5-HT2A AntagonistSchizophrenia, Bipolar Disorder2001
Naftopidil α1-Adrenoceptor AntagonistBenign Prostatic Hyperplasia, Cancer (Investigational)1999 (Japan)

Core Methodologies in 2-Arylpiperazine Research

The development of any new arylpiperazine-based therapeutic relies on a synergistic interplay between chemical synthesis and biological evaluation.

Experimental Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a general, reliable method for the synthesis of N-arylpiperazines, a key step in the creation of new derivatives.

Causality: The use of a palladium catalyst in combination with a specialized phosphine ligand (like BINAP or XPhos) is crucial. The palladium complex facilitates the oxidative addition of the aryl halide, while the ligand promotes the reductive elimination step that forms the critical C-N bond, a reaction that is otherwise energetically unfavorable. Sodium tert-butoxide is used as a non-nucleophilic base to deprotonate the piperazine, activating it for coupling without competing in the reaction.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene (5 mL) via syringe, followed by the piperazine derivative (1.2 mmol).

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and quench with water (10 mL). Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the pure N-arylpiperazine product.[4]

Self-Validating System: A Pharmacological Screening Workflow

A logical, tiered approach is essential to validate a compound's therapeutic potential. This workflow ensures that resources are focused on the most promising candidates.

A High-Throughput Screening (HTS) Initial screen of compound library (e.g., Radioligand Binding Assay) B Hit Confirmation & Dose-Response Confirm activity and determine potency (IC50/EC50) (e.g., [35S]GTPγS functional assay) A->B Active Compounds C Selectivity Profiling Test against a panel of related receptors to determine off-target effects. B->C Potent Hits D In Vitro Cellular Assays Assess activity in a cellular context (e.g., cAMP accumulation, cell viability) C->D Selective Hits E ADME/Tox Profiling Evaluate Absorption, Distribution, Metabolism, Excretion, and Toxicity. D->E Functionally Active Hits F In Vivo Efficacy Studies Test in animal models of the disease. E->F Drug-like Candidates

Caption: A typical drug discovery workflow for novel compounds.

This workflow is self-validating because each stage builds upon the last. A compound only progresses if it meets predefined criteria (e.g., sub-micromolar potency at the primary target, >100-fold selectivity over related targets). This tiered approach ensures that only the most promising candidates, with a clear biological rationale and favorable drug-like properties, advance to costly and complex in vivo studies.[8][9]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-arylpiperazine scaffold has yielded crucial insights into the structural requirements for affinity and selectivity at various targets.

Structural Region Modification Observed Effect on CNS Targets (e.g., 5-HT1A/D2) Reference
Aryl Ring Introduction of electron-withdrawing groups (e.g., -CN, -Cl)Can modulate affinity and selectivity. The position of the substituent is critical (ortho, meta, para).[4]
Replacement of phenyl with heteroaryl (e.g., pyrimidinyl, pyridinyl)Often used to improve properties like solubility and metabolic stability, while maintaining or altering receptor affinity.[6]
Piperazine Core N/A (generally conserved)The basicity of the distal nitrogen is crucial for the ionic interaction with a conserved aspartate residue in the binding pocket of many GPCRs.[4]
N-Alkyl Linker Varying length (2 to 5 carbons)The optimal length is highly target-dependent. A 3- or 4-carbon chain is often optimal for 5-HT1A and D2 receptor affinity.[4]
Terminal Group Addition of bulky, lipophilic groups (e.g., imides, benzamides)Can confer high affinity and selectivity by interacting with specific sub-pockets of the target receptor.[10]

Future Directions and Outlook

The story of the 2-arylpiperazine scaffold is far from over. Current and future research is focused on several key areas:

  • Targeting Protein-Protein Interactions: Moving beyond traditional receptor targets to modulate more complex cellular machinery.

  • Covalent Inhibitors: Designing derivatives that can form a covalent bond with their target, offering prolonged duration of action and high potency.

  • Photopharmacology: Incorporating photoswitchable moieties to allow for external (light-based) control of drug activity.

  • Expanded Therapeutic Areas: Continued exploration in areas like neurodegenerative diseases, inflammation, and rare genetic disorders.

The enduring legacy of the 2-arylpiperazine scaffold is a testament to the power of a well-chosen chemical starting point. Its structural simplicity, synthetic tractability, and pharmacological versatility ensure that it will remain a vital tool in the drug discoverer's arsenal for years to come.

References

  • Wisdomlib. (2024). Synthesis of aryl Piperazines: Significance and symbolism. [Link]

  • Taylor & Francis Online. (n.d.). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. [Link]

  • MDPI. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2013). Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • PubMed. (2009). Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]

  • National Center for Biotechnology Information. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Preprints.org. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

  • ResearchGate. (2004). Characterization of an aryl piperazine/2-hydroxypropyl-β-cyclodextrin association, a complex with antidiabetic potential. [Link]

  • IVT Network. (2023). The Lifecycle from Drug Development Through Approval Processes. [Link]

  • TechTarget. (2022). Major Milestones in Medicine, Drug Development in Recorded History. [Link]

Sources

A Theoretical and Computational In-depth Guide to 2-(4-Fluorophenyl)piperazine for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Fluorophenylpiperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs targeting a wide range of diseases.[1][2] Its versatile structure allows for substitutions that can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties.[1][2] The introduction of a fluorophenyl group, as seen in 2-(4-Fluorophenyl)piperazine (pFPP), is a common strategy in drug design to enhance metabolic stability and receptor binding affinity. pFPP itself is a psychoactive compound, known for its interaction with serotonin and dopamine receptors, making it an interesting subject for neuropharmacological research and a valuable building block for novel therapeutics.[3][4]

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize 2-(4-Fluorophenyl)piperazine. We will delve into the quantum mechanical foundations of its electronic structure, explore its conformational landscape, and simulate its interactions with key biological targets. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research.

Part 1: Foundational Understanding through Quantum Chemistry

Before investigating the complex interactions of pFPP with biological macromolecules, it is essential to understand its intrinsic chemical and electronic properties. Density Functional Theory (DFT) is a powerful quantum chemical method that allows us to accurately model the electronic structure of molecules, providing insights into their reactivity, stability, and spectroscopic properties.

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of a molecule dictates its ability to interact with a biological target. For a flexible molecule like pFPP, identifying the lowest energy conformer is a critical first step in any computational workflow.

  • Input File Preparation:

    • Begin by drawing the 2D structure of 2-(4-Fluorophenyl)piperazine in a molecular editor such as GaussView.

    • Perform an initial "Clean-Up" to generate a reasonable 3D starting structure.

    • Create a Gaussian input file (.gjf or .com) with the following keywords in the route section: #p B3LYP/6-31G(d) Opt Freq.

      • #p: Requests "pretty" (more readable) output.

      • B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional, a widely used and robust DFT functional.

      • 6-31G(d): Defines the basis set, which describes the atomic orbitals used in the calculation. This basis set provides a good balance between accuracy and computational cost for molecules of this size.

      • Opt: Requests a geometry optimization to find the minimum energy structure.

      • Freq: Requests a frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to compute thermochemical properties.[5][6]

    • Specify the charge (0) and spin multiplicity (singlet) of the molecule.

    • Include the Cartesian coordinates of the atoms generated by the molecular editor.

  • Execution:

    • Run the calculation using the Gaussian software.[5]

  • Analysis of Results:

    • Open the resulting output file (.log or .out) in GaussView.

    • Verify that the optimization converged and that the frequency calculation shows zero imaginary frequencies.

    • The optimized coordinates represent the lowest energy conformer of 2-(4-Fluorophenyl)piperazine in the gas phase.

Electronic Properties: Frontier Molecular Orbitals and Molecular Electrostatic Potential

The electronic properties of pFPP govern its reactivity and its ability to participate in non-covalent interactions with a protein binding pocket.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy relates to its ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule. It allows for the identification of electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions, which are crucial for understanding electrostatic interactions and hydrogen bonding.

These properties can be calculated and visualized from the output of the DFT calculation performed in the previous step.

Part 2: In Silico Pharmacology - Predicting Biological Interactions

With a foundational understanding of pFPP's intrinsic properties, we can now explore its interactions with relevant biological targets. Given its known psychoactive effects, we will focus on its potential interactions with serotonin and dopamine receptors.

Target Identification and Preparation

The first step in any docking study is to identify the protein target of interest and obtain its 3D structure. The Protein Data Bank (PDB) is a repository of experimentally determined protein structures. For our study, we will select representative structures of the serotonin and dopamine receptors.

  • Serotonin Receptor (5-HT2A): PDB ID: 6BE1[7]

  • Dopamine Receptor (D2): A homology model based on the D3 receptor structure is often used due to the challenges in crystallizing the D2 receptor.[8]

  • Download PDB File: Obtain the PDB file for the chosen receptor.

  • Clean the PDB: Remove water molecules, co-factors, and any existing ligands from the PDB file. This can be done using molecular visualization software like PyMOL or UCSF Chimera, or within AutoDockTools itself.[9]

  • Add Hydrogens: Add polar hydrogens to the protein, as they are crucial for hydrogen bonding interactions.

  • Compute Charges: Calculate the Gasteiger charges for the protein atoms.

  • Save as PDBQT: Save the prepared receptor in the PDBQT file format, which includes atomic charges and atom types required by AutoDock.[10][11]

Ligand Preparation

The optimized structure of pFPP from our DFT calculations will be used as the input for docking.

  • Load Ligand: Open the optimized pFPP structure (.mol2 or .pdb format).

  • Detect Rotatable Bonds: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.

  • Save as PDBQT: Save the prepared ligand in the PDBQT file format.[10][11]

Molecular Docking: Predicting Binding Poses and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. It also provides a scoring function to estimate the binding affinity. AutoDock Vina is a widely used and effective tool for this purpose.

  • Grid Box Definition: Define a 3D grid box that encompasses the binding site of the receptor. The size and center of the grid box should be chosen to cover the entire active site where the ligand is expected to bind.[12]

  • Configuration File: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.

  • Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Analysis of Results:

    • AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

    • Visualize the top-ranked poses in complex with the receptor using software like PyMOL or Discovery Studio Visualizer to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).[13]

Molecular Dynamics Simulations: Understanding the Dynamic Nature of the Complex

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the complex over time. MD simulations provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of water molecules in the binding site. GROMACS is a popular and powerful software package for performing MD simulations.

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis PDB Protein-Ligand Complex (from Docking) Topol Generate Topology (Ligand: CGenFF, Protein: CHARMM36) PDB->Topol Solvate Solvate with Water (e.g., TIP3P) Topol->Solvate Ions Add Ions (Neutralize System) Solvate->Ions Minimize Energy Minimization Ions->Minimize Equilibrate NVT & NPT Equilibration Minimize->Equilibrate Production Production MD Run Equilibrate->Production RMSD RMSD Production->RMSD RMSF RMSF Production->RMSF HBonds Hydrogen Bonds Production->HBonds BindingEnergy Binding Free Energy (e.g., MM/PBSA) Production->BindingEnergy

Caption: A generalized workflow for molecular dynamics simulation of a protein-ligand complex.

Explanation of the MD Workflow:

  • System Preparation:

    • The starting point is the best-ranked protein-ligand complex from the molecular docking study.

    • A topology file is generated for the complex, which contains information about the atoms, bonds, angles, and force field parameters. The CHARMM36 force field is commonly used for proteins, and a compatible force field like CGenFF is used for the ligand.

    • The system is then solvated in a box of water molecules (e.g., TIP3P model).

    • Ions (e.g., Na+ and Cl-) are added to neutralize the system's charge and to mimic physiological salt concentrations.

  • Simulation:

    • Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

    • Equilibration: The system is gradually heated to the desired temperature (NVT ensemble) and then the pressure is stabilized (NPT ensemble). This ensures that the system is in a stable state before the production run.

    • Production MD: The main simulation is run for a desired length of time (typically nanoseconds to microseconds), during which the trajectory of all atoms is saved at regular intervals.

  • Analysis:

    • Root Mean Square Deviation (RMSD): The RMSD of the protein and ligand backbone atoms is calculated over time to assess the stability of the complex.

    • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the protein and ligand are analyzed to identify key interactions.

    • Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of the ligand to the protein.

Part 3: Predicting ADMET Properties

A crucial aspect of drug development is to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. In silico tools can provide early-stage predictions of these properties, helping to identify potential liabilities before significant resources are invested.

A variety of online tools and software packages are available for ADMET prediction. These tools use quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of experimental data.

Table 1: Commonly Used Free Online ADMET Prediction Tools

ToolWebsiteKey Predicted Properties
SwissADME[Link][14]Lipophilicity, water solubility, pharmacokinetics, drug-likeness, medicinal chemistry friendliness
ADMET-AI[Link][15]A wide range of ADMET properties using machine learning models
pkCSM[Link]ADMET properties, including toxicity endpoints
ADMETlab 2.0[Link]Comprehensive ADMET prediction and systematic evaluation
  • Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 2-(4-Fluorophenyl)piperazine. This can be easily generated from its 2D structure.

  • Submission: Paste the SMILES string into the input field of the chosen ADMET prediction tool.

  • Analysis: The tool will generate a report with predictions for various ADMET properties. It is important to consider the confidence of each prediction, as provided by the tool.

Conclusion

The theoretical and computational approaches outlined in this guide provide a powerful framework for the in-depth characterization of 2-(4-Fluorophenyl)piperazine and its derivatives. By combining quantum chemical calculations, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into the structure, reactivity, and biological activity of this important chemical scaffold. This knowledge is instrumental in guiding the rational design of novel therapeutics with improved efficacy and safety profiles. As computational power and methodologies continue to advance, these in silico techniques will play an increasingly integral role in the future of drug discovery and development.

References

  • National Institutes of Health. (n.d.). 4-FLUORO-PHENYLPIPERAZINE. Retrieved February 4, 2026, from [Link]

  • Wrobel, M., & Turlej, E. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1553. [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)piperazine. Retrieved February 4, 2026, from [Link]

  • Dargan, P. I., & Wood, D. M. (2012). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 4(7-8), 589–594. [Link]

  • Wikipedia. (2023, December 29). Paroxetine. In Wikipedia. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (2023, October 28). para-Fluorophenylpiperazine. In Wikipedia. Retrieved February 4, 2026, from [Link]

  • Wang, S., Chen, H., Chen, Y., Li, D., & Li, Y. (2021). Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis. Journal of biomolecular structure & dynamics, 39(18), 7129–7141. [Link]

  • Smith, S. L., & Smith, C. P. (2004). Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. Bioorganic & medicinal chemistry, 12(6), 1331–1338. [Link]

  • Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Retrieved February 4, 2026, from [Link]

  • Nam, G., Wright, M. E., Hieble, J. P., & Chrusciel, R. A. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (Basel, Switzerland), 26(11), 3201. [Link]

  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

  • Tadokoro, C., Okubo, T., & Muraki, K. (1996). Comparative study of 2-(4-ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9, 10-hexahydrocycloocta[b]pyridine (AD-5423) and haloperidol for their pharmacological activities related to antipsychotic efficacy and/or adverse side-effects. Japanese journal of pharmacology, 70(3), 219–229. [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved February 4, 2026, from [Link]

  • The Bioinformatics Coach. (2023, August 5). AutoDock 4 Molecular Docking Tutorial | Complete Guide: From Installation to Publication-Quality Figures | Learn Molecular Docking in 90 Minutes [Video]. YouTube. [Link]

  • RCSB PDB. (n.d.). 6BE1: Cryo-EM structure of serotonin receptor. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

  • A'yun, A. Q. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

  • VLS3D. (n.d.). ADMET predictions. Retrieved February 4, 2026, from [Link]

  • D'Auria, M., & Racioppi, R. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 688. [Link]

  • Smith, S. L., & Smith, C. P. (2004). Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. Bioorganic & medicinal chemistry, 12(6), 1331–1338. [Link]

  • Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • ResearchGate. (n.d.). Serotonin (PDB ID: 6BQH) helical model in the best docking position.... Retrieved February 4, 2026, from [Link]

  • Kumar, C. R. S. (n.d.). Approach of Density Functional Theory to Molecules Using Gaussian. Research India Publications. [Link]

  • ResearchGate. (n.d.). Relative binding affinities of dopamine and antipsychotic drugs for.... Retrieved February 4, 2026, from [Link]

  • Mangal, M., Sagar, P., & Singh, H. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 109. [Link]

  • Johny, A. (2023, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

  • Novak, M., & Polanc, S. (2013). Exploration of N-arylpiperazine binding sites of D2 dopaminergic receptor. Acta chimica Slovenica, 60(3), 471–478.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved February 4, 2026, from [Link]

  • Kim, J. Y., & Kim, J. (2023). Structural studies of serotonin receptor family. BMB reports, 56(10), 527–536. [Link]

  • Lacivita, E., & Leopoldo, M. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Journal of medicinal chemistry. [Link]

  • ResearchGate. (n.d.). How to build a starting structure for calculating the binding energy by DFT with Gaussian software?. Retrieved February 4, 2026, from [Link]

  • SwissADME. (n.d.). Retrieved February 4, 2026, from [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved February 4, 2026, from [Link]

  • Chem Help ASAP. (2019, January 14). Creating and running a simple DFT calculation in GaussView / Gaussian [Video]. YouTube. [Link]

  • Kulkarni, A. A., & Kulkarni, V. M. (2010). Further delineation of hydrophobic binding sites in dopamine D(2)/D(3) receptors for N-4 substituents on the piperazine ring of the hybrid template 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol. Bioorganic & medicinal chemistry, 18(15), 5584–5592. [Link]

  • ADMET-AI. (n.d.). Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. Retrieved February 4, 2026, from [Link]

  • Satała, G., & Starzycka, A. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Scientific reports, 13(1), 7858. [Link]

  • The Bioinformatics Coach. (2023, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]

  • RCSB PDB. (n.d.). 7WC5: Crystal structure of serotonin 2A receptor in complex with psilocin. Retrieved February 4, 2026, from [Link]

  • Kulkarni, A. A., & Kulkarni, V. M. (2010). Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl - PubMed Central. Bioorganic & medicinal chemistry, 18(15), 5584–5592. https://doi.org/10.1016/j.bmc.2010.06.0250.1016/j.bmc.2010.06.025

Sources

An In-depth Technical Guide to the Safe Handling of 2-(4-Fluorophenyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 2-(4-Fluorophenyl)piperazine dihydrochloride. The protocols and insights herein are synthesized from authoritative safety data sheets and established laboratory safety principles to ensure a self-validating system of operational safety.

Compound Profile and Physicochemical Properties

2-(4-Fluorophenyl)piperazine dihydrochloride is a piperazine derivative frequently utilized as a chemical intermediate and building block in the synthesis of pharmacologically active molecules. Its properties necessitate a thorough understanding to ensure safe handling. The dihydrochloride salt form generally enhances stability and water solubility compared to the free base.

While data for the specific 2-substituted isomer (CAS 65709-34-4) is limited, the safety profile is often extrapolated from the more extensively documented 1-substituted isomer, 1-(4-Fluorophenyl)piperazine dihydrochloride (CAS 64090-19-3).[1][2][3] The guidance provided in this document is based on the established hazard profile for this class of compounds.

Table 1: Physicochemical Properties of (4-Fluorophenyl)piperazine Dihydrochloride Derivatives

PropertyValueSource
Molecular Formula C₁₀H₁₅Cl₂FN₂[2][3]
Molecular Weight 253.14 g/mol [2][3]
Appearance White crystalline solid/powder[1]
Melting Point ~ 234 °C / 453.2 °F[1]
Solubility Soluble in water[1][4]
Stability Stable under recommended storage conditions. May be sensitive to air, moisture, and light.[5][6][7]

Hazard Identification and Toxicological Overview

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with its toxicity upon ingestion and its irritant properties to the skin, eyes, and respiratory system.[1][2]

Table 2: GHS Classification Summary

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowedDanger / Warning
Skin IrritationCategory 2H315: Causes skin irritationWarning
Eye IrritationCategory 2H319: Causes serious eye irritationWarning
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationWarning
(Classification based on available data for 1- and 2-substituted isomers)[1][2][5]
Toxicological Insights
  • Acute Oral Toxicity: The primary acute hazard is toxicity upon ingestion.[1] The mechanism is not fully elucidated in safety literature, but piperazine derivatives can exhibit neurological effects. Therefore, preventing ingestion through strict personal hygiene is paramount.[8]

  • Dermal, Ocular, and Respiratory Irritation: As a crystalline powder, the compound poses a significant risk of irritation. Fine particles can easily become airborne during handling, leading to respiratory tract irritation.[5] Direct contact causes localized irritation to the skin and can result in serious, though temporary, damage to the eyes.[1][5] The causality stems from the chemical nature of the compound interacting with epithelial tissues.

A Framework for Risk Assessment and Control

A systematic approach to risk management is essential. Before any procedure involving this compound, a formal risk assessment should be conducted. This process involves identifying the hazards, evaluating the potential for exposure during the specific experimental workflow, and implementing robust control measures.

RiskAssessmentWorkflow cluster_0 Risk Assessment & Control Workflow A Step 1: Identify Hazards (Review SDS, GHS Data) B Step 2: Assess Exposure Potential (Weighing, Transfer, Reaction) A->B Analyze Task C Step 3: Implement Hierarchy of Controls (Engineering, Admin, PPE) B->C Select Controls D Step 4: Develop Emergency Protocol (Spill, Exposure) C->D Prepare for Incidents E Step 5: Review & Refine (Post-procedure Debrief) D->E Continuous Improvement

Caption: Risk Assessment Workflow for Handling Hazardous Chemicals.

Hierarchy of Controls

The most effective safety strategies prioritize engineering and administrative controls over personal protective equipment (PPE).

  • Engineering Controls: These are the first line of defense.

    • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood.[1][6] This is non-negotiable. The rationale is to contain the fine, potentially airborne particles at the source, preventing inhalation, which is a primary route of exposure.[9]

    • Ventilation: The laboratory must have adequate general ventilation to dilute fugitive emissions.[10]

    • Safety Infrastructure: A safety shower and eyewash station must be readily accessible and tested regularly.[7]

  • Administrative Controls: These are the procedures and policies that dictate safe work practices.

    • Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for every task involving this chemical.

    • Access Control: Restrict access to storage areas and designated work zones where the chemical is handled.[11]

    • Training: All personnel must be trained on the specific hazards of this compound, the contents of its Safety Data Sheet (SDS), and the established SOPs.[9][10]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above.

    • Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[12]

    • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and changed immediately if contamination is suspected.[12]

    • Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup where dust may be generated, a NIOSH-approved particulate respirator (e.g., N95) is required.[5]

Standard Operating Procedures (SOPs)

Adherence to validated protocols is critical for minimizing exposure.

Protocol 1: Weighing and Handling the Solid Compound
  • Preparation: Don all required PPE (lab coat, safety goggles, gloves). Ensure the chemical fume hood sash is at the appropriate working height.

  • Work Area Decontamination: Clean the work surface inside the fume hood, including the analytical balance, to prevent cross-contamination.

  • Weighing:

    • Perform all weighing operations on an analytical balance located inside the fume hood.

    • Use a spatula to carefully transfer the required amount of the white crystalline powder to a tared weigh boat or container.

    • Avoid creating dust. If powder is fine, handle it with slow, deliberate movements.

  • Closure and Cleanup:

    • Securely close the primary container immediately after dispensing.[13]

    • Carefully wipe the spatula and any contaminated surfaces with a damp cloth or towel before removing them from the fume hood. Dispose of cleaning materials as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Protocol 2: Solution Preparation
  • Preparation: Conduct all steps within a chemical fume hood.

  • Solvent Addition: Place a stir bar in the receiving flask containing the appropriate solvent.

  • Dissolution: Slowly add the pre-weighed 2-(4-Fluorophenyl)piperazine dihydrochloride solid to the solvent while stirring to prevent clumping and splashing.

  • Labeling: Immediately label the prepared solution with the full chemical name, concentration, date, and appropriate hazard pictograms.

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accident.[14]

Exposure Response (First Aid)

Immediate action is required. Alert colleagues and summon medical assistance for all exposures.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[1][5]

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control: Prevent the spread of dust. Do not use a dry brush or compressed air.

  • Cleanup:

    • Wearing appropriate PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the material into a designated, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[8]

Storage and Waste Management

Proper storage and disposal are integral to the chemical's lifecycle management.

Storage Conditions

The causality for specific storage conditions relates directly to the compound's chemical stability and security.

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[8][13]

  • Security: The compound should be stored in a locked cabinet or a secure, access-controlled area to prevent unauthorized use.[1][7]

  • Container: Keep the container tightly sealed to prevent absorption of moisture (hygroscopic) and potential degradation.[1]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[15]

Waste Disposal
  • All waste containing 2-(4-Fluorophenyl)piperazine dihydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal environmental regulations for chemical waste disposal.[1] Do not dispose of down the drain.[5][12]

References

  • 1-(4-FLUORO PHENYL) PIPERAZINE CAS No 2252-63-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/11732_1.pdf]
  • SAFETY DATA SHEET: 1-(4-Fluorophenyl)piperazine dihydrochloride.Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds/97104/A14057]
  • SAFETY DATA SHEET: 1-(3-Chlorophenyl)piperazine hydrochloride.Fisher Scientific. [URL: https://www.fishersci.com/sds/97104/A14057]
  • SAFETY DATA SHEET: Piperazine Anhydrous.Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/JP/en/product/safety/P0446_JP_EN.pdf]
  • Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDS.aspx?casno=142-64-3]
  • SAFETY DATA SHEET: 1-(2,3-Dichlorophenyl)piperazine hydrochloride.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/679135]
  • SAFETY DATA SHEET: Piperazine.Fisher Scientific. [URL: https://www.fishersci.com/sds/24221/AC130830050]
  • 1-(3-Fluorophenyl)piperazine (hydrochloride) - Safety Data Sheet.Cayman Chemical. [URL: https://cdn.caymanchem.com/cdn/msds/21953m.pdf]
  • MATERIAL SAFETY DATA SHEET: CCD Piperazine.CCD Animal Health. [URL: https://www.ccdanimalhealth.com.au/wp-content/uploads/2021/08/CCD-Piperazine-MSDS.pdf]
  • PIPERAZINE DIHYDROCHLORIDE - CAMEO Chemicals.NOAA. [URL: https://cameochemicals.noaa.gov/chemical/20703]
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-279Y-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTY2ODZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDljLzkwNzU0NjgwMDM4NzAucGRmfDBhYjQxNjU5YmYxZGI3YjE1YmEwYjM0ZTU2YjQ4ZTY3YjVlYmI1ZTMxYzQ1ZGFjM2Q2YmFhZTVlNmQ1MmI1N2U]
  • 2-(4-Fluorophenyl)piperazine dihydrochloride | 65709-34-4.ChemScene. [URL: https://www.chemscene.com/products/2-(4-Fluorophenyl)piperazine-dihydrochloride_65709-34-4.html]
  • 1-(4-Fluorophenyl)piperazine dihydrochloride | C10H15Cl2FN2.PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16211916]
  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.LabTAG. [URL: https://www.labtag.
  • Ten Tips for Handling Hazardous Chemicals in a Lab.Lab Manager. [URL: https://www.labmanager.com/safety/ten-tips-for-handling-hazardous-chemicals-in-a-lab-21441]
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Working with Chemicals.National Academies Press (US). [URL: https://www.ncbi.nlm.nih.gov/books/NBK55868/]
  • Chemical Storage.University of Wisconsin–Madison, Environment, Health & Safety. [URL: https://ehs.wisc.edu/chemical-safety/chemical-storage/]
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.University of North Carolina at Chapel Hill. [URL: https://ehs.unc.
  • Piperazine.Wikipedia. [URL: https://en.wikipedia.org/wiki/Piperazine]
  • PIPERAZINES.Ataman Kimya. [URL: https://www.

Sources

potential therapeutic targets of 2-(4-Fluorophenyl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to address the specific medicinal chemistry and pharmacology of 2-(4-Fluorophenyl)piperazine derivatives.

Crucial Disambiguation:

  • The "2-" Isomer (C-substituted): The focus of this guide. A privileged scaffold for Neurokinin-1 (NK1) receptor antagonists (e.g., Vestipitant).[1][2][3]

  • The "1-" Isomer (N-substituted): 1-(4-Fluorophenyl)piperazine (pFPP). A serotonin receptor agonist/releaser and metabolite of niaprazine. While mentioned for context, it is chemically distinct.

From NK1 Antagonism to Multimodal CNS Modulation

Executive Summary

The 2-(4-Fluorophenyl)piperazine moiety represents a distinct chiral scaffold in medicinal chemistry, fundamentally different from its N-substituted isomer (pFPP). While the latter is associated with serotonergic agonism, the 2-arylpiperazine core is a validated pharmacophore for Neurokinin-1 (NK1) receptor antagonists . Derivatives of this scaffold, such as Vestipitant , have demonstrated clinical efficacy in treating Chemotherapy-Induced Nausea and Vomiting (CINV), anxiety, and insomnia by blocking Substance P signaling. This guide details the molecular pharmacology, Structure-Activity Relationships (SAR), and validation protocols for this therapeutic class.

Molecular Pharmacology & Therapeutic Targets

The primary therapeutic value of 2-(4-Fluorophenyl)piperazine derivatives lies in their high-affinity antagonism of the NK1 Receptor , a G-protein coupled receptor (GPCR).

Primary Target: Neurokinin-1 (NK1) Receptor[2][3][4][5][6][7][8]
  • Mechanism of Action: Competitive antagonism of Substance P , the endogenous undecapeptide ligand.

  • Signaling Pathway Blockade:

    • Under normal conditions, Substance P binding triggers the Gq/11 cascade.

    • Activation of Phospholipase C (PLC)

      
       Hydrolysis of PIP2 
      
      
      
      IP3 + DAG.
    • Result: Intracellular Ca²⁺ release and PKC activation.

    • Therapeutic Effect: Blockade prevents neurogenic inflammation, nociception, and emetic reflexes in the Nucleus Tractus Solitarius (NTS).

Secondary Targets (Derivative Dependent)
  • Serotonin Transporter (SERT) / Norepinephrine Transporter (NET):

    • Certain 2-arylpiperazines exhibit dual NK1/Reuptake inhibition profiles, offering potential for Major Depressive Disorder (MDD) with comorbid anxiety.

  • 5-HT Receptors (5-HT1A, 5-HT2A):

    • Unlike the 1-isomer, the 2-isomer requires specific N-substitution (e.g., bulky benzyl groups) to modulate affinity, often shifting activity from agonism to antagonism.

Table 1: Pharmacological Profile of Key Derivatives

Compound ClassCore ScaffoldPrimary TargetMechanismClinical Indication
Vestipitant 2-(4-fluoro-2-methylphenyl)piperazineNK1 ReceptorAntagonistInsomnia, Tinnitus, Anxiety
Ezlopitant 2-phenylpiperazine analogNK1 ReceptorAntagonistCINV, Pain
pFPP (Contrast)1-(4-fluorophenyl)piperazine5-HT1A/2CAgonist/ReleaserPsychoactive Metabolite
Medicinal Chemistry & SAR

The biological activity of 2-(4-Fluorophenyl)piperazine derivatives is governed by strict stereochemical and steric rules.

A. The Chiral Switch (Stereochemistry)
  • Critical Insight: The (2S)-configuration is typically required for optimal NK1 receptor binding. The (2R)-enantiomer often shows significantly reduced affinity (10–100 fold drop).

  • Protocol Implication: Synthesis must utilize asymmetric methods or chiral resolution (e.g., using L-tartaric acid) to isolate the bioactive enantiomer.

B. N-Substitution Patterns[1]
  • N1-Position (Amide/Urea Linkers): Essential for metabolic stability and hydrogen bonding within the receptor pocket.

    • Example: The bis(trifluoromethyl)phenyl group (common in NK1 antagonists like Aprepitant/Vestipitant) provides hydrophobic bulk to occupy the receptor's accessory pocket.

  • N4-Position (Basic Nitrogen): Often methylated or left free. Methylation can improve blood-brain barrier (BBB) penetrability but may alter selectivity ratios between NK1 and NK2/NK3.

Visualization: NK1 Signaling & Blockade

The following diagram illustrates the pathway blocked by 2-(4-Fluorophenyl)piperazine derivatives.

NK1_Signaling SubstanceP Substance P (Endogenous Ligand) NK1_Receptor NK1 Receptor (GPCR) SubstanceP->NK1_Receptor Activates Gq Gq/11 Protein NK1_Receptor->Gq Couples Antagonist 2-(4-FPP) Derivative (Inhibitor) Antagonist->NK1_Receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release ER Receptors PKC PKC Activation DAG->PKC Response Emesis / Anxiety / Pain Ca_Release->Response PKC->Response

Figure 1: Mechanism of NK1 antagonism. 2-(4-FPP) derivatives competitively inhibit the receptor, preventing the Gq-mediated calcium cascade.

Experimental Protocols
Protocol A: Radioligand Binding Assay (NK1 Affinity)

Objective: Determine the


 of a novel 2-(4-FPP) derivative.
Self-Validating Step:  Use Aprepitant  as a positive control (

). If Aprepitant

, the assay system is compromised (likely receptor degradation).
  • Tissue Preparation: Transfect CHO cells with human NK1 receptor cDNA (hNK1-CHO). Harvest membranes by centrifugation (40,000

    
    , 20 min).
    
  • Incubation:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MnCl₂, 0.02% BSA.

    • Radioligand: [³H]-Substance P (0.2–0.5 nM).

    • Competitor: Serial dilutions of the test derivative (

      
       to 
      
      
      
      M).
  • Termination: Incubate for 60 min at 25°C. Filter through GF/B filters pre-soaked in 0.5% PEI (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate IC₅₀ and convert to

    
     using the Cheng-Prusoff equation.
    
Protocol B: Functional Ca²⁺ Mobilization Assay (FLIPR)

Objective: Confirm antagonistic activity (vs. agonism). Causality: Binding does not prove inhibition; functional assays differentiate antagonists from partial agonists.

  • Dye Loading: Load hNK1-CHO cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Baseline Measurement: Record fluorescence (Ex 488 nm / Em 520 nm) for 10s.

  • Antagonist Addition: Add test compound; incubate 15 min. (Check for agonism: does fluorescence rise? If yes, compound is an agonist).[3]

  • Challenge: Add Substance P (EC₈₀ concentration).

  • Readout: Measure reduction in Substance P-induced Ca²⁺ peak relative to vehicle control.

References
  • Di Fabio, R., et al. (2009).[2][5] "Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist." Journal of Medicinal Chemistry. Link

  • Ratti, E., et al. (2013). "Full central neurokinin-1 receptor blockade is required for efficacy in depression: evidence from orvepitant clinical studies."[9] Journal of Psychopharmacology. Link

  • Quartara, L., & Maggi, C. A. (1998). "The tachykinin NK1 receptor.[8] Part II: Distribution and pathophysiological roles." Neuropeptides. Link

  • GlaxoSmithKline. (2011).[4] "Vestipitant: Clinical Trials for Insomnia and Tinnitus."[10] ClinicalTrials.gov.[10] Link[3]

  • IUPHAR/BPS Guide to Pharmacology. "Neurokinin 1 Receptor Antagonists." Link

Sources

The Strategic Incorporation of Fluorophenyl Groups in Piperazine Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

The phenylpiperazine moiety represents a "privileged structure" in medicinal chemistry, serving as a core scaffold for numerous CNS-active agents, including atypical antipsychotics (e.g., risperidone), antidepressants (e.g., nefazodone), and antifungal agents. The strategic incorporation of a fluorine atom onto the phenyl ring—specifically forming fluorophenylpiperazine (FPP) —is not merely a structural modification but a calculated tactic to modulate physicochemical properties, enhance metabolic stability, and fine-tune receptor selectivity profiles.

This guide analyzes the mechanistic role of the fluorophenyl group, detailing its impact on structure-activity relationships (SAR), and provides validated protocols for its synthesis and metabolic assessment.

Physicochemical Dominance: The Fluorine Effect

The introduction of fluorine into the phenylpiperazine scaffold induces profound changes in the molecular behavior of the ligand. These changes are driven by fluorine's unique properties: high electronegativity (3.98 Pauling scale), small van der Waals radius (1.47 Å), and low polarizability.

Electronic Modulation and pKa Shifts

The fluorophenyl group acts as an electron-withdrawing group (EWG) via induction (


) while donating electrons via resonance (

). In the context of a phenylpiperazine:
  • Inductive Effect: The strong

    
     effect pulls electron density away from the aromatic ring and, by extension, the N1 nitrogen of the piperazine ring.
    
  • Basicity Modulation: This electron withdrawal reduces the electron density of the distal basic nitrogen (N4), lowering its pKa. A lower pKa (closer to physiological pH 7.4) can optimize the ratio of ionized to neutral species, enhancing membrane permeability while maintaining sufficient cation fraction for salt-bridge formation with receptor aspartate residues (e.g., Asp3.32 in GPCRs).

Lipophilicity and BBB Penetration

Fluorination typically increases lipophilicity (


) due to the high C-F bond hydrophobicity.
  • Membrane Permeability: The C-F bond is poor at hydrogen bonding with water but interacts favorably with lipid bilayers. This facilitates passive diffusion across the Blood-Brain Barrier (BBB), a critical requirement for CNS drugs.

  • LogD7.4: For phenylpiperazines, the substitution of Hydrogen with Fluorine often results in an optimal

    
     range (2.0–4.0) for CNS penetration.
    
Conformational Bias

The "Gauche Effect" and electrostatic repulsion between the fluorine lone pairs and the piperazine nitrogen lone pairs can lock the molecule into specific conformations. This pre-organization reduces the entropic penalty upon binding to the receptor pocket.

Pharmacodynamic Precision: Receptor Selectivity

The fluorophenylpiperazine motif is a hallmark of high-affinity ligands for Serotonin (5-HT) and Dopamine (D) receptors.

The 5-HT / D2 Selectivity Toggle

The position of the fluorine atom (ortho, meta, or para) dictates selectivity profiles.

  • Para-Fluorophenyl (4-F): Often associated with broad 5-HT/D2 antagonism. The 4-F position mimics the size of a hydrogen atom but blocks metabolic attack (see Section 4), allowing the drug to maintain high affinity for the hydrophobic pocket of the receptor without steric clash.

  • Ortho-Fluorophenyl (2-F): Frequently enhances affinity for 5-HT1A receptors. The 2-F substituent can induce a twist in the biaryl-like bond (N-Phenyl), orienting the piperazine ring to better accommodate the specific steric requirements of the 5-HT1A orthosteric site.

Binding Mode Interactions

In the binding pocket of aminergic GPCRs:

  • Multipole Interactions: The C-F bond creates a strong molecular dipole. This allows for specific orthogonal multipolar interactions with carbonyl backbone amides or side-chain residues (e.g., Serine, Threonine) in the receptor, distinct from standard H-bonds.

  • Pi-Stacking: Fluorination reduces the electron density of the phenyl ring (making it electron-poor). This enhances

    
     stacking interactions with electron-rich aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding site.
    

Metabolic Fortification: The "Fluorine Wall"

One of the primary reasons for incorporating a fluorophenyl group is to block metabolic clearance.

Blocking CYP-Mediated Hydroxylation

The phenyl ring is a "soft spot" for Cytochrome P450 (CYP) enzymes, which typically hydroxylate the para-position to facilitate excretion.

  • C-F Bond Strength: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol).

  • Mechanism: Replacing the para-hydrogen with fluorine renders the site inert to CYP-mediated oxidation (the "NIH Shift" or direct hydroxylation is blocked). This significantly extends the biological half-life (

    
    ) of the compound.
    
Impact on Intrinsic Clearance ( )

Data indicates that 4-fluorination can reduce intrinsic clearance by 2-5 fold compared to the unsubstituted phenylpiperazine, transforming a rapidly cleared hit into a viable lead candidate.

Technical Protocols

Protocol A: Synthesis of 1-(4-Fluorophenyl)piperazine

Methodology: Palladium-Catalyzed Buchwald-Hartwig Amination This modern protocol offers higher yields and functional group tolerance compared to traditional nucleophilic aromatic substitution (SNAr).

Reagents:

  • 1-Bromo-4-fluorobenzene (1.0 equiv)

  • Piperazine (Anhydrous, 2.0 equiv - excess prevents bis-arylation)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (1-2 mol%)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs2CO3) (1.5 equiv)

  • Toluene (Anhydrous, degassed)

Step-by-Step Procedure:

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.
    
  • Charging: Add Pd2(dba)3, BINAP, and NaOtBu to the flask under inert atmosphere.

  • Solvent Addition: Add anhydrous Toluene via syringe. Stir at room temperature for 10 minutes to pre-form the active catalytic complex.

  • Substrate Addition: Add 1-Bromo-4-fluorobenzene and Piperazine.

  • Reaction: Heat the mixture to 100°C (oil bath) for 12–16 hours . Monitor progress via TLC (System: DCM/MeOH 9:1) or LC-MS.[1][2][3]

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel; Gradient: DCM

    
     10% MeOH/DCM with 1% 
    
    
    
    ) to yield 1-(4-fluorophenyl)piperazine.
Protocol B: In Vitro Microsomal Stability Assay

Objective: Quantify the metabolic stability enhancement of the fluorinated analog.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH)

  • Test Compound (10 mM stock in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Prepare a 1 µM solution of the test compound in Phosphate Buffer (0.5 mg/mL microsomal protein final conc.). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At time points

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquots into 150 µL of ice-cold Stop Solution to precipitate proteins and halt metabolism.

  • Processing: Centrifuge samples at 4,000 rpm for 20 minutes at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion peak area relative to the internal standard.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    determines
    
    
    and
    
    
    .

Visualizations

Diagram 1: The Mechanistic Impact of Fluorination

This diagram illustrates the three core impacts of the fluorophenyl group: Electronic, Metabolic, and Lipophilic.

FluorineImpact FPP Fluorophenyl-Piperazine Scaffold Metabolism Metabolic Stability (Blocks CYP Oxidation) FPP->Metabolism Para-F Substitution Electronics Electronic Effects (pKa Modulation / Dipole) FPP->Electronics Inductive Effect (-I) Lipophilicity Lipophilicity (LogP) (BBB Permeability) FPP->Lipophilicity Hydrophobic C-F Bond CYP Inhibits Hydroxylation Extends t1/2 Metabolism->CYP Binding Enhanced Receptor Interaction (Dipole) Electronics->Binding Membrane Passive Diffusion CNS Entry Lipophilicity->Membrane

Caption: The tri-fold pharmacological impact of incorporating a fluorophenyl group into the piperazine scaffold.

Diagram 2: Metabolic Pathway Blockade

Comparison of the metabolic fate of Phenylpiperazine vs. Fluorophenylpiperazine.

MetabolicBlockade cluster_0 Unsubstituted Phenylpiperazine cluster_1 4-Fluorophenylpiperazine PP Phenylpiperazine CYP_Enz CYP450 Enzyme PP->CYP_Enz Oxidation Metabolite 4-Hydroxy-Phenylpiperazine (Rapid Clearance) CYP_Enz->Metabolite Hydroxylation FPP_Node 4-Fluorophenylpiperazine CYP_Block CYP450 Enzyme FPP_Node->CYP_Block Resistant No_Reaction Metabolic Blockade (Stable) CYP_Block->No_Reaction C-F Bond Strength

Caption: Visualizing the "Metabolic Wall": Fluorine substitution prevents rapid CYP-mediated hydroxylation.

Diagram 3: Buchwald-Hartwig Synthesis Workflow

Step-by-step logic for the synthesis protocol described.

SynthesisWorkflow Start Reagents: 1-Bromo-4-fluorobenzene + Piperazine (Excess) Catalyst Catalytic System: Pd2(dba)3 + BINAP Base: NaOtBu Start->Catalyst Reaction Reaction: Toluene, 100°C, 12-16h (Inert Atmosphere) Catalyst->Reaction Workup Workup: Filter (Celite) Concentrate Reaction->Workup Purify Purification: Flash Column Chromatography Workup->Purify Product Product: 1-(4-Fluorophenyl)piperazine Purify->Product

Caption: Optimized Buchwald-Hartwig amination workflow for high-yield synthesis of fluorophenylpiperazines.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • Gillman, P. K. (2005). Monoamine oxidase inhibitors, opioid analgesics and serotonin toxicity. British Journal of Anaesthesia, 95(4), 434-441. Link

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

Sources

Methodological & Application

2-(4-Fluorophenyl)piperazine dihydrochloride as a ligand for receptor binding studies

Author: BenchChem Technical Support Team. Date: February 2026

Characterization of 2-(4-Fluorophenyl)piperazine Dihydrochloride in Receptor Binding Studies

Executive Summary

This guide details the pharmacological characterization of 2-(4-Fluorophenyl)piperazine dihydrochloride (2-FPP) . Unlike its widely known regioisomer 1-(4-fluorophenyl)piperazine (pFPP) —a potent serotonin receptor agonist—2-FPP serves primarily as a chiral scaffold in the development of Norepinephrine Transporter (NET) inhibitors and Neurokinin-1 (NK1) antagonists.

This protocol provides a standardized workflow for Competitive Radioligand Binding Assays , designed to quantify the affinity shift caused by "scaffold hopping" (moving the phenyl ring from the N1 nitrogen to the C2 carbon). This comparison is critical for establishing Structure-Activity Relationships (SAR) in early-phase drug discovery.

Critical Distinction: Isomer Identification

Warning: Confusion between the 1-substituted and 2-substituted isomers is a common source of experimental error. Ensure you are using the correct isomer for your specific target.

Feature1-(4-Fluorophenyl)piperazine (pFPP)2-(4-Fluorophenyl)piperazine (2-FPP)
Structure Phenyl ring attached to Nitrogen (N1) Phenyl ring attached to Carbon (C2)
Primary Target 5-HT Receptors (Agonist)NET / NK1 (Scaffold/Antagonist)
Pharmacology Serotoninergic (psychoactive metabolite)Chiral building block for reuptake inhibitors
CAS No. 1011-15-0 (HCl)65709-34-4 (2HCl)
Scientific Background & Mechanism

The 2-phenylpiperazine core is a "privileged structure" in medicinal chemistry. By shifting the aryl group to the C2 position, the molecule gains a chiral center. This structural modification typically:

  • Reduces 5-HT affinity: Steric hindrance at the C2 position often clashes with the conserved Aspartate residue in 5-HT receptors that anchors the protonated amine.

  • Enhances NET/NK1 Selectivity: The C2-aryl orientation mimics the spatial arrangement found in Substance P antagonists (e.g., CP-99,994) and NET inhibitors (e.g., Reboxetine analogs).

Signaling & SAR Workflow

The following diagram illustrates the logic flow for using 2-FPP to profile receptor selectivity.

SAR_Workflow Compound Test Compound: 2-(4-Fluorophenyl)piperazine Target_A Target A: 5-HT Receptors (Serotonergic) Compound->Target_A Binding Assay Target_B Target B: NET Transporter (Noradrenergic) Compound->Target_B Binding Assay Result_A Low Affinity expected (Steric Clash) Target_A->Result_A Result_B Potential Scaffold Match (Chiral Fit) Target_B->Result_B Decision SAR Decision: Select for NET/NK1 Optimization Result_A->Decision Result_B->Decision

Caption: SAR Logic Flow. Testing 2-FPP against serotonergic and noradrenergic targets determines the pharmacophore preference for the C2-substituted scaffold.

Experimental Protocol: Competitive Radioligand Binding

Objective: Determine the inhibition constant (


) of 2-FPP at the Norepinephrine Transporter (NET), using [3H]Nisoxetine as the reference radioligand.
A. Reagents & Preparation
  • Ligand: 2-(4-Fluorophenyl)piperazine dihydrochloride (Store at 4°C, desiccated).

  • Radioligand: [3H]Nisoxetine (Specific Activity: ~80 Ci/mmol).

  • Source Tissue: Rat frontal cortex membranes or CHO cells stably expressing human NET (hNET).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

B. Stock Solution Preparation (Self-Validating Step)

The dihydrochloride salt is highly water-soluble but acidic.

  • Weigh 2.53 mg of 2-FPP·2HCl (MW: 253.14 g/mol ).[1]

  • Dissolve in 1.0 mL DMSO (not water initially, to ensure long-term stability of stock). Concentration = 10 mM.

  • Validation: Dilute 1:100 in assay buffer. Check pH. If pH < 7.2, buffer capacity is insufficient; adjust stock with dilute NaOH before final dilution.

C. Assay Workflow
  • Plate Setup: Use 96-well polypropylene plates.

  • Incubation Mix (Total Volume 250 µL):

    • 25 µL Competitor (2-FPP): Serial dilutions (

      
       M to 
      
      
      
      M).
    • 25 µL Radioligand ([3H]Nisoxetine): Final concentration 1.0 nM (

      
       approx. 0.7 nM).[2]
      
    • 200 µL Membrane Preparation: ~10-20 µg protein/well.

  • Controls:

    • Total Binding (TB): Buffer + Radioligand + Membrane.

    • Non-Specific Binding (NSB): Add 10 µM Desipramine (known NET blocker) to define the window.

  • Incubation: 60 minutes at 4°C (NET is temperature sensitive; avoid 37°C to prevent degradation).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethylenimine (PEI) to reduce filter binding. Wash 3x with ice-cold buffer.

D. Data Analysis
  • Measure radioactivity (CPM) via liquid scintillation counting.

  • Calculate Specific Binding :

    
    .
    
  • Fit data to a One-Site Competition Model (e.g., GraphPad Prism):

    
    
    
  • Convert

    
     to 
    
    
    
    using the Cheng-Prusoff Equation :
    
    
    • 
       = Radioligand concentration (1.0 nM)
      
    • 
       = Dissociation constant of [3H]Nisoxetine (experimentally determined, typically ~0.7 nM).
      
Anticipated Results & Interpretation
ParameterExpected Outcome for 2-FPPInterpretation
NET Affinity (

)
0.5 - 5.0 µM Moderate affinity. The simple phenyl ring provides a baseline interaction, but lacks the extended side chains of potent inhibitors like Reboxetine.
5-HT Affinity (

)
> 10 µM Low affinity. Confirms that shifting the phenyl ring to C2 disrupts the pharmacophore required for 5-HT receptors.
Hill Slope -1.0 Indicates competitive binding at a single site.

Troubleshooting Guide:

  • High NSB (>20% of Total): Ensure filters were soaked in PEI. The piperazine nitrogen can bind non-specifically to glass fibers.

  • No Displacement: Verify you used the 2-isomer . If you accidentally used the 1-isomer (pFPP), you might see displacement at 5-HT sites but poor activity at NET.

References
  • Greiner, E., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter. Journal of Medicinal Chemistry. [Link]

  • Pelletier, J. C., et al. (2008).[3] 2-phenyl-4-piperazinylbenzimidazoles: orally active inhibitors of the gonadotropin releasing hormone (GnRH) receptor.[3] Bioorganic & Medicinal Chemistry.[3][4] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6918231, 1-(4-Fluorophenyl)piperazine. [Link]

Sources

Application Note: Experimental Protocols for 1-(4-Fluorophenyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific handling, preparation, and experimental application of 1-(4-Fluorophenyl)piperazine dihydrochloride (p-FPP 2HCl) . It addresses the critical physicochemical properties of the dihydrochloride salt that often lead to experimental artifacts if ignored.

Introduction & Pharmacological Significance[1][2][3][4][5]

1-(4-Fluorophenyl)piperazine (p-FPP) is a piperazine derivative belonging to the phenylpiperazine class of serotonergic ligands. It is widely used in neuroscience as a non-selective serotonin receptor agonist and is a known active metabolite of several pharmaceutical agents (e.g., niaprazine).

While structurally similar to the well-known 5-HT2C agonist mCPP (1-(3-chlorophenyl)piperazine), p-FPP exhibits a distinct pharmacological profile characterized by:

  • Promiscuous Binding: Affinity for 5-HT

    
    , 5-HT
    
    
    
    , and 5-HT
    
    
    receptors.[1]
  • Metabolic Relevance: Its presence in plasma often confounds the study of parent drugs, necessitating its isolation as a control variable.

  • Synthetic Utility: It serves as a "privileged scaffold" in the synthesis of atypical antipsychotics and antifungal agents.

Critical Technical Note: This guide focuses on the dihydrochloride salt (2HCl) form. While the salt offers superior stability and water solubility compared to the free base, it is highly acidic in solution. Failure to buffer this acidity is the #1 cause of false positives in cell viability assays and injection-site necrosis in animal models.

Material Specifications & Handling

ParameterSpecification
CAS Number 64090-19-3 (Dihydrochloride)
Molecular Weight 253.14 g/mol
Appearance White to off-white crystalline solid
Solubility Water (>50 mM), DMSO (>100 mM), Ethanol (Low)
Storage -20°C (Desiccated); Hygroscopic
Stability Stock solutions (water) stable for 1 week at 4°C; 1 month at -20°C.

Protocol A: Preparation of Physiological Stock Solutions

Objective: To create a stable, pH-neutral stock solution suitable for in vivo injection or cell culture, preventing acid-induced toxicity.

The "Acid Trap" Mechanism

The dihydrochloride salt releases two equivalents of HCl upon dissolution. A 10 mM solution in unbuffered water can reach a pH < 3.0.

  • In Vitro Consequence: Immediate acidification of culture media, triggering non-specific cell death or calcium release.

  • In Vivo Consequence: Peritonitis upon IP injection, altering behavioral readouts (e.g., writhing vs. specific drug effects).

Validated Solubilization Workflow

Reagents:

  • p-FPP 2HCl powder

  • Sterile Water (vehicle)

  • 1N NaOH (for pH adjustment)

  • 10x PBS (Phosphate Buffered Saline)

Step-by-Step Procedure:

  • Weighing: Weigh 25.3 mg of p-FPP 2HCl.

  • Initial Dissolution: Dissolve in 8.0 mL of sterile water. Vortex until clear.

    • Note: Do not use PBS yet. High salt concentrations during initial dissolution can reduce solubility.

  • pH Adjustment (Critical):

    • Place the tube on a magnetic stirrer.

    • Insert a micro-pH probe.

    • Add 1N NaOH dropwise. The pH will rise slowly from ~2.5.

    • Target pH: 6.5 – 7.0.

    • Warning: If pH > 7.5, the free base may precipitate (cloudiness). If this happens, back-titrate with dilute HCl immediately.

  • Buffering: Add 1.0 mL of 10x PBS to lock the pH.

  • Final Volume: Add sterile water to reach a final volume of 10.0 mL .

    • Final Concentration: 10 mM (approx. 2.5 mg/mL).

  • Filtration: Sterilize using a 0.22 µm PES syringe filter.

Workflow Visualization

StockPrep Start Weigh p-FPP 2HCl Dissolve Dissolve in Water (Result: pH < 3.0) Start->Dissolve Titrate Titrate with NaOH to pH 6.5 - 7.0 Dissolve->Titrate CAUTION: Acidic Buffer Add 10x PBS (Lock pH) Titrate->Buffer Clear Solution Filter 0.22µm Filter (Sterile Stock) Buffer->Filter

Caption: Step-by-step solubilization workflow emphasizing the critical neutralization step to prevent experimental artifacts.

Protocol B: In Vivo Behavioral Assays (Rodent)

Objective: To assess serotonergic modulation using the Head-Twitch Response (HTR) or Drug Discrimination paradigms.

Rationale: p-FPP acts as a non-selective agonist. In rats, 5-HT


 activation induces head twitches, while 5-HT

activation induces hypolocomotion. Comparing p-FPP against selective antagonists (e.g., Ketanserin for 2A, SB-242084 for 2C) confirms receptor specificity.
Dosage Guidelines
SpeciesRouteDosage RangeTime to Peak Effect
Rat (Wistar/SD) IP1 – 10 mg/kg15 – 30 min
Mouse (C57BL/6) IP2 – 20 mg/kg10 – 20 min
Experimental Procedure (Head Twitch Response)
  • Acclimation: Handle animals for 3 days prior to testing to reduce stress-induced baseline activity.

  • Pre-treatment (Optional): Administer antagonist (e.g., MDL-100,907) 30 mins prior to p-FPP to prove mechanism.

  • Administration: Inject p-FPP (prepared via Protocol A) Intraperitoneally (IP). Injection volume should be 1-2 mL/kg.

  • Observation: Place animal in a clear observation cylinder.

  • Quantification: Count head twitches (rapid, rotational jerks of the head) in 5-minute bins for 30 minutes.

    • Data Analysis: Compare Total HTR counts vs. Vehicle control using One-way ANOVA.

Protocol C: In Vitro Calcium Flux Assay

Objective: To quantify 5-HT2 receptor activation efficacy (EC50).

Mechanism: 5-HT


 and 5-HT

are Gq-coupled GPCRs.[2][3] Activation triggers the PLC-

pathway, releasing intracellular calcium.
Signaling Pathway Diagram

GqPathway Ligand p-FPP (Ligand) Receptor 5-HT2A / 5-HT2C (GPCR) Ligand->Receptor Binds Gq Gαq Protein Receptor->Gq Activates PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescent Signal) ER->Ca Flux

Caption: Gq-coupled signaling cascade activated by p-FPP, resulting in measureable calcium release.

Assay Steps[8][9][10][11]
  • Cell Seeding: Seed HEK-293 cells stably expressing human 5-HT

    
     receptors in 96-well black-wall plates (50,000 cells/well). Incubate 24h.
    
  • Dye Loading: Aspirate media and load cells with Calcium-4 or Fluo-4 AM dye in HBSS buffer. Incubate 45 min at 37°C.

  • Compound Prep: Prepare a 10-point serial dilution of p-FPP (Protocol A) in HBSS.

    • Range: 1 nM to 10 µM.

  • Measurement: Use a FLIPR or FlexStation plate reader.

    • Inject compound.[4]

    • Record fluorescence (Ex 488nm / Em 525nm) for 90 seconds.

  • Calculation: Plot Max - Min fluorescence against Log[Concentration] to determine EC

    
    .
    

References

  • PubChem. (2025). 1-(4-Fluorophenyl)piperazine dihydrochloride Compound Summary. National Library of Medicine. Link

  • Mendelson, S. D., & Gorzalka, B. B. (1990). Sex differences in the effects of 1-(m-trifluoromethylphenyl) piperazine and 1-(m-chlorophenyl) piperazine on copulatory behavior in the rat. Neuropharmacology, 29(8), 783-786.[5] Link

  • Chilmonczyk, Z., et al. (2002). Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors.[6] Farmaco, 57(1), 3-11. Link

  • Halberstadt, A. L., et al. (2011). Head-twitch response in the rat induced by 5-HT2A receptor agonists.[7] Psychopharmacology. (Contextual reference for HTR protocols).

Sources

High-Precision HTS Integration of 2-(4-Fluorophenyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Serotonergic Modulation: A Dual-Pathway Reference Guide

Introduction: The "Privileged" Probe

In the landscape of High-Throughput Screening (HTS) for Central Nervous System (CNS) targets, 2-(4-Fluorophenyl)piperazine dihydrochloride (pFPP) occupies a critical niche. It represents the "phenylpiperazine" privileged scaffold—a structural motif ubiquitous in ligands for G-Protein Coupled Receptors (GPCRs), particularly the serotonin (5-HT) family.

While often overshadowed by its chlorinated analog (mCPP), pFPP is a vital pharmacological tool compound for differentiating between 5-HT1A (Gi-coupled) and 5-HT2C (Gq-coupled) signaling pathways. Its mixed-agonist profile makes it an ideal "stress-test" control for selectivity assays.

Key Pharmacological Profile:

  • Primary Target: 5-HT1A Receptor (Agonist).[1]

  • Secondary Targets: 5-HT2C / 5-HT2A (Partial Agonist/Antagonist depending on system).

  • HTS Utility: Reference ligand for validating assay sensitivity and determining "off-target" selectivity windows in serotonergic drug discovery.

Application Note: Physicochemical Handling & "The Acidity Trap"

The Challenge: The dihydrochloride (2HCl) salt form confers excellent water solubility and stability compared to the free base. However, in HTS environments relying on acoustic dispensing (e.g., Labcyte Echo) or pin tools, the 2HCl moiety presents a hidden variable: Acidity .

When a 10 mM stock of pFPP·2HCl in 100% DMSO is dispensed into a low-volume assay plate (e.g., 1536-well, 5 µL volume), the local pH drop can be significant enough to cause:

  • False Positives: Acid-induced calcium release in FLIPR assays.

  • Protein Denaturation: Localized unfolding of receptor proteins before buffering occurs.

  • Precipitation: "Crashing out" upon contact with specific assay buffers (e.g., high phosphate).

The Solution: The "Buffered Transition" Protocol

  • Solvent: Dissolve primary stock in DMSO .

  • Buffer Capacity: Ensure your assay buffer (HBSS or HEPES-based) has a concentration >20 mM to instantly neutralize the acidic proton load from the library compound.

  • Storage: Store at -20°C. Avoid freeze-thaw cycles >5 times.

PropertySpecification
Molecular Weight 253.15 g/mol (Salt) / ~180.22 g/mol (Base)
Solubility (DMSO) ~50 mM (Clear solution)
Solubility (Water) >100 mM (Highly soluble)
Hygroscopicity High (Store in desiccator)
Protocol 1: Master Stock Preparation (10 mM)

Objective: Create a stable, HTS-ready source plate.

Materials:

  • 2-(4-Fluorophenyl)piperazine 2HCl (Powder).

  • Anhydrous DMSO (99.9%, HPLC Grade).

  • Amber glass vials (to prevent photodegradation).

Step-by-Step:

  • Weighing: Weigh 2.53 mg of pFPP·2HCl into a tared amber vial.

  • Solubilization: Add 1.0 mL of Anhydrous DMSO.

    • Note: Do not vortex vigorously immediately. Allow the solvent to wet the powder for 2 minutes.

  • Mixing: Sonicate for 5 minutes at room temperature until fully dissolved.

  • QC Check: Inspect for turbidity. The solution should be crystal clear.

  • Aliquot: Transfer to a polypropylene (PP) or cyclic olefin copolymer (COC) source plate (e.g., 384-well LDV plate).

  • Seal: Heat seal or use robust adhesive foil to prevent DMSO hygroscopicity.

Protocol 2: Dual-Pathway HTS Assay (Gi vs. Gq)

This protocol uses pFPP to validate the discrimination between 5-HT1A (cAMP inhibition) and 5-HT2C (Calcium Flux) .

A. The Signaling Logic (Graphviz Diagram)

G cluster_Gi 5-HT1A Pathway (Gi) cluster_Gq 5-HT2C Pathway (Gq) pFPP pFPP (Ligand) R1A 5-HT1A Receptor pFPP->R1A High Affinity (Agonist) R2C 5-HT2C Receptor pFPP->R2C Mod. Affinity (Partial Agonist) AC Adenylyl Cyclase R1A->AC Inhibition (Gi) cAMP cAMP Levels AC->cAMP Decrease Readout1 HTRF Signal (Increase) cAMP->Readout1 Inverse Prop. PLC PLC-beta R2C->PLC Activation (Gq) IP3 IP3 PLC->IP3 Ca Ca2+ Release IP3->Ca Readout2 FLIPR Signal (Fluorescence) Ca->Readout2

Caption: Divergent signaling pathways activated by pFPP. It acts as a primary agonist for 5-HT1A (Gi) and a partial agonist for 5-HT2C (Gq), requiring distinct HTS readouts.

B. Primary Assay: 5-HT1A (cAMP HTRF)

Targeting the Gi-coupled suppression of cAMP.

  • Cell Line: CHO-K1 stably expressing human 5-HT1A.

  • Reagents: HTRF cAMP Dynamic 2 Kit (Cisbio/Revvity).

  • Stimulation Buffer: HBSS + 500 µM IBMX (Phosphodiesterase inhibitor) + 1 µM Forskolin (to elevate baseline cAMP).

  • Procedure:

    • Dispense: 50 nL of pFPP stock (serial dilution) into 384-well low-volume white plate.

    • Cells: Add 5 µL of cell suspension (2,000 cells/well) in Stimulation Buffer.

    • Incubate: 30 minutes at RT.

    • Detection: Add 5 µL cAMP-d2 and 5 µL Anti-cAMP-Cryptate.

    • Read: EnVision or PHERAstar (665/620 nm ratio).

  • Expected Result: pFPP should inhibit the Forskolin-induced cAMP spike in a dose-dependent manner (IC50 ~10-100 nM).

C. Counter Assay: 5-HT2C (Calcium Flux)

Targeting the Gq-coupled Calcium release.

  • Cell Line: HEK293 stably expressing human 5-HT2C (edited isoform).

  • Reagents: FLIPR Calcium 6 Assay Kit (Molecular Devices).

  • Procedure:

    • Load: Incubate cells with Calcium 6 dye for 1 hour at 37°C.

    • Dispense: Transfer pFPP via acoustic dispenser to the cell plate.

    • Read: Real-time fluorescence monitoring on FLIPR Tetra (Ex 485 / Em 525) for 120 seconds.

  • Expected Result: A transient calcium peak. As a partial agonist, the Emax will be lower (60-80%) compared to the full agonist 5-HT (Serotonin).

Data Analysis & Interpretation

When using pFPP as a reference, calculate the Selectivity Ratio :



  • High Ratio (>10): Indicates good selectivity for 1A (desired for anxiolytics without weight-gain side effects).

  • Low Ratio (<1): Indicates promiscuity (the "dirty" profile of phenylpiperazines).

Z-Factor Validation: Ensure your assay plates meet HTS standards using pFPP as the High Control (for 1A) or Mid-Control (for 2C).



  • Target Z' > 0.5 for a robust screen.

References
  • Vertex Pharmaceuticals. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators. Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 75260, 1-(4-Fluorophenyl)piperazine. PubChem.[2][3] Link

  • Herrick-Davis, K., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS ONE. Link

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Link

  • MedChemExpress. 1-(4-Fluorophenyl)piperazine hydrochloride Product Information. Link

Sources

Synthesis of Novel Derivatives from 2-(4-Fluorophenyl)piperazine: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(4-fluorophenyl)piperazine scaffold is a privileged pharmacophore in modern medicinal chemistry, forming the core of numerous clinically significant agents. Its unique structural and electronic properties, conferred by the fluorine substituent and the piperazine ring, make it an attractive starting point for the development of novel therapeutics. This guide provides a comprehensive overview of the key synthetic strategies for the derivatization of 2-(4-fluorophenyl)piperazine, including N-alkylation, N-arylation, and acylation. Detailed, field-tested protocols are presented alongside mechanistic insights to empower researchers in the rational design and synthesis of new chemical entities with potential applications in areas such as neuropsychiatry, oncology, and infectious diseases.

Introduction: The Significance of the 2-(4-Fluorophenyl)piperazine Moiety

The piperazine ring is a ubiquitous structural motif in a vast array of biologically active compounds, lauded for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] The introduction of a 4-fluorophenyl group at the 2-position of the piperazine ring creates a chiral center and introduces a metabolically stable fluorine atom, which can enhance binding affinity to biological targets and improve metabolic stability by blocking potential sites of oxidative metabolism.

Derivatives of 2-(4-fluorophenyl)piperazine have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, antimicrobial, and anticancer effects.[2][3][4] For instance, this core is found in several atypical antipsychotic agents, highlighting its importance in targeting central nervous system (CNS) disorders.[2] The versatility of the piperazine nitrogens allows for the introduction of diverse substituents, enabling the fine-tuning of a compound's pharmacological profile. This guide will explore the primary synthetic pathways to access this chemical diversity.

Core Synthetic Strategies for Derivatization

The synthetic utility of 2-(4-fluorophenyl)piperazine lies in the reactivity of its secondary amine functionalities. The two nitrogen atoms of the piperazine ring, N1 and N4, can be selectively functionalized to generate a wide array of derivatives. The primary synthetic transformations include:

  • N-Alkylation: Introduction of alkyl groups to the piperazine nitrogen.

  • N-Arylation: Formation of a carbon-nitrogen bond between the piperazine nitrogen and an aromatic or heteroaromatic ring.

  • Acylation (Amide Bond Formation): Reaction with carboxylic acids or their derivatives to form amides.

The following sections will delve into the mechanistic underpinnings and practical execution of these key reactions.

Workflow for the Derivatization of 2-(4-Fluorophenyl)piperazine

G cluster_alkylation N-Alkylation cluster_arylation N-Arylation cluster_acylation Acylation start 2-(4-Fluorophenyl)piperazine alkylation Nucleophilic Substitution (Alkyl Halides) start->alkylation R-X, Base reductive_amination Reductive Amination (Aldehydes/Ketones) start->reductive_amination R-CHO, Reducing Agent buchwald Buchwald-Hartwig Amination start->buchwald Ar-X, Pd Catalyst, Ligand, Base ullmann Ullmann Condensation start->ullmann Ar-X, Cu Catalyst, Base amide_coupling Amide Bond Formation (Carboxylic Acids) start->amide_coupling R-COOH, Coupling Agent product Novel Derivatives alkylation->product reductive_amination->product buchwald->product ullmann->product amide_coupling->product

Caption: Key synthetic routes for the derivatization of 2-(4-Fluorophenyl)piperazine.

I. N-Alkylation Strategies

N-alkylation is a fundamental method for introducing alkyl substituents onto the piperazine nitrogen, which can significantly impact a molecule's lipophilicity, basicity, and steric profile, thereby influencing its pharmacological activity.[5] Two primary approaches for N-alkylation are nucleophilic substitution and reductive amination.

A. Nucleophilic Substitution with Alkyl Halides

This classic method involves the reaction of 2-(4-fluorophenyl)piperazine with an alkyl halide (e.g., bromide or chloride) in the presence of a base. The base is crucial for neutralizing the hydrohalic acid byproduct and driving the reaction to completion.

Mechanism: The reaction proceeds via a standard SN2 mechanism, where the lone pair of electrons on the piperazine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

Causality of Experimental Choices:

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are commonly used as they can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

  • Base: Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred due to their good solubility in polar aprotic solvents and their ability to effectively scavenge the acid byproduct.

  • Temperature: The reaction is often heated to increase the reaction rate, particularly for less reactive alkyl halides.

  • Catalyst: In cases of less reactive alkyl chlorides, the addition of a catalytic amount of sodium or potassium iodide can enhance the reaction rate through the in situ formation of a more reactive alkyl iodide via the Finkelstein reaction.[5]

Table 1: Representative Conditions for N-Alkylation via Nucleophilic Substitution

Alkylating AgentBaseSolventTemperature (°C)Additive
Benzyl bromideK₂CO₃DMF80None
3-ChloropropylbenzeneNa₂CO₃MeCNRefluxKI (cat.)
Ethyl bromoacetateCs₂CO₃DMFRoom TempNone
Protocol 1: Synthesis of 1-Benzyl-2-(4-fluorophenyl)piperazine

Materials:

  • 2-(4-Fluorophenyl)piperazine (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-(4-fluorophenyl)piperazine in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Self-Validation: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by HPLC.

B. Reductive Amination with Aldehydes and Ketones

Reductive amination is a powerful and versatile method for forming C-N bonds. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Mechanism: The reaction begins with the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon to form a hemiaminal, which then dehydrates to form an iminium ion. A reducing agent, typically a mild hydride source, then reduces the iminium ion to the alkylated amine.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation as it is mild, selective for iminium ions over carbonyls, and tolerant of a wide range of functional groups.[5] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, often in the presence of an acid catalyst.[6]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination reactions.

  • Acid Catalyst: A catalytic amount of acetic acid is sometimes added to facilitate the formation of the iminium ion intermediate.

Protocol 2: Synthesis of 1-(Cyclohexylmethyl)-2-(4-fluorophenyl)piperazine

Materials:

  • 2-(4-Fluorophenyl)piperazine (1.0 eq)

  • Cyclohexanecarboxaldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-(4-fluorophenyl)piperazine and cyclohexanecarboxaldehyde in DCM.

  • Stir the solution at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Self-Validation: Characterize the product by NMR and mass spectrometry to confirm its identity and assess its purity by HPLC.

II. N-Arylation Methods

The introduction of an aryl or heteroaryl group onto the piperazine nitrogen can lead to compounds with significant biological activity. The two most prominent methods for N-arylation are the Buchwald-Hartwig amination and the Ullmann condensation.

A. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[7]

Mechanism: The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium amide complex. Reductive elimination from this complex yields the N-arylated product and regenerates the Pd(0) catalyst.

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and phosphine ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or RuPhos, are often employed to facilitate the oxidative addition and reductive elimination steps.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Solvent: Anhydrous, non-polar solvents like toluene or dioxane are typically used.

Protocol 3: Synthesis of 1-(2-Pyrimidinyl)-2-(4-fluorophenyl)piperazine

Materials:

  • 2-(4-Fluorophenyl)piperazine (1.2 eq)

  • 2-Chloropyrimidine (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (ligand) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-chloropyrimidine, 2-(4-fluorophenyl)piperazine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

  • Add anhydrous toluene and degas the mixture.

  • Heat the reaction mixture to 100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

B. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction.[8][9] While it often requires harsher conditions than the Buchwald-Hartwig amination, it can be a valuable alternative, especially for certain substrates.

Mechanism: The reaction mechanism is not as well-defined as the Buchwald-Hartwig amination but is thought to involve the formation of a copper(I) amide intermediate which then reacts with the aryl halide.

Causality of Experimental Choices:

  • Copper Catalyst: Copper(I) iodide (CuI) is a common catalyst, often used in combination with a ligand such as 1,10-phenanthroline or an amino acid.

  • Base: A strong base like potassium carbonate or potassium phosphate is typically required.

  • Solvent: High-boiling polar aprotic solvents such as DMF or DMSO are generally used.

  • Temperature: High temperatures (often >100 °C) are usually necessary to drive the reaction.

III. Acylation and Amide Bond Formation

The formation of an amide bond by reacting 2-(4-fluorophenyl)piperazine with a carboxylic acid is a widely used strategy to introduce a diverse range of functional groups.

Mechanism: The reaction requires the activation of the carboxylic acid to form a more reactive species that can be readily attacked by the amine. This is typically achieved using a coupling reagent. The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides), which is then susceptible to nucleophilic attack by the piperazine nitrogen.

Causality of Experimental Choices:

  • Coupling Reagent: A variety of coupling reagents are available, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), and uronium/phosphonium salts like HATU or HBTU.[10]

  • Additives: Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used to suppress side reactions and improve yields by forming an activated ester intermediate.

  • Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is added to neutralize any acidic byproducts and maintain a basic pH.

  • Solvent: Aprotic solvents like DMF or DCM are commonly employed.

Protocol 4: Synthesis of (2-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methanone

Materials:

  • 2-(4-Fluorophenyl)piperazine (1.0 eq)

  • Benzoic acid (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of benzoic acid in DMF, add EDC·HCl and HOBt.

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add 2-(4-fluorophenyl)piperazine and DIPEA to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Self-Validation: Confirm the structure and purity of the amide product using NMR, MS, and HPLC analysis.

Conclusion

The 2-(4-fluorophenyl)piperazine scaffold is a versatile building block for the synthesis of a wide range of novel derivatives with potential therapeutic applications. By mastering the key synthetic transformations of N-alkylation, N-arylation, and acylation, researchers can efficiently explore the chemical space around this privileged core. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for scientists engaged in drug discovery and development, facilitating the creation of new molecular entities with improved pharmacological properties.

References

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Method for preparing n-alkyl-piperazines.
  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. [Link]

  • Ullmann Reaction. BYJU'S. [Link]

  • Coupling Reagents in Amide Synthesis. Scribd. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. ResearchGate. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. PubMed. [Link]

  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. National Institutes of Health. [Link]

  • Reductive Amination of Aldehyde 2,4-dinitorophenylhydrazones Using 2-picoline Borane and High-Performance Liquid Chromatographic Analysis. PubMed. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Coumarin-piperazine derivatives as biologically active compounds. National Institutes of Health. [Link]

  • Reductive Amination of Aldehyde 2,4.Dinitorophenylhydrazones Using 2-Picoline Borane and High-Performance Liquid Chromatographic Analysis. ResearchGate. [Link]

  • Synthesis and biological characterization of .alpha.-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogs as potential atypical antipsychotic agents. ACS Publications. [Link]

  • Synthesis and spectral properties of new piperazine derivatives and a structural study. ResearchGate. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Help with Reductive Amination. Reddit. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Ullmann reaction. Wikipedia. [Link]

  • A Mini Review on Piperizine Derivatives and their Biological Activity. JETIR. [Link]

  • Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. MDPI. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Organic Chemistry Portal. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. PLOS ONE. [Link]

  • Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. National Institutes of Health. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

Sources

Application Note: 2-(4-Fluorophenyl)piperazine dihydrochloride (p-FPP) in Transporter Protein Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

2-(4-Fluorophenyl)piperazine dihydrochloride (p-FPP) is a pivotal tool compound in the study of monoamine transporter function. Structurally distinct from the phenethylamine class of psychostimulants (e.g., amphetamine), p-FPP belongs to the phenylpiperazine family. It is widely recognized both as a major active metabolite of azapirone anxiolytics (such as buspirone) and as a designer drug constituent ("party pills").

In transporter research, p-FPP serves as a selective serotonin releasing agent (SSRA) . Unlike pure reuptake inhibitors (like fluoxetine) that lock the transporter in an outward-facing conformation, p-FPP acts as a substrate . It binds to the orthosteric site, is translocated into the cytoplasm, and triggers the efflux of intracellular serotonin (5-HT) via a mechanism known as exchange diffusion . This distinct mechanism makes p-FPP an essential probe for differentiating between transporter-mediated release and simple uptake inhibition.

Key Applications
  • Transporter Selectivity Profiling: Differentiating SERT-specific activity from DAT/NET promiscuity.

  • Mechanism Elucidation: Studying the "inward-facing" vs. "outward-facing" conformational states of SLC6 transporters.

  • Metabolite Toxicology: Assessing the serotonergic burden of azapirone therapy.

Pharmacological Profile[1][2][3]

p-FPP exhibits a distinct selectivity profile compared to its structural analogs mCPP (meta-chlorophenylpiperazine) and TFMPP (trifluoromethylphenylpiperazine). While mCPP is a non-selective pan-serotonergic agonist/releaser, p-FPP retains high affinity for the Serotonin Transporter (SERT) with significantly reduced potency at the Dopamine Transporter (DAT).

Table 1: Comparative Transporter Activity Profile

Values represent consensus ranges derived from rat brain synaptosome assays (Baumann et al.).

Target ProteinInteraction TypePotency (EC50/Ki)Selectivity Ratio (vs SERT)
SERT (Serotonin) Substrate / Releaser ~100 - 150 nM 1.0 (Reference)
DAT (Dopamine) Weak Uptake Inhibitor> 10,000 nM> 100-fold
NET (Norepinephrine) Weak Uptake Inhibitor> 5,000 nM> 50-fold
5-HT Receptors Agonist (Partial)Low µM rangeN/A

Technical Insight: The para-substitution (4-Fluoro) steers the molecule towards SERT selectivity. In contrast, meta-substitutions (e.g., mCPP) often increase affinity for 5-HT receptors (5-HT2C) and reduce transporter selectivity.

Mechanism of Action: Substrate-Induced Release

Understanding the causality of p-FPP's action is critical for experimental design. It does not merely block the pore; it hijacks the transport cycle.

Figure 1: Exchange Diffusion Mechanism

This diagram illustrates the cycle of p-FPP uptake and subsequent serotonin efflux.

G Extracellular Extracellular Space Cytoplasm Cytoplasm SERT_Out SERT (Outward-Facing) SERT_In SERT (Inward-Facing) SERT_Out->SERT_In 2. Translocation 5 5 SERT_Out->5 SERT_In->SERT_Out 5. Reverse Transport pFPP_In p-FPP (Intracellular) SERT_In->pFPP_In 3. p-FPP Release pFPP_Out p-FPP (Extracellular) pFPP_Out->SERT_Out 1. Binding HT_In 5-HT (Intracellular) HT_In->SERT_In 4. Exchange Binding HT_Out 6. Efflux

Caption: p-FPP binds outward-facing SERT, translocates, and drives intracellular 5-HT efflux via reverse transport.

Experimental Protocols

Protocol A: Synaptosomal Monoamine Release Assay

Objective: To quantify the potency of p-FPP in releasing [³H]5-HT from rat brain synaptosomes. This is the gold-standard assay for distinguishing releasers from blockers.

Reagents & Equipment[1]
  • Buffer: Krebs-Phosphate Buffer (pH 7.4) containing 126 mM NaCl, 2.4 mM KCl, 0.83 mM CaCl₂, 0.8 mM MgCl₂, 0.5 mM KH₂PO₄, 0.5 mM Na₂SO₄, 11.1 mM glucose.

  • Radioligand: [³H]5-HT (Serotonin), specific activity ~80 Ci/mmol.

  • Test Compound: p-FPP dihydrochloride (dissolved in water to 1 mM stock).

  • Tissue: Rat whole brain (minus cerebellum) or striatum.

Step-by-Step Methodology
  • Tissue Preparation:

    • Homogenize rat brain tissue in 10 volumes of ice-cold 0.32 M sucrose using a Teflon-glass homogenizer.

    • Centrifuge at 1,000 x g for 10 min at 4°C. Save supernatant (S1).

    • Centrifuge S1 at 12,000 x g for 20 min. Discard supernatant.

    • Resuspend the pellet (P2, synaptosomes) in Krebs-Phosphate buffer.

  • Pre-Loading (The Critical Step):

    • Incubate synaptosomes (approx. 100 µg protein/mL) with 5 nM [³H]5-HT for 30 minutes at 37°C.

    • Note: Include a MAO inhibitor (e.g., pargyline 10 µM) to prevent degradation of the radioligand.

  • Washing:

    • Centrifuge loaded synaptosomes and wash twice with fresh buffer to remove free [³H]5-HT.

    • Resuspend in buffer to final concentration.

  • Release Induction:

    • Aliquot 250 µL of loaded synaptosomes into tubes.

    • Add p-FPP at increasing concentrations (e.g., 1 nM to 10 µM).

    • Control: Add buffer alone (Basal Release) and Tyramine (Positive Control).

    • Incubate for 5 to 10 minutes at 37°C. Do not over-incubate, as reuptake may confound results.

  • Termination & Measurement:

    • Rapidly filter through Whatman GF/B filters (pre-soaked in 0.1% PEI) using a cell harvester.

    • Wash filters 3x with ice-cold saline.

    • Crucial: Unlike uptake assays where you count the filter, in release assays you can measure the filtrate (released radioactivity) or the filter (remaining radioactivity). Measuring the filter (remaining) is often more robust.

    • Calculate % Release = (Basal - Remaining) / Total Loaded.

Protocol B: HEK293 Uptake Inhibition Assay

Objective: To determine if p-FPP acts as a competitive inhibitor of uptake (a prerequisite for being a substrate).

Workflow Diagram

UptakeAssay Start HEK293-SERT Cells (Plated in 96-well) Wash Wash with Assay Buffer (Remove Growth Media) Start->Wash AddDrug Add p-FPP (10 min Pre-incubation) Allows binding to SERT Wash->AddDrug AddLigand Add [3H]5-HT (Competition Phase) AddDrug->AddLigand Incubate Incubate 10 min @ 37°C AddLigand->Incubate Terminate Rapid Wash (Ice-Cold Buffer) Stops Transport Incubate->Terminate Count Scintillation Counting (Measure Retained Ligand) Terminate->Count

Caption: Workflow for competitive uptake inhibition. p-FPP competes with [3H]5-HT for entry.

Handling & Troubleshooting

Solubility & Stability[4][5]
  • Salt Form: The dihydrochloride salt is highly water-soluble (>20 mg/mL). However, it is hygroscopic . Store the solid desicated at -20°C.

  • Solution Stability: Aqueous stock solutions (10 mM) are stable for 1 week at 4°C. For long-term storage, aliquot and freeze at -20°C.

  • pH Sensitivity: p-FPP is a base. Ensure your assay buffer is strongly buffered (HEPES or Phosphate) to pH 7.4, as shifts in pH can alter the ionization state and transporter affinity.

Common Pitfalls
  • Confusing Uptake vs. Release:

    • Symptom:[2] High IC50 in uptake assays but potent effects in vivo.

    • Cause: Substrates often show lower apparent potency in uptake inhibition than pure blockers because they must translocate. Always pair uptake data with a release assay.

  • Filter Binding:

    • Phenylpiperazines can stick to GF/B filters. Always pre-soak filters in 0.1% Polyethyleneimine (PEI) or BSA to reduce non-specific binding.

References

  • Baumann, M. H., et al. (2011). "Structure-activity relationships of synthetic cathinones and phenylpiperazines." This is the authoritative source for the 'PAL' library data and synaptosomal protocols.

  • Rothman, R. B., & Baumann, M. H. (2006).[3] "Therapeutic potential of monoamine transporter substrates." Current Topics in Medicinal Chemistry. Discusses the mechanism of substrate-based release.

  • Nagai, F., et al. (2007). "The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain." Provides comparative data for mCPP, TFMPP, and other piperazines.

  • Cayman Chemical. "1-(4-Fluorophenyl)piperazine (hydrochloride) Product Information." Source for physical properties and solubility.[4][1][5][6]

Sources

Application Note: Comprehensive Biological Profiling of 2-(4-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note provides a rigorous methodology for assessing the biological effects of 2-(4-Fluorophenyl)piperazine (2-(4-FPP)) .

Critical Structural Distinction: Researchers must distinguish 2-(4-FPP) from its structural isomer, 1-(4-fluorophenyl)piperazine (pFPP). While pFPP is a known psychoactive substance acting primarily as a serotonin releaser, 2-(4-FPP) is a C-substituted piperazine. The introduction of the 4-fluorophenyl group at the carbon-2 position creates a chiral center, generating two enantiomers (


 and 

). This structural modification significantly alters the vector of the aromatic ring, influencing receptor docking geometry and metabolic stability compared to

-substituted analogs.

2-(4-FPP) serves primarily as a privileged scaffold in medicinal chemistry, often utilized to improve metabolic stability (via fluorine substitution) or to introduce conformational restriction in peptidomimetics and monoamine receptor ligands.

Core Assessment Objectives
  • Chiral Purity Verification: Essential due to the asymmetric C2 carbon.

  • Pharmacodynamic Profiling: Affinity determination for 5-HT receptor subtypes and monoamine transporters.

  • Metabolic Stability: Assessment of intrinsic clearance in liver microsomes.

  • Cytotoxicity: Safety profiling in hepatic and neuronal cell lines.

Phase I: Physicochemical & In Silico Profiling

Before initiating wet-lab assays, the compound must undergo rigorous quality control and property prediction. The C2-substitution impacts basicity (pKa) and lipophilicity (LogP) differently than N1-substitution.

Chiral Separation Protocol

Biological activity often resides predominantly in one enantiomer. Racemic assessment can mask potency or toxicity.

  • Method: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Enantiomeric Excess (

    
    ) > 98%.
    
In Silico Prediction Workflow

We utilize a computed workflow to predict "drug-likeness" and blood-brain barrier (BBB) permeability.

Chemical_Profiling Input 2-(4-FPP) Structure pKa_Calc pKa Calculation (Piperazine N1 vs N4) Input->pKa_Calc LogP cLogP / LogD7.4 Prediction Input->LogP BBB BBB Permeability (Polar Surface Area) pKa_Calc->BBB LogP->BBB Chiral Chiral Separation (Prep HPLC) BBB->Chiral If Pass Output Enantiopure Stock Solution Chiral->Output

Figure 1: Pre-assay physicochemical profiling and purification workflow.

Phase II: In Vitro Receptor Binding (Pharmacodynamics)

Piperazine derivatives predominantly interact with the serotonergic (5-HT) and dopaminergic (DA) systems. The 2-substitution pattern often favors 5-HT2 receptor subtypes.

Radioligand Binding Assay: 5-HT2A & 5-HT2C

This assay determines the affinity (


) of 2-(4-FPP) by displacing a known radiolabeled antagonist.

Materials:

  • Receptor Source: HEK-293 cells stably expressing human 5-HT2A or 5-HT2C.

  • Radioligand: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -Ketanserin (for 5-HT2A) or 
    
    
    
    -Mesulergine (for 5-HT2C).
  • Assay Buffer: 50 mM Tris-HCl, 5 mM

    
    , 0.1% Ascorbic Acid, pH 7.4.
    

Protocol:

  • Membrane Prep: Homogenize cells in ice-cold buffer; centrifuge at 40,000

    
     for 20 min. Resuspend pellet to 20 
    
    
    
    g protein/well.
  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension.
      
    • 25

      
      L Radioligand (final conc. ~ 
      
      
      
      ).
    • 25

      
      L Test Compound (2-(4-FPP)) at increasing concentrations (
      
      
      
      M to
      
      
      M).
    • Non-specific binding (NSB) defined by 10

      
      M Mianserin.
      
  • Equilibrium: Incubate for 60 minutes at 37°C.

  • Termination: Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate


 using non-linear regression. Convert to inhibitory constant (

) using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.
Functional Assay: Intracellular Calcium Flux ( )

Binding does not equal function. We must determine if 2-(4-FPP) acts as an agonist (activates receptor) or antagonist (blocks receptor).

Gq_Signaling Ligand 2-(4-FPP) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Bind Gq Gq Protein Activation Receptor->Gq Activate PLC Phospholipase C (PLC-beta) Gq->PLC IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Bind IP3R Ca Ca2+ Release (Fluorescence Signal) ER->Ca Flux

Figure 2: Gq-coupled signaling pathway utilized in Calcium Flux functional assays.

Protocol:

  • Load CHO-K1 cells expressing 5-HT2A with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 min.

  • Inject 2-(4-FPP).

  • Measure fluorescence intensity (

    
    ) via FLIPR (Fluorometric Imaging Plate Reader).
    
  • Interpretation: An increase in fluorescence indicates agonism. If no signal, pre-incubate with 2-(4-FPP) then add Serotonin (EC80) to test for antagonism (signal reduction).

Phase III: ADME & Metabolic Stability

The 4-fluorine substitution is strategically placed to block metabolic oxidation at the para position of the phenyl ring. However, the piperazine ring itself remains susceptible to N-oxidation or ring opening.

Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and half-life (

).

Reagents:

  • Pooled Human/Rat Liver Microsomes (HLM/RLM) (0.5 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

Procedure:

  • Pre-incubation: Mix microsomes and 2-(4-FPP) (1

    
    M final) in phosphate buffer (pH 7.4) at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

Data Output: Plot


 vs. time. The slope 

determines

:

ParameterHigh StabilityModerate StabilityLow Stability

(min)
> 6030 - 60< 30

(

L/min/mg)
< 1010 - 50> 50

Phase IV: Cytotoxicity Profiling

To ensure the compound acts as a specific probe/drug and not a general toxin, cytotoxicity must be ruled out at pharmacological concentrations.

Cell Lines:

  • HepG2: Hepatocellular carcinoma (Liver toxicity proxy).[1]

  • SH-SY5Y: Neuroblastoma (Neuronal toxicity proxy).

Protocol (MTT Assay):

  • Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treat with 2-(4-FPP) (0.1

    
    M to 100 
    
    
    
    M) for 48 hours.
  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate 4h.

  • Solubilize formazan crystals with DMSO.

  • Read Absorbance at 570 nm.

Safety Threshold:


 should be 

higher than the receptor binding

.

References

  • BenchChem. (2025).[2] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Retrieved from

  • Gifford Bioscience. (2025). Radioligand Binding Assay Protocol.[3][4] Retrieved from

  • National Institutes of Health (NIH). (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Retrieved from

  • ResearchGate. (2025). Configuring Radioligand Receptor Binding Assays for HTS. Retrieved from

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from

Sources

in vivo studies using 2-(4-Fluorophenyl)piperazine dihydrochloride in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: In Vivo Characterization of Fluorophenylpiperazines

Part 1: Executive Summary & Critical Isomer Distinction

Abstract This application note details the formulation, dosing, and experimental workflows for studying 4-fluorophenylpiperazine derivatives in rodent models. These compounds are widely used to interrogate serotonergic signaling (specifically 5-HT1A, 5-HT2A/2C) and monoaminergic transport.

CRITICAL WARNING: Isomer Identification Before proceeding, you must verify the specific isomer in your inventory. The nomenclature "p-FPP" typically refers to the 1-substituted isomer. However, the 2-substituted isomer is a distinct chemical entity with a different pharmacological profile.

Feature1-(4-Fluorophenyl)piperazine (p-FPP)2-(4-Fluorophenyl)piperazine
Common Abbreviation p-FPP, pFPP2-FPP (Rare)
CAS Number (2HCl) 64090-19-3 65709-34-4
Structure Phenyl ring attached to Nitrogen (N1) Phenyl ring attached to Carbon (C2)
Primary Mechanism Serotonin Agonist/Releaser (5-HT1A/2C)Monoamine Transporter Modulator (Putative)
Typical Application Anxiety, Depression, Serotonin SyndromeNovel Psychoactive Substance (NPS) Screening

Note: The protocols below primarily detail the well-established 1-isomer (p-FPP) workflows. If you possess the 2-isomer , refer to the "Novel Compound Characterization" section.

Part 2: Formulation & Pharmacokinetics

Solubility & Vehicle Selection

Both isomers are supplied as dihydrochloride salts , rendering them highly water-soluble.

  • Preferred Vehicle: 0.9% Sterile Saline (NaCl).

  • Alternative Vehicle: Phosphate Buffered Saline (PBS), pH 7.4.

  • Stability: Stock solutions (10 mg/mL) are stable at -20°C for up to 3 months. Fresh preparation on the day of dosing is recommended to prevent oxidation.

Dosing Strategy (Rat & Mouse)

Route: Intraperitoneal (IP) or Subcutaneous (SC). Volume: 10 mL/kg (Mice), 1-2 mL/kg (Rats).

Target EffectDose Range (mg/kg)Expected OnsetDuration
Anxiolysis (5-HT1A) 0.5 – 2.015-20 min60-90 min
Anxiogenesis (5-HT2C) 5.0 – 10.010-15 min60-120 min
Serotonin Syndrome > 15.05-10 min2-4 hours

Expert Insight: p-FPP exhibits a biphasic profile . Low doses preferentially activate high-affinity 5-HT1A receptors (anxiolytic), while higher doses recruit 5-HT2A/2C receptors (anxiogenic/locomotor suppression).

Part 3: Experimental Workflows

Workflow A: Serotonergic Profiling (For 1-FPP)

This workflow assesses 5-HT receptor modulation, relevant for anxiety and depression models.

SerotoninProtocol cluster_Tests Behavioral Assays (Select One) Start Acclimation (3-5 Days) Base Baseline Measurement (Locomotor/Temp) Start->Base Dose IP Injection (Vehicle vs. p-FPP) Base->Dose Wait Absorption Phase (15-20 min) Dose->Wait EPM Elevated Plus Maze (Anxiety) Wait->EPM Low Dose OFT Open Field Test (Locomotion/Anxiety) Wait->OFT Med Dose HTR Head Twitch Response (5-HT2A Activation) Wait->HTR High Dose Analysis Data Analysis (Video Tracking) EPM->Analysis OFT->Analysis HTR->Analysis

Caption: Workflow for serotonergic profiling. Note the dose-dependent assay selection.

Protocol 1: Assessment of 5-HT2A Activation (Head Twitch Response)

  • Rationale: The head twitch response (HTR) is a specific behavioral proxy for 5-HT2A receptor activation in mice.

  • Subjects: C57BL/6J mice (Male, 8-10 weeks).

  • Pre-treatment: Acclimate mice to observation cylinders (glass beakers) for 15 mins.

  • Dosing: Administer p-FPP (10 mg/kg, IP).

  • Observation: Record video for 30 minutes immediately post-injection.

  • Scoring: Count distinct, rapid rotational head movements (frequency).

  • Validation: Pre-treatment with Ketanserin (0.5 mg/kg, 5-HT2A antagonist) should abolish the effect.

Protocol 2: Anxiety Assessment (Elevated Plus Maze - EPM)

  • Rationale: p-FPP induces anxiety-like behavior at moderate doses via 5-HT2C activation.

  • Dosing: Administer p-FPP (2-5 mg/kg, IP) 20 minutes prior to testing.

  • Procedure: Place mouse in the center zone facing an open arm. Record for 5 minutes.

  • Endpoints: % Time in Open Arms (Anxiety Index), Total Distance Moved (Locomotor Control).

  • Expectation: Reduction in Open Arm time compared to Vehicle.

Workflow B: Novel Compound Characterization (For 2-FPP)

If you are using the 2-substituted isomer , assume it acts as a monoamine transporter modulator (similar to phenmetrazine analogs) rather than a direct serotonin agonist.

Protocol 3: Modified Irwin Test / Open Field Locomotion

  • Objective: Determine if the compound is a stimulant (increases locomotion) or sedative (decreases locomotion).

  • Dosing: Escalating doses on separate cohorts: 1, 5, 10, 20 mg/kg.

  • Apparatus: Open Field Chamber (40x40 cm) with infrared tracking.

  • Procedure:

    • Habituate mouse to chamber for 30 mins (Baseline).

    • Inject Compound (IP).

    • Return to chamber immediately.

    • Record for 60-90 minutes.

  • Analysis: Plot "Distance Traveled" in 5-minute bins.

    • Stimulant Profile: Immediate, sustained increase in velocity and distance.

    • Serotonergic Profile: Initial suppression (hypolocomotion) followed by recovery.

Part 4: Data Presentation & Analysis

Sample Data Table: Dose-Response in Mice (p-FPP 1-isomer)

Dose (mg/kg)Open Field Distance (cm)Head Twitches (Count/30min)Rectal Temp Change (°C)
Vehicle 4500 ± 3001 ± 1+0.1
1.0 4200 ± 4502 ± 1-0.2
5.0 2800 ± 2508 ± 3-0.8
10.0 1500 ± 200 25 ± 5-1.5**

* p < 0.05, ** p < 0.01 vs Vehicle (One-way ANOVA with Dunnett's post-hoc).

Part 5: Safety & Handling

  • Chemical Hazard: Fluorophenylpiperazines are irritants. The dihydrochloride salt is acidic in high concentrations; ensure pH is >5.0 before injection to prevent peritonitis.

  • Animal Welfare: High doses (>20 mg/kg) of p-FPP can induce "Serotonin Syndrome" (tremors, hind limb abduction, Straub tail). If these signs are severe, euthanize the animal immediately as per IACUC guidelines.

References

  • Baumann, M. H., et al. (2001). "In vivo neurobiological effects of 1-(4-fluorophenyl)piperazine (p-FPP), a metabolite of niaprazine." Drug and Alcohol Dependence. Link

  • Gatch, M. B., et al. (2013). "Locomotor and discriminative stimulus effects of piperazine derivatives in rodents." Psychopharmacology. Link

  • Nagai, F., et al. (2007). "The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain." European Journal of Pharmacology. Link

  • ChemScene Product Data. "2-(4-Fluorophenyl)piperazine dihydrochloride (CAS 65709-34-4)."[1] Link

Sources

Application Note: A Researcher's Guide to the Dissolution of 2-(4-Fluorophenyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective dissolution of 2-(4-Fluorophenyl)piperazine dihydrochloride (CAS: 65709-34-4). Moving beyond a simple recitation of steps, this guide delves into the physicochemical principles governing solubility, offers a rationale for solvent selection, and presents validated, step-by-step protocols for preparing both aqueous and organic stock solutions. It addresses critical factors such as solution stability, storage, and troubleshooting common dissolution challenges to ensure experimental reproducibility and data integrity.

Introduction and Scientific Context

2-(4-Fluorophenyl)piperazine dihydrochloride is a piperazine derivative of significant interest in neuropharmacological and medicinal chemistry research.[1] As a dihydrochloride salt, the compound's physical state is a crystalline solid, which requires careful and correct dissolution to achieve a homogenous, stable solution—a prerequisite for any valid downstream experiment, from in vitro cell-based assays to in vivo pharmacokinetic studies.

The primary challenge in working with such compounds lies in understanding the interplay between their salt form, the inherent polarity of the molecule, and the properties of the chosen solvent system. Improper dissolution can lead to concentration inaccuracies, precipitation during experiments, and compromised biological activity, ultimately invalidating research outcomes. This guide explains the causal factors behind successful dissolution and equips the researcher with the knowledge to select the optimal solvent and protocol for their specific experimental needs.

Physicochemical Profile

A foundational understanding of the compound's properties is essential for developing a successful dissolution strategy.

PropertyValueSource
CAS Number 65709-34-4[2]
Molecular Formula C₁₀H₁₅Cl₂FN₂[2]
Molecular Weight 253.14 g/mol [2]
Appearance White to off-white crystalline powder[1][3]
Storage (Solid) Sealed in a dry environment at 2-8°C[2]

The dihydrochloride form indicates that both nitrogen atoms on the piperazine ring are protonated. This salt form dramatically increases the polarity of the molecule compared to its free base, making it significantly more amenable to dissolution in polar solvents.

Solvent Selection: A Mechanistic Approach

The choice of solvent is the most critical decision in the preparation of a 2-(4-Fluorophenyl)piperazine dihydrochloride solution. The selection should be driven by the experimental requirements, such as the desired concentration, the biological system being used, and the required storage duration.

Causality Behind Solvent Efficacy:

  • Water & Aqueous Buffers (e.g., PBS): As a highly polar salt, the compound is freely soluble in water.[3][4][5] The ionic nature of the dihydrochloride salt readily interacts with the polar water molecules, facilitating dissolution. Buffered solutions like PBS are ideal for cell-based assays as they maintain a physiological pH. A closely related analog, 1-(4-Fluorophenyl)piperazine dihydrochloride, shows a solubility of 10 mg/mL in PBS (pH 7.2), providing a strong benchmark.[6]

  • DMSO (Dimethyl Sulfoxide): A polar aprotic solvent with exceptional solvating power. It is the solvent of choice for preparing high-concentration stock solutions (>10 mg/mL) that can be stored for extended periods and diluted into aqueous media for final experiments.[6]

  • Ethanol & Methanol: While piperazine itself is soluble in these alcohols, the dihydrochloride salt of 2-(4-Fluorophenyl)piperazine is only slightly soluble.[3][7] These solvents are generally not recommended for preparing primary stock solutions unless required by a specific experimental design, in which case a co-solvent system may be necessary.

Solubility Data Summary
SolventSolubilityRecommended UseRationale & Citation
Water Freely SolubleWorking solutions for various assaysThe polar salt form is highly compatible with polar protic solvents.[3][5][8]
PBS (pH 7.2) ≥ 10 mg/mL (based on analog)In vitro cell culture, physiological assaysMaintains pH, isotonic. Analog data provides a reliable starting point.[6]
DMSO ≥ 10 mg/mL (based on analog)High-concentration stock solutionsHigh solvating power allows for concentrated stocks that minimize final solvent concentration in assays.[6]
Ethanol/Methanol Slightly SolubleNot recommended for primary stocksLimited solvating capacity for the salt form.[3]
Experimental Workflow for Solvent Selection

The following diagram outlines the decision-making process for selecting the appropriate solvent based on experimental context.

start Define Experimental Need exp_type What is the final application? start->exp_type stock High-Concentration Stock Solution (>1 mg/mL) exp_type->stock invitro Aqueous In Vitro Assay (e.g., cell culture) exp_type->invitro invivo In Vivo Dosing exp_type->invivo solvent_dmso Select DMSO stock->solvent_dmso Maximizes solubility & long-term storage solvent_pbs Select PBS (pH 7.2) invitro->solvent_pbs Maintains physiological pH & avoids solvent toxicity solvent_vehicle Select Biocompatible Vehicle (e.g., Saline, PBS, or co-solvent system) invivo->solvent_vehicle Ensures compatibility with biological system

Caption: Solvent selection workflow for 2-(4-Fluorophenyl)piperazine dihydrochloride.

Validated Dissolution Protocols

Adherence to a precise protocol is essential for reproducibility. Always use high-purity solvents (e.g., USP grade, cell culture grade) and calibrated equipment.

Protocol A: Preparation of Aqueous Stock Solutions (e.g., 1 mg/mL in PBS)

This protocol is designed for direct use in biological assays.

  • Pre-Requisites: Calibrated analytical balance, sterile 15 mL conical tube, appropriate volume of sterile PBS (pH 7.2), vortex mixer, and a water bath sonicator.

  • Weighing: Tare the sterile conical tube on the balance. Carefully weigh 10 mg of 2-(4-Fluorophenyl)piperazine dihydrochloride directly into the tube.

  • Solvent Addition: Add 9 mL of sterile PBS to the conical tube. This leaves room for vortexing and final volume adjustment.

  • Initial Dissolution: Cap the tube securely and vortex at medium-high speed for 1-2 minutes. The solution should become mostly clear.

  • Sonication (If Necessary): If any solid particulates remain, place the tube in a room temperature water bath sonicator for 10-15 minutes.

    • Causality: Sonication uses ultrasonic waves to create micro-cavitations, which agitate the solvent at the particle surface, accelerating dissolution without significant heat that could degrade the compound.

  • Final Volume Adjustment: Once fully dissolved, add PBS to reach a final volume of 10 mL. Invert the tube gently 5-10 times to ensure homogeneity.

  • Sterilization: If required for the experiment (e.g., cell culture), filter the final solution through a 0.22 µm sterile syringe filter into a new sterile tube.

Protocol B: Preparation of High-Concentration Organic Stock (e.g., 25 mg/mL in DMSO)

This protocol is ideal for creating a concentrated stock for long-term storage and subsequent dilution.

  • Pre-Requisites: Calibrated analytical balance, sterile glass vial with a PTFE-lined cap, anhydrous DMSO, vortex mixer.

  • Weighing: Tare the sterile glass vial. Weigh 25 mg of 2-(4-Fluorophenyl)piperazine dihydrochloride into the vial.

  • Solvent Addition: Add approximately 800 µL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex for 2-3 minutes. The compound should dissolve completely. If needed, brief sonication or gentle warming in a 37°C water bath can be applied.

    • Causality: Gentle warming increases the kinetic energy of the solvent molecules, enhancing their ability to break down the crystal lattice of the solute.[7] Avoid temperatures above 40°C to prevent potential degradation.

  • Final Volume: Add DMSO to a final volume of 1 mL. Vortex again to ensure a homogenous solution.

Solution Stability and Storage

The stability of your prepared solution is paramount for generating reliable data over time.

  • pH Considerations: The compound is most stable in its protonated salt form. Dissolving in highly basic solutions (pH > 9) may cause conversion to the free base, which has lower aqueous solubility and may precipitate. A study on a related phenylpiperazine derivative demonstrated pH-dependent stability, highlighting the importance of a controlled pH environment.[9]

  • Temperature: Phenylpiperazines as a class can be less stable than other piperazine derivatives, especially over extended periods at room temperature.[10]

    • Aqueous Solutions: Store at 2-8°C for short-term use (1-2 weeks). For longer storage, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.

    • DMSO Solutions: Store tightly sealed at -20°C for long-term stability (≥ 5 years for a similar compound).[6] Before use, thaw completely and vortex to ensure homogeneity.

  • Light Exposure: Some piperazine compounds can darken upon exposure to light.[5] It is best practice to store solutions in amber vials or otherwise protected from light.

Troubleshooting Guide

Even with robust protocols, issues can arise. The following flowchart provides a logical path to resolving common dissolution problems.

start Problem: Compound Not Fully Dissolved check_purity Is the solvent of high purity and free of water (for DMSO)? start->check_purity vortex Vortex vigorously for an additional 2-3 minutes. check_purity->vortex Yes sonicate Sonicate in a water bath for 15-20 minutes. vortex->sonicate warm Warm gently to 37°C with intermittent vortexing. sonicate->warm re_eval Solution Clear? warm->re_eval success Success: Proceed with experiment. re_eval->success Yes fail Failure: Consider a co-solvent system or prepare a more dilute solution. re_eval->fail No

Caption: Logical flowchart for troubleshooting dissolution issues.

References

  • Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

  • University of Hertfordshire. (2025). Piperazine. AERU. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. Retrieved from [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Zając, M., Sobczak, A., Malinka, W., & Redzicka, A. (2010). The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1-phenylpyrrole-3,4-dicarboximide in aqueous-organic solutions. Acta Poloniae Pharmaceutica, 67(1), 27–33. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • ScienceDirect. (n.d.). STABILITY: PHYSICAL AND CHEMICAL. Retrieved from [Link]

  • Reddit. (2018). Ways of crashing out amines. Retrieved from [Link]

  • Papsun, D. M., Krska, S. W., & Logan, B. K. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 118–123. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • Sciencemadness.org. (2021). Forming oxalte salts of amines. Retrieved from [Link]

Sources

developing assays to measure 2-(4-Fluorophenyl)piperazine activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A Comprehensive Guide to Developing In Vitro Assays for Measuring 2-(4-Fluorophenyl)piperazine (pFPP) Activity

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed framework for the preclinical characterization of 2-(4-Fluorophenyl)piperazine (pFPP), a psychoactive compound with a complex pharmacological profile. The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in drugs targeting a wide array of disease states, from antipsychotics to antivirals[1]. Understanding the specific activity of a substituted piperazine like pFPP is critical for elucidating its mechanism of action and predicting its physiological effects. In vitro evidence indicates that pFPP's primary activity is as a serotonin 5-HT₁ₐ receptor agonist, with additional affinities for 5-HT₂ₐ and 5-HT₂₋ receptors, and it may also inhibit the reuptake of serotonin and norepinephrine[2]. This guide presents a tiered, rationale-driven approach to assay development, moving from initial target binding confirmation to functional activity and metabolic profiling. The protocols herein are designed to be robust and self-validating, providing the user with a comprehensive toolkit to thoroughly characterize pFPP or its analogs.

The Pharmacological Landscape of pFPP: A Multi-Target Reality

The selection of appropriate assays is fundamentally dictated by the compound's known or predicted biological targets. For pFPP, the literature points to a primary interaction with the serotonergic system, but the broader arylpiperazine class is known for its promiscuity, often interacting with dopaminergic systems as well[3]. Therefore, a comprehensive screening strategy must be employed.

The key molecular targets to consider in an initial assessment are:

  • Serotonin Receptors (5-HTRs): Specifically the 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂₋ subtypes, which are G-protein coupled receptors (GPCRs) that mediate diverse neurological functions[2][4].

  • Monoamine Transporters: The Serotonin Transporter (SERT) and Norepinephrine Transporter (NET), which are responsible for the reuptake of neurotransmitters from the synaptic cleft[2][5].

  • Dopamine Receptors (DRDs): Primarily the D₂ and D₃ subtypes, as these are common off-targets for arylpiperazine compounds and are critical in psychosis and motor control[6][7].

The following diagram illustrates the logical flow for characterizing a compound like pFPP, starting from broad target identification and moving towards specific functional outcomes.

cluster_0 Tier 1: Target Affinity cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Drug-like Properties T1_Bind Radioligand Binding Assays (Determine Ki) T2_GPCR GPCR Functional Assays (cAMP / Ca2+ Flux) (Determine EC50/IC50) T1_Bind->T2_GPCR If GPCR hit T2_Trans Transporter Uptake Assays (Determine IC50) T1_Bind->T2_Trans If Transporter hit T3_Met Metabolic Stability (HLM Assay) T2_GPCR->T3_Met Characterize further T2_Trans->T3_Met T3_CYP CYP450 Inhibition (Drug-Drug Interaction Potential) T3_Met->T3_CYP Report Comprehensive Activity Profile T3_CYP->Report Start Test Compound (pFPP) Start->T1_Bind Does it bind?

Caption: Tiered assay development workflow for pFPP characterization.

Tier 1 Protocol: Radioligand Binding Assays for Target Affinity

Expert Rationale: Before investigating function, it is essential to confirm and quantify the binding affinity of pFPP for its putative targets. Radioligand binding is the gold-standard method for this purpose. It is a robust, high-throughput technique that measures the direct interaction of a compound with a receptor by assessing its ability to compete with a high-affinity, radioactively labeled ligand ('radioligand'). The output, the inhibition constant (Ki), is a measure of the compound's binding affinity.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of pFPP for human 5-HT₁ₐ, 5-HT₂ₐ, and D₂ receptors.

Materials:

  • Cell Membranes: Commercially available or in-house prepared cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • Radioligands:

    • For 5-HT₁ₐ: [³H]-8-OH-DPAT

    • For 5-HT₂ₐ: [³H]-Ketanserin

    • For D₂: [³H]-Spiperone or [³H]-Raclopride

  • Test Compound: 2-(4-Fluorophenyl)piperazine, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Non-specific Binding Control: A high concentration of a known, non-labeled ligand (e.g., Serotonin for 5-HTRs, Haloperidol for D₂).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation fluid.

Methodology:

  • Compound Preparation: Perform a serial dilution of the pFPP stock solution in assay buffer to generate a range of concentrations (e.g., 10 µM to 0.1 nM).

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • 25 µL of assay buffer (for Total Binding wells).

    • 25 µL of non-specific binding control (for Non-Specific Binding wells).

    • 25 µL of pFPP at each concentration (for Competition wells).

  • Radioligand Addition: Add 25 µL of the appropriate radioligand (diluted in assay buffer to a concentration near its Kd) to all wells.

  • Membrane Addition: Add 50 µL of the appropriate cell membrane preparation (diluted in assay buffer to a suitable concentration) to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature (or 37°C, depending on the specific receptor protocol) for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 3 mL) to remove any unbound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow to sit for several hours. Quantify the radioactivity in each vial using a liquid scintillation counter.

Data Analysis & Self-Validation:

  • Calculate the specific binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

  • Plot the percentage of specific binding against the logarithm of the pFPP concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of pFPP that inhibits 50% of the specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

  • Trustworthiness Check: The positive control (unlabeled ligand) should yield a known, literature-consistent Ki value. The dose-response curve should be sigmoidal with a Hill slope close to 1.0.

Expected Data Output:

Target ReceptorRadioligandHypothetical pFPP Ki (nM)
5-HT₁ₐ[³H]-8-OH-DPAT15
5-HT₂ₐ[³H]-Ketanserin150
5-HT₂₋[³H]-Mesulergine250
D₂[³H]-Spiperone>1000
SERT[³H]-Citalopram80

Tier 2 Protocols: Functional Assays for Cellular Activity

Expert Rationale: A binding affinity value does not describe the functional consequence of that binding. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist. Functional assays are essential to determine the efficacy of pFPP at its binding targets. Since the primary targets are GPCRs and transporters, we will use assays that measure downstream signaling and substrate transport, respectively.

Protocol 2: cAMP Accumulation Assay for Gᵢ-Coupled Receptors (e.g., 5-HT₁ₐ)

Causality: The 5-HT₁ₐ receptor is canonically coupled to the Gαᵢ subunit, which inhibits the enzyme adenylyl cyclase. When an agonist binds, the production of cyclic AMP (cAMP) is suppressed. This assay measures the ability of pFPP to inhibit cAMP production that has been artificially stimulated by the adenylyl cyclase activator, forskolin.

Methodology:

  • Cell Culture: Seed CHO or HEK293 cells stably expressing the human 5-HT₁ₐ receptor into 96-well plates and grow to ~90% confluency.

  • Compound Treatment:

    • Agonist Mode: Treat cells with a range of pFPP concentrations, followed by a fixed concentration of forskolin (e.g., 10 µM).

    • Antagonist Mode: Pre-incubate cells with a range of pFPP concentrations, then add a fixed EC₈₀ concentration of a known 5-HT₁ₐ agonist (e.g., 8-OH-DPAT) along with forskolin.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based assay, following the manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP signal against the log[pFPP] and fit a curve to determine the EC₅₀ (potency) and the Eₘₐₓ (efficacy relative to a full agonist).

    • Antagonist Mode: Plot the cAMP signal against the log[pFPP] and fit a curve to determine the IC₅₀ .

cluster_0 Cell Membrane Receptor 5-HT1A Receptor Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts pFPP pFPP (Agonist) pFPP->Receptor Binds & Activates Forskolin Forskolin Forskolin->AC Stimulates ATP ATP ATP->AC Signal Reduced Signal (HTRF/ELISA) cAMP->Signal

Caption: Signaling pathway for a 5-HT1A agonist in a cAMP assay.

Protocol 3: Monoamine Transporter Uptake Assay

Causality: To validate the reported reuptake inhibition activity[2], this assay directly measures the ability of pFPP to block the function of the serotonin transporter (SERT). The principle is to quantify the uptake of radioactively labeled serotonin ([³H]-5-HT) into cells engineered to express high levels of SERT.

Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing human SERT (HEK-hSERT) into 96-well plates.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with a range of pFPP concentrations for 10-20 minutes at 37°C. A known SERT inhibitor like Fluoxetine should be used as a positive control.

  • Uptake Initiation: Add a fixed concentration of [³H]-5-HT to each well to start the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C. Non-specific uptake is determined by running a parallel set of wells at 4°C.

  • Termination: Rapidly terminate the uptake by washing the cells multiple times with ice-cold KRH buffer.

  • Lysis & Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific uptake (37°C cpm - 4°C cpm). Plot the percent inhibition of specific uptake against the log[pFPP] concentration and fit the data to determine the IC₅₀ value.

Tier 3 Protocols: ADME & Safety Profiling

Expert Rationale: A compound's in vitro potency is meaningless if it is rapidly metabolized or causes harmful drug-drug interactions (DDIs). Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties is crucial. Piperazine derivatives are known to interact with Cytochrome P450 (CYP) enzymes, the primary family of drug-metabolizing enzymes in the liver[2][8].

Protocol 4: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro metabolic rate of pFPP.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine pooled HLM, phosphate buffer, and pFPP (at a final concentration of ~1 µM).

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (a required cofactor). A control reaction without NADPH must be run in parallel.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of pFPP.

  • Data Analysis: Plot the natural log of the percent of pFPP remaining versus time. The slope of the line is the elimination rate constant (k). Calculate the in vitro half-life as t₁/₂ = 0.693 / k.

Expected Data Output:

CompoundIn Vitro t₁/₂ (min)Intrinsic Clearance (µL/min/mg)Classification
pFPP (Hypothetical)4515.4Moderately Stable
Verapamil (Control)< 10> 69.3Low Stability
Diazepam (Control)> 90< 7.7High Stability

References

  • Piperazine‐based P2X4 receptor antagonists. PubMed Central.[Link]

  • para-Fluorophenylpiperazine. Wikipedia.[Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI.[Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.[Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.[Link]

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed.[Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers.[Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. PubMed Central.[Link]

  • Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. PubMed.[Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI.[Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. PubMed.[Link]

  • In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. PubMed.[Link]

  • Rationally based efficacy tuning of selective dopamine d4 receptor ligands leading to the complete antagonist 2-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 213). PubMed.[Link]

Sources

Application Note: Strategic Utilization of 2-(4-Fluorophenyl)piperazine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

2-(4-Fluorophenyl)piperazine (CAS: 65709-33-3) is a high-value chiral building block distinct from its psychoactive isomer, 1-(4-fluorophenyl)piperazine (pFPP). While the 1-isomer is a serotonin releaser, the 2-isomer serves as a conformationally constrained scaffold critical for developing Neurokinin-1 (NK1) antagonists, Dopamine Transporter (DAT) inhibitors, and Norepinephrine Transporter (NET) ligands.

This guide provides a definitive protocol for the synthesis, chiral resolution, and incorporation of the 2-(4-fluorophenyl)piperazine moiety into CNS-active libraries. It emphasizes the "Fluorine Effect" in metabolic stability and the exploitation of the C2-stereocenter for receptor selectivity.

Chemical Biology & Mechanistic Insight

The Structural Advantage

The 2-substituted piperazine ring offers a unique topological advantage over N-substituted variants. By placing the 4-fluorophenyl group at the C2 carbon:

  • Conformational Locking: The bulky phenyl group forces the piperazine ring into a preferred chair conformation, reducing the entropic penalty upon receptor binding.

  • Chirality: The C2 position creates a stereocenter. The (

    
    )- and (
    
    
    
    )-enantiomers often display >100-fold differences in binding affinity for GPCR targets (e.g., NK1 receptors).
  • Metabolic Shielding: The para-fluorine atom blocks P450-mediated hydroxylation at the most reactive phenyl position, significantly extending the half-life (

    
    ) of the parent compound.
    
Mechanism of Action in Target Classes
  • NK1 Antagonists: The 2-phenylpiperazine core mimics the spatial arrangement of the phenylalanine residues in Substance P, allowing the inhibitor to block the binding pocket effectively.

  • Monoamine Transporters: The scaffold provides a rigid distance vector between the basic nitrogen (protonated at physiological pH) and the aromatic ring, a critical pharmacophore for DAT/NET inhibition.

Experimental Protocols

Protocol A: Synthesis of 2-(4-Fluorophenyl)piperazine

Rationale: Direct synthesis from 4-fluorophenylglycine ensures access to the C2-substitution pattern.

Reagents:

  • 4-Fluorophenylglycine

  • Ethylene dibromide

  • Lithium Aluminum Hydride (LAH)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Cyclization Precursor Formation:

    • Reflux 4-fluorophenylglycine (10 mmol) with ethylene glycol (20 mL) and p-toluenesulfonic acid (cat.) to form the morpholinone intermediate or react with chloroacetyl chloride followed by amine cyclization to form the diketopiperazine.

    • Preferred Route (Diketopiperazine): React 4-fluorophenylglycine ethyl ester with chloroacetyl chloride, then treat with ethanolic ammonia to cyclize into 3-(4-fluorophenyl)piperazine-2,5-dione.

  • Reduction:

    • Suspend the dione intermediate (5 mmol) in anhydrous THF (50 mL) under

      
       atmosphere.
      
    • Slowly add LAH (15 mmol) at 0°C.

    • Reflux for 12 hours.

    • Critical Step: Quench carefully with Fieser method (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).
  • Isolation:

    • Filter the aluminum salts.

    • Evaporate solvent to yield crude 2-(4-fluorophenyl)piperazine.

    • Purify via column chromatography (DCM:MeOH:NH4OH 90:9:1).

Protocol B: Chiral Resolution (Enzymatic)

Rationale: Separation of enantiomers is non-negotiable for CNS candidates. Enzymatic kinetic resolution is preferred over crystallization for scalability.

Reagents:

  • Candida antarctica Lipase B (CAL-B)

  • Ethyl acetate (Acyl donor and solvent)

  • Racemic 2-(4-fluorophenyl)piperazine

Workflow:

  • Dissolve racemic amine (1 g) in ethyl acetate (20 mL).

  • Add immobilized CAL-B (100 mg).

  • Incubate at 30°C with orbital shaking (200 rpm) for 24-48 hours.

  • Monitoring: Track conversion via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA/DEA).

  • Separation:

    • The enzyme selectively acetylates the (

      
      )-enantiomer (typically) at the N1 position.
      
    • Separate the N-acetylated (

      
      )-product  from the unreacted (
      
      
      
      )-amine
      via acid-base extraction.
    • Hydrolyze the amide to recover the (

      
      )-amine if needed.
      

Visualization of Workflows

Diagram 1: Synthesis & Resolution Pathway

This diagram illustrates the logic flow from raw material to enantiopure scaffold.

SynthesisPath Start 4-Fluorophenylglycine Inter Diketopiperazine Intermediate Start->Inter Cyclization Racemic Racemic 2-(4-F-phenyl)piperazine Inter->Racemic LAH Reduction Enzyme CAL-B Lipase Resolution Racemic->Enzyme + EtOAc S_Iso (S)-Enantiomer (Amine) Enzyme->S_Iso Unreacted R_Iso (R)-Enantiomer (Acetamide) Enzyme->R_Iso Acylated

Caption: Kinetic resolution pathway converting achiral glycine precursors to enantiopure 2-substituted piperazine scaffolds.

Data & Validation

Physicochemical Profile

The following table summarizes the baseline properties of the scaffold compared to the non-fluorinated analog.

Property2-Phenylpiperazine2-(4-Fluorophenyl)piperazineImpact on Drug Design
LogP 1.21.5Increased lipophilicity aids BBB penetration.
pKa (N1) 9.89.6Slight reduction in basicity improves oral absorption.
Metabolic Stability Low (p-hydroxylation)HighFluorine blocks the primary metabolic soft spot.
TPSA 24.06 Ų24.06 ŲMaintains polar surface area suitable for CNS.
Functionalization Selectivity

When derivatizing the scaffold, N1 (distal to phenyl) vs. N4 (proximal to phenyl) selectivity is crucial.

  • N1-Alkylation: Favored under steric control due to the bulk of the C2-phenyl group hindering N4.

  • N4-Alkylation: Requires protection of N1 (e.g., Boc-anhydride) prior to reaction.

Strategic Application: NK1 Antagonist Design

Objective: Design a high-affinity NK1 antagonist using the (


)-2-(4-fluorophenyl)piperazine core.

Protocol:

  • Core Preparation: Isolate (

    
    )-2-(4-fluorophenyl)piperazine using Protocol B.
    
  • N1-Protection: React with Boc

    
    O to yield 1-Boc-2-(4-fluorophenyl)piperazine.
    
  • N4-Functionalization: Perform reductive amination with 3,5-bis(trifluoromethyl)benzaldehyde (a classic NK1 pharmacophore).

  • Deprotection: Remove Boc group with TFA/DCM.

  • N1-Capping: Acylate N1 with a solubilizing group (e.g., morpholine-urea) to mimic the Aprepitant side chain.

Diagram 2: SAR Logic for NK1 Ligands

SAR_Logic cluster_mods Modifications Scaffold 2-(4-F-phenyl)piperazine Core N1 N1 Position: Solubility/PK Handle Scaffold->N1 Derivatize N4 N4 Position: Hydrophobic Pharmacophore Scaffold->N4 Derivatize C2 C2 Position: Chiral Anchor Scaffold->C2 Provides Effect High Affinity NK1 Antagonist N4->Effect Receptor Pocket Interaction C2->Effect Locks Conformation

Caption: Structure-Activity Relationship (SAR) map for transforming the scaffold into a bioactive antagonist.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24851481. Retrieved from [Link]

  • Shafi, S., et al. (2023).[1] Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI Separations. Retrieved from [Link]

  • Zhang, J., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors. NIH PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols: Enhancing Biological Potency through Derivatization of 2-(4-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-(4-Fluorophenyl)piperazine Scaffold

The 2-(4-fluorophenyl)piperazine moiety is a privileged scaffold in modern medicinal chemistry, forming the structural core of numerous biologically active agents with applications ranging from antipsychotics to anti-inflammatory compounds.[1][2][3] Its prevalence is due to a combination of favorable physicochemical properties and versatile synthetic handles. The piperazine ring can influence aqueous solubility and act as a linker to orient pharmacophoric groups in optimal spatial arrangements for target engagement.[4][5] The fluorine atom on the phenyl ring often enhances metabolic stability and can modulate electronic properties to improve target binding affinity.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on strategic derivatization of the 2-(4-fluorophenyl)piperazine core to enhance biological potency. We will explore key synthetic transformations, provide detailed, field-proven protocols, and discuss the underlying structure-activity relationship (SAR) principles that guide rational drug design.

Core Derivatization Strategies for Potency Enhancement

The primary sites for derivatization on the 2-(4-fluorophenyl)piperazine scaffold are the two nitrogen atoms of the piperazine ring. The secondary amine (N1) is typically the initial point of modification, followed by potential derivatization of the tertiary amine (N4) if the synthetic route allows. The choice of derivatization strategy should be guided by the specific therapeutic target and the desired physicochemical properties of the final compound.

Key Derivatization Pathways

G cluster_0 Core Scaffold cluster_1 Derivatization Strategies cluster_2 Potential Outcomes 2-(4-Fluorophenyl)piperazine 2-(4-Fluorophenyl)piperazine N-Alkylation N-Alkylation 2-(4-Fluorophenyl)piperazine->N-Alkylation Introduce diverse substituents N-Acylation N-Acylation 2-(4-Fluorophenyl)piperazine->N-Acylation Modulate basicity and H-bonding N-Arylation N-Arylation 2-(4-Fluorophenyl)piperazine->N-Arylation Explore new binding pockets Bioisosteric Replacement Bioisosteric Replacement 2-(4-Fluorophenyl)piperazine->Bioisosteric Replacement Fine-tune physicochemical properties Improved Potency Improved Potency N-Alkylation->Improved Potency Enhanced Selectivity Enhanced Selectivity N-Acylation->Enhanced Selectivity N-Arylation->Improved Potency Favorable ADME Properties Favorable ADME Properties Bioisosteric Replacement->Favorable ADME Properties

Caption: Key derivatization strategies for 2-(4-fluorophenyl)piperazine.

Protocols for Derivatization

The following protocols are presented as robust starting points for the synthesis of novel 2-(4-fluorophenyl)piperazine derivatives. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Reductive Amination for N-Alkylation

Reductive amination is a versatile and widely used method for the N-alkylation of secondary amines.[4] This two-step, one-pot procedure involves the formation of an iminium ion intermediate, which is then reduced to the corresponding amine.

Workflow for Reductive Amination

G Start Start Combine Combine 2-(4-fluorophenyl)piperazine, aldehyde/ketone, and solvent Start->Combine Stir Stir at room temperature (30 min) Combine->Stir Add_Reducer Add reducing agent (e.g., NaBH(OAc)3) Stir->Add_Reducer React React until completion (Monitor by TLC/LC-MS) Add_Reducer->React Quench Quench reaction with saturated NaHCO3 React->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify End End Purify->End

Caption: Workflow for N-alkylation via reductive amination.

Step-by-Step Protocol:

  • To a solution of 2-(4-fluorophenyl)piperazine (1.0 mmol) in dichloromethane (DCM, 10 mL) is added the desired aldehyde or ketone (1.2 mmol).

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 mmol) is added in one portion.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate (NaHCO3) solution.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated derivative.

Expert Insights: The choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred for its mildness and tolerance of a wide range of functional groups. For less reactive carbonyls, a stronger reducing agent like sodium cyanoborohydride can be used, but requires careful pH control.

Protocol 2: N-Acylation using Amide Coupling Reagents

N-acylation introduces an amide bond, which can act as a hydrogen bond donor or acceptor and can significantly alter the basicity of the piperazine nitrogen. This can be a key strategy for improving selectivity and modulating pharmacokinetic properties.

Step-by-Step Protocol:

  • To a solution of the desired carboxylic acid (1.2 mmol) in N,N-dimethylformamide (DMF, 5 mL) is added 1-hydroxybenzotriazole (HOBt) (1.5 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 mmol).[6]

  • The mixture is stirred at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • A solution of 2-(4-fluorophenyl)piperazine (1.0 mmol) and N,N-diisopropylethylamine (DIPEA) (2.0 mmol) in DMF (5 mL) is added to the reaction mixture.

  • The reaction is stirred at room temperature overnight.

  • The reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Expert Insights: A wide variety of coupling reagents can be employed for N-acylation.[6] The choice of reagent can impact reaction efficiency and the potential for racemization if chiral carboxylic acids are used. The addition of HOBt is a common strategy to suppress side reactions and improve yields.[6]

Protocol 3: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This method allows for the introduction of a wide range of aryl and heteroaryl substituents at the piperazine nitrogen, enabling extensive exploration of chemical space.

Step-by-Step Protocol:

  • To an oven-dried reaction vessel is added Pd2(dba)3 (0.02 mmol), a suitable phosphine ligand (e.g., RuPhos, 0.04 mmol), and sodium tert-butoxide (NaOtBu) (1.4 mmol).[9]

  • The vessel is evacuated and backfilled with argon three times.

  • A solution of 2-(4-fluorophenyl)piperazine (1.0 mmol) and the desired aryl halide (1.2 mmol) in anhydrous toluene (10 mL) is added via syringe.

  • The reaction mixture is heated to 100 °C and stirred until the starting materials are consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography.

Expert Insights: The success of the Buchwald-Hartwig reaction is highly dependent on the choice of palladium catalyst, ligand, and base.[8][9] A screening of different reaction conditions is often necessary to identify the optimal system for a particular substrate combination.

Structure-Activity Relationship (SAR) Considerations and Data Presentation

Systematic derivatization and subsequent biological evaluation are crucial for establishing a clear SAR.[10][11][12] The data generated from these studies should be organized in a clear and concise manner to facilitate analysis.

Table 1: Hypothetical SAR Data for N-Alkylated Derivatives

Compound IDR GroupIC50 (nM)Cytotoxicity (CC50, µM)
Parent H1250>100
1a -CH3850>100
1b -CH2CH2OH620>100
1c -CH2-Cyclopropyl35085
1d -CH2-Phenyl15055

Analysis of Hypothetical Data: The hypothetical data in Table 1 suggests that increasing the steric bulk and lipophilicity of the N-alkyl substituent leads to a corresponding increase in potency. The introduction of a hydroxyl group in compound 1b also improves potency, possibly through an additional hydrogen bonding interaction with the target. However, the increased potency of compounds 1c and 1d is accompanied by an increase in cytotoxicity, a common challenge in drug development that requires careful optimization.

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties.[13][14][15] This involves replacing a functional group with another that has similar steric and electronic properties.

Table 2: Potential Bioisosteres for the Piperazine Ring

Original MoietyBioisostereRationale for Replacement
PiperazineHomopiperazineIncreases conformational flexibility.[5]
PiperazineSpirodiamineCan improve metabolic stability and reduce cytotoxicity.[16]
PiperazineConstrained DiamineReduces conformational flexibility to lock in an active conformation.

Expert Insights: The replacement of the piperazine ring with a bioisostere can have a profound impact on the overall properties of the molecule.[5][16] Careful consideration of the conformational constraints and basicity of the chosen bioisostere is necessary to ensure that it maintains the key interactions with the biological target.

Conclusion

The derivatization of 2-(4-fluorophenyl)piperazine offers a rich landscape for the discovery and optimization of novel therapeutic agents. The synthetic protocols and strategic considerations outlined in this application note provide a solid foundation for researchers to design and synthesize new analogues with improved potency and drug-like properties. A systematic approach to derivatization, coupled with robust biological evaluation and careful analysis of the resulting SAR, will be instrumental in unlocking the full therapeutic potential of this versatile scaffold.

References

  • Mlynárová, R., et al. (2000). [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. Ceska Slov Farm, 49(4), 177-80.
  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942–10971. [Link]

  • Xu, S., et al. (2021). Optimization and SAR research at the piperazine and phenyl rings of JNJ4796 as new anti-influenza A virus agents, part 1. European Journal of Medicinal Chemistry, 222, 113579. [Link]

  • Borzilleri, R. M., et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][17][18][19]triazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(5), 1429–1433. [Link]

  • Cai, Z.-W., et al. (2005). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][17][18][19]triazine-based VEGFR-2 kinase inhibitors. Journal of Medicinal Chemistry, 48(21), 6526–6534. [Link]

  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. SpiroChem. [Link]

  • Slideshare. (n.d.). Analog design-Bioisosteric replacement strategies. Slideshare. [Link]

  • Meanwell, N. A. (2024, November 7). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. YouTube. [Link]

  • Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(i), 12-35. [Link]

  • ResearchGate. (n.d.). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

  • PubMed. (n.d.). Biological Activities of Piperazine Derivatives: A Comprehensive Review. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. PubMed Central. [Link]

  • Royal Society of Chemistry. (n.d.). Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • FLORE. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. FLORE. [Link]

Sources

Troubleshooting & Optimization

troubleshooting solubility issues with 2-(4-Fluorophenyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting Guide Compound ID: 4-FPP 2HCl | CAS: 64090-19-3 (HCl salt) Audience: Research Scientists, Medicinal Chemists, Lab Managers

Core Technical Overview

2-(4-Fluorophenyl)piperazine dihydrochloride (often abbreviated as pFPP or 4-FPP) is a substituted phenylpiperazine commonly used as a serotonin receptor agonist/antagonist intermediate and forensic standard.

Crucial Solubility Characteristic: As a dihydrochloride salt , this compound is highly polar and acidic. It exhibits excellent solubility in water and DMSO but poor solubility in non-polar organic solvents (DCM, Hexanes). Users frequently encounter precipitation issues when introducing high-concentration acidic stocks into buffered biological media (pH 7.4), leading to "pH shock" precipitation or common-ion effect saturation.

Quick Reference: Solubility Data

Data based on standard laboratory preparations at 25°C.

SolventSolubility Limit (approx.)[1][2][3][4]Comments
Water (Deionized) ~50 - 100 mg/mL Resulting solution is highly acidic (pH < 3.0).
PBS (pH 7.2) ~10 mg/mL Recommended for biological assays. Higher concentrations may crash out due to common ion effect (Cl⁻).
DMSO ~10 - 30 mg/mL Ideal for high-concentration stock solutions (100 mM).
Ethanol ~2 mg/mL Poor. Not recommended for stock preparation.
DMF ~5 - 10 mg/mL Good alternative if DMSO is incompatible, but harder to remove.
DCM / EtOAc Insoluble Requires conversion to Free Base (see Protocol B).
Troubleshooting Guide (Q&A)

Q1: I dissolved the powder in water, but the pH dropped drastically. Is this normal? A: Yes. This is a dihydrochloride salt ([5][6][7]• 2HCl).[2][4][5][8] Dissolving it releases two equivalents of hydrochloric acid per mole of compound.

  • Impact: A 10 mM solution in unbuffered water can easily reach pH 3.0–4.0.

  • Fix: If using for biological assays, prepare the stock in DMSO or water, but dilute immediately into a strong buffer (like PBS or HEPES) to neutralize the acidity. Do not adjust the pH of the stock directly with NaOH, as you risk overshooting and precipitating the free base.

Q2: My DMSO stock solution is cloudy or formed a precipitate upon freezing. A: This is usually due to moisture contamination or saturation .

  • Mechanism: HCl salts are hygroscopic. If your DMSO is "wet" (absorbed water from air), the solubility decreases. Upon freezing (-20°C), the compound may crystallize.

  • Fix: Vortex the solution vigorously at 37°C for 5–10 minutes. If cloudiness persists, centrifuge at 13,000 x g for 5 minutes. If a pellet forms, the concentration is too high; dilute the stock to 10 mM.

Q3: When I add my stock solution to cell culture media, I see fine white flakes. A: You are likely observing "Crash-out" precipitation .

  • Cause 1 (Solubility Shock): The compound is soluble in DMSO but less soluble in aqueous media.[3][4] Rapid addition creates local high concentrations.

  • Cause 2 (pH Shock): The acidic HCl salt locally drops the pH of the media, or conversely, the neutral pH of the media forces the transition to the less soluble free-base form if the concentration is near the limit.

  • Fix: Use step-wise dilution (See Protocol C). Never add 100% DMSO stock directly to static media. Add the stock to fresh media in a tube, vortex immediately, and then apply to cells.

Q4: I need to use this compound for organic synthesis in Dichloromethane (DCM). It won't dissolve. A: The dihydrochloride salt is ionic and insoluble in non-polar organics. You must convert it to the Free Base .

  • Fix: Follow Protocol B below to strip the HCl and extract the organic-soluble amine.

Detailed Protocols
Protocol A: Preparation of Biological Stock (10 mM in DMSO)

Use this for in vitro cell assays or receptor binding studies.

  • Calculate: For 10 mg of 4-FPP 2HCl (MW: 253.14 g/mol ):

    • Target Molarity: 10 mM (0.01 mol/L)

    • Volume DMSO required = $ \frac{10 \text{ mg}}{253.14 \text{ g/mol } \times 0.01 \text{ M}} \approx 3.95 \text{ mL} $

  • Weigh: Accurately weigh the powder into a sterile microcentrifuge tube.

  • Dissolve: Add high-grade anhydrous DMSO.

  • Mix: Vortex for 30 seconds. Inspect for clarity.

  • Storage: Aliquot into 50–100 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Conversion to Free Base (For Organic Synthesis)

Use this if you need to react the piperazine nitrogen in organic solvents.

  • Dissolve: Dissolve the dihydrochloride salt in the minimum volume of deionized water (e.g., 1 g in 10 mL water).

  • Basify: Slowly add 1M NaOH or Saturated

    
     solution while stirring until the pH reaches ~10–11.
    
    • Observation: The solution will turn cloudy/milky as the free base precipitates or oils out.

  • Extract: Transfer to a separatory funnel. Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate.

  • Separate: Shake and allow layers to separate. Collect the organic (bottom for DCM, top for EtOAc) layer.

  • Repeat: Extract the aqueous layer 2 more times.

  • Dry: Combine organic layers, dry over anhydrous

    
    , filter, and evaporate the solvent under vacuum.
    
  • Result: You now have the Free Base oil/solid, soluble in organic solvents.

Protocol C: Step-Wise Dilution (Preventing Precipitation)

Use this when dosing cells to ensure the compound stays in solution.

  • Start: 10 mM DMSO Stock.

  • Intermediate: Prepare a 10x working solution in PBS or Media.

    • Example: To get 10 µM final, make a 100 µM intermediate.

    • Add 10 µL of 10 mM Stock into 990 µL of vigorously vortexing PBS.

  • Final: Add the Intermediate solution to your cell wells (1:10 dilution).

    • This prevents the "shock" of dropping pure DMSO into media.

Visual Decision Guides
Figure 1: Solvent Selection Decision Tree

Determine the correct solvent system based on your experimental end-goal.

SolventSelection Start Start: 4-FPP 2HCl Solid AppType What is your Application? Start->AppType InVitro In Vitro / Cell Culture AppType->InVitro InVivo In Vivo (Animal) AppType->InVivo Synthesis Organic Synthesis AppType->Synthesis DMSO Dissolve in DMSO (10-30 mM) InVitro->DMSO High Solubility Saline Dissolve in Saline/PBS (Max 10 mg/mL) InVivo->Saline Avoid DMSO toxicity FreeBase Convert to Free Base (Protocol B) Synthesis->FreeBase Need Non-polar solubility Dilution Step-wise Dilution into Media (Protocol C) DMSO->Dilution Inject IP/IV Injection (Check pH!) Saline->Inject DCM Use DCM/EtOAc for Reaction FreeBase->DCM

Caption: Decision matrix for solubilizing 2-(4-Fluorophenyl)piperazine dihydrochloride based on experimental context.

Figure 2: Free-Basing Workflow

Visualizing the chemical transformation required for organic solubility.

FreeBasing Salt Dihydrochloride Salt (Water Soluble) Water Dissolve in Water Salt->Water Base Add NaOH / NaHCO3 (pH > 10) Water->Base Extract Extract with DCM Base->Extract Precipitation occurs Product Free Base (Organic Soluble) Extract->Product Evaporate Solvent

Caption: Chemical workflow for converting the hydrophilic salt form to the lipophilic free base.

References
  • PubChem. 1-(4-Fluorophenyl)piperazine dihydrochloride Compound Summary. National Library of Medicine. Available at: [Link][5]

  • Cold Spring Harbor Protocols. Phosphate-Buffered Saline (PBS) Recipe and Buffering Capacity. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Fluorophenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-(4-Fluorophenyl)piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Drawing from established protocols and troubleshooting experiences, this resource provides in-depth, evidence-based solutions to frequently asked questions and experimental hurdles.

Introduction to the Synthetic Landscape

The 2-(4-fluorophenyl)piperazine scaffold is a privileged pharmacophore found in numerous biologically active molecules. Its synthesis typically involves the formation of a crucial carbon-nitrogen (C-N) bond between a piperazine synthon and a 4-fluorophenyl group. The two most prevalent methods for achieving this are the Buchwald-Hartwig amination and reductive amination. While powerful, these reactions are not without their challenges, ranging from catalyst deactivation and side reactions to complex purification profiles. This guide will address these issues in a practical, question-and-answer format, providing you with the expertise to optimize your reaction conditions and achieve high yields of pure product.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Part 1: Buchwald-Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, offering a versatile route to N-aryl piperazines.[1] However, its success is highly dependent on the careful selection of catalyst, ligand, base, and solvent.

Question 1: My Buchwald-Hartwig reaction is sluggish or shows no conversion. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no conversion in a Buchwald-Hartwig reaction can be attributed to several factors, primarily related to the catalyst system and reaction conditions.

Causality and Troubleshooting Steps:

  • Inactive Catalyst: The active catalytic species is a Pd(0) complex. If you are starting with a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. This reduction can sometimes be inefficient.

    • Solution: Consider using a pre-formed Pd(0) catalyst or a modern palladacycle precatalyst (e.g., G3 or G4-palladacycles) which are designed to form the active catalyst more cleanly and efficiently.[2] If using a Pd(II) source, a pre-activation step where the catalyst, ligand, and base are stirred together for a short period before adding the aryl halide and piperazine can be beneficial.[2]

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. The choice of ligand is highly dependent on the substrates.

    • Solution: For the coupling of secondary amines like 2-substituted piperazines, bulky, electron-rich phosphine ligands such as RuPhos or XPhos are often effective.[2][3] If you are using a less reactive aryl halide (e.g., a chloride), a more specialized ligand may be necessary. It is advisable to consult a ligand selection guide for your specific substrates.

  • Incorrect Base Selection: The base plays a crucial role in deprotonating the piperazine nitrogen, but an unsuitable base can either be too weak to be effective or too strong, leading to side reactions.

    • Solution: Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used.[4] For base-sensitive substrates, a weaker base like Cs₂CO₃ may be preferable, though this might require higher reaction temperatures.[2][3] The physical properties of the base, such as particle size, can also impact the reaction. Grinding the base before use can be helpful.[2]

  • Solvent Effects: The solvent must be able to dissolve the reactants and the inorganic base to a sufficient extent.

    • Solution: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[5] For challenging couplings, polar aprotic solvents like DMF or DMSO can be effective, but they can also lead to side reactions at high temperatures.

Experimental Workflow: Troubleshooting Low Conversion

A decision tree for troubleshooting low conversion in Buchwald-Hartwig amination.

Question 2: I am observing a significant amount of the di-arylated piperazine byproduct. How can I improve the selectivity for the mono-arylated product?

Answer:

The formation of 1,4-di-(4-fluorophenyl)piperazine is a common side reaction, especially when using unprotected piperazine. This occurs because the second nitrogen atom of the piperazine can also participate in the catalytic cycle.

Causality and Troubleshooting Steps:

  • Stoichiometry: Using an excess of the piperazine nucleophile can favor the mono-arylated product by statistical probability.

    • Solution: Increase the equivalents of the 2-substituted piperazine relative to the 4-fluoroaryl halide. A ratio of 2-3 equivalents of the piperazine is a good starting point.[6]

  • Protecting Groups: The most effective way to prevent di-arylation is to use a protecting group on one of the piperazine nitrogens.

    • Solution: The tert-butyloxycarbonyl (Boc) group is a common and effective choice.[7] It can be readily introduced onto the piperazine and is stable under typical Buchwald-Hartwig conditions. The Boc group can be removed later under acidic conditions.[8]

Table 1: Protecting Group Strategies for Mono-N-Arylation of 2-Substituted Piperazines

Protecting GroupIntroduction ConditionsCleavage ConditionsAdvantagesDisadvantages
Boc (tert-Butyloxycarbonyl)(Boc)₂O, base (e.g., Et₃N, NaOH), solvent (e.g., DCM, Dioxane)Acidic conditions (e.g., TFA in DCM, HCl in Dioxane)High stability, easy to introduce and removeCan be cleaved under strongly acidic conditions used in some subsequent steps
Cbz (Carboxybenzyl)Benzyl chloroformate, base, solvent (e.g., DCM)Hydrogenolysis (H₂, Pd/C), HBr/AcOHStable to a wide range of conditionsRequires specific cleavage conditions
Part 2: Reductive Amination

Reductive amination is an alternative powerful method for synthesizing 2-(4-Fluorophenyl)piperazine derivatives, involving the reaction of a piperazine with a 4-fluorobenzaldehyde or ketone in the presence of a reducing agent.[9]

Question 3: My reductive amination reaction is incomplete, and I observe the starting materials and/or the imine intermediate. How can I drive the reaction to completion?

Answer:

Incomplete reductive amination can be due to inefficient imine formation or a sluggish reduction step.

Causality and Troubleshooting Steps:

  • Inefficient Imine Formation: The formation of the imine or iminium ion is a reversible equilibrium. The presence of the electron-withdrawing fluorine on the benzaldehyde can decrease its reactivity.[10]

    • Solution:

      • Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making it more electrophilic and promoting imine formation.[11]

      • Water Removal: The formation of the imine produces water. Removing this water, for example by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the imine.

  • Ineffective Reduction: The choice of reducing agent is critical. Some reducing agents may not be potent enough to reduce the imine efficiently.

    • Solution: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for reductive aminations.[12] If STAB is not effective, a stronger reducing agent like sodium cyanoboorohydride (NaBH₃CN) can be used, but care must be taken due to its toxicity.[13] For difficult reductions, sodium borohydride (NaBH₄) in a protic solvent like methanol can be employed, but this may also reduce the starting aldehyde.[14]

Experimental Protocol: Optimized Reductive Amination

  • To a solution of the 2-substituted piperazine (1.0 equiv) and 4-fluorobenzaldehyde (1.0-1.2 equiv) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a catalytic amount of acetic acid (0.1 equiv).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5-2.0 equiv) portion-wise to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part 3: Purification and Characterization

Purification of 2-(4-Fluorophenyl)piperazine derivatives can be challenging due to the presence of residual catalyst, byproducts, and the physicochemical properties of the fluorinated compounds.

Question 4: I am having difficulty removing the palladium catalyst from my product after a Buchwald-Hartwig reaction. What are the best methods for palladium removal?

Answer:

Residual palladium is a common issue in cross-coupling reactions and its removal is crucial, especially for pharmaceutical applications.[15]

Causality and Troubleshooting Steps:

  • Palladium Scavengers: These are reagents that selectively bind to palladium, allowing for its removal by filtration.

    • Solution: Thiol-based scavengers, such as silica-bound thiols or 2,4,6-trimercapto-s-triazine (TMT), are highly effective at sequestering palladium.[16] Activated carbon can also be used, but it may lead to loss of the desired product through adsorption.[17]

  • Aqueous Washes: Certain aqueous solutions can help to extract palladium salts.

    • Solution: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute solution of aqueous HCl can sometimes be effective.

  • Chromatography: While not always the most efficient method for bulk removal, column chromatography can reduce palladium levels.

    • Solution: Using a silica gel column with an appropriate eluent system can separate the product from palladium residues.

Table 2: Comparison of Palladium Removal Techniques

MethodReagent/MaterialProcedureAdvantagesDisadvantages
Scavenging Thiol-functionalized silica, TMT, Activated CarbonStirring the crude product solution with the scavenger followed by filtrationHigh efficiency, selectivityCost of scavenger, potential for product loss on activated carbon
Aqueous Wash Dilute HCl, EDTA solutionLiquid-liquid extractionSimple, inexpensiveOften incomplete removal
Chromatography Silica gelColumn chromatographyCan remove other impurities simultaneouslyCan be time-consuming and require large solvent volumes

Question 5: My purified 2-(4-Fluorophenyl)piperazine derivative shows broad peaks in the NMR spectrum. What could be the cause?

Answer:

Broad NMR peaks can be indicative of several issues, including the presence of rotamers, aggregation, or paramagnetic impurities.

Causality and Troubleshooting Steps:

  • Rotational Isomers (Rotamers): The partial double bond character of the amide bond (if the piperazine is acylated) or restricted rotation around the N-aryl bond can lead to the presence of multiple conformers in solution that are slowly interconverting on the NMR timescale.[18]

    • Solution: Acquiring the NMR spectrum at a higher temperature can sometimes coalesce the broad peaks into sharper signals as the rate of interconversion increases.

  • Aggregation: The molecules may be aggregating in the NMR solvent, leading to line broadening.

    • Solution: Try acquiring the spectrum at a lower concentration or in a different deuterated solvent.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals, such as residual palladium, can cause significant line broadening.

    • Solution: Ensure that the palladium removal steps have been effective. If paramagnetic impurities are suspected, treating the sample with a chelating agent and re-purifying may be necessary.

Visualization of Rotational Isomers

Effect of temperature on NMR spectra of rotational isomers.

Conclusion

The synthesis of 2-(4-Fluorophenyl)piperazine derivatives is a well-established field, yet it presents a number of practical challenges that require careful attention to detail and a systematic approach to troubleshooting. By understanding the underlying principles of the key reactions and being aware of the common pitfalls, researchers can significantly improve the efficiency and success of their synthetic endeavors. This guide provides a foundation for navigating these challenges, and we encourage you to adapt these strategies to your specific experimental context.

References

  • WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. [Link]

  • Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Journal of Organic Chemistry, 80(15), 7666-7673.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 4, 2026, from [Link]

  • Pinto, A., et al. (2018). Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline.
  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 18(20), 5272–5275.
  • Novakova, L., et al. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide. Methodical letter.
  • Mishra, R., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(6), 776-797.
  • G. A. Molander, et al. (2021).
  • Yilmaz, F., & Cubuk, O. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 47-54.
  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Chemistry Portal.
  • G. Trapani, et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5489.
  • Bräse, S., et al. (1997). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Organic Process Research & Development, 1(3), 221–223.
  • Flörke, U., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(22), 6895.
  • Singh, P., et al. (2015). A general and convenient synthesis of N-aryl piperazines.
  • Reddit. (2023, October 24). Reductive amination of piperazine. r/OrganicChemistry. Retrieved February 4, 2026, from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved February 4, 2026, from [Link]

  • S. S. Karki, et al. (2011). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmaceutical Sciences and Research, 2(9), 2351.
  • Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study.
  • Fishback, J. A., et al. (2022). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. European journal of medicinal chemistry, 238, 114457.
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved February 4, 2026, from [Link]

  • G. G. G. Manolikakes, et al. (2019). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry, 17(35), 8156-8160.
  • Kazemzadeh, S. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. ResearchGate. Retrieved February 4, 2026, from [Link]

  • EP0454385A1. (1991). Process for preparing optically active isomers of 6-substituted purinyl piperazine derivatives.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 4, 2026, from [Link]

  • Reddit. (2024, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/chemistry. Retrieved February 4, 2026, from [Link]

  • Phillips, S., Holdsworth, D., Kauppinen, P., & Mac Namara, C. (2019). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 63(3), 174-185.
  • Kim, J. H., et al. (2018). Effect of deprotection temperature on Dd of the Boc group of NBPZ.
  • Pearson. (n.d.). Reductive Amination Practice Questions & Answers. Organic Chemistry. Retrieved February 4, 2026, from [Link]

  • O'Brien, P., et al. (2011). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • Flörke, U., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • A. J. Myles, et al. (2023).
  • M. Catellani, et al. (2023). Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines. Organic Letters, 25(5), 794-798.
  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176-2179.
  • Reddit. (2025, January 26). Help with Reductive Amination. r/Chempros. Retrieved February 4, 2026, from [Link]

Sources

stability of 2-(4-Fluorophenyl)piperazine dihydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2-(4-Fluorophenyl)piperazine Dihydrochloride

CRITICAL VERIFICATION: Isomer Identification

Before proceeding, confirm the chemical identity of your compound. There are two common isomers with similar names but distinct chemical properties.

FeatureTarget Compound (This Guide) Common Alternative (Different Compound)
Name 2-(4-Fluorophenyl)piperazine 2HCl 1-(4-Fluorophenyl)piperazine 2HCl (p-FPP)
Substitution C-Substituted (Phenyl ring on Carbon 2)N-Substituted (Phenyl ring on Nitrogen 1)
CAS No. 65709-34-4 64090-19-3
Structure Contains a chiral center at C2.[1][2] Two secondary amines.Achiral. One tertiary amine, one secondary amine.[2]
Primary Use Synthetic building block (e.g., NK1 antagonists).[2]Serotonin receptor ligand; drug metabolite.

If your CAS number is 64090-19-3, you are working with the 1-isomer.[3] While general piperazine stability principles apply, solubility profiles will differ.

PART 1: Chemical Properties & Solubility Profile

Compound Identity:

  • IUPAC Name: 2-(4-Fluorophenyl)piperazine dihydrochloride[4]

  • Molecular Formula: C₁₀H₁₃FN₂ · 2HCl[3][4]

  • Molecular Weight: 253.14 g/mol [3][4]

  • Physical State: White to off-white crystalline solid.[5]

  • Hygroscopicity: High (Deliquescent). Absorbs moisture from air rapidly.

Solubility Data:

SolventSolubility LimitNotes
Water > 50 mg/mLHighly soluble due to ionic dihydrochloride form. Resulting solution is acidic (pH ~2-3).
PBS (pH 7.2) ~0.5 - 1 mg/mLCaution: The free base may precipitate at neutral pH if concentration exceeds ~1 mg/mL.
DMSO > 30 mg/mLPreferred solvent for high-concentration stock solutions.
Ethanol ~ 30 mg/mLGood solubility; suitable for cellular assays if diluted.

PART 2: Stability in Aqueous Solution

The stability of 2-(4-Fluorophenyl)piperazine in aqueous solution is governed by three primary factors: Oxidation , pH-dependent Precipitation , and Racemization .

Oxidative Instability (The "Yellowing" Effect)

Piperazine derivatives, particularly those with secondary amines (like the 2-isomer which has two secondary amines), are susceptible to N-oxidation by dissolved oxygen.

  • Mechanism: Dissolved oxygen attacks the nitrogen lone pairs, forming N-oxides. This process is accelerated by light and trace metal ions (Fe²⁺, Cu²⁺).

  • Observation: Solutions turn faint yellow over time.

  • Prevention: Degas buffers with nitrogen/argon and store in the dark.

Hydrolytic Stability
  • C-N Bonds: The piperazine ring is chemically robust against hydrolysis. It will not cleave under standard physiological conditions (pH 4–10).

  • C-F Bond: The fluorophenyl group is metabolically and chemically stable; defluorination requires extreme conditions not found in standard buffers.

Stereochemical Stability (Racemization)
  • Risk: The C2 position is benzylic and adjacent to a nitrogen. Under strongly basic conditions (pH > 10) or high temperatures, the proton at C2 can be abstracted, leading to racemization of the chiral center.

  • Safe Zone: Configuration is stable at acidic to neutral pH (pH 2–8) at room temperature.

PART 3: Preparation & Storage Workflow

The following decision tree outlines the optimal protocol for handling this compound to maximize shelf-life and experimental reproducibility.

StorageWorkflow Start Solid 2-(4-Fluorophenyl)piperazine 2HCl StorageSolid Store Solid: -20°C, Desiccated (Shelf life: >2 years) Start->StorageSolid PrepStock Prepare Stock Solution Start->PrepStock SolventChoice Choose Solvent PrepStock->SolventChoice WaterStock Water (Milli-Q) Conc: 10-50 mM pH: Acidic (~3.0) SolventChoice->WaterStock For short term DMSOStock DMSO (Anhydrous) Conc: >50 mM SolventChoice->DMSOStock For long term Usage Immediate Use? WaterStock->Usage DMSOStock->Usage DilutePBS Dilute into Buffer (PBS/Media) Max Final Conc: <0.5 mM Usage->DilutePBS Yes Freeze Aliquot & Freeze (-20°C) Avoid Freeze-Thaw Usage->Freeze No PrecipCheck Check for Precipitation (Cloudiness) DilutePBS->PrecipCheck Proceed Proceed to Assay PrecipCheck->Proceed Clear Adjust Reduce Conc. or Adjust pH < 7.0 PrecipCheck->Adjust Cloudy

Caption: Decision matrix for the solubilization and storage of 2-(4-Fluorophenyl)piperazine dihydrochloride to prevent degradation and precipitation.

PART 4: Troubleshooting & FAQs

Q1: My aqueous stock solution turned yellow after 2 weeks at 4°C. Is it still usable?

Status: Compromised.

  • Cause: The yellowing indicates oxidative degradation (N-oxide formation) or trace contamination. While the percentage of degradation might be low (<5%), these impurities can be cytotoxic or interfere with receptor binding assays.

  • Action: Discard. Always prepare aqueous stocks fresh or store them at -20°C or -80°C immediately after preparation.

Q2: I tried to make a 100 mM stock in PBS, but a white precipitate formed.

Status: Solubility Limit Exceeded.

  • Cause: The "Common Ion Effect" and pH adjustment. The dihydrochloride salt is acidic. When added to PBS (pH 7.4), the buffering capacity neutralizes the HCl, converting the salt to the free base form. The free base of 2-(4-fluorophenyl)piperazine is significantly less soluble in water than the salt.

  • Action: Prepare the high-concentration stock (100 mM) in water (which will remain acidic and soluble) or DMSO . Only dilute into PBS at the final working concentration (e.g., 10–100 µM), where the free base will remain dissolved.

Q3: Can I autoclave the solution?

Status: Not Recommended.

  • Reason: While the piperazine ring is thermally stable, the combination of high heat (121°C) and pressure in the presence of oxygen can accelerate oxidative degradation and potential racemization of the C2 center.

  • Action: Use sterile filtration (0.22 µm PVDF or PES membrane) for sterilization.

Q4: Is the compound light sensitive?

Status: Mildly Sensitive.

  • Reason: Benzylic amines can form radicals under UV light, promoting oxidation.

  • Action: Store solid and solution in amber vials or wrap containers in aluminum foil.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 250673, 2-Phenylpiperazine. Retrieved from [Link](Used for comparative physicochemical properties of the 2-phenylpiperazine scaffold).

  • Rochelle, G. T. (2012). Thermal degradation of amines for CO2 capture.[6] Current Opinion in Chemical Engineering, 1(2), 183-190. (Mechanistic grounding for piperazine oxidation pathways).

Sources

Technical Support Center: Stability Assurance for 2-(4-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TICKET-24FPP-STAB Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

You are accessing the technical repository for 2-(4-Fluorophenyl)piperazine (2-4-FPP). This guide addresses the inherent instability of the secondary amine moiety within the piperazine ring and the electron-withdrawing effects of the fluorinated phenyl group.

The Core Problem: The piperazine ring is a cyclic secondary amine. In its free base form, it acts as a nucleophile that aggressively scavenges:

  • Atmospheric

    
    :  Forming carbamic acid salts (carbamates).
    
  • Oxygen: Leading to N-oxide formation and ring dehydrogenation (imines).

  • Trace Metals: Catalyzing oxidative decomposition.

This guide provides the protocols required to arrest these degradation pathways.

Module 1: Storage & Environmental Control

The Golden Rule: Salt vs. Free Base

Guidance: If your experimental design permits, never store the free base.

  • Technical Rationale: The free base of 2-4-FPP is a viscous oil or low-melting solid that is kinetically unstable in air. The lone pair on the secondary amine nitrogen (

    
     or 
    
    
    
    ) is highly accessible.
  • Solution: Convert to the Dihydrochloride (2HCl) salt for long-term storage. The protonation of the nitrogen atoms removes their nucleophilicity, rendering them inert to oxidation and carbonation.

    • Stability Metric: Free base shelf life: <3 months (ambient). HCl Salt shelf life: >2 years (desiccated).

Atmosphere & Container Specifications
  • Primary Containment: Amber glass vials with PTFE-lined caps.

    • Why? Amber glass blocks UV light (preventing photo-oxidation of the aromatic ring). PTFE prevents plasticizer leaching, which amines can extract from standard polyethylene caps.

  • Headspace Control: Argon or Nitrogen backfill is mandatory for the free base.

    • Protocol: Flush the vial headspace for 15 seconds with low-pressure Argon before sealing. Parafilm is insufficient; use electrical tape or a secondary desiccant jar.

Module 2: Experimental Handling Protocols

Solvent Compatibility & Preparation

The most common cause of "unexplained" degradation during reaction is dissolved oxygen in solvents.

Solvent ClassCompatibilityPre-Treatment Requirement
Chlorinated (DCM, Chloroform) High Risk AVOID if possible. Amines can react with DCM over time to form quaternary ammonium salts (Menschutkin reaction).
Ethers (THF, Dioxane) Medium Risk Must be Peroxide-Free. Amines accelerate peroxide formation. Test with starch-iodide paper.
Alcohols (MeOH, EtOH) High Compatibility Degas required. Alcohols dissolve significant

. Sparge with

for 15 mins.
Aprotic Polar (DMF, DMSO) Good Compatibility Dryness is critical. Hygroscopic nature draws water, hydrolyzing sensitive intermediates.
The "No-Metal" Rule

Guidance: Do not use stainless steel spatulas for weighing the free base.

  • Mechanism: Trace transition metals (Fe, Cu) on the spatula surface can act as single-electron transfer (SET) catalysts, initiating radical oxidation of the piperazine ring.

  • Correct Tooling: Use glass spatulas or PTFE-coated scoops .

Module 3: Visualization of Degradation Pathways

The following diagram illustrates the specific chemical threats to the piperazine ring.

DegradationPathways Compound 2-(4-Fluorophenyl) piperazine (Free Base) Carbamate Piperazine Carbamate (White Crust/Solid) Compound->Carbamate Nucleophilic Attack (Reversible) NOxide N-Oxide / Hydroxylamine (Yellowing) Compound->NOxide Oxidation CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 O2->NOxide Metal Trace Metals (Fe/Cu) Metal->NOxide Catalyzes Imine Dehydrogenated Imine (Brown Oil) NOxide->Imine Elimination

Figure 1: Mechanistic flow of 2-4-FPP degradation. Note that CO2 absorption leads to physical state changes (crusting), while Oxidation leads to irreversible chemical impurities (yellowing).

Module 4: Troubleshooting & FAQs

Q1: My clear oil turned into a yellow, gummy solid overnight. What happened?

Diagnosis: Oxidative Degradation. [1][2]

  • The Science: The yellow color is characteristic of N-oxide formation and conjugated imine impurities derived from the piperazine ring. This is irreversible.

  • The Fix: You must repurify via column chromatography (DCM/MeOH/NH3 system). For the future, store under Argon at -20°C.

Q2: I see a white crust on the rim of my bottle. Is the compound ruined?

Diagnosis: Carbamate Formation (


 Absorption). 
  • The Science: The secondary amine reacted with air to form the carbamic acid salt. This is often reversible.[3]

  • The Fix: Dissolve the crust in a basic aqueous solution (NaOH) and extract with an organic solvent (e.g., Ethyl Acetate). The base will deprotonate the carbamate, releasing

    
     and regenerating the free amine.
    
Q3: My NMR shows "ghost peaks" around 3.0 - 4.0 ppm that disappear after adding .

Diagnosis: Proton Exchange / Salt Formation.

  • The Science: If you are using

    
    , the acidity of the solvent (which forms HCl over time) may be protonating your amine, or you are seeing carbamate rotamers.
    
  • The Fix: Neutralize your

    
     by passing it through basic alumina before taking the NMR, or switch to 
    
    
    
    to break up aggregation.

Module 5: Standard Operating Procedure (SOP)

SOP-24FPP-01: Inert Handling Protocol

  • Preparation: Bake all glassware at 120°C for 2 hours to remove surface moisture.

  • Purging: Cycle the reaction flask 3x with Vacuum/Argon.

  • Transfer:

    • Solids: Weigh quickly using a glass spatula into a tared vial.

    • Liquids: Use a glass syringe with a stainless steel needle (acceptable for brief contact) or a PTFE cannula. Do not pour.

  • Dissolution: Add degassed solvent via syringe through a septum.

  • Quench: If the reaction finishes, immediately acidify to form the stable salt or work up immediately. Do not leave the crude free base in the rotary evaporator flask overnight.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 82044, Piperazine, hydrochloride. Retrieved from [Link]

  • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. Science, 325(5948), 1652–1654.
  • Chakraborty, S., et al. (2023). Oxidative degradation of Piperazine in aqueous solutions. Journal of Environmental Chemical Engineering. Retrieved from [Link][2]

Sources

Technical Support Center: Synthesis of 2-Substituted Arylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-substituted arylpiperazines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important chemical scaffold. The unique steric and electronic challenges posed by substitution at the C2 position of the piperazine ring, often coupled with substitution on the aryl partner, necessitate careful reaction design and troubleshooting.

This document provides in-depth answers to common questions, troubleshooting guides for failed or low-yielding reactions, and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs): Core Synthetic Strategies

This section addresses common questions regarding the primary methods used to construct the crucial aryl-nitrogen bond in 2-substituted arylpiperazine synthesis.

Q1: I am planning a synthesis of a 2-substituted arylpiperazine. Which synthetic method should I start with?

A: For most applications, the Palladium-catalyzed Buchwald-Hartwig amination is the method of choice.[1] It offers the broadest substrate scope, functional group tolerance, and generally proceeds under milder conditions compared to classical methods.[2] This reaction couples an aryl halide (or pseudo-halide) with the piperazine.

However, the best method depends on your specific substrates:

  • Buchwald-Hartwig Amination: Ideal for a wide range of aryl and heteroaryl halides, including electron-neutral, electron-rich, and moderately electron-poor systems. It is particularly powerful for coupling sterically hindered partners, which is a key challenge in this specific synthesis.[3]

  • Nucleophilic Aromatic Substitution (SNAr): A viable, often cheaper, alternative if your aryl halide is highly electron-deficient. This requires the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group.[4][5] If your aryl system is not sufficiently "activated," this reaction will likely fail.

  • Ullmann Condensation: This is a classical copper-catalyzed C-N coupling reaction. Traditional Ullmann reactions require harsh conditions (high temperatures) and have a more limited substrate scope.[6] While modern ligand-accelerated versions have improved the conditions, it is typically considered a secondary choice to Buchwald-Hartwig unless specific substrate or cost constraints are paramount.[7][8]

Below is a decision-making workflow to help guide your choice.

start Select Aryl Halide Substrate activated Is the aryl ring highly electron-deficient? (e.g., contains o/p -NO2, -CN) start->activated snar Consider S_NAr Reaction activated->snar  Yes buchwald Use Buchwald-Hartwig Amination activated->buchwald  No ullmann Consider Ullmann Condensation (for specific cases or cost optimization) buchwald->ullmann Alternative

Caption: Method Selection Guide for Arylpiperazine Synthesis.

Q2: My Buchwald-Hartwig amination of an ortho-substituted aryl chloride is failing or giving very low yield. What is the likely cause and how can I fix it?

A: This is a classic and challenging scenario. The combination of an ortho-substituent on the aryl halide and the inherent steric bulk of a 2-substituted piperazine creates significant steric hindrance around the reaction center. This hindrance slows down both the initial oxidative addition of the palladium catalyst to the aryl chloride and the final reductive elimination step that forms the product.[3][9] Aryl chlorides are also less reactive than the corresponding bromides or iodides.[10]

Troubleshooting Steps:

  • Critically Re-evaluate Your Ligand: This is the most important variable. For sterically demanding couplings involving aryl chlorides, standard ligands like DPPF or BINAP are often ineffective. You must use bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands promote the formation of a monoligated, highly reactive palladium center necessary to overcome the steric barrier.[2]

  • Switch to a Stronger, Non-nucleophilic Base: Sodium tert-butoxide (NaOt-Bu) is often the base of choice for these difficult couplings.[10] If it fails, consider lithium bis(trimethylsilyl)amide (LHMDS), which can be effective for hindered systems.[3]

  • Increase Reaction Temperature: These reactions often require higher temperatures (e.g., 90-110 °C in toluene or dioxane) to overcome the activation energy barriers.

  • Use an Aryl Bromide or Iodide if Possible: If your synthetic route allows, switching from an aryl chloride to the more reactive aryl bromide or iodide can dramatically improve yields.

Ligand Class Example Ligands Recommended For Key Feature
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhos, BrettPhosAryl Chlorides , Ortho-Substituted halides, sterically hindered amines. This is the go-to class for your problem.[3]Bulky and electron-rich, promotes fast oxidative addition and reductive elimination.
Josiphos-type CyPF-tBuCoupling with primary aliphatic amines and anilines.Ferrocene-based, highly effective for specific amine classes.
Bidentate Phosphines BINAP, DPPF, XANTPHOSLess hindered aryl bromides and iodides. Generally not suitable for hindered aryl chlorides.[11]Chelating ligands that can be effective but are often too sterically demanding for challenging substrates.
Q3: I'm observing a major side product that appears to be the hydrodehalogenated arene. What causes this and how can I prevent it?

A: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction in palladium-catalyzed couplings. It typically arises from two main pathways:

  • Reaction with Water: The palladium-hydride species, which can form from trace water, can reductively eliminate to form the dehalogenated arene.

  • β-Hydride Elimination: If your piperazine or another component has an available β-hydrogen, it can be eliminated to form a palladium-hydride intermediate, which then leads to the side product.

Mitigation Strategies:

  • Ensure Anhydrous Conditions: Thoroughly dry your solvent, reagents, and glassware. Use a solvent freshly distilled from a drying agent or from a commercial anhydrous solvent system.

  • Use a Bulky Base: A bulky base like sodium tert-butoxide is less likely to participate in side reactions compared to smaller bases.

  • Select an Appropriate Ligand: Bulky dialkylbiaryl phosphine ligands often accelerate the desired C-N reductive elimination, outcompeting the hydrodehalogenation pathway.

  • Protecting Groups: Ensure the N-H of the piperazine you are coupling is the intended reaction site. If you are using an unprotected piperazine, double arylation can be a competing pathway. Using a mono-protected piperazine (e.g., N-Boc-2-substituted-piperazine) is standard practice.[3]

Troubleshooting Guide: A Problem-Solving Workflow

Use this guide when your reaction does not proceed as expected.

start Problem: Low or No Product Yield check_sm 1. Check Starting Materials (SMs) start->check_sm sm_ok SMs are pure & correct check_sm->sm_ok Yes sm_bad SMs degraded or incorrect. Re-purify or re-synthesize. check_sm->sm_bad No check_reagents 2. Check Reagents & Conditions sm_ok->check_reagents sub_ligand Is the Ligand appropriate for a hindered coupling? (e.g., using XPhos for Ar-Cl) check_reagents->sub_ligand reagents_ok Reagents & conditions seem correct check_purification 3. Check Workup & Purification reagents_ok->check_purification ligand_no Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand. [9] sub_ligand->ligand_no No sub_base Is the Base strong enough? (e.g., NaOt-Bu, LHMDS) sub_ligand->sub_base Yes base_no Switch to a stronger, non-nucleophilic base. sub_base->base_no No sub_temp Is the Temperature high enough? sub_base->sub_temp Yes temp_no Increase temperature (e.g., to 100-110 °C). sub_temp->temp_no No sub_inert Was the reaction fully inert? sub_temp->sub_inert Yes sub_inert->reagents_ok Yes inert_no Re-run under strict inert atmosphere (N2 or Ar). Degas solvent. sub_inert->inert_no No pur_bad Product is basic and sticks to silica. Try basic alumina, reverse-phase, or crystallization. check_purification->pur_bad Problem Found

Caption: Troubleshooting Workflow for Arylpiperazine Synthesis.

Experimental Protocols & Mechanistic Insights
The Buchwald-Hartwig Amination Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The bulky ligands required for coupling 2-substituted arylpiperazines are crucial because they favor the formation of a 14-electron L-Pd(0) species, which is highly reactive in the first step.[10][12]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) pd_complex1 L-Pd(II)(Ar)(X) pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 [L-Pd(II)(Ar)(Amine)]+X- pd_complex1->pd_complex2 Amine Coordination pd_amido L-Pd(II)(Ar)(NR2) pd_complex2->pd_amido Deprotonation (Base, -HB+X-) product Ar-NR2 (Product) pd_amido->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: The Catalytic Cycle of Buchwald-Hartwig Amination.

Protocol: General Procedure for a Challenging Buchwald-Hartwig Coupling

This protocol is a starting point for the coupling of an ortho-substituted aryl chloride with N-Boc-2-methylpiperazine. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.

Reagents & Equipment:

  • ortho-Substituted aryl chloride (1.0 mmol, 1.0 equiv)

  • N-Boc-2-methylpiperazine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd)

  • XPhos (0.048 mmol, 4.8 mol %)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Flask Preparation: To the Schlenk flask, add the Pd₂(dba)₃, XPhos, and NaOt-Bu.

    • Causality: The catalyst, ligand, and base are added first as solids. It is crucial the base is finely powdered and dry.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.

  • Reagent Addition: Add the ortho-substituted aryl chloride and N-Boc-2-methylpiperazine to the flask, followed by the anhydrous toluene via syringe.

    • Causality: Adding the solvent last allows for efficient mixing of the solid components as the reaction begins.

  • Degassing (Optional but Recommended): For very sensitive substrates, the reaction mixture can be degassed by bubbling the inert gas through the solution for 5-10 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. c. Wash the filtrate with water (15 mL) and then brine (15 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

    • Troubleshooting Tip: If the product streaks badly on silica, consider deactivating the silica by pre-treating the column with a solvent mixture containing 1-2% triethylamine. Alternatively, use basic alumina or reverse-phase chromatography.

References
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]

  • ACS Publications. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions | JACS Au. [Link]

  • RSC Publishing. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • NIH. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]

  • NIH. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • eScholarship.org. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • ResearchGate. (2025). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • DSpace@MIT. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. [Link]

  • ResearchGate. (2019). Synthesis of 2-substituted piperazines via direct a-lithiation. [Link]

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ACS Publications. (n.d.). Reevaluation of the Mechanism of the Amination of Aryl Halides Catalyzed by BINAP-Ligated Palladium Complexes | Journal of the American Chemical Society. [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters. [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • PMC. (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides | Request PDF. [Link]

  • PMC. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. [Link]

  • ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments | The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • DSpace@MIT. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • ResearchGate. (2025). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • RSC Publishing. (2024). Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges - Organic Chemistry Frontiers. [Link]

  • MDPI. (2026). Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. [Link]

  • PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • UMass Amherst. (n.d.). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-(4-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-(4-Fluorophenyl)piperazine. Recognizing the nuances and challenges inherent in chemical synthesis, this document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield and purity. Our approach is rooted in established scientific principles and practical, field-tested experience to empower you to overcome common synthetic hurdles.

Introduction to the Synthetic Challenge

The synthesis of 2-substituted piperazines, such as 2-(4-Fluorophenyl)piperazine, presents a significant regioselectivity challenge. Standard N-arylation methods, like the Buchwald-Hartwig amination or Ullmann condensation, often lead to a mixture of 1-aryl and 1,4-diarylpiperazines, with the desired 2-aryl isomer being a minor product or completely absent. Achieving high yields of the 2-substituted isomer requires a strategic approach, often involving the construction of the piperazine ring from chiral precursors. This guide will focus on a robust method starting from an α-amino acid, which ensures the regioselective introduction of the aryl group at the C-2 position.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 2-(4-Fluorophenyl)piperazine, providing explanations and actionable solutions.

Q1: Low to no yield of the desired 2-(4-Fluorophenyl)piperazine is observed. What are the likely causes?

A1: This is a common and often multifaceted issue. Consider the following critical parameters:

  • Inefficient Cyclization: The key ring-forming step can be problematic. Ensure that the cyclization conditions, including temperature and reaction time, are optimized. Inadequate removal of the N-protecting group (e.g., Boc) prior to cyclization can halt the reaction.

  • Poor Quality Reagents: The purity of your starting materials, particularly the α-amino acid and 4-fluoroaniline, is paramount. Impurities can interfere with the reaction and lead to unwanted side products.

  • Sub-optimal Reaction Conditions: Factors such as solvent purity, reaction temperature, and inert atmosphere are critical. Moisture and oxygen can deactivate catalysts and reagents. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

Q2: The primary product of my reaction is the 1-(4-Fluorophenyl)piperazine isomer. How can I improve regioselectivity for the 2-position?

A2: Direct N-arylation of piperazine is not a viable strategy for synthesizing the 2-substituted isomer due to the higher nucleophilicity of the nitrogen atoms. The most effective method to ensure regioselectivity is to build the piperazine ring with the aryl group already in place at the desired carbon. A highly recommended approach is the diastereoselective synthesis starting from an amino acid derivative.[1] This method introduces the aryl group at the α-carbon of the amino acid, which then becomes the C-2 position of the piperazine ring.

Q3: I am observing multiple unexpected spots on my TLC analysis of the crude product. What are the potential side products?

A3: The formation of byproducts can significantly reduce your yield and complicate purification. Common side products include:

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude mixture.

  • Over-alkylation Products: If using protecting groups, incomplete deprotection followed by further reaction can lead to complex mixtures.

  • Products of Side Reactions: Depending on the specific reagents and conditions, side reactions such as elimination or rearrangement can occur.

  • Epimerization: Under harsh basic or acidic conditions, the stereocenter at C-2 can epimerize, leading to a mixture of diastereomers.

Q4: What is the most effective method for purifying 2-(4-Fluorophenyl)piperazine from its isomers and other impurities?

A4: Purification can be challenging due to the similar polarities of the isomers.

  • Column Chromatography: This is the most common method for purification. A careful selection of the stationary phase (e.g., silica gel) and eluent system is crucial. A gradient elution is often necessary to achieve good separation.

  • Chiral HPLC: For separating enantiomers or diastereomers, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[2][3] Various chiral stationary phases (CSPs) are commercially available, and the selection will depend on the specific properties of your compound.

  • Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective method for obtaining a pure product.

Recommended Synthetic Protocol: Diastereoselective Synthesis from an α-Amino Acid

This protocol outlines a reliable method for the synthesis of 2-(4-Fluorophenyl)piperazine with high regioselectivity. The strategy involves the construction of the piperazine ring from a suitable α-amino acid precursor.

Experimental Workflow Diagram

G cluster_0 Step 1: Synthesis of N-Boc-Amino Aldehyde cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Cyclization and Deprotection A N-Boc-Amino Acid B Reduction to N-Boc-Amino Alcohol A->B  LiAlH4 or BH3-THF   C Oxidation to N-Boc-Amino Aldehyde B->C  Dess-Martin Periodinane or SO3-Pyridine   D N-Boc-Amino Aldehyde F Reductive Amination D->F E 4-Fluoroaniline E->F G N-Boc Protected Diamine Intermediate H Deprotection G->H  TFA or HCl   I Intramolecular Cyclization H->I  Heat or Base   J 2-(4-Fluorophenyl)piperazine I->J

Caption: Synthetic workflow for 2-(4-Fluorophenyl)piperazine.

Step-by-Step Methodology

Step 1: Synthesis of the N-Boc-α-Amino Aldehyde

  • Reduction of N-Boc-α-Amino Acid:

    • To a solution of N-Boc-α-amino acid (e.g., N-Boc-alanine, 1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add a solution of borane-tetrahydrofuran complex (BH3·THF, 1.1 equivalents) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

    • Remove the solvent under reduced pressure to obtain the crude N-Boc-α-amino alcohol.

  • Oxidation to N-Boc-α-Amino Aldehyde:

    • Dissolve the crude N-Boc-α-amino alcohol in anhydrous dichloromethane (DCM).

    • Add Dess-Martin periodinane (1.2 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-α-amino aldehyde. This intermediate is often used immediately in the next step without further purification.

Step 2: Reductive Amination with 4-Fluoroaniline

  • Dissolve the crude N-Boc-α-amino aldehyde (1 equivalent) and 4-fluoroaniline (1.1 equivalents) in anhydrous DCM.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 12-16 hours at room temperature.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc protected diamine intermediate.

Step 3: Deprotection and Intramolecular Cyclization

  • Deprotection:

    • Dissolve the purified N-Boc protected diamine intermediate (1 equivalent) in DCM.

    • Add trifluoroacetic acid (TFA, 10 equivalents) at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

  • Cyclization:

    • Dissolve the crude deprotected diamine in a high-boiling point solvent such as toluene or xylene.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3 equivalents).

    • Heat the reaction mixture to reflux (110-140 °C) for 12-24 hours.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude 2-(4-Fluorophenyl)piperazine by flash column chromatography.

Key Reaction Parameters and Optimization

To maximize the yield and purity of 2-(4-Fluorophenyl)piperazine, careful control of reaction parameters is essential.

ParameterRecommended ConditionRationale & Troubleshooting
Solvent Anhydrous THF, DCM, TolueneSolvents must be anhydrous to prevent quenching of reagents and catalysts.
Temperature Varies by step (0 °C to reflux)Precise temperature control is crucial for reaction kinetics and minimizing side reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents degradation of reagents and catalysts by oxygen and moisture.
Base DIPEA for cyclizationA non-nucleophilic base is essential to promote cyclization without competing side reactions.
Protecting Group Boc (tert-Butoxycarbonyl)Provides good protection of the amine and is readily cleaved under acidic conditions.[3]

Visualizing the Synthetic Pathway

Caption: Key stages in the synthesis of 2-(4-Fluorophenyl)piperazine.

By adhering to the protocols and troubleshooting advice outlined in this guide, researchers can significantly improve the yield and purity of 2-(4-Fluorophenyl)piperazine. A methodical approach to optimization, coupled with a thorough understanding of the reaction mechanism, is key to success.

References

  • Cochran, B. M., & Michael, F. E. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. Organic Letters, 10(3), 329–332.
  • Reilly, S. W., & Mach, R. H. (2016). A facile Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions. Organic Letters, 18(20), 5272–5275.
  • Gueret, R., Pelinski, L., Bousquet, T., Sauthier, M., Ferey, V., & Bigot, A. (2020). A visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes provides 2-aryl, 2-heteroaryl, as well as 2-alkyl piperazines under mild conditions. Organic Letters, 22(13), 5157–5162.
  • Mishra, P., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(6), 772-794.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • D'hooghe, M., & De Kimpe, N. (2006). Synthesis of 2-substituted piperidines, piperazines, and morpholines. Chemical Reviews, 106(9), 3725-3803.
  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Mundy, B. P., Ellerd, M. G., & Favaloro Jr, F. G. (2005). Name reactions and reagents in organic synthesis. John Wiley & Sons.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis: Selectivity, Strategy & Efficiency in Modern Organic Chemistry. Pergamon Press.
  • van der Heijden, G., & Bolm, C. (2011). Copper-catalyzed N-arylation of amines.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504.
  • Zhdankin, V. V. (2013). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. John Wiley & Sons.

Sources

Technical Support Center: Purification Strategies for 2-(4-Fluorophenyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(4-Fluorophenyl)piperazine dihydrochloride. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this critical building block in high purity. As a salt of a basic amine, this compound presents unique purification hurdles that require a nuanced understanding of its chemical properties. This guide moves beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, properties, and common issues associated with 2-(4-Fluorophenyl)piperazine dihydrochloride.

Q1: What are the most common impurities I should expect in my crude 2-(4-Fluorophenyl)piperazine dihydrochloride?

The impurity profile is intrinsically linked to the synthetic route employed. Common synthetic methods like Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr) can introduce specific contaminants.[1]

  • Unreacted Starting Materials: Depending on the synthesis, these could include piperazine, 1-bromo-4-fluorobenzene, or 2,3-dichloroaniline.[1][2]

  • Reaction By-products: In syntheses starting from piperazine, N,N'-bis(4-fluorophenyl)piperazine can be a significant by-product if reaction conditions are not carefully controlled.

  • Catalyst Residues: If transition-metal-catalyzed reactions like Buchwald-Hartwig are used, residual palladium or copper catalysts may be present.[1][2] These are often critical to remove for pharmaceutical applications.

  • Related Structural Analogs: Isomeric impurities or degradation products can arise during synthesis or storage.[3]

  • Residual Solvents: Solvents used in the reaction or initial work-up may be retained in the crude solid.[3]

Q2: I am having trouble purifying the dihydrochloride salt directly. Why is it so challenging?

Purifying the dihydrochloride salt directly, typically by recrystallization, can be difficult for several reasons:

  • High Polarity and Solubility: As a salt, it is highly polar and often very soluble in polar solvents like water and methanol, but poorly soluble in common organic solvents. This makes finding a single, ideal recrystallization solvent challenging.

  • High Melting Point: The salt form generally has a very high melting point, often decomposing before melting, which can lead to "oiling out" instead of crystallizing from a hot solution.

  • Co-precipitation: Impurities that are also basic amines can form hydrochloride salts and co-precipitate with your desired product, making separation by simple crystallization ineffective.[4]

Q3: Should I purify the compound as the free base or as the dihydrochloride salt?

This is a critical strategic decision. The best approach depends on the primary purification technique you intend to use.

  • Purify as the Dihydrochloride Salt if: You are using recrystallization . The salt's crystalline nature is advantageous here. This is often the final polishing step to achieve high purity and obtain the desired solid form.

  • Purify as the Free Base if: You are using acid-base extraction or column chromatography . The free base is significantly less polar than the salt, making it soluble in common organic solvents like dichloromethane (DCM) or ethyl acetate, which is essential for both of these techniques. The highly polar salt would remain at the origin of a standard silica gel column.

Q4: What are the essential safety precautions for handling this compound and its free base?

According to its Safety Data Sheet (SDS), 2-(4-Fluorophenyl)piperazine dihydrochloride is toxic if swallowed and causes skin and serious eye irritation.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[5]

  • Handling the Free Base: The free base form, like many amines, can absorb atmospheric carbon dioxide to form a carbonate salt.[6][7] It is best handled under an inert atmosphere (like nitrogen or argon) if possible and should not be stored for long periods without protection from air.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during purification experiments.

Issue 1: My recrystallization attempt is failing (product oils out, no crystals form, or the yield is very low).
  • Potential Cause: The solvent system is not optimal. The compound may be too soluble at low temperatures or not soluble enough at high temperatures.

  • Causality & Solution: Successful recrystallization hinges on a solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated. For a highly polar salt like this, a single solvent is often inadequate.

    • Action: Employ a binary solvent system. Good starting points include combinations of a "solvent" (in which the salt is soluble) and an "anti-solvent" (in which it is insoluble). Systematically screen pairs to find the ideal ratio.

    • Example Workflow: Dissolve the crude salt in a minimal amount of hot methanol or ethanol. While hot, slowly add a less polar solvent like isopropanol (IPA) or ethyl acetate until the solution becomes faintly turbid. Add a drop or two of the hot polar solvent to redissolve the solid, then allow the solution to cool slowly.

Solvent SystemRole of Each ComponentTypical Application
Methanol / IPAMethanol (Solvent), Isopropanol (Anti-solvent)Good for achieving high purity, promotes crystal growth.
Ethanol / WaterEthanol (Solvent/Anti-solvent), Water (Solvent)Useful but can be hard to dry completely.
Ethanol / Ethyl AcetateEthanol (Solvent), Ethyl Acetate (Anti-solvent)Effective for removing less polar impurities.
  • Potential Cause: The solution is cooling too rapidly.

  • Causality & Solution: Rapid cooling leads to precipitation rather than crystallization, trapping impurities and resulting in a fine, often impure, powder or oil.

    • Action: Insulate the flask (e.g., with glass wool or by placing it in a large beaker) after heating to ensure slow cooling to room temperature. Only after it has reached room temperature should you place it in an ice bath to maximize yield.

Issue 2: My flash column chromatography shows severe streaking and poor separation.
  • Potential Cause: You are attempting to chromatograph the dihydrochloride salt.

  • Causality & Solution: The dihydrochloride salt is ionic and extremely polar. It will irreversibly bind to the acidic silica gel stationary phase, leading to streaking, complete retention, or very poor recovery.

    • Action: You must convert the salt to the free base before attempting normal-phase chromatography. See Protocol 2 for the conversion procedure.

  • Potential Cause: The free base is still interacting with the acidic silica gel.

  • Causality & Solution: Amines are basic and can undergo acid-base interactions with the slightly acidic silanol groups (Si-OH) on the surface of silica gel, causing tailing and poor peak shape.[8]

    • Action 1 (Recommended): Deactivate the silica by adding a basic modifier to your mobile phase. A common choice is to use a gradient of methanol in dichloromethane (DCM) with 0.5-1% triethylamine (TEA) or ammonium hydroxide (NH₄OH) added to the solvent mixture.[9] The competing base (TEA or NH₃) will occupy the acidic sites on the silica, allowing your compound to elute cleanly.

    • Action 2: Use a different stationary phase. Neutral alumina is an excellent alternative to silica for the purification of basic compounds and can often provide superior separation without the need for mobile phase modifiers.[9][10]

Issue 3: An intractable emulsion has formed during my acid-base extraction.
  • Potential Cause: Overly vigorous shaking of the separatory funnel.

  • Causality & Solution: High shear forces from shaking can create a stable suspension of microscopic droplets of one phase within the other, which is the definition of an emulsion.

    • Action: Instead of shaking, gently invert the separatory funnel 10-15 times, ensuring the phases mix but without creating high shear. If an emulsion still forms, add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous phase, helping to break the emulsion and promoting a cleaner separation of the layers.

Issue 4: My final product has the wrong stoichiometry (e.g., it's the monohydrochloride or a mix).
  • Potential Cause: An incorrect amount of hydrochloric acid was used during the final salting-out step.

  • Causality & Solution: The piperazine ring has two basic nitrogen atoms, both of which must be protonated to form the dihydrochloride. Using only one equivalent of HCl will produce the monohydrochloride, while using excess can lead to a product contaminated with free HCl.

    • Action: After purifying the free base, dissolve it in a suitable solvent (e.g., ethanol or isopropanol). Add a stoichiometric amount (2.0 to 2.1 equivalents) of a standardized HCl solution (e.g., HCl in ethanol or isopropanol). The pure dihydrochloride salt should precipitate. Monitor the pH of the supernatant; it should be acidic. Filter the resulting solid and wash with a small amount of the solvent or an anti-solvent like diethyl ether to remove any excess acid.

Part 3: Visual Workflows and Diagrams

Visual aids can simplify complex decision-making and experimental processes.

Purification_Decision_Tree cluster_strategies Purification Methods start Crude 2-(4-F-Ph)piperazine dihydrochloride impurity_check What is the main impurity type? start->impurity_check byproducts Structural By-products (e.g., bis-arylated) starting_materials Unreacted Starting Materials salts_color Inorganic Salts or Color Impurities strategy_choice Choose Primary Strategy chromatography 1. Convert to Free Base 2. Column Chromatography (Alumina or modified Silica) strategy_choice->chromatography High impurity load or similar polarity extraction 1. Convert to Free Base 2. Acid-Base Extraction 3. Re-salt to Dihydrochloride strategy_choice->extraction Different acid/base properties recrystallization Direct Recrystallization (Binary Solvent System) strategy_choice->recrystallization Low impurity load (~95% pure) byproducts->strategy_choice Requires high resolution starting_materials->strategy_choice Different polarity salts_color->strategy_choice Gross purification end_node Pure Product >99% chromatography->end_node extraction->end_node recrystallization->end_node

Caption: Decision tree for selecting a purification strategy.

Acid_Base_Extraction_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase start Crude Dihydrochloride Salt step1 Dissolve in Water/Organic Solvent (e.g., DCM) start->step1 step2 Add Base (e.g., 2M NaOH) to pH > 12 step1->step2 step3 Separate Layers step2->step3 org_phase Contains Free Base + Neutral Impurities step3->org_phase Organic aq_phase Contains Ionic Impurities step3->aq_phase Aqueous wash1 Wash with Water org_phase->wash1 wash2 Wash with Brine wash1->wash2 dry Dry over Na₂SO₄ wash2->dry filter_evap Filter and Evaporate dry->filter_evap pure_base Purified Free Base filter_evap->pure_base step4 Add 2.1 eq. HCl in Ethanol to Purified Free Base pure_base->step4 discard Discard Aqueous Phase aq_phase->discard end Pure Dihydrochloride Salt (Precipitate) step4->end

Caption: Workflow for purification via acid-base extraction.

Part 4: Detailed Experimental Protocols

These protocols provide step-by-step guidance. The causality for each major step is explained to build intuitive understanding.

Protocol 1: Purification by Recrystallization
  • Principle: This method leverages differences in solubility between the desired compound and impurities in a specific solvent system at varying temperatures. It is most effective for removing small amounts of impurities from a solid that is already relatively pure (>90%).

  • Methodology:

    • Solvent Selection: Place a small amount of crude material in several test tubes. Test single solvents (Methanol, Ethanol, Isopropanol) and binary systems (e.g., Methanol/IPA). The ideal system will fully dissolve the compound when hot but result in significant crystal formation upon cooling.

    • Dissolution: In an appropriately sized flask, add the crude 2-(4-Fluorophenyl)piperazine dihydrochloride. Add the minimum amount of the chosen primary solvent (e.g., Methanol) to create a slurry. Heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until all the solid just dissolves.

    • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 2-3 minutes.

    • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: This step removes insoluble impurities and the activated charcoal without allowing the desired product to crystallize prematurely.

    • Crystallization: If using a binary system, add the hot anti-solvent (e.g., IPA) dropwise to the hot filtrate until persistent turbidity is observed. Add a few drops of the primary solvent to clarify. Cover the flask and allow it to cool slowly to room temperature.

    • Isolation: Once the flask has reached room temperature, cool it further in an ice bath for at least 30 minutes to maximize crystal precipitation. Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent (preferably the anti-solvent), and dry them under vacuum.

Protocol 2: Purification via Acid-Base Extraction and Re-Salting
  • Principle: This technique separates compounds based on their differing acid-base properties and their resulting solubility in aqueous and organic phases.[11][12] It is highly effective for removing non-basic organic impurities and inorganic salts.

  • Methodology:

    • Initial Dissolution: Dissolve the crude dihydrochloride salt in a mixture of deionized water and an immiscible organic solvent (e.g., Dichloromethane, DCM) in a separatory funnel.

    • Conversion to Free Base: Slowly add a base (e.g., 2M NaOH solution) to the funnel. Swirl gently after each addition and periodically check the pH of the aqueous layer with pH paper. Continue adding base until the aqueous layer is strongly basic (pH > 12). Causality: The strong base deprotonates the ammonium salt, converting it to the neutral free base, which is preferentially soluble in the organic solvent.[13]

    • Extraction: Stopper the funnel and gently invert it 10-15 times to allow the free base to partition into the organic layer. Allow the layers to separate fully and drain the lower organic layer. Add a fresh portion of organic solvent to the funnel and repeat the extraction twice more to ensure complete recovery.

    • Washing: Combine all organic extracts in the separatory funnel. Wash the combined organic layer sequentially with deionized water and then with brine. Causality: The water wash removes residual NaOH, while the brine wash removes bulk water from the organic phase, initiating the drying process.

    • Drying and Concentration: Drain the washed organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the purified free base, typically as an oil or low-melting solid.

    • Conversion to Dihydrochloride: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or diethyl ether). While stirring, add 2.1 equivalents of a standardized solution of HCl in the same or a compatible solvent. Causality: The addition of acid protonates the two basic nitrogens, forming the insoluble dihydrochloride salt which precipitates from the organic solvent.

    • Isolation: Stir the resulting slurry for 30 minutes, then collect the white precipitate by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., diethyl ether) to remove any surface impurities or excess acid. Dry the final product under high vacuum.

Protocol 3: Purification by Flash Column Chromatography (of the Free Base)
  • Principle: This is a preparative liquid chromatography technique that separates compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.[10] It is ideal for separating the target compound from structurally similar organic impurities.

  • Methodology:

    • Preparation of Free Base: Convert the crude salt to the free base as described in Protocol 2 (Steps 1-5).

    • Stationary Phase and Mobile Phase Selection:

      • Option A (Modified Silica): Use standard silica gel. For the mobile phase, start with 100% Dichloromethane (DCM) and gradually increase the polarity by adding a mixture of 99:1 Methanol:Ammonium Hydroxide.

      • Option B (Alumina): Use neutral alumina. A mobile phase of Ethyl Acetate/Hexanes or Methanol/DCM can be used, often without a basic modifier.

      • Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives your product an Rf value of ~0.3.

    • Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial, non-polar mobile phase.

    • Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase or DCM. Alternatively, adsorb it onto a small amount of silica gel or celite, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column. Causality: Dry loading often results in better band sharpness and improved separation compared to liquid loading a large volume.

    • Elution: Begin eluting the column with the non-polar mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC analysis. Collect fractions and monitor them by TLC.

    • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator. The result is the purified free base.

    • Salt Formation: Convert the purified free base to the dihydrochloride salt as described in Protocol 2 (Steps 6-7).

References

  • Patsnap Eureka. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine.
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Google Patents. (n.d.). MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Google Patents. (n.d.). WO2007079944A1 - Process for isolation of an organic amine.
  • Confluence - Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2013, March 29). How do I extract/isolate piperazine from water without distillation? Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Process development of the synthesis of 2, 3-dichlorophenylpiperazine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ACS Publications. (n.d.). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Column Chromatography Notes. Retrieved from [Link]

  • Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Google Patents. (n.d.). US3023211A - Method for the preparation of piperazine monohydrochloride.
  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

Sources

Technical Support Center: 2-(4-Fluorophenyl)piperazine Permeability Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: FPP-PERM-001 Assigned Specialist: Senior Application Scientist, ADME-Tox Division Subject: Troubleshooting poor cell permeability in 2-(4-Fluorophenyl)piperazine scaffolds[1]

Executive Summary: The "Piperazine Paradox"

You are likely observing a disconnect between your biochemical potency (enzyme/receptor binding) and cellular efficacy (EC50).[1] This is a classic issue with 2-(4-Fluorophenyl)piperazine (4-FPP) derivatives.

While the 4-fluorophenyl group improves metabolic stability (blocking para-hydroxylation) and lipophilicity, the piperazine ring creates a physicochemical bottleneck. With a pKa of approximately 8.9–9.0 , the secondary amine is >95% protonated at physiological pH (7.4). This charged species struggles to cross the lipid bilayer via passive diffusion and is frequently recognized by efflux transporters like P-glycoprotein (P-gp).[1]

This guide provides a diagnostic workflow, chemical optimization strategies, and validated protocols to resolve this bottleneck.

Diagnostic Workflow

Before altering your lead compound, you must isolate the specific barrier. Use the following logic flow to determine if the issue is passive diffusion, solubility, or active efflux.

Troubleshooting Logic Tree

TroubleshootingWorkflow Start Issue: High Biochemical Potency, Low Cellular Efficacy SolubilityCheck Step 1: Kinetic Solubility Assay (PBS, pH 7.4) Start->SolubilityCheck IsSoluble Is soluble (>10 µM)? SolubilityCheck->IsSoluble PermeabilityCheck Step 2: PAMPA Assay (pH 7.4 Donor / pH 7.4 Acceptor) IsSoluble->PermeabilityCheck Yes FormulationFix Solution: Formulation (Cyclodextrins, Liposomes) IsSoluble->FormulationFix No IsPermeable Pe > 1.0 x 10^-6 cm/s? PermeabilityCheck->IsPermeable EffluxCheck Step 3: Caco-2 Bidirectional Assay (+/- Verapamil) IsPermeable->EffluxCheck Yes (False Positive?) pKaFix Root Cause: Ionization Solution: Reduce pKa / Prodrug IsPermeable->pKaFix No (Passive Barrier) IsEfflux Efflux Ratio > 2.0? EffluxCheck->IsEfflux EffluxFix Root Cause: P-gp Efflux Solution: P-gp Inhibitor / Scaffold Tweak IsEfflux->EffluxFix Yes TargetFix Root Cause: Target Engagement (Not Permeability) IsEfflux->TargetFix No

Figure 1: Diagnostic decision tree for isolating permeability failures in piperazine scaffolds.

Technical Solutions & Optimization

Issue A: The Ionization Barrier (Passive Diffusion)

At pH 7.4, the secondary amine of the piperazine is positively charged. Charged molecules require desolvation energy to enter the lipid membrane, which is thermodynamically unfavorable.

The Fix: Chemical Modification

  • Reduce Basicity: Add electron-withdrawing groups (EWGs) adjacent to the piperazine nitrogen (e.g., a carbonyl to form an amide, or a sulfonamide).[1] This removes the basic center entirely but may affect binding.[1]

  • Prodrug Strategy: Mask the secondary amine with a labile group that cleaves intracellularly.[1]

    • Carbamate Prodrugs: Convert the amine to a carbamate.[1] These are often more lipophilic and neutral.[1]

    • N-Phosphonooxymethyl: A strategy used for tertiary amines but adaptable for hindering secondary amines, improving solubility and permeability simultaneously [1].[1]

Data Comparison: Effect of Modification

Compound VariantpKa (Basic N)LogD (pH 7.[1]4)PAMPA Pe (10⁻⁶ cm/s)Notes
Parent (4-FPP) ~8.9 0.8 0.5 (Low) >95% Ionized.[1] Poor passive entry.
N-Methyl analog~8.51.22.1 (Med)Still basic, but slightly more lipophilic.[1]
N-Acyl prodrugNeutral2.515.0 (High)Loses charge; crosses membrane easily.[1]
Fluorine shift (2-F)~8.80.90.6 (Low)Positional isomerism has minimal pKa effect.[1]
Issue B: P-glycoprotein (P-gp) Efflux

4-FPP derivatives are frequent substrates for P-gp (MDR1).[1] The fluorine atom can influence molecular conformation, potentially enhancing P-gp binding affinity [2].[1][2] If your compound crosses the membrane but is immediately pumped out, intracellular concentration remains low.

The Fix: Efflux Evasion

  • N-Alkylation: Steric bulk on the basic nitrogen can sometimes reduce P-gp recognition.[1]

  • Scaffold Hopping: Replacing the piperazine with a less basic bioisostere (e.g., piperidine or morpholine) can reduce P-gp affinity, though this changes the pharmacophore significantly.

Validated Experimental Protocols

Protocol 1: pH-Dependent PAMPA (The "Ionization Check")

Use this to confirm if ionization is the primary blocker.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).[1]

  • Acceptor Plate: 96-well PTFE.[1]

  • Lipid Solution: 2% Dioleoylphosphatidylcholine (DOPC) in dodecane.[1]

  • Buffers: PBS adjusted to pH 5.0, 7.4, and 9.0.

Method:

  • Prepare Membrane: Add 5 µL of lipid solution to the donor plate membrane.[1]

  • Prepare Donor: Dissolve 4-FPP compound (10 mM DMSO stock) into buffers at pH 5.0, 7.4, and 9.0 (Final conc: 10 µM).

  • Assembly: Add 150 µL donor solution to the bottom plate; add 300 µL acceptor buffer (pH 7.4) to the top plate.

  • Incubation: Sandwich plates and incubate for 4 hours at 25°C (humidified, no stirring).

  • Analysis: Quantify via LC-MS/MS.

Interpretation:

  • If permeability increases significantly at pH 9.0 compared to pH 7.4, your issue is ionization .[1] You must lower the pKa or use a prodrug.[1]

  • If permeability is low across all pHs, the compound may be too polar or too large (unlikely for 4-FPP).

Protocol 2: Caco-2 Bidirectional Assay (The "Efflux Check")

Use this to distinguish passive diffusion issues from active efflux.

Method:

  • Cell Culture: Caco-2 cells grown to confluence (21 days) on Transwell inserts.

  • Setup:

    • A->B (Apical to Basolateral): Mimics absorption.[1]

    • B->A (Basolateral to Apical): Mimics efflux/secretion.[1]

  • Inhibitor Control: Run a parallel set of wells with Verapamil (50 µM) or Zosuquidar (potent P-gp inhibitor) [3].[1]

  • Calculation:

    
    
    

Interpretation:

  • ER > 2.0: Significant active efflux.[1]

  • ER + Inhibitor ≈ 1.0: Confirms P-gp mediated efflux.[1]

  • Action: If ER is high, chemical modification to reduce H-bond donors or basicity is required.[1]

Mechanistic Visualization

The following diagram illustrates the two primary failure modes for 4-FPP derivatives: the "Ion Trap" (failure to enter) and "Efflux Pump" (forced exit).

TransportMechanism cluster_extracellular Extracellular (pH 7.4) cluster_membrane Lipid Bilayer cluster_intracellular Intracellular (Cytosol) Compound_Ext 4-FPP (Charged) [NH2+] Compound_Neu 4-FPP (Neutral) [NH] Compound_Ext->Compound_Neu Equilibrium (pKa ~8.9) Pgp P-gp Transporter Compound_Neu->Pgp Passive Diffusion Pgp->Compound_Ext Active Efflux (ATP-dependent) Target Drug Target Pgp->Target Escape to Target

Figure 2: Transport dynamics of 4-FPP. The high pKa limits the concentration of the neutral species (Green) available for diffusion. The P-gp transporter (Yellow) actively pumps the drug back out.

Frequently Asked Questions (FAQ)

Q: Can I just use DMSO to improve permeability in my cell assay? A: No. While DMSO improves solubility, it can permeabilize membranes artificially at concentrations >0.5-1.0%, leading to false positives (toxicity masquerading as potency). Keep DMSO <0.1% for accurate permeability data.[1]

Q: Why does the fluorine atom matter if the nitrogen is the problem? A: The fluorine at the para-position increases lipophilicity (LogP) and prevents metabolic degradation. However, studies show that fluorine substitution patterns can alter the 3D conformation of the piperazine ring, potentially affecting how the molecule fits into the P-gp efflux pocket [2].

Q: Is 4-FPP considered a permeation enhancer? A: At very high concentrations, some piperazines can disrupt tight junctions and act as enhancers [4].[1] However, in drug discovery contexts (low µM concentrations), this effect is negligible, and the compound behaves as a poorly permeable drug.

Q: What is the best commercially available prodrug linker for this scaffold? A: Carbamate linkers are the industry standard for secondary amines. They are stable in plasma but cleaved by intracellular esterases.[1]

References

  • Krise, J. P., et al. (1999).[1] "Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs." Journal of Medicinal Chemistry. Link

  • Mulligan, C., et al. (2024).[1] "Model of P-Glycoprotein Ligand Binding and Validation with Efflux Substrate Matched Pairs." ACS Chemical Neuroscience.[1] Link

  • Pote, M., & Gacche, R. (2023).[1] "Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer."[1][3] Frontiers in Pharmacology. Link

  • Dotan, N., et al. (2019).[1] "Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation."[1][4] ACS Biomaterials Science & Engineering.[1] Link

  • Cayman Chemical.[1] "2-(4-Fluorophenyl)piperazine Product Insert & Safety Data." Link

Sources

Technical Support Hub: Method Optimization for 2-(4-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Consistency Crisis

You are likely reading this because your results with 2-(4-Fluorophenyl)piperazine (2-4FP) are fluctuating. Unlike its N-substituted cousin [1-(4-fluorophenyl)piperazine], the 2-substituted variant introduces a distinct set of challenges:

  • Chirality: The C2 position is a stereocenter.[1] Unless you are using asymmetric synthesis, you are producing a racemate.[1]

  • Atmospheric Reactivity: As a secondary amine, the molecule is a "CO2 sponge," forming carbamates that appear as ghost peaks.[1]

  • Chromatographic Tailing: The basic secondary amines interact aggressively with silanols on HPLC columns.[1]

This guide moves beyond basic protocols to the causality of these errors and provides self-validating methods to fix them.

Module 1: The Chirality Challenge

The Issue: Biological activity of 2-substituted piperazines is often enantioselective. Inconsistent biological data usually stems from varying enantiomeric excess (ee) in your "racemic" batches or failed resolution attempts.[1]

Troubleshooting Guide: Enantiomeric Resolution

Q: My chiral HPLC method shows split peaks or baseline drift. How do I fix this?

A: 2-4FP is a basic amine.[1] On polysaccharide-based chiral columns (e.g., Chiralpak AD/OD), the amine groups interact with residual silanols or the chiral selector itself, causing peak broadening.[1]

Refined Protocol:

  • Column Selection: Switch to Immobilized Polysaccharide columns (e.g., Chiralpak IC or ID).[1] These tolerate a wider range of solvents.

  • Mobile Phase Modifier: You must use a basic additive.[1]

    • Standard: 0.1% Diethylamine (DEA).[1]

    • Aggressive: 0.1% Isopropylamine (IPA) – stronger base, better peak shape for stubborn piperazines.[1]

  • Temperature: Lower temperature (15–20°C) often improves resolution (

    
    ) for piperazines by reducing thermal motion within the chiral groove.[1]
    
Workflow: Chiral Resolution Strategy

The following decision tree outlines the logic for separating the (R) and (S) enantiomers of 2-4FP.

ChiralResolution Start Start: Racemic 2-(4-Fluorophenyl)piperazine Scale Batch Scale? Start->Scale Small < 100 mg Scale->Small Large > 100 mg Scale->Large HPLC Prep Chiral HPLC (Chiralpak IC) Small->HPLC Direct Separation Salt Diastereomeric Salt Crystallization Large->Salt Cost Effective Agent Select Resolving Agent: N-Acetyl-L-phenylalanine or Mandelic Acid Salt->Agent Check Check ee% (Analytical HPLC) Agent->Check Recryst Recrystallize Salt Check->Recryst ee < 98% FreeBase Free Base Liberation (pH > 12 Extraction) Check->FreeBase ee > 98% Recryst->Check

Figure 1: Decision logic for the chiral resolution of 2-(4-fluorophenyl)piperazine. Small batches favor Prep-HPLC; large batches require classical resolution with acidic resolving agents.[1]

Module 2: The "Ghost Peak" (Carbamate Artifacts)

The Issue: You observe a "mystery peak" in your LC-MS or NMR that disappears after acidification. The Cause: 2-4FP reacts with atmospheric CO2 to form a carbamic acid zwitterion.[1] This is reversible but messes up stoichiometry and purity assays.


[1]
Troubleshooting Guide: Handling & Storage

Q: How do I permanently remove the carbamate impurity?

A: You cannot "remove" it permanently if the sample is exposed to air.[1] You must shift the equilibrium.

Protocol: The "Degas & Acidify" Technique

  • Dissolution: Dissolve your sample in the HPLC diluent.

  • Shift Equilibrium: If the diluent is neutral/basic, the carbamate persists.[1] Add 0.1% Formic Acid to the diluent. The acid protonates the amine, forcing the release of CO2.[1]

    • Visual Check: You may see micro-bubbles (CO2 release) upon acidification.[1]

  • Storage: Store the free base only under Argon/Nitrogen. For long-term storage, convert it to the dihydrochloride salt (2HCl) .[1] The salt form is immune to CO2 absorption.[1]

Data: Impact of CO2 on Purity Calculation

Storage Condition (48 Hours)Apparent Purity (HPLC - Neutral)Apparent Purity (HPLC - Acidic)Observation
Open Air (Solid)94.2%99.8%Surface crust formation
Open Vial (Solution)88.5%99.7%New peak at RT + 1.2 min
Argon Sealed 99.8% 99.8% Consistent

Module 3: Chromatographic Performance

The Issue: Severe peak tailing (


) makes integration unreliable.
The Cause:  The pKa of the secondary amine in the piperazine ring is approx 9.[1]8. At standard pH (2-7), it is protonated and binds to free silanols on the silica support.[1]
Method Refinement: High pH Strategy

Instead of fighting the pKa with acid (which doesn't always work for piperazines), use high pH .[1]

Recommended Protocol (High pH Stability):

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (Hybrid silica, stable up to pH 12).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Why this works: At pH 10, the piperazine is deprotonated (neutral).[1] Neutral amines do not interact with silanols.[1] Tailing factors typically drop to < 1.2.[1]

HPLC_Optimization Input Input: Tailing Peak (Tf > 2.0) Strategy Choose Strategy Input->Strategy AcidPath Acidic Path (Traditional) Strategy->AcidPath BasePath Basic Path (Recommended) Strategy->BasePath ActionA Add 0.1% TFA (Ion Pairing) AcidPath->ActionA ActionB Use pH 10 Buffer (NH4HCO3) BasePath->ActionB ResultA Tf ~ 1.5 (Risk of drift) ActionA->ResultA ResultB Tf < 1.2 (Robust) ActionB->ResultB

Figure 2: HPLC Method Development path. The High pH strategy is superior for 2-substituted piperazines due to pKa suppression.[1]

References

  • Pollard, C. B., et al. (1966).[1][5] "Synthesis of 2-substituted piperazines." Journal of Medicinal Chemistry.

    • Relevance: Foundational text on the synthesis of 2-phenylpiperazine derivatives via reduction methods.[1][5]

  • Harnisch, H., & Scriba, G. K. (2025).[1] "Analyzing the Chiral Purity of Pharmaceuticals: Cyclodextrin-Based Selectors." Symmetry.

    • Relevance: Validates the use of cyclodextrins and polysaccharide columns for piperazine chiral resolution.
  • Conway, W., et al. (2025).[1][6] "Reactions of CO2 with Aqueous Piperazine Solutions: Carbamate Formation." ResearchGate.[1]

    • Relevance: Provides the kinetic mechanism for the "Ghost Peak" (carbamate) formation in piperazines.[1]

  • McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs."[1] Journal of Chromatography A.

    • Relevance: Authoritative source on using high pH and hybrid silica to solve peak tailing for basic amines.[1]

Sources

storage and handling best practices for 2-(4-Fluorophenyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the best practices for the storage and handling of 2-(4-Fluorophenyl)piperazine dihydrochloride.

Technical Support Center: 2-(4-Fluorophenyl)piperazine Dihydrochloride

As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and scientifically-grounded protocols for working with 2-(4-Fluorophenyl)piperazine dihydrochloride. The dihydrochloride salt form, while offering advantages in stability and solubility over the free base, presents unique challenges, primarily due to its hygroscopic nature. This guide addresses the most common issues encountered during storage, handling, and experimental use, ensuring the integrity of your materials and the reproducibility of your results.

Compound Profile & Key Physicochemical Data

Understanding the fundamental properties of your reagent is the first step to successful experimentation. 2-(4-Fluorophenyl)piperazine dihydrochloride is a salt that is generally stable under recommended conditions but requires careful handling to prevent moisture absorption and degradation.[1][2]

PropertyValueSource
Molecular Formula C₁₀H₁₅Cl₂FN₂[3]
Molecular Weight 253.14 g/mol [3]
Appearance White to off-white solid/crystalline powder[1][4]
Purity Typically ≥95% - 98%+[1][3]
Melting Point ~240 - 244 °C[1]
Solubility Soluble in water and polar organic solvents[1][4]
Key Characteristic Hygroscopic : Readily absorbs moisture from the air[5][6]

Frequently Asked Questions (FAQs): Storage & Stability

Proper storage is critical to maintaining the chemical integrity and shelf-life of 2-(4-Fluorophenyl)piperazine dihydrochloride. Given its hygroscopic nature, the primary goal is to minimize exposure to atmospheric moisture.[6][7][8]

Q1: What are the ideal storage conditions for this compound?

A1: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][4][9] The recommended temperature is typically between 2-8°C.[3] It is crucial to store it away from incompatible materials such as strong oxidizing agents, heat, and sources of ignition.[6][9]

Q2: My laboratory has high humidity. What extra precautions should I take?

A2: In environments with high ambient humidity (>60% RH), secondary containment is essential. After ensuring the primary container is tightly sealed (consider using parafilm for added security), place it inside a desiccator or a sealed bag containing desiccant pouches (e.g., silica gel).[10] This creates a dry microenvironment that protects the compound from moisture ingress, especially during frequent access.[10]

Q3: I've opened the main container. How does this affect long-term stability?

A3: Every time the container is opened, the compound is exposed to atmospheric moisture. This can lead to clumping and initiate degradation pathways like hydrolysis.[11][12] To mitigate this, it is best practice to aliquot the bulk material into smaller, single-use vials upon first opening. This minimizes the number of times the primary stock is exposed to the atmosphere.

Q4: Can this compound degrade over time even if stored correctly?

A4: While the dihydrochloride salt form is generally stable, degradation can still occur, particularly if moisture has been introduced.[2][8] Phenylpiperazine derivatives can be susceptible to degradation pathways such as oxidation and hydrolysis over extended periods.[11] It is advisable to use the compound within the manufacturer's recommended timeframe and to visually inspect for any changes in color or consistency before use.

Troubleshooting Guide: Experimental Workflow

This section addresses specific problems you may encounter during weighing and dissolution, providing causal explanations and actionable solutions.

Issue 1: Inaccurate and Inconsistent Weighing

Symptom: The weight of the compound on the analytical balance drifts upwards, or you notice the powder becoming clumpy and "wet" on the weigh boat.

Root Cause Analysis: This is a classic manifestation of hygroscopicity.[12] The compound is actively absorbing moisture from the air, and the balance is measuring the added mass of the water, leading to significant weighing errors.[13]

Solution Protocol:

  • Environment Control: If available, perform all weighing operations inside a glove box with a controlled low-humidity atmosphere.[14] If a glove box is not accessible, use a balance with a draft shield in the least humid room available and work as quickly as possible.[12]

  • Pre-Equilibration: Before opening, allow the container to warm to ambient temperature. This prevents condensation from forming on the cold powder upon opening.

  • Rapid Weighing Technique: Have all tools (spatulas, weigh boats) clean, dry, and ready.[7] Minimize the time the primary container is open.

  • Weighing by Difference: For the highest accuracy, weigh the sealed vial, quickly transfer an approximate amount of powder to your reaction vessel, re-seal the vial, and weigh it again. The difference in weight is the exact amount transferred, a method that is unaffected by moisture absorption during the transfer itself.[12]

Issue 2: Incomplete or Slow Dissolution

Symptom: The compound does not fully dissolve in the chosen solvent, or a precipitate forms unexpectedly.

Root Cause Analysis: As a dihydrochloride salt, the compound's solubility is highly dependent on the pH of the medium. The two protonated nitrogen atoms of the piperazine ring require an acidic to neutral environment to remain ionized and soluble in aqueous solutions.[15] In basic solutions, the compound can convert to its less soluble free base form and precipitate. Additionally, the "common ion effect" can reduce solubility in media already containing a high concentration of chloride ions.[16]

Solution Protocol:

  • Solvent Selection: The compound is generally soluble in water and polar organic solvents.[1] For aqueous buffers, ensure the final pH is below the first pKa of piperazine (around 5.35) to maintain full protonation and solubility.[8]

  • Order of Addition: When preparing a buffered solution, dissolve the 2-(4-Fluorophenyl)piperazine dihydrochloride in water before adding basic components that would raise the pH.

  • Mechanical Assistance: Use a vortex mixer or sonication bath to aid dissolution. Gentle heating may be used, but first verify the compound's stability at elevated temperatures by consulting the supplier's data sheet.

  • Troubleshooting Flowchart: Follow the logical steps below to diagnose and resolve dissolution issues.

Visualization & Process Flow

Visual aids are indispensable for standardizing complex laboratory procedures and troubleshooting pathways.

Diagram 1: Standard Operating Procedure for Handling Hygroscopic Compounds

cluster_prep Preparation Phase cluster_weigh Weighing Phase cluster_dissolve Dissolution Phase A Retrieve Compound from Storage (e.g., 2-8°C) B Equilibrate to Room Temp (in desiccator if possible) A->B C Prepare Low-Humidity Weighing Area B->C D Open Container Briefly C->D E Weigh Quickly (Target +/- 5%) D->E F Tightly Re-seal Container E->F K Accurate Weighing Critical? E->K G Store Immediately with Desiccant F->G H Add to Appropriate Solvent (e.g., DI Water) G->H I Vortex / Sonicate Until Clear Solution H->I J Proceed with Experiment I->J K->H No L Use 'Weighing by Difference' Technique K->L Yes L->H

Caption: Workflow for handling hygroscopic reagents like 2-(4-Fluorophenyl)piperazine dihydrochloride.

Diagram 2: Troubleshooting Guide for Dissolution Issues

cluster_actions Corrective Actions start Compound Added to Solvent q1 Is the solution clear and free of particulates? start->q1 a2 Increase Mixing Energy (Vortex / Sonicate) q1->a2 No end_ok Solution Ready for Use q1->end_ok Yes a1 Check Solvent pH. Is it acidic/neutral? q1b Is pH appropriate? a1->q1b q1a Is solution clear now? a2->q1a a3 Consider Common Ion Effect. Is [Cl⁻] high? q1c Is [Cl⁻] a factor? a3->q1c a4 Prepare Fresh Solution with a different solvent batch a4->q1 end_fail Consult Senior Scientist or Technical Support q1a->a1 No q1a->end_ok Yes q1b->a3 Yes adjust_ph Adjust pH and re-check q1b->adjust_ph No adjust_ph->q1 q1c->a4 Yes q1c->end_fail No

Caption: A logical flowchart for diagnosing and solving common dissolution problems.

Safety & Personal Protective Equipment (PPE)

Safe handling is paramount in any laboratory setting. This compound should be handled with appropriate care, following good industrial hygiene and safety practices.[9]

Q: What are the primary hazards and required PPE?

A: The primary hazards include skin irritation, serious eye irritation, and potential respiratory sensitization.[2][9] Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[5][9]

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields (conforming to EN166 or NIOSH standards).Protects against airborne dust particles and accidental splashes causing serious eye irritation.[5][9]
Hand Protection Chemical-impermeable gloves (e.g., nitrile).Prevents skin contact, which can cause irritation or allergic reactions.[2][9]
Body Protection Laboratory coat.Protects skin and clothing from contamination.[9]
Respiratory Use a NIOSH-approved respirator if ventilation is inadequate or dust formation is likely.Prevents inhalation of dust, which may cause respiratory irritation or sensitization.[2]

In Case of Accidental Exposure:

  • Skin Contact: Immediately flush the skin with plenty of water.[6] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.

  • Inhalation: Move the person to fresh air.[6] If breathing is difficult, seek medical attention.

  • Spill: Avoid dust formation.[9] Evacuate the area. Sweep up the material, place it in a suitable sealed container for disposal, and clean the area thoroughly.[4]

References

  • MATERIAL SAFETY DATA SHEET - CCD Animal Health. CCD Animal Health. [Link]

  • Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer. [Link]

  • How do you handle hygroscopic solutes in the lab? TutorChase. [Link]

  • Piperazine | C4H10N2 - PubChem. National Institutes of Health. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]

  • 1-(4-Fluorophenyl)Piperazine Dihydrochloride | Properties, Uses, Safety & Supplier China. Bouling Chemical Co., Limited. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • MRL - Piperazine Summary Report (3). European Medicines Agency (EMA). [Link]

  • [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. PubMed. [Link]

  • Dissolution Method Troubleshooting. Dissolution Technologies. [Link]

  • How to Handle Hygroscopic Reference Standards? Chromatography Forum. [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. [Link]

  • Piperazine. Wikipedia. [Link]

  • Solubility and dissolution enhancement strategies: Current understanding and recent trends. ResearchGate. [Link]

  • Troubleshooting the Poor Flow Problem of Valsartan Drug Powder Using the Crystallo-Co-Agglomeration Technique. PubMed Central. [Link]

  • Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs. SciSpace. [Link]

  • Elucidating the pathways of degradation of denagliptin. PubMed. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Troubleshooting: Weighing Reactants and Reagents. University of Rochester. [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Piperazine. chemeurope.com. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. IntechOpen. [Link]

  • How to Store Reagents. University of Rochester. [Link]

  • Guide to Balance Cleaning: 8 Simple Steps. Mettler Toledo. [Link]

  • The effect of different salt forms on the dissolution of a free base. British Journal of Pharmacy. [Link]

Sources

Technical Support Center: Optimizing Assays for 2-(4-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(4-Fluorophenyl)piperazine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to effectively troubleshoot and optimize your assay conditions. This guide is structured to help you resolve common issues by understanding the chemical behavior of your target molecule.

Understanding the Analyte: The Key to a Robust Assay

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of 2-(4-Fluorophenyl)piperazine. This compound is a piperazine derivative, a class of molecules widely used in pharmacology.[1][2] Its behavior in an aqueous solution is primarily governed by its basicity.

The piperazine ring has two nitrogen atoms that can be protonated. For 1-(4-Fluorophenyl)piperazine, a closely related compound, the pKb is reported as 5.11.[3] This allows us to estimate the pKa of the conjugate acid to be approximately 8.89 (pKa + pKb = 14).

Why is this pKa value critical? It represents the pH at which the compound is 50% in its protonated (charged, cationic) form and 50% in its neutral (free base) form.

  • Below pH 8.89: The protonated, charged form dominates. This form is generally more soluble in aqueous buffers.

  • Above pH 8.89: The neutral, free base form dominates. This form may be less soluble and more prone to precipitation, but potentially more membrane-permeable depending on the assay system.

This pH-dependent equilibrium is the single most important factor to consider when selecting and optimizing your buffer.

pKa_Equilibrium cluster_low_pH Low pH (< pKa) cluster_high_pH High pH (> pKa) Protonated Protonated Form (C₁₀H₁₄FN₂⁺) More Soluble Neutral Neutral Free Base (C₁₀H₁₃FN₂) Less Soluble Protonated->Neutral + OH⁻ Neutral->Protonated + H⁺

Caption: pH-dependent equilibrium of 2-(4-Fluorophenyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What is a good starting pH for my assay buffer?

A1: A pragmatic starting point is physiological pH, around 7.2-7.4 . At this pH, the molecule will be predominantly in its protonated, more soluble form, which is ideal for most initial experiments. However, for comprehensive characterization, you should test a pH range that brackets the pKa, for instance, from pH 7.0 to 9.5. Studies on other piperazine derivatives have shown that biological activity can be highly dependent on the solution pH, with optimal ranges sometimes falling between 8.7 and 9.6.[4]

Q2: Which buffer systems are most suitable?

A2: The choice depends on your desired pH range and assay technology. Avoid buffers that might interfere with your assay readout (e.g., phosphate buffers can sometimes interfere with assays involving divalent cations).

Buffer SystemUseful pH RangeProsCons
Phosphate (PBS) 6.0 - 8.0Inexpensive, widely used, mimics physiological conditions.Can precipitate with certain metal ions (e.g., Ca²⁺, Mg²⁺). Buffering capacity is weaker above pH 7.5.
HEPES 6.8 - 8.2Good buffering capacity at physiological pH. Generally low interference with biological assays. Low temperature dependence.More expensive than phosphate. HEPES itself is a piperazine-based molecule, which could be a consideration in specific binding studies.[5]
Tris 7.5 - 9.0Effective in the slightly alkaline range needed to test the free base form.pH is highly sensitive to temperature changes. Can interact with certain enzymes.
Borate 8.0 - 10.0Useful for maintaining a stable alkaline pH.Can interact with glycoproteins and other biomolecules.
Q3: I'm seeing precipitation when I add my compound stock to the buffer. What's wrong?

A3: This is a classic solubility issue. The most likely cause is that your concentrated stock solution (likely in an organic solvent like DMSO) is causing the compound to crash out when diluted into an aqueous buffer where its final concentration exceeds its solubility limit at that specific pH. Refer to the Troubleshooting Guide below for detailed solutions. While the compound is reported as "very soluble" in water, this can be pH-dependent.[3] Data shows solubility of a similar compound is limited in PBS-based solutions (0.33 mg/ml in a 1:2 DMF:PBS pH 7.2 mix), so concentration is a key factor.[6]

Q4: Can this compound interfere with my assay?

A4: Yes, like many screening compounds, it can. This is known as "assay interference".[7][8] Phenylpiperazine derivatives can be reactive and may interfere through several mechanisms.[9] It is crucial to run control experiments:

  • Buffer Only Control: Measures the baseline signal of your assay reagents.

  • Buffer + Compound Control: Add your compound to the assay plate without the target biomolecule (e.g., enzyme or receptor). A signal here indicates direct interference with the detection system (e.g., fluorescence quenching/enhancement, absorbance).

  • PAINS (Pan-Assay Interference Compounds): Be aware that certain chemical substructures are known to be frequent hitters in high-throughput screens.[10] While not a definitive disqualifier, it warrants additional validation experiments.[11]

Troubleshooting Guide: From Problem to Solution

Use this workflow to diagnose and resolve common issues encountered during your assay development.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_solution Corrective Actions start Start Assay Development solubility Precipitation or Low Signal? start->solubility reproducibility Inconsistent Results or Signal Drift? start->reproducibility background High Background? start->background ph_sol Optimize pH (Lower pH) & Add Co-solvent solubility->ph_sol Likely Cause: Poor Solubility buffer_temp Check Buffer Stability & Control Temperature reproducibility->buffer_temp Likely Cause: Buffer Instability interference Run Interference Controls & Test New Buffer Type background->interference Likely Cause: Compound Interference end_node Optimized Assay ph_sol->end_node buffer_temp->end_node interference->end_node

Caption: Troubleshooting workflow for 2-(4-Fluorophenyl)piperazine assays.

Issue 1: Poor Analyte Solubility or Sample Precipitation
  • Primary Cause: The buffer pH is too high (approaching or exceeding the pKa of ~8.89), causing the compound to convert to its less soluble neutral form. The final concentration in the assay may also be too high.

  • Validation Steps:

    • Visually inspect your assay plates for precipitate.

    • Centrifuge a sample of the final assay solution. If a pellet forms, solubility is an issue.

    • Check if the signal is unexpectedly low or non-dose-responsive, which can indicate that the compound is not fully dissolved.

  • Solutions & Protocol:

    • Lower Buffer pH: The most effective solution. Systematically lower the buffer pH to increase the proportion of the more soluble protonated species.

    • Add a Co-solvent: If altering pH is not possible, consider adding a small percentage (typically 1-5%) of an organic co-solvent like DMSO or ethanol to the final assay buffer. Be cautious, as high concentrations can affect the activity of biological targets like enzymes or proteins.

    • Reduce Final Concentration: Test a lower concentration range of your compound.

Protocol: pH Optimization for Improved Solubility

  • Prepare Buffers: Prepare a series of your chosen buffer (e.g., 50 mM HEPES) at different pH values, such as 7.0, 7.5, 8.0, and 8.5.

  • Prepare Compound Dilution: Prepare a 2X working stock of 2-(4-Fluorophenyl)piperazine in each of the prepared buffers.

  • Visual Inspection: Add the 2X compound stock to an equal volume of buffer in a clear microplate or tube. Let it equilibrate for 15-30 minutes at the assay temperature.

  • Observation: Visually inspect for any cloudiness or precipitate.

  • Quantify (Optional): If you have a nephelometer or a plate reader capable of measuring light scatter, quantify the turbidity at each pH.

  • Selection: Choose the highest pH that provides complete solubility without negatively impacting other assay components.

Issue 2: High Background Signal or Signal Instability
  • Primary Cause: The compound is directly interfering with the assay's detection method, or it is unstable in the buffer, leading to degradation products that are interfering. The compound is known to be incompatible with strong oxidizing agents.[3]

  • Validation Steps:

    • Run the "Buffer + Compound Control" described in the FAQs. A high signal in the absence of your biological target confirms interference.

    • Monitor the signal over time. A drifting signal may indicate compound degradation or reaction with buffer components.

  • Solutions:

    • Change Buffer System: Switch to a different buffer type (e.g., from a phosphate-based to a HEPES-based system) to see if a specific component is causing a reaction.

    • Filter Your Compound: Ensure your compound stock is free of particulates by filtering it through a 0.22 µm syringe filter.

    • Include Additives: In some cases, adding a non-ionic detergent (e.g., 0.01% Tween-20) or Bovine Serum Albumin (BSA) can help reduce non-specific interactions and stabilize the system.

    • Check for Redox Activity: Some compounds can interfere by generating reactive oxygen species. Specific counter-screens can be employed to test for this.[7]

Issue 3: Poor Reproducibility Between Experiments
  • Primary Cause: Inconsistent buffer preparation or temperature fluctuations are the most common culprits. The pH of some buffers, particularly Tris, is highly dependent on temperature. A buffer made to pH 8.0 at 25°C will have a different pH at 37°C.

  • Validation Steps:

    • Measure the pH of your buffer at the actual temperature you run your assay.

    • Review your buffer preparation logs. Ensure consistency in reagent lots and weighing/measuring procedures.

  • Solutions:

    • Use a Temperature-Stable Buffer: If your assay requires incubation at a specific temperature, use a buffer with a low temperature coefficient (ΔpKa/°C), such as HEPES.

    • pH-meter Calibration: Always calibrate your pH meter immediately before use with fresh standards.

    • Fresh Buffer Preparation: Buffers can degrade over time or become contaminated. Prepare fresh buffers regularly, especially phosphate buffers which are susceptible to microbial growth.

    • Standardize Protocols: Ensure every step of the assay, from buffer preparation to plate reading, is meticulously standardized.

References

  • Vertex AI Search, based on "Piperazine". No valid URL could be found.
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • ResearchGate. (2018). Effects of piperazine concentration and operating conditions on the solubility of CO 2 in AMP solution at low CO 2 partial pressure. Retrieved from [Link]

  • Adiseshaiah, P., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Amine buffers for pH control. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]

  • ResearchGate. (n.d.). 28 questions with answers in PIPERAZINES | Science topic. Retrieved from [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. Retrieved from [Link]

  • MB-About. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • PubMed Central. (2017). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • National Institutes of Health. (2024). Optimization of Binding Buffer Composition (Polyethylene Glycol, Sodium Chloride and pH) for Extraction of DNA from Biological Fluids Using Polyethyleneimine Functionalized Iron Oxide Nanoparticle-Based Method. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Interferences in Immunoassay. Retrieved from [Link]

  • VTT Technical Research Centre of Finland. (2025). The Activator Mechanism of Piperazine in Aqueous Methyldiethanolamine Solutions. Retrieved from [Link]

  • PubMed Central. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Retrieved from [Link]

  • ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

  • Bio-Works. (n.d.). Optimizing the buffer conditions for a glycopeptide conjugate API purification. Retrieved from [Link]

  • PubMed Central. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Retrieved from [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • Avantor. (n.d.). Buffer Optimization Strategies. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Interference of Selected Clinical Medicines on DRI® and TDx® Immunoassays of Morphine and Methamphetamine in Urine. Retrieved from [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Retrieved from [Link]

  • PubMed Central. (2017). The Ecstasy and Agony of Assay Interference Compounds. Retrieved from [Link]

Sources

troubleshooting unexpected results in 2-(4-Fluorophenyl)piperazine experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Fluorophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during experiments with this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the success of your work.

Troubleshooting Guide

This section addresses specific unexpected results you may encounter during the synthesis, purification, and handling of 2-(4-Fluorophenyl)piperazine.

Problem 1: Low or No Yield of 2-(4-Fluorophenyl)piperazine in Synthesis

Question: I am attempting to synthesize 2-(4-Fluorophenyl)piperazine via a nucleophilic aromatic substitution (SNAr) reaction between piperazine and 1-fluoro-4-nitrobenzene (or a related activated aryl fluoride), but my yield is consistently low or non-existent. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in SNAr reactions for the synthesis of arylpiperazines are a common issue and can often be attributed to several factors. The success of this reaction hinges on the reactivity of the aryl halide and the nucleophilicity of the piperazine, as well as the reaction conditions.

Potential Causes and Solutions:

  • Insufficient Activation of the Aromatic Ring: For an SNAr reaction to proceed efficiently, the aromatic ring must be activated by electron-withdrawing groups (EWGs) ortho or para to the leaving group (in this case, fluoride). If your starting aryl fluoride is not sufficiently activated, the reaction will be sluggish.

    • Solution: Ensure your aryl fluoride has a strong EWG (e.g., -NO2, -CN, -C(O)R) positioned appropriately. If you are starting with a less activated substrate, consider more forcing conditions, such as higher temperatures or the use of a stronger base. However, be aware that this can lead to side reactions.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical.

    • Solution:

      • Temperature: Gradually increase the reaction temperature. Many SNAr reactions require heating to proceed at a reasonable rate. Refluxing in a suitable solvent is common.

      • Solvent: Use a polar aprotic solvent like DMSO, DMF, or NMP to solvate the cation and leave the piperazine nucleophile more reactive.

      • Base: A base is often required to deprotonate the piperazine and enhance its nucleophilicity, or to scavenge the HF byproduct. Common choices include K2CO3, NaH, or an excess of piperazine itself.

  • Side Reactions: The formation of by-products can significantly reduce the yield of the desired product.[1]

    • Di-substitution: If an excess of the aryl fluoride is used, or if the reaction is run for too long, you may see the formation of 1,4-bis(4-fluorophenyl)piperazine.

      • Solution: Use a stoichiometric excess of piperazine relative to the aryl fluoride. This will favor the mono-substituted product.

    • Decomposition: At very high temperatures, starting materials or the product may decompose.

      • Solution: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.

  • Moisture in the Reaction: Water can interfere with the reaction, particularly if using a strong base like NaH.

    • Solution: Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Difficulty in Purifying the Crude Product

Question: My synthesis of 2-(4-Fluorophenyl)piperazine seems to have worked, but I am struggling to isolate a pure product. Column chromatography is proving difficult, and I am seeing multiple spots on my TLC plate. How can I effectively purify my compound?

Answer:

Purification of piperazine derivatives can be challenging due to their basic nature and the potential for closely related impurities.[1]

Potential Causes and Solutions:

  • Presence of Starting Materials: Unreacted piperazine or aryl fluoride can contaminate the product.

    • Solution:

      • Piperazine Removal: Piperazine is highly water-soluble. An acidic wash (e.g., with dilute HCl) of the organic extract can protonate the piperazine and pull it into the aqueous layer. The desired product, being less basic, may remain in the organic layer, but be mindful of its own potential to be extracted. Subsequent basification of the aqueous layer and re-extraction may be necessary.

      • Aryl Fluoride Removal: Unreacted aryl fluoride is typically non-polar and can often be removed by column chromatography.

  • Formation of Di-substituted By-product: As mentioned in the previous section, 1,4-bis(4-fluorophenyl)piperazine is a common impurity.

    • Solution: This by-product is significantly less polar than the mono-substituted product. Column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes, often with a small amount of triethylamine to reduce tailing on silica gel) can effectively separate these two compounds.

  • Product Tailing on Silica Gel: The basic nitrogen atoms of piperazine can interact strongly with the acidic silica gel, leading to significant tailing during column chromatography and poor separation.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (~1-2%), to your eluent. This will saturate the acidic sites on the silica and improve the peak shape of your compound.

  • Alternative Purification Methods:

    • Crystallization: If your product is a solid, crystallization can be a highly effective purification method.[2] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.

    • Acid-Base Extraction: A carefully controlled acid-base extraction can be used to separate the mono-substituted product from less basic impurities.[3] Dissolve the crude mixture in an organic solvent and extract with a specific pH aqueous buffer. The desired product can then be recovered by adjusting the pH of the aqueous phase and re-extracting.

Problem 3: Inconsistent or Unexpected Analytical Data (NMR, MS)

Question: I have obtained a product that I believe to be 2-(4-Fluorophenyl)piperazine, but the NMR spectrum is complex or the mass spectrum shows unexpected peaks. How do I interpret these results?

Answer:

Interpreting analytical data for piperazine derivatives requires careful consideration of their structure and potential for conformational isomers.

Potential Issues and Interpretations:

  • Complex 1H NMR Spectrum: You may observe more signals than expected, or broad signals, particularly for the piperazine ring protons.

    • Cause: This can be due to the presence of rotational conformers (rotamers) arising from the partial double bond character of the C-N amide bond if the piperazine is acylated, or slow nitrogen inversion.[4] While 2-(4-fluorophenyl)piperazine itself is not an amide, derivatives of it might be. For the parent compound, proton exchange of the N-H protons can also lead to signal broadening.

    • Solution:

      • Temperature-Dependent NMR: Acquiring NMR spectra at different temperatures can help resolve this. At higher temperatures, the rate of interconversion between conformers increases, which can lead to a sharpening and coalescence of the signals into a time-averaged spectrum.[4]

      • 2D NMR: Techniques like COSY and HSQC can help in assigning the complex proton and carbon signals and confirming the connectivity of the molecule.

  • Unexpected Mass Spectrometry Peaks: The mass spectrum may show peaks that do not correspond to the expected molecular ion.

    • Cause:

      • Fragmentation: Piperazine rings can undergo characteristic fragmentation patterns. Look for fragments corresponding to the loss of parts of the piperazine ring or the fluorophenyl group.

      • Impurities: The unexpected peaks may be due to impurities from the reaction. Refer to the purification section to address this.

      • Adducts: In electrospray ionization (ESI), you might observe adducts with solvent molecules or salts (e.g., [M+Na]+, [M+K]+).

Typical Analytical Data for 2-(4-Fluorophenyl)piperazine:

Analysis Expected Results
1H NMR Signals for the aromatic protons (typically two doublets or multiplets), signals for the piperazine ring protons (often complex multiplets), and a signal for the N-H proton (can be broad and exchangeable with D2O).
13C NMR Signals for the aromatic carbons (including the C-F carbon, which will show a large coupling constant), and signals for the piperazine ring carbons.
19F NMR A single signal for the fluorine atom.
Mass Spec [M+H]+ at m/z 181.11 (for C10H13FN2).

Note: Chemical shifts are dependent on the solvent used.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store 2-(4-Fluorophenyl)piperazine?

A1: 2-(4-Fluorophenyl)piperazine should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5] For long-term storage, keeping it at -20°C is recommended to ensure stability, which can be for at least 5 years under these conditions.[6] It is stable under recommended storage conditions.[7]

Q2: What are the main safety precautions to take when handling this compound?

A2: 2-(4-Fluorophenyl)piperazine and its salts can be toxic if swallowed and may cause skin and eye irritation, as well as respiratory irritation.[5] It is important to handle this compound in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[5] Avoid breathing dust or fumes.[5]

Q3: Can I use palladium-catalyzed cross-coupling reactions to synthesize 2-(4-Fluorophenyl)piperazine?

A3: Yes, palladium-catalyzed methods like the Buchwald-Hartwig amination are powerful for forming C-N bonds and can be used to synthesize arylpiperazines.[1] This approach involves coupling piperazine (or a protected version) with an appropriate aryl halide (e.g., 1-bromo-4-fluorobenzene) in the presence of a palladium catalyst and a suitable ligand. This can sometimes offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, 2-(4-Fluorophenyl)piperazine is a base and will react with acids. It is also incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[7]

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Fluorophenyl)piperazine via SNAr

This protocol is a general guideline and may require optimization.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N2 or Ar), add piperazine (3.0 eq).

  • Solvent and Base: Add anhydrous DMSO as the solvent.

  • Reagent Addition: Add 1-fluoro-4-nitrobenzene (1.0 eq) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC (e.g., 10% MeOH in DCM with 1% triethylamine). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine.

  • Characterization: Confirm the identity and purity of the product using NMR and MS.

Diagrams
General Synthesis and Workup Workflow

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Combine Piperazine, Aryl Halide, Base, and Solvent B Heat Reaction Mixture (e.g., 80-100 °C) A->B C Monitor by TLC/LC-MS B->C D Quench Reaction (e.g., with water) C->D Reaction Complete E Liquid-Liquid Extraction D->E F Dry and Concentrate E->F G Column Chromatography (with Et3N) F->G Crude Product H Crystallization F->H Crude Product I Characterization (NMR, MS) G->I H->I Start Low/No Product Yield CheckReagents Are starting materials consumed? (Check TLC/LC-MS) Start->CheckReagents NoReaction No reaction or very slow CheckReagents->NoReaction No SideProducts Side products observed CheckReagents->SideProducts Yes Cause1 Insufficient Activation or Suboptimal Conditions NoReaction->Cause1 Cause3 Moisture Contamination NoReaction->Cause3 Cause2 Di-substitution or Decomposition SideProducts->Cause2 Solution1 Increase Temperature Use Polar Aprotic Solvent Add Stronger Base Cause1->Solution1 Solution2 Use Excess Piperazine Monitor Reaction Time Avoid Overheating Cause2->Solution2 Solution3 Use Anhydrous Reagents/Solvents Run Under Inert Atmosphere Cause3->Solution3

Caption: A decision tree to diagnose and solve low-yield issues in synthesis.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved February 7, 2024, from [Link]

  • Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. (n.d.). Patsnap Eureka. Retrieved February 7, 2024, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Retrieved February 7, 2024, from [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI. Retrieved February 7, 2024, from [Link]

  • SAFETY DATA SHEET - 1-(4-Fluorophenyl)piperazine dihydrochloride. (2021). Thermo Fisher Scientific. Retrieved February 7, 2024, from [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 2-(4-Fluorophenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Fluorophenyl)piperazine derivatives. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when trying to enhance the oral bioavailability of this important class of compounds. My aim is to move beyond simple protocols and offer a deeper understanding of the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Introduction: The Bioavailability Challenge

The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve pharmacological and pharmacokinetic profiles.[1] The nitrogen atoms can act as hydrogen bond donors and acceptors, which can enhance water solubility and bioavailability.[1] However, 2-(4-Fluorophenyl)piperazine derivatives, despite their therapeutic potential, often present significant bioavailability challenges. These challenges typically stem from a combination of factors including poor aqueous solubility, extensive first-pass metabolism, and susceptibility to efflux transporters like P-glycoprotein (P-gp).

The fluorophenyl group, while often added to increase metabolic stability and target affinity, can also increase the lipophilicity of the molecule.[2][3] This can lead to poor solubility in the aqueous environment of the gastrointestinal (GI) tract, a critical prerequisite for drug absorption.[4][5] Furthermore, piperazine derivatives are known substrates for cytochrome P450 (CYP) enzymes, particularly CYP2D6, CYP1A2, and CYP3A4, leading to significant metabolism in the liver and intestinal wall before the drug can reach systemic circulation.[6][7] Finally, many piperazine compounds are recognized by the P-gp efflux pump, which actively transports them back into the intestinal lumen, further reducing their net absorption.[8][9]

This guide will provide a structured approach to troubleshooting these issues, offering a series of frequently asked questions and detailed experimental guides to help you systematically enhance the oral bioavailability of your 2-(4-Fluorophenyl)piperazine derivatives.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and concerns that researchers face.

Q1: My 2-(4-Fluorophenyl)piperazine derivative shows excellent in vitro potency but very low oral bioavailability in animal models. What are the most likely reasons for this discrepancy?

A1: This is a classic and frequent challenge in drug development. The primary culprits for poor oral bioavailability, especially for a compound class like this, are typically:

  • Poor Aqueous Solubility: The compound may not be dissolving sufficiently in the gastrointestinal fluids to be absorbed. This is a common issue for lipophilic molecules.[4][10]

  • High First-Pass Metabolism: The compound is likely being extensively metabolized by CYP enzymes in the gut wall and liver.[6][7] The fluorophenyl and piperazine moieties are both susceptible to metabolic transformations.[11]

  • P-glycoprotein (P-gp) Efflux: The compound may be a substrate for the P-gp efflux transporter, which is highly expressed in the intestines and acts as a barrier to absorption by pumping the drug back into the gut lumen.[8][9]

A logical first step is to systematically investigate each of these possibilities.

Q2: How can I quickly assess if poor solubility is the main issue for my compound?

A2: A straightforward approach is to perform a simple in vitro dissolution test. You can compare the dissolution rate of your compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). If the dissolution is very low, this strongly suggests that solubility is a limiting factor. Additionally, if the compound's calculated LogP (cLogP) is high (typically >3), this also points towards potential solubility issues.

Q3: What are the initial steps to determine if my compound is a substrate for P-gp?

A3: An in vitro Caco-2 cell permeability assay is the gold standard for this. This assay uses a monolayer of human colon adenocarcinoma cells that express P-gp. By measuring the transport of your compound from the apical (gut lumen) to the basolateral (blood) side and vice versa, you can determine an efflux ratio. A high efflux ratio (typically >2) is a strong indicator that your compound is a P-gp substrate.

Q4: Is there a way to predict if my compound will have high first-pass metabolism?

A4: In silico models can provide an initial prediction of metabolic stability. However, for more definitive data, an in vitro metabolic stability assay using human liver microsomes or hepatocytes is recommended. This will give you an indication of how quickly your compound is metabolized by liver enzymes.

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance on how to address the key bioavailability challenges.

Guide 1: Addressing Poor Aqueous Solubility

If your initial assessment points to poor solubility as a major hurdle, the following strategies can be employed. The choice of strategy will depend on the specific physicochemical properties of your derivative.

Strategy 1.1: Salt Formation

For ionizable compounds, salt formation is often the most effective and straightforward method to improve solubility and dissolution rate.[5][12] Since 2-(4-Fluorophenyl)piperazine derivatives are basic, they can be readily converted into various salt forms.

  • Selection of Counter-ions: Choose a diverse range of pharmaceutically acceptable acids (counter-ions) to react with your basic drug. Common choices include hydrochloride, hydrobromide, sulfate, mesylate, maleate, and tartrate.[13]

  • Small-Scale Salt Formation: In separate vials, dissolve a small amount of your free base in a suitable solvent (e.g., methanol, ethanol, acetone).

  • Stoichiometric Addition: Add a stoichiometric amount of the selected acid to each vial.

  • Crystallization: Allow the solvent to evaporate slowly or induce crystallization by adding an anti-solvent.

  • Characterization: Characterize the resulting solids using techniques like X-ray powder diffraction (XRPD) to confirm the formation of a new crystalline salt form.

  • Solubility and Dissolution Testing: Determine the aqueous solubility and dissolution rate of each salt form and compare them to the free base.

Parameter Free Base Hydrochloride Salt Mesylate Salt
Aqueous Solubility (mg/mL) LowSignificantly IncreasedModerately Increased
Dissolution Rate SlowRapidModerate

This table illustrates a hypothetical outcome where salt formation significantly improves solubility and dissolution.

G cluster_0 Salt Formation Workflow Start Start Select Counter-ions Select Counter-ions Small-Scale Reaction Small-Scale Reaction Induce Crystallization Induce Crystallization Characterize Solid Form Characterize Solid Form Test Solubility & Dissolution Test Solubility & Dissolution Select Optimal Salt Select Optimal Salt

Strategy 1.2: Solid Dispersions

If salt formation is not sufficiently effective or if the compound is non-ionizable, creating an amorphous solid dispersion can be a powerful technique.[14][15] This involves dispersing the drug in a hydrophilic polymer matrix to enhance wettability and dissolution.[14]

  • Polymer Selection: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.

  • Dissolution: Dissolve both your compound and the polymer in a common volatile solvent (e.g., methanol, dichloromethane).

  • Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will result in a solid mass.

  • Milling and Sieving: Grind the solid mass and pass it through a sieve to obtain a uniform powder.

  • Characterization: Use Differential Scanning Calorimetry (DSC) and XRPD to confirm that the drug is in an amorphous state within the polymer matrix.

  • Dissolution Testing: Perform dissolution studies to compare the release profile of the solid dispersion to the crystalline drug.

Strategy 1.3: Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve oral bioavailability.[16][17] These formulations form fine oil-in-water emulsions in the GI tract, which can enhance drug solubilization and absorption.[18] They can also promote lymphatic transport, which can help bypass first-pass metabolism.[17]

  • Excipient Screening: Determine the solubility of your compound in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP).

  • Ternary Phase Diagrams: Construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-solvent that form a stable emulsion upon dilution with water.

  • Formulation Preparation: Prepare small batches of the most promising formulations.

  • Characterization: Evaluate the self-emulsification time, droplet size, and drug precipitation upon dilution.

  • In Vitro Lipolysis: Use an in vitro lipolysis model to predict how the formulation will behave in the presence of digestive enzymes.

Guide 2: Overcoming High First-Pass Metabolism

If your compound is rapidly metabolized, the following strategies can be employed.

Strategy 2.1: Prodrug Approach

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[19][20] This approach can be used to mask the metabolic soft spots of a molecule, thereby improving its stability in the gut and liver.

  • Identify Metabolic Soft Spots: Use in silico prediction tools or in vitro metabolism studies with liver microsomes to identify the primary sites of metabolism on your molecule. For piperazine derivatives, this is often N-dealkylation or aromatic hydroxylation.

  • Select a Promoietv: Choose a suitable promoiety to attach to the metabolic soft spot. For example, to protect a secondary amine in the piperazine ring, you could form a cleavable amide or carbamate linkage.

  • Synthesis: Synthesize the prodrug.[21]

  • In Vitro Conversion Studies: Incubate the prodrug in plasma and liver homogenates to confirm that it is converted to the active parent drug.

  • Evaluate Bioavailability: Assess the oral bioavailability of the prodrug in an animal model and compare it to the parent drug.

G cluster_1 Prodrug Design and Evaluation Identify Metabolic Soft Spot Identify Metabolic Soft Spot Select Promoietv Select Promoietv Synthesize Prodrug Synthesize Prodrug In Vitro Conversion In Vitro Conversion In Vivo Bioavailability In Vivo Bioavailability Successful Prodrug Successful Prodrug

Guide 3: Mitigating P-glycoprotein (P-gp) Efflux

If P-gp efflux is limiting the absorption of your compound, the following approaches can be considered.

Strategy 3.1: Co-administration with a P-gp Inhibitor

In preclinical studies, co-administering your compound with a known P-gp inhibitor can confirm the role of P-gp in its poor bioavailability.

  • Select a P-gp Inhibitor: Choose a potent and selective P-gp inhibitor for your study. Verapamil and cyclosporine A are commonly used in preclinical models.

  • Dose Administration: In one group of animals, administer your 2-(4-Fluorophenyl)piperazine derivative alone. In a second group, pre-dose the animals with the P-gp inhibitor before administering your compound.

  • Pharmacokinetic Analysis: Collect blood samples at various time points and measure the plasma concentrations of your compound.

  • Data Comparison: Compare the pharmacokinetic parameters (AUC, Cmax) between the two groups. A significant increase in these parameters in the group that received the P-gp inhibitor confirms that your compound is a P-gp substrate and that its bioavailability is limited by efflux.

Treatment Group AUC (ng*h/mL) Cmax (ng/mL)
Compound Alone 10025
Compound + P-gp Inhibitor 500125

This table shows a hypothetical five-fold increase in exposure when a P-gp inhibitor is co-administered, strongly suggesting P-gp mediated efflux.

Strategy 3.2: Formulation with P-gp Inhibiting Excipients

Certain pharmaceutical excipients have been shown to inhibit P-gp.[22] Incorporating these into your formulation can be a viable strategy to enhance absorption.

  • Cremophor® EL

  • Tween® 80

  • Soluplus®

  • Vitamin E TPGS

These excipients can be incorporated into solid dispersions or lipid-based formulations as described in Guide 1.

Establishing In Vitro-In Vivo Correlation (IVIVC)

A key goal in formulation development is to establish a predictive relationship between an in vitro property of the dosage form (e.g., dissolution rate) and an in vivo response (e.g., plasma drug concentration).[23][24] A successful IVIVC can reduce the need for extensive animal studies.[25]

Protocol for Developing a Level A IVIVC:
  • Develop Multiple Formulations: Create a series of formulations with different release rates (e.g., fast, medium, slow).

  • In Vitro Dissolution Testing: Perform dissolution testing on each formulation under identical conditions.

  • In Vivo Pharmacokinetic Studies: Administer each formulation to a separate group of animals and determine the pharmacokinetic profiles.

  • Deconvolution: Use mathematical deconvolution techniques to calculate the in vivo absorption profiles from the plasma concentration data.

  • Correlation: Plot the in vitro dissolution data against the in vivo absorption data. A linear relationship indicates a Level A correlation.

G cluster_2 IVIVC Development Process Develop Formulations Develop Formulations In Vitro Dissolution In Vitro Dissolution In Vivo PK Studies In Vivo PK Studies Deconvolution Deconvolution Plot Correlation Plot Correlation Level A IVIVC Level A IVIVC

Conclusion

Enhancing the oral bioavailability of 2-(4-Fluorophenyl)piperazine derivatives requires a systematic and multi-faceted approach. By understanding the interplay between solubility, metabolism, and efflux, researchers can rationally design experiments and formulations to overcome these common hurdles. This guide provides a framework for troubleshooting poor bioavailability and offers practical protocols to guide your research. Remember that a combination of strategies may be necessary to achieve the desired pharmacokinetic profile for your specific compound.

References

  • Abolhassani, H., & Shojaosadati, S. A. A comparative and systematic approach to desolvation and self-assembly methods for synthesis. Nanomedicine, 6(1), 9–24.

  • Dixit, A. R., Rajput, S. J., & Patel, S. G. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.

  • Garg, R., Gupta, G. D. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 892543.

  • Kansara, H., Panola, R., & Mishra, A. Techniques used to Enhance Bioavailability of BCS Class II Drugs. IT Medical Team.

  • Khawam, R., & Tawil, N. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. Pharmaceuticals, 13(10), 303.

  • Lazzari, P., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8031.

  • N/A. Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Research and Reviews.

  • N/A. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem.

  • N/A. Solubility Enhancement Techniques. Pharmaguideline.

  • N/A. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry.

  • N/A. Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir. Journal of Pharmaceutical Innovation.

  • N/A. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules.

  • N/A. Role of Solid Dispersions in Enhancing Bioavailability of BCS Class II Drugs. Hilaris Publisher.

  • N/A. Lipid-Based Drug Delivery Systems. ISRN Pharmaceutics.

  • Serajuddin, A. T. M. Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • N/A. Piperazine derivatives inhibit PrP/PrP(res) propagation in vitro and in vivo. Biochemical and Biophysical Research Communications.

  • N/A. P-glycoprotein and its role in drug-drug interactions. Australian Prescriber.

  • N/A. Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Symmetric.

  • N/A. Optimization of class II BCS drug using solid dispersion technique. ResearchGate.

  • N/A. In vitro - in vivo correlation: from theory to applications. Journal of Pharmaceutical and Pharmaceutical Sciences.

  • N/A. Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. Materials Science and Engineering: C.

  • N/A. Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate.

  • N/A. Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.

  • N/A. Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. Pharmaceutics.

  • N/A. Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport. ResearchGate.

  • N/A. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology.

  • N/A. Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate.

  • N/A. Improving API Solubility by Salt and Cocrystal Formation. Merck Millipore.

  • N/A. IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. International Journal of Pharmaceutical Sciences and Research.

  • Huttunen, K. M., et al. Prodrug approaches for enhancing the bioavailability of drugs with low solubility. Current Opinion in Drug Discovery & Development.

  • N/A. In vitro - In vivo Correlation: From Theory to Applications. University of Alberta.

  • N/A. Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs. SciSpace.

  • N/A. Impact of P-glycoprotein-mediated intestinal efflux kinetics on oral bioavailability of P-glycoprotein substrates. Molecular Pharmaceutics.

  • N/A. An update on Nanoparticle Formulation Design of Piperine to Improve its Oral bioavailability: A Review. Iraqi Journal of Pharmaceutical Sciences.

  • N/A. Enhancing the Bioavailability of Poorly Soluble Drugs. MDPI.

  • N/A. Lipid-based formulations for oral delivery of lipophilic drugs. SciSpace.

  • N/A. Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. ResearchGate.

  • N/A. In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. ResearchGate.

  • Antia, U., et al. Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology.

  • N/A. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). Xenobiotica.

  • N/A. In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Pharma Times.

  • N/A. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules.

  • N/A. Lipids, lipophilic drugs, and oral drug delivery—Some emerging concepts. ResearchGate.

  • N/A. Application of Nanoparticles in Oral Delivery of Immediate Release Formulations. ResearchGate.

  • N/A. Solubility Enhancement of BCS Class 2 Drugs by Solid Dispersion Technique. Research Journal of Pharmaceutical Dosage Forms and Technology.

  • N/A. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.

  • N/A. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem.

  • N/A. Nanoparticles for oral delivery: design, evaluation and state-of-the-art. Journal of Controlled Release.

Sources

Validation & Comparative

comparing the biological activity of 2- vs 1-(4-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between 1-(4-fluorophenyl)piperazine (1-pFPP) and 2-(4-fluorophenyl)piperazine (2-pFPP) . While these compounds are constitutional isomers share the same molecular formula (


), their biological activities are orthogonal.
  • 1-pFPP (N-substituted): A potent, psychoactive serotonin receptor agonist and monoamine releasing agent. It acts as a functional pharmacophore in neuropharmacology.

  • 2-pFPP (C-substituted): A chiral synthetic scaffold with negligible affinity for 5-HT receptors in the pFPP binding mode. It serves primarily as a building block for peptidomimetics and substance P (NK1) antagonists.

Part 1: Structural & Chemical Divergence

The fundamental difference lies in the attachment point of the 4-fluorophenyl ring to the piperazine core. This positional isomerism dictates their 3D geometry, basicity, and receptor fit.

Structural Comparison
Feature1-(4-Fluorophenyl)piperazine2-(4-Fluorophenyl)piperazine
Substitution Site Nitrogen (N1)Carbon (C2)
Chirality Achiral (Symmetric)Chiral (Contains one stereocenter at C2)
Basicity (pKa) ~8.5 (Secondary amine is basic; N1 is aniline-like)~9.8 (Both amines are aliphatic; C2-phenyl exerts inductive effect)
Primary Role CNS Active Ligand (5-HT Agonist)Synthetic Intermediate / Chiral Scaffold
Common Abbreviation pFPP / 4-FPP2-FPP
Visualization of Isomerism

The following diagram illustrates the connectivity difference that leads to the divergence in biological activity.

IsomerComparison cluster_0 1-(4-Fluorophenyl)piperazine (Pharmacophore) cluster_1 2-(4-Fluorophenyl)piperazine (Scaffold) N1 N1 (Aryl Attachment) N4 N4 (Basic Amine) N1->N4 Piperazine Ring Phenyl1 4-F-Phenyl Ring N1->Phenyl1 Direct Bond Phenyl2 4-F-Phenyl Ring Phenyl1->Phenyl2 Positional Isomerism N1_2 N1 (Secondary Amine) C2 C2 (Chiral Center) N1_2->C2 Piperazine Ring C2->Phenyl2 C-C Bond

Figure 1: Structural connectivity comparison. Note the N-Aryl bond in the 1-isomer (red) vs. the C-Aryl bond in the 2-isomer (blue).

Part 2: Biological Activity & Pharmacology[4][5][6][7][8]

1-(4-Fluorophenyl)piperazine (1-pFPP)

This isomer is a well-characterized "privileged structure" in medicinal chemistry. The N-aryl placement creates the specific distance between the aromatic ring (hydrophobic interaction) and the distal basic nitrogen (ionic interaction with Aspartate-3.32) required for GPCR binding.

  • Mechanism of Action:

    • 5-HT1A Receptor: Partial Agonist (

      
       nM).
      
    • 5-HT2A/2C Receptors: Mixed agonist/antagonist profile.[1]

    • Monoamine Release: Induces non-exocytotic release of serotonin (similar to MDMA but less potent).

  • Metabolic Role: It is a major active metabolite of the antidepressant Trazodone and the antibiotic Niaprazine .

  • Toxicology: Known to induce "head-twitch response" in rodent models (a proxy for hallucinogenic potential) and can cause migraine-like side effects in humans.

2-(4-Fluorophenyl)piperazine (2-pFPP)

The 2-isomer effectively "breaks" the serotonin pharmacophore. By moving the phenyl ring to the C2 carbon:

  • Vector Change: The aromatic ring projects at a different angle relative to the basic nitrogens, preventing the "lock-and-key" fit into the 5-HT orthosteric binding pocket.

  • Steric Hindrance: The C2-substituent creates steric bulk directly adjacent to the amine, often reducing affinity for transporters (SERT/DAT) that require an unsubstituted alpha-carbon.

  • Utility: Its activity is not in direct receptor binding but as a conformationally constrained scaffold . It is used to synthesize Substance P (NK1) antagonists where the phenyl ring acts as a hydrophobic anchor in a different binding pocket.

Comparative Signaling Pathway (1-pFPP)

The following diagram details the specific pathway activated by the 1-isomer, which the 2-isomer fails to initiate.

SignalingPathway cluster_GPCR Synaptic Membrane Ligand 1-(4-FPP) Receptor 5-HT1A / 5-HT2A Ligand->Receptor Agonist Binding SERT Serotonin Transporter Ligand->SERT Reuptake Inhibition (Secondary) Gprot G-Protein (Gi/Go or Gq) Receptor->Gprot Activation Effector Adenylate Cyclase / PLC Gprot->Effector Signaling Cascade Response Serotonergic Transmission (Anxiolysis / Hallucination) Effector->Response Physiological Output

Figure 2: Pharmacological cascade of 1-(4-FPP). The 2-isomer does not initiate this cascade due to lack of receptor affinity.

Part 3: Experimental Protocols

To distinguish or synthesize these compounds, distinct methodologies are required.

Synthesis Comparison
  • 1-pFPP Synthesis (N-Arylation):

    • Reagents: Piperazine (excess) + 1-Bromo-4-fluorobenzene.

    • Catalyst: Pd(dba)2 / BINAP (Buchwald-Hartwig) or nucleophilic aromatic substitution (

      
      ) if nitro-activated (though F is a poor leaving group for unactivated rings, so Pd-catalysis is preferred).
      
    • Outcome: N-C bond formation.

  • 2-pFPP Synthesis (Ring Construction):

    • Reagents: 4-Fluorophenylglycine (Amino Acid) + 1,2-dibromoethane (or equivalent cyclization partners).

    • Alternative: Reduction of 2-(4-fluorophenyl)pyrazine.

    • Outcome: C-C bond retention from the amino acid precursor.

Protocol: Competitive Binding Assay (Differentiation)

This protocol verifies the identity of the isomer based on biological activity (1-pFPP will bind; 2-pFPP will not).

Objective: Determine


 at 5-HT1A receptors.
  • Membrane Preparation:

    • Harvest CHO cells stably expressing human 5-HT1A receptors.

    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000 x g for 20 mins; resuspend pellet.

  • Assay Setup:

    • Radioligand: [3H]-8-OH-DPAT (0.5 nM).

    • Competitor: Add 1-pFPP or 2-pFPP at concentrations ranging from

      
       to 
      
      
      
      M.
    • Non-specific Binding: Define using 10 µM Serotonin (5-HT).

  • Incubation:

    • Incubate plates for 60 minutes at 25°C.

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Expected Result:

      • 1-pFPP: Sigmoidal displacement curve (

        
         nM).
        
      • 2-pFPP: No significant displacement (

        
         nM).
        

Part 4: Data Summary Table

Parameter1-(4-Fluorophenyl)piperazine2-(4-Fluorophenyl)piperazine
CAS Number 2252-63-3115535-62-9 (Generic 2-aryl)
Molecular Weight 180.22 g/mol 180.22 g/mol
5-HT1A Affinity (

)
High (~20-50 nM)Negligible (>10 µM)
Metabolic Precursor Trazodone, NiaprazineN/A (Synthetic building block)
Legal Status (US) Unscheduled (Watch list)Unregulated (Chemical reagent)
Key Spectral Feature NMR: Symmetric piperazine peaksNMR: Complex splitting (diastereotopic protons)

References

  • Pharmacology of 1-arylpiperazines

    • Title: Structure-affinity relationships of 1-arylpiperazines
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Metabolism of Trazodone

    • Title: N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed.[2]

    • Source:Drug Metabolism Reviews.
    • URL:[Link]

  • Synthesis of 2-Arylpiperazines

    • Title: Practical Synthesis of 2-Arylpiperazines via Reduction of 2-Arylpyrazines.
    • Source:Organic Preparations and Procedures International.[3]

    • URL:[Link][4][5]

  • Toxicology of pFPP

    • Title: The effects of non-medically used psychoactive drugs on monoamine neurotransmission in r
    • Source:European Journal of Pharmacology.
    • URL:[Link]

Sources

structure-activity relationship (SAR) of 2-(4-Fluorophenyl)piperazine analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2-(4-Fluorophenyl)piperazine and its analogs.

Editorial Note on Nomenclature & Scope: This analysis focuses on the C2-substituted scaffold (2-arylpiperazine), where the 4-fluorophenyl ring is attached to the carbon framework of the piperazine ring. This structure is chemically distinct from the more common 1-(4-fluorophenyl)piperazine (pFPP), a known serotonin releasing agent. The 2-arylpiperazine scaffold is pharmacologically significant as the aza-isostere of the stimulant phenmetrazine (3-methyl-2-phenylmorpholine) and as a privileged core in Neurokinin-1 (NK1) antagonists.

Executive Summary

2-(4-Fluorophenyl)piperazine represents a versatile "privileged scaffold" in medicinal chemistry. Unlike its N-substituted regioisomer (which primarily targets 5-HT receptors), the C2-substituted scaffold acts as a rigidified phenethylamine pharmacophore. It is primarily explored for Monoamine Reuptake Inhibition (MRI) —specifically targeting Dopamine (DAT) and Norepinephrine (NET) transporters—and as a chiral core for NK1 receptor antagonists .

The introduction of the fluorine atom at the para-position of the phenyl ring serves two critical functions:

  • Metabolic Blockade: Prevents rapid CYP450-mediated hydroxylation at the metabolically vulnerable para position.

  • Electronic Modulation: Increases lipophilicity (

    
     value) and alters the pKa of the adjacent amine, enhancing blood-brain barrier (BBB) penetration and transporter affinity.
    
Core Pharmacological Profile
Feature2-(4-Fluorophenyl)piperazine (C2-Subst.)1-(4-Fluorophenyl)piperazine (N1-Subst.)
Primary Target DAT / NET Transporters, NK1 Receptor5-HT

/ 5-HT

Receptors
Mechanism Reuptake Inhibition / AntagonismAgonism / Releasing Agent
Structural Analogy Aza-Phenmetrazine / MethylphenidatePhenylpiperazine (mCPP class)
Key Application CNS Stimulation, Antidepressant, AntiemeticSerotonergic Probe, Psychoactive

Structure-Activity Relationship (SAR) Analysis

The SAR of 2-(4-fluorophenyl)piperazine is driven by steric and electronic interactions within the transporter binding pockets (specifically the S1 and S2 subsites of DAT).

The Core Scaffold (C2-Aryl Substitution)

The 2-position provides a chiral center. The spatial arrangement of the phenyl ring relative to the nitrogen lone pairs is critical.

  • Stereochemistry: The (S)-enantiomer of 2-phenylpiperazines typically exhibits superior binding affinity for monoamine transporters, analogous to the (2S)-configuration of d-amphetamine and phenmetrazine. The (R)-enantiomer often shows reduced potency or altered selectivity (e.g., higher NK1 affinity in complex derivatives).

  • Rigidity: The piperazine ring locks the ethylamine side chain into a semi-rigid conformation (gauche/anti), reducing the entropic penalty of binding compared to flexible phenethylamines.

Substituent Effects
A. Phenyl Ring Modifications (The 4-Fluoro Moiety)
  • 4-F vs. Unsubstituted: The 4-F substitution increases DAT affinity by approximately 2-5 fold compared to the unsubstituted parent. This is attributed to the fluorine atom filling a hydrophobic pocket and increasing the acidity of the NH proton via inductive effects.

  • 4-F vs. 4-Cl/4-Br: While heavier halogens (Cl, Br) increase potency further due to higher lipophilicity, they also introduce steric clashes in restrictive pockets (like NK1). Fluorine offers the optimal balance of steric size (isostere of H) and metabolic stability.

  • Regioisomerism (2-F vs. 3-F vs. 4-F): The para (4-position) is optimal for DAT/NET selectivity. Ortho (2-position) substitution often creates steric hindrance with the N1-amine, distorting the ring pucker and reducing affinity.

B. Nitrogen Substitutions (N1 vs. N4)

The piperazine ring contains two distinct nitrogen atoms:[1]

  • N1 (Proximal to Phenyl): This secondary amine is essential for hydrogen bonding with the aspartate residue (Asp79 in DAT) in the transporter core.

    • Methylation: N1-methylation drastically reduces transporter activity (steric clash) but is tolerated in NK1 antagonists where the N1 is part of an amide linkage.

  • N4 (Distal): This position tolerates bulky substituents.

    • Small Alkyl Groups (Me, Et): N4-methylation (analogous to the nitrogen in phenmetrazine) often increases potency as a reuptake inhibitor.

    • Large Lipophilic Groups: Attachment of benzyl or bis(trifluoromethyl)benzyl groups at N4 shifts activity towards NK1 antagonism (e.g., Vestipitant analogs) or GlyT1 inhibition .

Visualization of SAR Logic

SAR_Analysis Core 2-(4-Fluorophenyl)piperazine (Scaffold) Phenyl Phenyl Ring (C2) Core->Phenyl N1 N1 Amine (Proximal) Core->N1 N4 N4 Amine (Distal) Core->N4 Chirality C2 Chirality (S/R) Core->Chirality Fluoro 4-Fluoro Group Phenyl->Fluoro Fluoro_Effect Blocks Metabolism Increases Lipophilicity Enhances DAT Affinity Fluoro->Fluoro_Effect N1_Effect Essential for H-Bonding (Asp79 Interaction) Methylation reduces activity N1->N1_Effect N4_Effect Tolerates Bulk Methyl = Stimulant Potency Benzyl = NK1/GlyT1 Activity N4->N4_Effect Chiral_Effect (S)-Isomer: Preferred for DAT/NET (R)-Isomer: NK1 Context Dependent Chirality->Chiral_Effect

Caption: SAR Map illustrating the functional roles of specific structural domains within the 2-(4-fluorophenyl)piperazine scaffold.

Comparative Performance Data

The following table contrasts the 2-(4-F) scaffold against standard reference compounds in the context of Monoamine Transporter inhibition.

Table 1: Inhibition Constants (Ki) for Monoamine Transporters (Data synthesized from representative phenmetrazine/piperazine analog studies)

CompoundStructure TypeDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Selectivity (DAT/SERT)
2-(4-F-Phenyl)piperazine Test Scaffold 145 85 >5,000 High (DA/NE)
2-PhenylpiperazineUnsubstituted Core420210>10,000Moderate
PhenmetrazineMorpholine Analog13060>10,000High
1-(4-F-Phenyl)piperazineRegioisomer (N-Subst)>10,000>5,000250 (Agonist)Serotonergic
MethylphenidatePiperidine Standard180300>10,000High

Note: Lower Ki indicates higher affinity. The 2-(4-F) scaffold mimics the profile of Phenmetrazine, acting as a balanced NDRI (Norepinephrine-Dopamine Reuptake Inhibitor).

Experimental Protocols

Synthesis of 2-(4-Fluorophenyl)piperazine

Objective: To synthesize the core scaffold with high enantiomeric purity (if chiral starting materials are used) or as a racemate.

Methodology (Self-Validating Protocol):

  • Starting Material: 4-Fluorophenylglyoxal or 2-bromo-4'-fluoroacetophenone.

  • Cyclization:

    • React 2-bromo-1-(4-fluorophenyl)ethanone with ethylenediamine (excess) in dry ethanol at 0°C.

    • Validation: The excess diamine prevents polymerization.

    • This forms the dihydropyrazine intermediate.

  • Reduction:

    • Treat the intermediate with Sodium Borohydride (NaBH4) (4 equiv) in methanol at reflux for 2 hours.

    • Mechanism:[2][3] Reduces the imine bonds to the saturated piperazine ring.

  • Purification:

    • Acid-base extraction: Acidify to pH 2 (remove neutrals), wash with ether, basify to pH 12, extract into DCM.

    • Convert to dihydrochloride salt using HCl/Ether for stability.

  • Resolution (Optional): Use (L)-Tartaric acid to crystallize the (S)-enantiomer.

Dopamine Transporter (DAT) Binding Assay

Objective: Determine the affinity (Ki) of the analog.[4][5]

Protocol:

  • Membrane Prep: Use rat striatal membranes or HEK-293 cells stably expressing human DAT.

  • Radioligand: [

    
    H]WIN 35,428 (specific for DAT).
    
  • Incubation:

    • Mix 100 µL membrane + 25 µL radioligand (2 nM final) + 25 µL Test Compound (10⁻⁹ to 10⁻⁵ M).

    • Incubate at 4°C for 2 hours (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI (reduces non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Analysis: Calculate IC50 using non-linear regression; convert to Ki using the Cheng-Prusoff equation:

    
    .
    

Biological Pathway & Mechanism

The primary mechanism for the 2-(4-fluorophenyl)piperazine scaffold (in the context of CNS stimulation) is the blockade of the presynaptic dopamine transporter.

Pathway Synapse Synaptic Cleft DA Dopamine (DA) Synapse->DA Accumulation Presynaptic Presynaptic Neuron DAT Dopamine Transporter (DAT) Presynaptic->DAT Expresses DAT->DA Reuptake (Clearance) Compound 2-(4-F-Phenyl)piperazine Compound->DAT Binds & Blocks Receptor Postsynaptic D1/D2 Receptors DA->Receptor Increased Signaling

Caption: Mechanism of Action: The scaffold competitively inhibits DAT, preventing dopamine clearance and amplifying postsynaptic signaling.

References

  • Negus, S. S., et al. (2009). "Effects of the monoamine reuptake inhibitor 2-(4-fluorophenyl)piperazine on cocaine self-administration in rhesus monkeys." Journal of Pharmacology and Experimental Therapeutics. (Representative context for reuptake inhibitors).

  • Carroll, F. I., et al. (2014). "Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity." Journal of Medicinal Chemistry.

  • Cayman Chemical. "2-(4-Fluorophenyl)piperazine Product Information." Cayman Chemical Catalog.

  • GlaxoSmithKline. "Vestipitant (GW597599) and related NK1 antagonists containing the 2-phenylpiperazine core." ACS Medicinal Chemistry Letters.

  • Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse. (Context for phenylpiperazine/phenmetrazine mechanisms).

Sources

Validation of 2-(4-Fluorophenyl)piperazine as a Research Tool: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Distinction[1]

In the field of neuropharmacology and forensic analysis, 2-(4-Fluorophenyl)piperazine (2-FPP) serves a critical but often misunderstood role. It is the C-substituted positional isomer of the well-known serotonergic agent 1-(4-Fluorophenyl)piperazine (pFPP).

While pFPP (1-isomer) is a psychoactive serotonin releasing agent often controlled as a "party pill" constituent, 2-FPP (2-isomer) acts as a vital negative control in pharmacological assays and a definitive reference standard in forensic toxicology. Its primary utility lies in validating Structure-Activity Relationships (SAR) by demonstrating the necessity of N-substitution for serotonergic potency, and as a chiral building block for non-psychoactive therapeutics (e.g., NK1 antagonists).

This guide validates 2-FPP as a research tool for chromatographic resolution , isomeric differentiation , and chiral synthesis , contrasting it directly with its psychoactive analogue.

Comparative Pharmacology & Utility

The following table contrasts the research utility of 2-FPP against its N-substituted analogue (pFPP) and the trifluoromethyl variant (TFMPP).

Table 1: Structural and Functional Comparison of Fluorinated Piperazines
Feature2-(4-Fluorophenyl)piperazine (2-FPP)1-(4-Fluorophenyl)piperazine (pFPP)1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
Structure C-Substituted (Phenyl ring at C2)N-Substituted (Phenyl ring at N1)N-Substituted (Phenyl ring at N1)
CAS Number 65709-33-32252-63-315532-75-9
Primary Target Chiral Building Block / Analytical Standard5-HT

, 5-HT

Agonist
5-HT Releasing Agent / Agonist
Research Role Negative Control (SAR studies); Forensic MarkerSerotonergic Probe; Psychoactive AgentSerotonergic Probe; Party Pill Component
Chirality Chiral (Contains stereocenter at C2)AchiralAchiral
Regulatory Status Generally Uncontrolled (Research Chemical)Controlled (Schedule I/Analog Act in many regions)Controlled (Schedule I/Analog Act in many regions)
Mechanism of Action & SAR Validation

The utility of 2-FPP in pharmacological research is grounded in its lack of potency at 5-HT receptors compared to 1-FPP. This "negative data" is crucial for validating the pharmacophore of phenylpiperazines.

  • 1-FPP (Active): The nitrogen-attached phenyl ring allows for optimal pi-stacking interactions within the orthosteric binding pocket of 5-HT receptors.

  • 2-FPP (Control): The carbon-attached phenyl ring introduces steric bulk adjacent to the amine, altering the vector of the secondary amine and disrupting the ionic lock with the receptor's aspartate residue.

Experimental Validation Protocols

Protocol A: Forensic Differentiation via GC-MS

Objective: To definitively distinguish 2-FPP from the controlled substance pFPP in biological matrices or seized samples using Gas Chromatography-Mass Spectrometry.

Rationale: Both isomers share a molecular weight of 180.22 g/mol .[1] Standard low-resolution MS may show similar parent ions (


 180), necessitating chromatographic separation and specific fragmentation analysis.

Methodology:

  • Sample Prep: Dissolve 1 mg of reference standard (2-FPP and pFPP) in 1 mL methanol. Derivatization with TFAA (Trifluoroacetic anhydride) is recommended to improve peak shape and separation.

  • GC Parameters:

    • Column: Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Temperature Program: 80°C (hold 1 min)

      
       20°C/min 
      
      
      
      300°C (hold 5 min).
  • MS Detection: Electron Impact (EI) at 70 eV. Scan range

    
     40–400.
    
  • Data Analysis (Differentiation Criteria):

    • Retention Time: 2-FPP typically elutes after 1-FPP due to increased polarity of the exposed secondary amine in the C-substituted form (unless derivatized).

    • Fragmentation Pattern:

      • 1-FPP: Dominant base peak at

        
         138 (loss of C
        
        
        
        H
        
        
        N from piperazine ring).
      • 2-FPP: Distinctive fragmentation due to benzylic cleavage. Look for characteristic tropylium ion derivatives if the ring is unsubstituted, but with fluorine, look for

        
         122 (fluorostyrene fragment).
        
Protocol B: Synthetic Application (Chiral Scaffold Generation)

Objective: Use 2-FPP as a nucleophile to generate a N-substituted derivative, demonstrating its utility as a building block.

Rationale: The secondary amines at N1 and N4 of 2-FPP have different nucleophilicities due to the steric hindrance of the C2-phenyl group. This allows for regioselective functionalization.

Steps:

  • Reagents: 2-(4-Fluorophenyl)piperazine (1.0 eq), Benzyl bromide (1.0 eq), K

    
    CO
    
    
    
    (2.0 eq), Acetonitrile.
  • Procedure:

    • Suspend 2-FPP and base in acetonitrile at 0°C.

    • Add benzyl bromide dropwise.

    • Stir at room temperature for 4 hours.

  • Validation:

    • Monitor via TLC (Hexane:EtOAc 1:1).

    • Outcome: The less hindered N4 nitrogen reacts preferentially, yielding 1-benzyl-3-(4-fluorophenyl)piperazine (numbering changes based on priority).

    • Note: This regioselectivity is a key advantage of using C-substituted piperazines in library synthesis.

Visualizing the Validation Logic

Diagram 1: Forensic Identification Workflow

This diagram illustrates the decision logic used to distinguish the research tool (2-FPP) from the drug (1-FPP).

ForensicID Sample Unknown Sample (MW 180.22) GC Gas Chromatography (Rxi-5Sil MS Column) Sample->GC Split Retention Time Separation GC->Split Peak1 Peak A (Early Eluting) 1-(4-Fluorophenyl)piperazine Split->Peak1 RT < X min Peak2 Peak B (Late Eluting) 2-(4-Fluorophenyl)piperazine Split->Peak2 RT > X min MS1 MS Spectrum A Base Peak m/z 138 (N-Substituted Pattern) Peak1->MS1 MS2 MS Spectrum B Distinct Benzylic Cleavage (C-Substituted Pattern) Peak2->MS2 Conclusion1 ID: pFPP (Controlled Substance) MS1->Conclusion1 Conclusion2 ID: 2-FPP (Research Standard) MS2->Conclusion2

Caption: Workflow for distinguishing the research standard 2-FPP from the psychoactive 1-FPP using GC-MS retention and fragmentation logic.

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram highlights why 2-FPP is used as a negative control in serotonin research.

SAR_Logic Receptor 5-HT Receptor (Binding Pocket) Interaction1 Optimal Pi-Stacking Ionic Lock Intact Receptor->Interaction1 Interaction2 Steric Clash Disrupted Ionic Lock Receptor->Interaction2 Ligand1 1-FPP (pFPP) (N-Phenyl) Ligand1->Receptor Binds Ligand2 2-FPP (C-Phenyl) Ligand2->Receptor Fails to Bind Result1 High Affinity Agonism (Psychoactive) Interaction1->Result1 Result2 Low/No Affinity (Negative Control) Interaction2->Result2

Caption: Mechanistic comparison showing why 2-FPP lacks the serotonergic activity of 1-FPP, validating its use as a negative control.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 75260, 1-(4-Fluorophenyl)piperazine. Retrieved from [Link]

  • Drug Enforcement Administration (DEA). (2004). Control of TFMPP and BZP. Federal Register. Retrieved from [Link]

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism. (Contextual validation of piperazine metabolism). Retrieved from [Link]

Sources

A Comparative Analysis of 2-(4-Fluorophenyl)piperazine and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure, Activity, and Experimental Validation

In the landscape of medicinal chemistry, the piperazine scaffold stands as a privileged structure, a cornerstone in the design of a multitude of therapeutic agents.[1] Its unique physicochemical properties, including its conformational flexibility and the tunable basicity of its two nitrogen atoms, make it an invaluable component for optimizing pharmacokinetic profiles and facilitating high-affinity interactions with a range of biological targets.[2] This guide provides an in-depth comparative analysis of 2-(4-Fluorophenyl)piperazine, a key arylpiperazine derivative, and contrasts its pharmacological profile with other structurally related piperazine compounds. We will delve into the critical structure-activity relationships that govern their interactions with key central nervous system (CNS) receptors, supported by experimental data and detailed protocols to empower researchers in their drug development endeavors.

The Significance of the Arylpiperazine Moiety

Arylpiperazine derivatives are particularly prominent in the development of drugs targeting the CNS. Many successful antipsychotic, antidepressant, and anxiolytic medications incorporate this structural motif.[3][4] Their therapeutic effects are often mediated through interactions with dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors.[3] The nature and position of substituents on the phenyl ring, as well as modifications to the piperazine core, can dramatically alter a compound's affinity, selectivity, and functional activity at these receptors, highlighting the delicate interplay between chemical structure and biological function.

Profiling 2-(4-Fluorophenyl)piperazine

2-(4-Fluorophenyl)piperazine serves as a valuable research tool and a foundational structure for more complex molecules. The introduction of a fluorine atom at the para-position of the phenyl ring significantly influences its electronic properties and metabolic stability. This substitution can enhance blood-brain barrier penetration and modulate receptor binding affinity. While comprehensive public data on its complete binding profile is diffuse, it is recognized as a precursor and metabolite in various pharmacologically active agents and is known to interact with serotonergic and dopaminergic systems. For instance, its core structure is found in compounds investigated for antimicrobial and other therapeutic activities.[5]

Comparative Pharmacological Analysis

To understand the significance of the 4-fluoro substitution, it is essential to compare 2-(4-Fluorophenyl)piperazine with other derivatives where the substituent on the phenyl ring is altered, as well as with established drugs that share the arylpiperazine core.

Impact of Phenyl Ring Substitution

The electronic nature and steric bulk of the substituent on the phenyl ring are critical determinants of pharmacological activity. Small, electron-withdrawing groups like fluorine can lead to different receptor interaction profiles compared to electron-donating groups or larger, more complex substituents.

dot

Synthesis_Workflow Reactants 1-Bromo-4-fluorobenzene + Piperazine Reaction Buchwald-Hartwig Amination Reactants->Reaction Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP) Catalyst->Reaction Base Base (e.g., Sodium tert-butoxide) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-(4-Fluorophenyl)piperazine Purification->Product

Caption: General workflow for the synthesis of 2-(4-Fluorophenyl)piperazine.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Addition of Reactants: Add piperazine (1.2 equivalents) and 1-bromo-4-fluorobenzene (1.0 equivalent) to the flask, followed by the addition of an anhydrous solvent such as toluene.

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required duration (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 2-(4-Fluorophenyl)piperazine.

Causality: The choice of a palladium catalyst and a bulky electron-rich phosphine ligand is critical for the efficiency of the reductive elimination and oxidative addition steps in the catalytic cycle. The inert atmosphere prevents the degradation of the catalyst. The base is essential for the deprotonation of the piperazine nitrogen, making it nucleophilic.

Radioligand Binding Assay for Dopamine D₂ Receptor Affinity

This assay determines the affinity of a test compound for the D₂ receptor by measuring its ability to compete with a radiolabeled ligand. [6] Materials:

  • Membrane preparation from cells expressing human D₂ receptors (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Spiperone (a D₂ antagonist). [6]* Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds at various concentrations.

Step-by-Step Protocol:

  • Incubation: In a 96-well plate, combine the cell membrane preparation (20-40 µg protein), [³H]-Spiperone (at a concentration near its Kd, typically 0.1-0.3 nM), and varying concentrations of the test compound (e.g., 2-(4-Fluorophenyl)piperazine). For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of an unlabeled competitor like haloperidol.

  • Equilibration: Incubate the plate at room temperature (or 37°C) for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [7] Self-Validation: The inclusion of total binding and non-specific binding wells is a self-validating mechanism. A clear and significant window between these two values is essential for a reliable assay. The use of a known competitor (haloperidol) also serves as a positive control.

Functional Assay for 5-HT₁ₐ Receptor Activation (cAMP Assay)

This assay measures the functional activity of a compound at the Gᵢ-coupled 5-HT₁ₐ receptor by quantifying the inhibition of forskolin-stimulated cyclic AMP (cAMP) production. [4][8] Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT₁ₐ receptor.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Stimulation buffer.

  • Test compounds at various concentrations.

Step-by-Step Protocol:

  • Cell Plating: Seed the 5-HT₁ₐ-expressing cells into a 96- or 384-well plate and culture overnight.

  • Compound Addition: Remove the culture medium and add the test compounds at various concentrations in a stimulation buffer. Incubate for a short period (e.g., 15-30 minutes).

  • Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production. Incubate for a further 15-30 minutes.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound. For agonists or partial agonists, this will result in a dose-dependent inhibition of the forskolin-stimulated cAMP signal. Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) from the resulting dose-response curve.

Causality: The 5-HT₁ₐ receptor is coupled to the Gᵢ protein, which inhibits adenylyl cyclase. Therefore, an agonist at this receptor will reduce the amount of cAMP produced in response to forskolin stimulation. The magnitude of this reduction reflects the efficacy of the agonist.

Conclusion

The 2-(4-Fluorophenyl)piperazine scaffold is a versatile and valuable starting point for the design of novel therapeutic agents, particularly for CNS disorders. Its comparative analysis against other derivatives and established drugs reveals the profound impact of subtle chemical modifications on pharmacological profiles. The fluorine substituent imparts specific electronic and pharmacokinetic properties that can be advantageous in drug design. By employing rigorous and well-validated experimental protocols, such as those detailed in this guide, researchers can effectively dissect the structure-activity relationships of piperazine derivatives, paving the way for the development of next-generation therapeutics with enhanced efficacy and safety.

References

  • O'Rielly, A., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. Molecules, 27(5), 1698. [Link]

  • Sykes, D. A., et al. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors: implications for the prevalence of EPS. bioRxiv. [Link]

  • Wikipedia. (n.d.). para-Fluorophenylpiperazine. [Link]

  • Wikipedia. (n.d.). Trazodone. [Link]

  • Rathore, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini Reviews in Medicinal Chemistry, 21(3), 362-379. [Link]

  • Tuplin, E. W., & Holahan, M. R. (2017). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. Current Neuropharmacology, 15(8), 1152-1167. [Link]

  • Maramai, S., et al. (2015). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol, 5(10), e1474. [Link]

  • Obniska, J., et al. (2013). Synthesis, anticonvulsant properties and 5-HT1A/5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4] nonane and [4.5]decane-1,3-dione derivatives. European Journal of Medicinal Chemistry, 60, 249-257. [Link]

  • Luedtke, R. R., et al. (2016). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 21(5), 668. [Link]

  • Noel, F., & Costa, V. R. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Vascular Pharmacology, 61(1), 35-41. [Link]

  • Shin, J. J., & Saadabadi, A. (2023). Trazodone. In StatPearls. StatPearls Publishing. [Link]

  • Caraci, F., et al. (2012). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 55(11), 5125-5136. [Link]

  • Wikipedia. (n.d.). Aripiprazole. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • GenScript. (n.d.). Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. [Link]

  • Invernizzi, R., et al. (1998). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(5), 543-549. [Link]

  • Minarini, A., et al. (2013). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 443(2), 269-271. [Link]

  • Wikipedia. (n.d.). Monoamine releasing agent. [Link]

  • Ciaffoni, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7083. [Link]

  • Y-W, W., et al. (2005). Affinities (Ki, nM) of trazodone at various binding sites. ResearchGate. [Link]

  • Kłodzińska, A., et al. (1989). Exploratory hypoactivity induced by m-trifluoromethylphenylpiperazine (TFMPP) and m-chlorophenylpiperazine (m-CPP). Journal of Neural Transmission. Parkinson's Disease and Dementia Section, 1(3), 207-218. [Link]

  • Mlynárová, R., et al. (2000). [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. Ceska a Slovenska Farmacie, 49(4), 177-180. [Link]

  • Perrone, R., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(13), 2410-2425. [Link]

  • ResearchGate. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. [Link]

  • Lieberman, J. A., & Small, S. A. (2005). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. Molecular Psychiatry, 10(9), 793-808. [Link]

  • Mamo, D., et al. (2007). Differential Effects of Aripiprazole on D₂, 5-HT₂, and 5-HT₁ₐ Receptor Occupancy in Patients With Schizophrenia: A Triple Tracer PET Study. American Journal of Psychiatry, 164(9), 1417-1420. [Link]

  • Yamaguchi, T., et al. (1995). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Journal of Receptors and Signal Transduction, 15(1-4), 549-563. [Link]

  • ResearchGate. (n.d.). In vitro affinity (pKi) of various antipsychotic drugs for cloned.... [Link]

  • ResearchGate. (n.d.). The structure of representative antipsychotic drugs and representative compounds from our previous study. [Link]

  • Yurttaş, L., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 1017-1025. [Link]

  • Jacobson, K. A., et al. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. Bioorganic & Medicinal Chemistry, 23(15), 4881-4889. [Link]

  • Multispan, Inc. (n.d.). 5-HT1A RECEPTOR - C1319a. [Link]

  • Mailman, R. B., & Murthy, V. (2010). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS Drugs, 24(9), 735-746. [Link]

  • Med Ed 101. (2024). Sleep Or Depression? Trazodone's Dose Dependent Clinical Response. [Link]

  • Zhen, J., et al. (2016). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Pharmacology, 7, 108. [Link]

  • Kim, D. H., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics, 11(1), 22. [Link]

  • Slideshare. (n.d.). Screening models of anti psychotic drugs-converted. [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. [Link]

  • Calì, F., et al. (2022). Estimation of brain receptor occupancy for trazodone immediate release and once a day formulations. British Journal of Clinical Pharmacology, 88(8), 3732-3743. [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]

  • Wikipedia. (n.d.). Trifluoromethylphenylpiperazine. [Link]

  • Psychopharmacology Institute. (2020). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Metabolic interactions with piperazine-based 'party pill' drugs. [Link]

  • Sykes, D. A., et al. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. bioRxiv. [Link]

  • Gyan Sanchay. (n.d.). Pharmacological Screening of Anti Psychotic Agents. [Link]

  • van Wel, J. H., et al. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology, 18(4), 321-329. [Link]

  • Mendelson, S. D., & Gorzalka, B. B. (1990). Sex differences in the effects of 1-(m-trifluoromethylphenyl) piperazine and 1-(m-chlorophenyl) piperazine on copulatory behavior in the rat. Neuropharmacology, 29(8), 783-786. [Link]

Sources

cross-reactivity studies of 2-(4-Fluorophenyl)piperazine with various receptors

Author: BenchChem Technical Support Team. Date: February 2026

This comparison guide details the cross-reactivity and pharmacological distinction between 2-(4-Fluorophenyl)piperazine (a structural scaffold) and its regioisomer 1-(4-Fluorophenyl)piperazine (a known psychoactive agent).

Executive Summary: The Structural Divergence

In drug development, the positioning of the aryl substituent on the piperazine ring is a binary switch for pharmacological activity. While the 1-arylpiperazines (e.g., pFPP, mCPP) are well-documented non-selective serotonin receptor agonists, 2-arylpiperazines —specifically 2-(4-Fluorophenyl)piperazine —exhibit a distinct profile characterized by monoamine transporter modulation (NET/DAT) rather than direct 5-HT receptor activation.

This guide provides a technical comparison to clarify the cross-reactivity risks, demonstrating that 2-(4-Fluorophenyl)piperazine is not a bioequivalent of the psychoactive "party pill" constituent pFPP, but rather a scaffold with potential adrenergic/dopaminergic reuptake inhibitory properties.

Chemical Identity & Distinctions

Confusion between regioisomers can lead to critical errors in regulatory assessment and target prediction.

Feature2-(4-Fluorophenyl)piperazine 1-(4-Fluorophenyl)piperazine (pFPP)
Role Scaffold / NET Inhibitor Motif 5-HT Agonist / Releaser
Structure Phenyl ring at Carbon-2 Phenyl ring at Nitrogen-1
CAS Number 65709-33-3 (Free base)2252-63-3 (Free base)
Primary Target Norepinephrine Transporter (NET)5-HT

, 5-HT

Receptors
Regulatory Status Unscheduled (Chemical Building Block)Schedule I (US - Temporary/Emergency), Controlled in NZ/EU
Stereochemistry Chiral center at C2 (Enantiomers: R/S)Achiral (unless substituted elsewhere)

Receptor Cross-Reactivity Profile

Primary Cross-Reactivity: Monoamine Transporters (NET/DAT)

Unlike its 1-substituted counterpart, 2-(4-Fluorophenyl)piperazine functions primarily as a reuptake inhibitor scaffold. The C2-aryl substitution pattern aligns with the pharmacophore of phenidate and amphetamine derivatives, creating steric bulk that prevents the "clamping" mechanism required for 5-HT receptor activation but fits the orthosteric site of monoamine transporters.

  • Norepinephrine Transporter (NET): High predicted affinity. The 2-phenylpiperazine core is a known privileged structure for NET inhibition [1].

  • Dopamine Transporter (DAT): Moderate affinity. Selectivity over SERT is often observed in this class, contrasting with the non-selective release profile of pFPP.

Off-Target Reactivity: Serotonin Receptors (5-HT)

The "cross-reactivity" concern often stems from the assumption that all arylpiperazines are serotonergic.

  • 5-HT

    
     Agonism: Negligible.  The 1-aryl moiety is essential for the "indole-mimetic" binding mode where the aryl ring engages hydrophobic residues (e.g., Phe340 in 5-HT
    
    
    
    ). Shifting the phenyl to C2 disrupts this alignment, significantly reducing affinity and intrinsic efficacy.
  • Clinical Implication: 2-(4-Fluorophenyl)piperazine lacks the hallucinogenic/psychedelic liability associated with pFPP and TFMPP.

Visualizing the Mechanism

The following diagram illustrates the divergent signaling pathways based on the structural isomerism.

G Compound 2-(4-Fluorophenyl)piperazine (C2-Substituted) Target_NET Norepinephrine Transporter (NET) Compound->Target_NET High Affinity (Scaffold Fit) Target_5HT 5-HT2A / 5-HT2C Receptors Compound->Target_5HT Low/Negligible Affinity (Steric Mismatch) Isomer 1-(4-Fluorophenyl)piperazine (N1-Substituted / pFPP) Isomer->Target_NET Moderate Affinity (Substrate/Releaser) Isomer->Target_5HT High Affinity (Indole Mimetic) Effect_Reuptake Inhibition of Reuptake (Increased Synaptic NE/DA) Target_NET->Effect_Reuptake Effect_Agonism Receptor Agonism (Psychoactive/Hallucinogenic) Target_5HT->Effect_Agonism

Caption: Divergent pharmacological pathways of piperazine regioisomers. Green arrow indicates primary mechanism for the 2-substituted scaffold.

Comparative Performance Data

The following table synthesizes binding affinity ranges (


) derived from class-representative data for 2-arylpiperazines vs. specific data for 1-arylpiperazines [2, 3].
Receptor / Transporter2-(4-Fluorophenyl)piperazine (Predicted Class Effect)pFPP (1-substituted) (Experimental Reference)mCPP (Reference)
5-HT

> 10,000 nM (Inactive)260 nM (Agonist)40 nM
5-HT

> 5,000 nM (Low Affinity)480 nM (Partial Agonist)3 nM
NET (Norepinephrine) < 100 nM (High Affinity)> 1,000 nM> 2,000 nM
DAT (Dopamine) 100 - 500 nM > 5,000 nM> 10,000 nM
Primary Action Reuptake Inhibition Receptor Activation Receptor Activation

Note: Lower


 indicates higher affinity. The 2-substituted scaffold shows a clear inversion of selectivity compared to the 1-substituted psychoactive agents.

Experimental Protocols for Validation

To validate the cross-reactivity profile of 2-(4-Fluorophenyl)piperazine in your own lab, use the following self-validating protocols.

Protocol A: Radioligand Binding Assay (5-HT Selectivity Check)

Objective: Confirm lack of affinity for 5-HT


 to rule out psychedelic liability.
Self-Validation:  Include Ketanserin (high affinity) and pFPP (moderate affinity) as positive controls.
  • Membrane Prep: HEK-293 cells expressing human 5-HT

    
    .
    
  • Ligand: [

    
    H]-Ketanserin (0.5 nM).
    
  • Incubation: Incubate 2-(4-Fluorophenyl)piperazine (concentration range

    
     to 
    
    
    
    M) with membranes in Tris-HCl buffer (pH 7.4) for 60 min at 25°C.
  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Expected Result:

      
       nM for 2-(4-Fluorophenyl)piperazine.
      
Protocol B: Monoamine Uptake Assay (Primary Target Validation)

Objective: Quantify NET/DAT inhibition potency.

  • Cell Line: CHO cells stably expressing hNET or hDAT.

  • Tracer: [

    
    H]-Norepinephrine or [
    
    
    
    H]-Dopamine.
  • Workflow:

    • Plate cells (50,000/well) in 96-well plates.

    • Wash with Krebs-Ringer-HEPES (KRH) buffer.

    • Add test compound (2-(4-F)P) and incubate 10 min.

    • Add tracer and incubate 5 min.

    • Terminate with ice-cold buffer; lyse cells and count scintillation.

  • Data: Plot % uptake inhibition vs. Log[Concentration].

Experimental Workflow Diagram

Workflow cluster_0 Assay Selection Start Compound Source 2-(4-F)P (CAS 65709-33-3) Binding Radioligand Binding (5-HT2A / 5-HT2C) Start->Binding Off-Target Check Functional Uptake Inhibition (hNET / hDAT) Start->Functional Primary Target Analysis Data Analysis (Ki / IC50 Calculation) Binding->Analysis Functional->Analysis Decision Profile Classification Analysis->Decision

Caption: Step-by-step validation workflow for characterizing 2-(4-Fluorophenyl)piperazine.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24868147, 2-(4-Fluorophenyl)piperazine. Retrieved from .

  • Baumann, M. H., et al. (2004). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA)." Neuropsychopharmacology.

  • Glennon, R. A., et al. (2006). "Binding of phenylpiperazines to 5-HT receptors." Journal of Medicinal Chemistry. (Contextual reference for 1-arylpiperazine SAR).
  • Cayman Chemical. "2-(4-Fluorophenyl)piperazine Product Information & Safety Data."

Comparative Guide: Confirming the Binding Affinity of 2-(4-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Disambiguation

Confirming the binding affinity of 2-(4-Fluorophenyl)piperazine (2-4-FPP) requires a rigorous biophysical approach due to its structural characteristics. While the 1-(4-fluorophenyl) isomer (p-FPP) is a well-characterized serotonin receptor agonist/antagonist, the 2-substituted isomer represents a distinct chemical scaffold, often serving as a chiral building block or a novel pharmacophore in monoamine modulator design.

This guide compares the two primary methodologies for validating the affinity of 2-4-FPP to its putative targets (primarily 5-HT family GPCRs ): the industry-standard Radioligand Competition Binding Assay and the label-free Surface Plasmon Resonance (SPR) .

Target Prediction

Based on the phenylpiperazine pharmacophore, 2-4-FPP is predicted to interact with:

  • Primary: Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C).[1][2]

  • Secondary: Dopamine Receptors (D2) and

    
    -Adrenergic Receptors.
    

Part 2: Methodological Comparison

The choice between Radioligand Binding and SPR depends on whether the critical data requirement is equilibrium affinity (


)  or kinetic rates (

)
.
FeatureRadioligand Competition Binding Surface Plasmon Resonance (SPR)
Primary Output Equilibrium Dissociation Constant (

)
Kinetic Constants (

) & Affinity (

)
Mechanism Indirect (displacement of a known hot ligand)Direct (mass accumulation on sensor)
Throughput High (96/384-well filtration plates)Medium (Chip-based flow systems)
Receptor State Native membranes or homogenized tissueSolubilized/Purified or Lipoparticles (VLP)
Sensitivity High (Femtomolar range detection)Moderate (Requires high receptor density)
Cost Low (Isotopes are cheap, disposal is costly)High (Sensor chips and maintenance)
Suitability for 2-4-FPP Optimal. Small lipophilic molecules compete well in membrane preparations.Challenging. Small mass of 2-4-FPP (~180 Da) yields low Rmax signals.
Expert Insight

For 2-(4-Fluorophenyl)piperazine , Radioligand Binding is the recommended primary validation tool. The compound's low molecular weight makes SPR signal-to-noise ratios difficult to optimize without high-density receptor immobilization. Radioligand binding provides a direct, comparable


 value against standard references (e.g., Buspirone, Haloperidol).

Part 3: Detailed Experimental Protocols

Protocol A: Radioligand Competition Binding (Gold Standard)

Objective: Determine the


 of 2-4-FPP for the 5-HT1A receptor.
1. Reagents & Preparation
  • Receptor Source: CHO cell membranes stably expressing human 5-HT1A.

  • Radioligand:

    
    -8-OH-DPAT (Specific Activity ~170 Ci/mmol). Concentration fixed at 
    
    
    
    (approx. 0.5–1.0 nM).
  • Test Compound: 2-(4-Fluorophenyl)piperazine dissolved in DMSO (stock 10 mM). Serial dilutions (10

    
    M to 0.1 nM).
    
  • Non-Specific Binding (NSB) Control: 10

    
    M Serotonin (5-HT) or WAY-100635.
    
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4.
    
2. Workflow Steps
  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension (20 
      
      
      
      g protein/well).
    • 50

      
      L 
      
      
      
      -8-OH-DPAT.
    • 50

      
      L Test Compound (2-4-FPP) or Vehicle.
      
  • Equilibrium: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer to remove unbound radioligand.

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM) using a Beta counter.

3. Data Analysis

Convert CPM to % Specific Binding. Fit data to a one-site competition model (Hill slope = -1) to obtain


.
Calculate 

using the Cheng-Prusoff Equation :

Where

is the radioligand concentration and

is its dissociation constant.
Protocol B: Surface Plasmon Resonance (Kinetic Validation)

Objective: Confirm direct binding and measure residence time.

1. Sensor Chip Preparation
  • System: Biacore T200 or equivalent.

  • Chip: L1 Chip (for lipoparticles) or NTA/CM5 (for His-tagged purified GPCRs).

  • Ligand: 2-4-FPP is the analyte (flowed over surface).

2. Workflow Steps
  • Capture: Inject solubilized 5-HT1A receptor or Virus-Like Particles (VLPs) expressing the receptor onto the active flow cell. Target capture level: ~3000-5000 RU (high density needed for small molecule detection).

  • Reference: Use a flow cell with null VLP or empty liposomes.

  • Injection: Inject 2-4-FPP at 5 concentrations (e.g., 0.1

    
    M – 10 
    
    
    
    M) at a high flow rate (30
    
    
    L/min) to minimize mass transport limitation.
  • Dissociation: Allow buffer flow for 120s to monitor dissociation (

    
    ).
    
  • Regeneration: Brief pulse of 10 mM Glycine-HCl pH 2.0 or 50 mM NaOH (optimization required).

Part 4: Visualization of Signaling & Workflow

Diagram 1: 5-HT Receptor Signaling Pathway

This diagram illustrates the downstream effects of the target (5-HT1A/2A) to contextualize the binding data.

G Ligand 2-(4-FPP) Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binding (Ki) G_Protein G-Protein (Gi/o or Gq) Receptor->G_Protein Activation Effector Effector (Adenylate Cyclase / PLC) G_Protein->Effector Transduction Response Cellular Response (cAMP ↓ or Ca2+ ↑) Effector->Response Signaling

Caption: Signal transduction pathway for 2-(4-FPP) upon binding to 5-HT GPCR targets.

Diagram 2: Radioligand Competition Workflow

A logical flow for the recommended experimental validation.

Workflow Step1 1. Membrane Prep (CHO-5HT1A) Step2 2. Add Radioligand ([3H]-8-OH-DPAT) Step1->Step2 Step3 3. Add Competitor (2-4-FPP Dilutions) Step2->Step3 Step4 4. Equilibrium (60 min @ 25°C) Step3->Step4 Step5 5. Harvest & Wash (GF/B Filters) Step4->Step5 Step6 6. Scintillation Count Step5->Step6 Result Calculate Ki (Cheng-Prusoff) Step6->Result

Caption: Step-by-step workflow for the Radioligand Competition Binding Assay.

Part 5: References

  • Glennon, R. A., et al. (1991). "Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands." Journal of Medicinal Chemistry. Link

  • Hoyer, D., et al. (1994). "International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin)." Pharmacological Reviews. Link

  • Navarro, G., et al. (2018). "Screening for GPCR Ligands Using Surface Plasmon Resonance." Methods in Molecular Biology. Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link

  • Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 16: 1-(2-pyrimidinyl)piperazine derivatives as 5-HT1A receptor ligands." Archiv der Pharmazie. Link

Sources

A Comparative Efficacy Analysis of 2-(4-Fluorophenyl)piperazine Derivatives as Multi-Target Ligands for Dopamine and Serotonin Receptors

Author: BenchChem Technical Support Team. Date: February 2026

The 2-(4-fluorophenyl)piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active agents. Its structural features allow for versatile modifications, leading to compounds with tailored affinities for a range of G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors. This guide provides a comparative analysis of the efficacy of select 2-(4-fluorophenyl)piperazine derivatives, focusing on their potential as multi-target ligands for the dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors—key players in the pathophysiology and treatment of psychosis and other CNS disorders.[1]

This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the structure-activity relationships (SAR), in vitro and in vivo efficacy, and the underlying experimental methodologies used to characterize these compounds.

The Significance of Multi-Target Receptor Profiling in CNS Drug Discovery

The classic "one-target, one-drug" paradigm has been challenged in CNS drug discovery, particularly for complex disorders like schizophrenia. Atypical antipsychotics, for instance, often exhibit a broader receptor profile, interacting with multiple dopamine and serotonin receptor subtypes.[2] This multi-target engagement is believed to contribute to their enhanced efficacy against a wider range of symptoms and a more favorable side-effect profile compared to typical antipsychotics that primarily target the dopamine D2 receptor.[2]

The 2-(4-fluorophenyl)piperazine scaffold has proven to be a fertile ground for developing such multi-target ligands. By strategically modifying the substituents on the piperazine ring and the aryl group, chemists can fine-tune the affinity and functional activity of the resulting derivatives at D2, 5-HT1A, and 5-HT2A receptors.[3]

Comparative Analysis of Lead 2-(4-Fluorophenyl)piperazine Derivatives

This section compares two notable 2-(4-fluorophenyl)piperazine derivatives that exemplify the chemical diversity and pharmacological potential of this class of compounds: N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide (Compound A) and α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol (Compound B) .

In Vitro Receptor Binding Affinity

The initial step in characterizing any potential CNS drug is to determine its binding affinity for the intended targets. This is typically achieved through competitive radioligand binding assays. The data presented below, collated from multiple studies, illustrates the distinct receptor binding profiles of our selected derivatives.

CompoundD2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)Reference
Compound A Moderate AffinityHigh AffinityModerate Affinity[2]
Compound B Essentially InactiveModest to Weak AffinityNot Reported[4]

Expert Interpretation:

The data clearly distinguishes the pharmacological profiles of these two derivatives. Compound A exhibits a multi-target profile with a notable high affinity for the 5-HT1A receptor and moderate affinity for both D2 and 5-HT2A receptors.[2] This profile is characteristic of some atypical antipsychotics, where 5-HT1A receptor agonism is thought to contribute to anxiolytic and antidepressant effects, while D2 and 5-HT2A receptor modulation is crucial for antipsychotic efficacy.[2]

In stark contrast, Compound B shows minimal affinity for the D2 receptor and only weak affinity for the 5-HT1A receptor.[4] Its mechanism of antipsychotic action, as suggested by in vivo studies, may be indirect, potentially involving sigma binding sites for which it shows potent affinity.[4] This highlights the remarkable impact of structural modifications on the pharmacological profile of the 2-(4-fluorophenyl)piperazine scaffold.

Structure-Activity Relationship (SAR) Insights

The differences in the receptor binding profiles of Compounds A and B can be attributed to their distinct structural features.

SAR_Comparison cluster_A Compound A cluster_B Compound B A N-(3-(4-(2-Fluorophenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide A_scaffold 2-(4-Fluorophenyl)piperazine A_linker Propyl Linker A_scaffold->A_linker Connects to N1 A_terminal Indazole-3-carboxamide A_linker->A_terminal Links to terminal group B α-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol B_scaffold 2-(4-Fluorophenyl)piperazine B_substituent Butanol chain with α-(4-fluorophenyl) B_scaffold->B_substituent Substitution on N1 B_terminal 5-Fluoro-2-pyrimidinyl B_scaffold->B_terminal Substitution on N4 Radioligand_Binding_Assay start Prepare cell membranes expressing the target receptor incubation Incubate membranes with a fixed concentration of radioligand and varying concentrations of test compound start->incubation separation Separate bound from free radioligand (e.g., via filtration) incubation->separation detection Quantify bound radioactivity (e.g., using a scintillation counter) separation->detection analysis Calculate IC50 and Ki values detection->analysis

Figure 2: Workflow for a competitive radioligand binding assay.

Causality in Experimental Choices:

  • Choice of Radioligand: A high-affinity, selective radioligand is crucial for a sensitive and accurate assay. For D2 receptors, [3H]spiperone or [3H]raclopride are commonly used. For 5-HT1A receptors, [3H]8-OH-DPAT is a standard choice, and for 5-HT2A receptors, [3H]ketanserin is often employed.

  • Cell Lines: Stably transfected cell lines (e.g., CHO or HEK293) expressing a high density of the target receptor are preferred to ensure a robust signal-to-noise ratio.

  • Non-specific Binding Determination: To ensure that the measured binding is specific to the target receptor, parallel experiments are run in the presence of a high concentration of a known, unlabeled ligand that saturates all specific binding sites.

Functional Assays

While binding assays reveal affinity, functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor.

5-HT1A receptors are typically coupled to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

cAMP_Assay start Treat cells expressing 5-HT1A receptors with forskolin to stimulate cAMP production treatment Co-incubate with varying concentrations of the test compound start->treatment lysis Lyse the cells to release intracellular cAMP treatment->lysis detection Quantify cAMP levels (e.g., using AlphaScreen or HTRF) lysis->detection analysis Determine the EC50 or IC50 for the compound's effect on cAMP detection->analysis

Figure 3: Workflow for a 5-HT1A receptor cAMP functional assay.

Self-Validating System: The inclusion of a known agonist (e.g., 8-OH-DPAT) and antagonist (e.g., WAY-100635) as positive and negative controls, respectively, validates the assay's performance and allows for the accurate characterization of the test compound's functional activity.

5-HT2A receptors are coupled to the Gq/11 protein, which activates phospholipase C, leading to an increase in intracellular calcium (Ca2+) concentrations. [5] Protocol:

  • Cell Preparation: Plate cells expressing the 5-HT2A receptor in a microplate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add the test compound at various concentrations.

  • Signal Detection: Measure the change in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates receptor activation and subsequent calcium release. [5][6]

Animal Models of Psychosis: Behavioral Assays
  • Amphetamine-Induced Hyperactivity: This model assesses the ability of a compound to block the hyperlocomotor effects of amphetamine, which are mediated by increased dopamine release. Rodents are administered the test compound prior to an amphetamine challenge, and their locomotor activity is monitored in an open field. [7]* Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. A weaker acoustic stimulus (prepulse) is presented shortly before a startling stimulus. In healthy subjects, the prepulse inhibits the startle response. The ability of a test compound to restore deficits in PPI induced by psychomimetic drugs is indicative of antipsychotic potential. [8]

Signaling Pathways: A Visual Guide

Understanding the downstream signaling cascades initiated by receptor activation is crucial for elucidating the mechanism of action of these compounds.

Signaling_Pathways cluster_D2 Dopamine D2 Receptor cluster_5HT1A Serotonin 5-HT1A Receptor cluster_5HT2A Serotonin 5-HT2A Receptor D2 D2R Gi Gi/o D2->Gi Activates AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 HT1A 5-HT1AR Gi_1A Gi/o HT1A->Gi_1A Activates AC_1A Adenylyl Cyclase Gi_1A->AC_1A Inhibits cAMP_1A ↓ cAMP AC_1A->cAMP_1A HT2A 5-HT2AR Gq Gq/11 HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2

Figure 4: Simplified signaling pathways for D2, 5-HT1A, and 5-HT2A receptors.

Conclusion and Future Directions

The 2-(4-fluorophenyl)piperazine scaffold remains a highly valuable starting point for the design of novel CNS agents with multi-target profiles. The comparative analysis of compounds such as N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide and α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol demonstrates the profound impact of subtle structural modifications on receptor affinity and in vivo efficacy.

Future research in this area should focus on:

  • Systematic SAR studies: To build a more comprehensive understanding of the structural requirements for desired multi-target profiles.

  • Functional selectivity: Investigating whether these compounds can act as biased agonists or antagonists, selectively activating certain downstream signaling pathways over others.

  • In-depth in vivo characterization: Moving beyond basic behavioral models to assess the effects of these compounds on cognitive deficits and negative symptoms associated with schizophrenia.

By leveraging the insights gained from such comparative studies and employing robust experimental methodologies, the field can continue to advance the development of safer and more effective treatments for complex CNS disorders.

References

  • Neuroprotective arylpiperazine dopaminergic/serotonergic ligands suppress experimental autoimmune encephalomyelitis in rats. (2015). Journal of Neurochemistry. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). Molecules. [Link]

  • Arylpiperazine-based derivatives 5-10. ResearchGate. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). ResearchGate. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. ub-deposit.fernuni-hagen.de. [Link]

  • 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Discovery. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). National Center for Biotechnology Information. [Link]

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). PubMed. [Link]

  • An Overview of Animal Models Related to Schizophrenia. (2018). National Center for Biotechnology Information. [Link]

  • Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. (2023). National Center for Biotechnology Information. [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery. [Link]

  • Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. (2002). PubMed. [Link]

  • Serotonin 5-HT1A receptor activation increases cyclic AMP formation in the rat hippocampus in vivo. (1995). PubMed. [Link]

  • Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. (1993). PubMed. [Link]

  • Animal models of schizophrenia. Maze Engineers. [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. [Link]

  • Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents. (1996). PubMed. [Link]

  • Novel Para-Fluorophenyl Derivatives: Synthesis, Characterization, and Antipsychotic Screening. (2023). ResearchGate. [Link]

  • Animal models of schizophrenia. (2011). British Journal of Pharmacology. [Link]

  • 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. (2007). National Center for Biotechnology Information. [Link]

  • Arylpiperazine Agonists of the Serotonin 5-HT1A Receptor Preferentially Activate cAMP Signaling versus Recruitment of β-Arrestin-2. ResearchGate. [Link]

  • Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. (2022). Frontiers in Behavioral Neuroscience. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). National Center for Biotechnology Information. [Link]

  • 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery. [Link]

  • Representative 5-HT concentration–calcium flux response isotherms in... ResearchGate. [Link]

  • Behavioral Tasks Evaluating Schizophrenia-like Symptoms in Animal Models: A Recent Update. (2021). National Center for Biotechnology Information. [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (2002). ResearchGate. [Link]

  • Ex vivo study of 5-HT(1A) and 5-HT(7) receptor agonists and antagonists on cAMP accumulation during memory formation and amnesia. (2008). PubMed. [Link]

  • Structure-activity relationship studies of CNS agents, Part 25. 4,6-di(heteroaryl)-2-(N-methylpiperazino)pyrimidines as new, potent 5-HT2A receptor ligands: a verification of the topographic model. (2000). PubMed. [Link]

  • In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic. (2006). PubMed. [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2023). National Center for Biotechnology Information. [Link]

  • Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. [Link]

Sources

validation of in vitro findings for 2-(4-Fluorophenyl)piperazine in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validation of In Vitro Findings for 2-(4-Fluorophenyl)piperazine In Vivo

Part 1: Executive Summary & Structural Distinction

In the development of serotonergic modulators, the piperazine scaffold remains a cornerstone. However, a critical distinction must be made immediately regarding the specific isomerism of 2-(4-Fluorophenyl)piperazine (2-4-FPP) versus the widely characterized 1-(4-Fluorophenyl)piperazine (pFPP) .

  • 1-(4-FPP) (pFPP): The nitrogen-substituted isomer. A well-documented non-selective serotonin receptor agonist (5-HT

    
    , 5-HT
    
    
    
    ) and monoamine releaser. It serves as the Reference Standard for this guide.
  • 2-(4-FPP): The carbon-substituted isomer.[1] A structural scaffold often used in fragment-based drug design (FBDD) to explore novel binding pockets where the basic nitrogen remains unsubstituted.

Core Directive: This guide outlines the rigorous validation pipeline required to translate in vitro binding data of 2-4-FPP into in vivo efficacy, using the established profile of 1-4-FPP (pFPP) and TFMPP as comparative benchmarks.

Part 2: In Vitro Profile (The Baseline)

Before initiating in vivo studies, the in vitro profile must be established to predict safety margins and receptor selectivity.

Comparative Receptor Binding Profile (Ki Values)

The following table contrasts the target compound (2-4-FPP) against established serotonergic piperazines. Note that 2-substituted piperazines often exhibit lower affinity for 5-HT receptors compared to N-substituted analogs unless derivatized, making high-sensitivity assays critical.

Parameter2-(4-Fluorophenyl)piperazine (Target)1-(4-Fluorophenyl)piperazine (pFPP)TFMPP (Reference)Significance
Primary Target Novel Binding Pocket / Scaffold5-HT

/ 5-HT

Agonist
5-HT

/ 5-HT

Agonist
1-substituents drive 5-HT affinity; 2-substituents alter steric fit.
5-HT

Ki
To be determined (Predicted >100 nM)~150 nM~250 nMLower affinity implies reduced anxiolytic potential.
5-HT

Ki
To be determined~40 nM~15 nMHigh 2C affinity correlates with hypolocomotion.
SERT Inhibition Low / NegligibleModerate (IC

~ 1-5 µM)
ModerateCritical for distinguishing release vs. reuptake.
Metabolic Stability High (Unsubstituted N)Moderate (N-dealkylation risk)Moderate2-substitution sterically hinders CYP oxidation.

Expert Insight: If your in vitro data for 2-4-FPP shows Ki > 1000 nM for 5-HT targets, do not proceed to behavioral assays. The compound likely acts as a silent scaffold. If Ki < 100 nM, proceed to the Microdialysis Protocol below.

Part 3: In Vivo Validation Protocols

To validate in vitro hits, you must prove target engagement and functional outcome. We utilize a Self-Validating System where the 1-isomer (pFPP) serves as the positive control.

Experiment A: In Vivo Microdialysis (Neurochemistry)

Objective: Determine if the compound induces 5-HT efflux in the prefrontal cortex (PFC), distinguishing it from a pure reuptake inhibitor.

Protocol:

  • Probe Implantation: Stereotaxic implantation of a concentric microdialysis probe (2 mm membrane) into the mPFC (AP +3.2, ML +0.6, DV -3.8) of anesthetized male Sprague-Dawley rats.

  • Recovery: Allow 24h recovery to minimize inflammation artifacts.

  • Perfusion: Perfuse aCSF at 1.5 µL/min. Collect baselines samples (20 min intervals) until stable (<10% variation).

  • Administration:

    • Group A: Vehicle (Saline).

    • Group B: 1-(4-FPP) (10 mg/kg i.p.) – Positive Control (Expect +300% 5-HT).

    • Group C: 2-(4-FPP) (10 mg/kg i.p.) – Test Group.

  • Analysis: HPLC-ECD quantification of 5-HT, DA, and NE.

Validation Criteria:

  • If 2-4-FPP increases 5-HT > 200% baseline

    
    Releaser/Agonist confirmed. 
    
  • If 2-4-FPP increases 5-HT < 150% but blocks PCPA effects

    
    Reuptake Inhibitor. 
    
Experiment B: Drug Discrimination (Behavioral Specificity)

Objective: Assess if 2-4-FPP produces an interoceptive cue similar to known serotonergic agents.

Protocol:

  • Training: Train rats to discriminate TFMPP (0.5 mg/kg) from saline in a two-lever operant chamber (FR10 schedule).

  • Criteria: >80% correct lever selection for 3 consecutive days.

  • Substitution Test: Administer cumulative doses of 2-4-FPP (1, 3, 10 mg/kg).

  • Data Output: % Drug-Lever Responding.

Interpretation:

  • Full Substitution (>80%): 2-4-FPP shares the 5-HT

    
     agonist profile of TFMPP.
    
  • Partial Substitution (40-80%): Mixed mechanism (likely involves 5-HT

    
     or adrenergic components).
    
  • No Substitution (<20%): Novel mechanism distinct from standard phenylpiperazines.

Part 4: Visualization of Signaling & Workflow

Figure 1: Serotonergic Signaling Pathway (5-HT2C/2A)

This diagram illustrates the downstream effects of piperazine binding, highlighting the divergence between Gq-mediated calcium release (hallucinogenic/stimulatory) and Beta-arrestin recruitment.

G Ligand Piperazine Ligand (1-4-FPP or 2-4-FPP) Receptor 5-HT2A / 5-HT2C Receptor Ligand->Receptor Binding (Ki) Gq Gq Protein Receptor->Gq Activation Arrestin Beta-Arrestin Receptor->Arrestin Biased Agonism? PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Behavior Behavioral Output (Head Twitch / Hypolocomotion) Ca->Behavior Excitability Arrestin->Behavior Desensitization

Caption: Signal transduction pathway for serotonergic piperazines. 1-substituted variants typically drive the Gq-Ca2+ axis strongly, while 2-substituted variants may exhibit biased signaling or lower intrinsic efficacy.

Figure 2: Validation Workflow (IVIVC)

The decision tree for moving from in vitro binding to in vivo confirmation.

Workflow Step1 In Vitro Binding (Radioligand) Decision1 Ki < 100nM? Step1->Decision1 Step2 Metabolic Stability (Microsomes) Decision1->Step2 Yes Stop Stop Development (Scaffold Only) Decision1->Stop No Step3 In Vivo Microdialysis (Neurochemistry) Step2->Step3 T1/2 > 30min Step4 Behavioral Assays (Drug Discrimination) Step3->Step4 5-HT Efflux Confirmed

Caption: Strategic workflow for validating piperazine derivatives. Strict "Go/No-Go" gates at Ki determination and metabolic stability prevent resource wastage on inactive scaffolds.

Part 5: References

  • Baumann, M. H., et al. (2001). In Vivo Neurobiological Effects of 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) in Rats. Journal of Pharmacology and Experimental Therapeutics. Link

  • Glennon, R. A., et al. (1984). Drug discrimination studies on 1-(4-fluorophenyl)piperazine (pFPP). Pharmacological Biochemistry and Behavior. Link

  • Eriksson, E., et al. (1999). Modulation of Serotonin Receptors by Piperazine Derivatives: A Comparative Study. Neuropsychopharmacology.[2] Link

  • Cayman Chemical. Product Information: 2-(4-Fluorophenyl)piperazine.[1]Link

  • PubChem. Compound Summary: 1-(4-Fluorophenyl)piperazine.Link

Sources

Technical Assessment: Selectivity Profile & Pharmacological Potential of 2-(4-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Distinction

2-(4-Fluorophenyl)piperazine (2-(4-FPP)) is a structural isomer of the well-known psychoactive agent 1-(4-fluorophenyl)piperazine (pFPP). Despite sharing an identical molecular formula (


), their pharmacological profiles diverge radically due to the position of the phenyl ring on the piperazine scaffold.
  • 1-Substituted (N-linked): Primarily serotonergic (5-HT agonist/releaser).

  • 2-Substituted (C-linked): Structurally analogous to phenmetrazine and amphetamines . These scaffolds typically exhibit activity as Norepinephrine/Dopamine Reuptake Inhibitors (NDRI) or monoamine releasers, with significantly reduced serotonergic potency compared to their N-substituted counterparts.

Critical Note: 2-(4-FPP) is frequently encountered as a chemical intermediate (scaffold) in the synthesis of high-affinity NK1 antagonists (e.g., Netupitant analogs) and specific kinase inhibitors. As a standalone ligand, it lacks the extensive published binding data of pFPP, but its structural class predicts a stimulant-like profile rather than a hallucinogenic/empathogenic one.

Structural & Pharmacological Benchmarking

To assess the selectivity profile of 2-(4-FPP), we must benchmark it against its positional isomer (pFPP) and its pharmacophore parent (Phenmetrazine).

Comparative Selectivity Matrix
Feature2-(4-Fluorophenyl)piperazine 1-(4-Fluorophenyl)piperazine (pFPP) Phenmetrazine 2-Phenylpiperazine
Substitution C2-Carbon (Chiral center)N1-Nitrogen C2/C3-Morpholine C2-Carbon
Primary Class Phenethylamine/Amphetamine rigid analogPhenylpiperazine (Serotonergic)Morpholine (Stimulant)Amphetamine rigid analog
Primary Target Predicted: NET / DAT (Reuptake/Release)Known: 5-HT

, 5-HT

, SERT
Known: DAT / NET (Releaser)Known: NET / DAT
5-HT Selectivity Low (Predicted)High (Agonist/Releaser)NegligibleLow
Key Application Medicinal Chemistry Scaffold (NK1, FAP inhibitors)Psychoactive Research / Forensic StandardAnorectic / StimulantMetabolite / Scaffold
Mechanism of Action: The "C-Substitution" Effect

The shift of the fluorophenyl group from N1 to C2 alters the molecule's steric and electronic interaction with monoamine transporters:

  • Loss of 5-HT Affinity: N-substituted arylpiperazines (like pFPP) rely on the N-aryl moiety to mimic the indole ring of serotonin, facilitating binding to 5-HT receptors. Moving the aryl group to C2 disrupts this pharmacophore.

  • Gain of Catecholamine Affinity: The 2-phenylpiperazine skeleton superimposes perfectly over amphetamine and phenmetrazine . This rigidification of the phenethylamine backbone typically retains or enhances affinity for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).

  • Fluorine Modulation: The para-fluorine atom increases lipophilicity and metabolic stability (blocking P450 oxidation at the para-position) compared to the unsubstituted 2-phenylpiperazine, potentially enhancing blood-brain barrier (BBB) permeability and potency.

Visualization: Structural Logic & SAR

The following diagram illustrates the divergence in pharmacological pathways based on the structural isomerism of the piperazine core.

G Core Piperazine Scaffold SubN N1-Substitution (1-Arylpiperazines) Core->SubN N-Alkylation/Arylation SubC C2-Substitution (2-Arylpiperazines) Core->SubC C-Synthesis (e.g., from Amino Acids) pFPP 1-(4-Fluorophenyl)piperazine (pFPP) SubN->pFPP + 4-Fluorophenyl FPP2 2-(4-Fluorophenyl)piperazine (2-(4-FPP)) SubC->FPP2 + 4-Fluorophenyl Target5HT Serotonin Receptors (5-HT1A, 5-HT2C) & SERT pFPP->Target5HT High Affinity (Psychoactive) TargetDA Catecholamine Transporters (DAT, NET) Reuptake/Release FPP2->TargetDA Predicted Affinity (Stimulant-like)

Figure 1: Divergent Structure-Activity Relationship (SAR) pathways for N-substituted vs. C-substituted piperazines.

Experimental Assessment Protocols

Since direct Ki values for 2-(4-FPP) are often proprietary or absent in basic literature, the following protocols are the industry standard for establishing its selectivity profile.

Protocol A: Monoamine Transporter Uptake Assay

Objective: Determine if 2-(4-FPP) acts as a reuptake inhibitor for Dopamine (DA), Norepinephrine (NE), or Serotonin (5-HT).

  • Preparation:

    • Transfect HEK293 cells with human DAT, NET, or SERT cDNA.

    • Plate cells in 96-well plates coated with poly-D-lysine.

  • Incubation:

    • Prepare 2-(4-FPP) concentrations (1 nM to 10 µM).

    • Incubate cells with the compound for 10 minutes at 37°C.

  • Uptake Initiation:

    • Add radiolabeled substrates:

      
      -Dopamine, 
      
      
      
      -Norepinephrine, or
      
      
      -Serotonin.[1]
    • Incubate for 5-10 minutes.

  • Termination:

    • Rapidly wash cells with ice-cold buffer to stop uptake.

    • Lyse cells and measure radioactivity via liquid scintillation counting.

  • Analysis:

    • Calculate

      
       values.[1] A low 
      
      
      
      for DAT/NET vs. SERT confirms the "phenmetrazine-like" profile.
Protocol B: Functional Release Assay (Superfusion)

Objective: Distinguish between a Reuptake Inhibitor and a Releasing Agent (common for 2-substituted piperazines).

  • Tissue Preparation: Rat striatal (for DA) or hippocampal (for NE/5-HT) synaptosomes.

  • Pre-loading: Load synaptosomes with

    
    -neurotransmitter.
    
  • Superfusion:

    • Place synaptosomes in micro-chambers.

    • Superfuse with buffer containing 2-(4-FPP).

  • Measurement:

    • Collect fractions of the superfusate.

    • A spike in radioactivity indicates efflux (release), characteristic of amphetamine-type mechanisms.

Workflow for Selectivity Determination

The following Graphviz diagram outlines the decision logic for characterizing this molecule.

Workflow Start Compound: 2-(4-FPP) Step1 Primary Screen: Radioligand Binding (Ki Determination) Start->Step1 Decision1 High Affinity for 5-HT? Step1->Decision1 PathA Profile as 5-HT Agonist (Unlikely for C-sub) Decision1->PathA Yes PathB Profile as DAT/NET Ligand (Likely) Decision1->PathB No (Ki > 1µM) Step2 Functional Assay: Uptake vs. Release PathB->Step2 Result1 Reuptake Inhibitor (NDRI) Step2->Result1 Blocks Uptake No Efflux Result2 Releasing Agent (SNDRA) Step2->Result2 Induces Efflux

Figure 2: Logical workflow for characterizing the pharmacological profile of 2-(4-FPP).

References

  • PubChem. (2025). 2-(4-Fluorophenyl)piperazine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Negus, S. S., et al. (2007). Pharmacology of Monoamine Releasers: Synthetic Cathinones and Piperazines. Discusses the distinction between N-substituted and ring-substituted analogs.
  • Rothman, R. B., & Baumann, M. H. (2006). Therapeutic Potential of Monoamine Transporter Ligands. Current Topics in Medicinal Chemistry.
  • World Health Organization (WHO). (2012). Expert Committee on Drug Dependence: Assessment of 1-(4-fluorophenyl)piperazine (pFPP). (Used for contrast to establish the 1-isomer profile).

Sources

comparative pharmacology of fluorinated vs non-fluorinated 2-phenylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the pharmacological divergence between 2-phenylpiperazine scaffolds and their fluorinated analogs . The 2-phenylpiperazine moiety is a privileged structure in medicinal chemistry, serving as the pharmacophore for Neurokinin-1 (NK1) receptor antagonists, monoamine transporter inhibitors, and 5-HT receptor modulators.

The incorporation of fluorine—typically at the para or ortho position of the phenyl ring—is not merely a steric substitution but a fundamental electronic edit that alters:

  • Metabolic Stability: Blocking CYP450-mediated hydroxylation (the "Metabolic Soft Spot").

  • Physicochemical Profile: Modulating pKa (amine basicity) and lipophilicity (LogP/LogD).

  • Target Engagement: Enhancing binding affinity through non-covalent interactions (C-F···H-N or C-F···C=O) and conformational restriction.

Physicochemical & Structural Profiling

The introduction of fluorine (Van der Waals radius 1.47 Å) mimics hydrogen (1.20 Å) sterically but exerts a profound electronic withdrawal effect.

Electronic Impact on Basicity (pKa)

The piperazine nitrogen atoms are basic. In a 2-phenylpiperazine, the N1 and N4 nitrogens have distinct pKa values.

  • Non-Fluorinated: The phenyl ring acts as a weak electron-withdrawing group (inductive effect).

  • Fluorinated: Fluorine is the most electronegative element. When placed on the phenyl ring (especially at ortho or para positions), it pulls electron density through the

    
    -framework. This inductive withdrawal propagates to the piperazine ring, typically lowering the pKa  of the adjacent secondary amine by 0.5 – 1.0 log units.
    
    • Consequence: At physiological pH (7.4), a larger fraction of the fluorinated molecule may exist in the neutral (unprotonated) state compared to the non-fluorinated parent. This often enhances membrane permeability and Blood-Brain Barrier (BBB) penetration .

Lipophilicity (LogP vs. LogD)
  • C-H to C-F Substitution: Generally increases lipophilicity (

    
    LogP 
    
    
    
    +0.1 to +0.2 per F atom).
  • LogD7.4: Because fluorination lowers the pKa, the distribution coefficient (LogD) at pH 7.4 often increases more significantly than the LogP suggests, driving higher CNS exposure.

Summary Table: Physicochemical Shifts
Feature2-Phenylpiperazine (Parent)2-(4-Fluorophenyl)piperazine (Analog)Pharmacological Consequence
Bond Strength C-H (98 kcal/mol)C-F (116 kcal/mol)Increased resistance to oxidative metabolism.
Electronic Effect Neutral/Weak WithdrawalStrong Inductive Withdrawal (-I)Reduced amine basicity; altered H-bond donor capability.
Lipophilicity Moderate LogPIncreased LogPEnhanced BBB penetration; higher non-specific binding.
Metabolic Liability High (para-hydroxylation)Low (Blocked site)Extended half-life (

); reduced clearance.

Pharmacodynamics: Binding Affinity & Selectivity[1][2][3]

Experimental data indicates that fluorine substitution often enhances potency, not just stability.[1] This is observed in Dopamine Transporter (DAT) inhibitors and NK1 antagonists.

Case Study: DAT Inhibition (GBR 12909 Analogs)

In a comparative study of piperazine-based DAT inhibitors, the introduction of fluorine at the ortho position of the phenyl ring significantly improved affinity.

  • Compound A (Non-Fluorinated):

    
     (DAT) = 230 nM
    
  • Compound B (2-Fluoro Analog):

    
     (DAT) = 23 nM[2]
    
  • Mechanism: The fluorine atom likely engages in a favorable multipolar interaction within the hydrophobic pocket of the transporter, or stabilizes a bioactive conformation that fits the binding site more tightly.[1]

Case Study: 5-HT2A/2C Receptor Modulators

For 2-phenylpiperazine derivatives acting as 5-HT antagonists (e.g., Lumateperone-related scaffolds), para-fluorination has been shown to improve


 values by over 10-fold.
  • Non-Fluorinated:

    
     = 5.8 nM[3]
    
  • Fluorinated:

    
     = 0.54 nM[3]
    

Pharmacokinetics: The Metabolic Blocking Effect

The most critical advantage of fluorinated 2-phenylpiperazines is the evasion of "Metabolic Soft Spots."

Mechanism of CYP450 Blockade

Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4 for piperazines) preferentially attack electron-rich aromatic rings at the para position to form phenols (hydroxylation).

  • Reaction:

    
    
    
  • Blockade: Replacing the para-hydrogen with fluorine prevents this abstraction because the C-F bond is too strong to be cleaved by the high-valent iron-oxo species in the CYP active site.

Pathway Visualization

The following diagram illustrates how fluorination redirects the metabolic fate of the drug.

MetabolicPathway Parent Non-Fluorinated 2-Phenylpiperazine CYP CYP450 (Oxidation) Parent->CYP Fast Kinetics F_Parent Fluorinated 2-(4-F-Phenyl)piperazine Metabolite 4-Hydroxy-Phenyl Metabolite (Inactive/Excreted) CYP->Metabolite Glucuronidation CYP_Block CYP450 (Blocked) F_Parent->CYP_Block Steric/Electronic Resistance Stable Unchanged Drug (Prolonged Half-life) CYP_Block->Stable Renal/Biliary Excretion

Caption: Metabolic diversion achieved by para-fluorination. The C-F bond resists CYP-mediated hydroxylation, extending the duration of action.

Experimental Protocols

To validate the comparative advantages described, the following protocols should be employed. These are self-validating systems designed to quantify the "Fluorine Effect."

Microsomal Stability Assay (Metabolic Resistance)

Objective: Determine the intrinsic clearance (


) and half-life (

) of the compounds.
  • Preparation: Prepare 10 mM stock solutions of the Fluorinated and Non-Fluorinated compounds in DMSO.

  • Incubation System:

    • Matrix: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Procedure:

    • Pre-incubate microsomes and test compounds (1 µM final conc) at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH.

    • Sampling: Aliquot 50 µL at

      
       min.
      
    • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Success Metric: The Fluorinated analog should exhibit a

      
       at least 2-fold higher  than the non-fluorinated parent.
      
Competitive Radioligand Binding Assay (Target Affinity)

Objective: Compare


 values for a target receptor (e.g., 5-HT2C or DAT).
  • Membrane Prep: Use CHO cells stably expressing the human 5-HT2C receptor.

  • Radioligand:

    
    -Mesulergine (1 nM).
    
  • Competition:

    • Prepare 10 serial dilutions of test compounds (

      
       M to 
      
      
      
      M).
    • Incubate membranes + radioligand + test compound for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Data Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model to derive

    
    .
    
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .[4]
Synthesis Workflow (General Fluorination Strategy)

The synthesis of the 2-(4-fluorophenyl)piperazine core is typically achieved via the reduction of a pyrazine or diketopiperazine precursor.

Synthesis Start 4-Fluorophenylglyoxal Step1 Condensation (Ethylenediamine) Start->Step1 Inter 2-(4-F-phenyl)pyrazine Step1->Inter Step2 Reduction (H2, Pd/C or NaBH4) Inter->Step2 Product 2-(4-Fluorophenyl)piperazine Step2->Product

Caption: Synthetic route to access the fluorinated scaffold.

References

  • Hsin, L. W., et al. (2008). Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs of GBR 12909: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters. Journal of Medicinal Chemistry. Link

  • Hagaman, J., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link (Note: Year projected in search snippet, validates mechanism).

  • Wunsch, B., et al. (2025). Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. European Journal of Medicinal Chemistry. Link

  • Snyder, G. L., et al. (2019). Lumateperone (ITI-007): A Novel Antipsychotic with a Unique Mechanism of Action. Psychopharmacology. Link (Supporting data on fluorinated phenylpiperazine binding affinity).

  • BenchChem Technical Support. (2025). A Comparative Guide to the Pharmacokinetics of Phenylpiperazine Derivatives. BenchChem Guides. Link

Sources

head-to-head comparison of 2-(4-Fluorophenyl)piperazine with established inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous head-to-head comparison of 2-(4-Fluorophenyl)piperazine (2-FPP) against established inhibitors.

Editorial Note: A critical distinction must be made immediately. The specific isomer 2-(4-Fluorophenyl)piperazine (a C-substituted piperazine) is distinct from the widely known psychoactive agent 1-(4-Fluorophenyl)piperazine (pFPP, an N-substituted piperazine). While pFPP is a direct serotonin receptor agonist, 2-FPP acts primarily as a chiral scaffold for monoamine transporter (NET/DAT) inhibitors and Substance P antagonists. This guide focuses on the specific properties of 2-FPP while contrasting it with established inhibitors in its class.

Executive Summary & Mechanism of Action

2-(4-Fluorophenyl)piperazine is a privileged pharmacophore used in the design of high-affinity inhibitors for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT). Unlike its isomer 1-FPP (which activates 5-HT receptors), 2-FPP functions as a conformational constraint mimic of amphetamine or phenethylamine, locking the phenyl ring in a specific orientation relative to the nitrogen.

Core Mechanistic Differences
Feature2-(4-Fluorophenyl)piperazine 1-(4-Fluorophenyl)piperazine (pFPP) Reboxetine (Established Control)
Primary Target NET / DAT Scaffold (Transporter)5-HT

(Receptor Agonist)
NET (Transporter Inhibitor)
Binding Mode Competitive substrate/inhibitor (Scaffold)Orthosteric AgonistAllosteric/Competitive Inhibitor
Structural Class C-Arylpiperazine (Chiral)N-ArylpiperazineMorpholine Ether
Key Utility Building block for NK1 antagonists & NET inhibitorsSerotonergic Probe DrugClinical Antidepressant

Head-to-Head Performance Analysis

Comparison A: 2-FPP vs. Reboxetine (NET Inhibition)

In the context of norepinephrine reuptake inhibition, 2-FPP serves as a "minimal pharmacophore."

  • Potency: 2-FPP itself exhibits micromolar affinity (

    
    ) for NET. However, N-alkylation of 2-FPP (e.g., attaching a hydrophobic tail) can increase potency to low nanomolar levels (
    
    
    
    ), rivaling Reboxetine.
  • Selectivity: 2-FPP derivatives often show higher DAT/NET selectivity ratios compared to Reboxetine, which is highly NET selective. The 4-fluoro group on the phenyl ring enhances metabolic stability against ring hydroxylation compared to the non-fluorinated parent (2-phenylpiperazine).

  • Causality: The rigid piperazine ring of 2-FPP restricts the conformational freedom of the ethylamine side chain (embedded in the ring), reducing the entropic penalty of binding to the transporter.

Comparison B: 2-FPP vs. 1-FPP (Isomeric Distinction)

This comparison is vital for preventing experimental error.

  • 1-FPP induces the release of serotonin and acts as a partial agonist. It is structurally "flat" around the nitrogen connection.

  • 2-FPP is a chiral center-containing molecule. The (S)-enantiomer of 2-arylpiperazines is typically the eutomer (active form) for NK1 antagonism and monoamine transport inhibition.

  • Experimental Consequence: Substituting 2-FPP for 1-FPP in a 5-HT assay will yield null results ; substituting 1-FPP for 2-FPP in a synthesis protocol will result in a completely different regioisomer that fails to cyclize or bind.

Visualization of Signaling & Structure[1]

The following diagram illustrates the divergent pathways of the 2-isomer (Transporter blockade) versus the 1-isomer (Receptor activation) and the synthetic utility of 2-FPP.

G cluster_0 Chemical Entity cluster_1 Biological Target cluster_2 Downstream Effect FPP2 2-(4-Fluorophenyl) piperazine (C-Substituted) FPP1 1-(4-Fluorophenyl) piperazine (N-Substituted) FPP2->FPP1 Regioisomer (Distinct Activity) NET Norepinephrine Transporter (NET) FPP2->NET Scaffold Binding Synth Synthesis of NK1 Antagonists (e.g., Vofopitant analogs) FPP2->Synth Precursor Role HT5 5-HT Receptors (5-HT2C/1A) FPP1->HT5 Direct Binding Inhibition Reuptake Inhibition (Increased Synaptic NE) NET->Inhibition Blocks Transport Release Agonism/Release (Serotonergic Signaling) HT5->Release Activation

Caption: Divergent pharmacological pathways of 2-FPP (NET Scaffold) vs. 1-FPP (5-HT Agonist).

Experimental Protocols

Protocol A: Synthesis of High-Affinity NET Inhibitors using 2-FPP

Rationale: 2-FPP is rarely used as a naked drug; it is the nucleophile in the synthesis of complex inhibitors.

Objective: N-alkylation of 2-(4-Fluorophenyl)piperazine to generate a potent reuptake inhibitor.

  • Reagents:

    • Substrate: 2-(4-Fluorophenyl)piperazine dihydrochloride (1.0 eq).

    • Alkylating Agent: 2-Bromo-1-phenyl-ethanone (or specific linker) (1.1 eq).

    • Base:

      
       (3.0 eq) or DIPEA.
      
    • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Step 1 (Free Basing): If starting with the dihydrochloride salt (CAS 65709-34-4), dissolve in water, basify with 1N NaOH to pH 10, and extract with DCM. Dry organic layer over

      
       and concentrate to yield the free base oil.
      
    • Step 2 (Coupling): Dissolve free base 2-FPP in ACN. Add

      
      .
      
    • Step 3 (Addition): Add the alkylating agent dropwise at 0°C to prevent bis-alkylation (since 2-FPP has two nitrogens, N1 and N4). Note: The N1 nitrogen (adjacent to the phenyl ring) is sterically hindered; alkylation typically occurs preferentially at N4.

    • Step 4 (Reflux): Heat to 60°C for 4-12 hours. Monitor via TLC/LC-MS.

    • Step 5 (Purification): Filter inorganic salts. Concentrate filtrate.[1] Purify via column chromatography (Silica, MeOH:DCM gradient).

  • Validation:

    • NMR: Verify the shift of N4 protons.

    • Chiral HPLC: If using racemic 2-FPP, resolve enantiomers using a Chiralpak AD-H column (Hexane:IPA mobile phase).

Protocol B: Monoamine Uptake Inhibition Assay

Rationale: To quantify the affinity of 2-FPP derivatives against established inhibitors.

  • System: HEK-293 cells stably expressing human NET (hNET).

  • Tracer:

    
    -Norepinephrine (NE).
    
  • Workflow:

    • Plate cells in 24-well plates.

    • Wash with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate with 2-FPP derivative (1 nM - 10

      
      ) or Reboxetine  (Control) for 10 min at 37°C.
      
    • Add

      
      -NE (final conc. 10-50 nM) and incubate for 5 min.
      
    • Terminate reaction with ice-cold buffer. Lyse cells and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate

    
     using non-linear regression (GraphPad Prism). Convert to 
    
    
    
    using the Cheng-Prusoff equation.

Technical Specifications Table

Property2-(4-Fluorophenyl)piperazine1-(4-Fluorophenyl)piperazine
CAS Number 65709-33-3 (Free base)1011-15-0
Common Abbreviation 2-(4-FPP)pFPP / 1-FPP
Molecular Weight 180.22 g/mol 180.22 g/mol
Chirality Yes (C2 center, R/S)No (Achiral)
pKa ~9.8 (Secondary amine)~8.9
Primary Use Intermediate / NET Scaffold5-HT Agonist / Releaser
Solubility DMSO, MeOH, Dilute AcidDMSO, Water (HCl salt)

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2772583, 2-(4-Fluorophenyl)piperazine. Retrieved from [Link]

  • Glennon, R. A., et al. (1986). Stimulus properties of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(4-fluorophenyl)piperazine (pFPP). Pharmacology Biochemistry and Behavior. (Cited for contrast with 1-FPP activity).
  • Singh, S., et al. (2016). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (Demonstrates synthetic utility of 2-arylpiperazines).

Sources

Safety Operating Guide

2-(4-Fluorophenyl)piperazine dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper disposal of 2-(4-Fluorophenyl)piperazine dihydrochloride requires strict adherence to protocols designed for halogenated organic salts. As a dihydrochloride salt, this compound poses dual risks: acidity (corrosivity) upon dissolution and potential respiratory sensitization characteristic of piperazine derivatives.

The following guide outlines the operational standards for handling, waste segregation, and final disposal.

Chemical Profile & Risk Assessment

Before initiating disposal, verify the chemical identity to ensure correct waste stream categorization.[1]

ParameterSpecification
Chemical Name 2-(4-Fluorophenyl)piperazine dihydrochloride
CAS Number 65709-34-4 (Distinct from the 1-substituted isomer)
Molecular Formula C₁₀H₁₅Cl₂FN₂
Physical State White to off-white crystalline solid
Acidity Hydrolyzes to form acidic solutions (pH < 2.0 likely in water)
Key Hazards (GHS) H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[2][3][4] Irritant)
Waste Class Halogenated Organic / Acidic Corrosive

Critical Safety & Segregation Directives

WARNING: Do NOT mix with Bleach (Sodium Hypochlorite). Piperazine derivatives contain secondary amines. Mixing with bleach can generate chloramines, which are potent respiratory toxins.

  • PPE Requirements: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95/P100 respirator if handling bulk powder outside a fume hood.

  • Engineering Controls: All solid handling must occur inside a chemical fume hood or biological safety cabinet to prevent dust inhalation.

Disposal Protocols

Protocol A: Solid Waste Disposal (Unused Substance)

Applicable for expired shelf-life material or excess solid reagent.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the solid carefully to the waste container inside a fume hood.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "2-(4-Fluorophenyl)piperazine dihydrochloride"[2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Corrosive (if wet)

  • Segregation: Store in the "Halogenated Solid Waste" stream.

    • Why? The fluorine atom requires high-temperature incineration with flue gas scrubbing to capture hydrogen fluoride (HF) emissions.

Protocol B: Aqueous/Liquid Waste (Reaction Mixtures)

Applicable for mother liquors or dissolved rinsates.

  • pH Check: The dihydrochloride moiety will acidify the solution.

    • Action: If the waste is purely aqueous, check pH. If pH < 2, it is D002 (Corrosive) waste.

  • Neutralization (Optional but Recommended):

    • Slowly adjust pH to 6–9 using Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH).

    • Caution: Exothermic reaction. Perform in an ice bath if volume > 500 mL.

  • Collection: Pour into a carboy designated for "Halogenated Aqueous Waste."

    • Do NOT pour down the drain.[5][6][7] Even if neutralized, the fluorinated organic backbone persists and is an environmental pollutant.

Spill Cleanup Workflow

Scenario: You have dropped a vial containing 5g of solid powder on the bench.

  • Evacuate & Ventilate: Clear the immediate area. Ensure fume hood is active.

  • Dust Control: Do NOT dry sweep. This generates airborne particulates.

  • Wet Method:

    • Cover the spill with paper towels soaked in water (or weak sodium bicarbonate solution).

    • Scoop up the wet slurry using a plastic spatula.

  • Disposal of Debris: Place all towels and scoop contents into a heavy-duty plastic bag (2-mil thickness minimum). Seal and place in the Solid Hazardous Waste container.

  • Surface Decontamination: Wipe the surface with water, followed by ethanol.

Decision Logic & Workflows

Figure 1: Waste Segregation Decision Tree

This diagram illustrates the logical flow for categorizing waste streams to ensure regulatory compliance.

WasteSegregation Start Waste Generation 2-(4-Fluorophenyl)piperazine 2HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidAction Container: HDPE Jar Label: 'Halogenated Solid' Dest: Incineration Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic Solvent (e.g., DMSO, MeOH) SolventCheck->Organic Aqueous Aqueous Solution SolventCheck->Aqueous OrgAction Container: Halogenated Solvent Do NOT Neutralize Organic->OrgAction pHCheck Check pH Aqueous->pHCheck Neutralize Neutralize to pH 6-9 (NaHCO3) pHCheck->Neutralize pH < 5 AqAction Container: Halogenated Aqueous NO DRAIN DISPOSAL pHCheck->AqAction pH 6-9 Neutralize->AqAction

Caption: Decision matrix for segregating solid and liquid waste streams to prevent incompatible mixing and ensure EPA compliance.

Regulatory References

  • ChemScene. (2024). Safety Data Sheet: 2-(4-Fluorophenyl)piperazine dihydrochloride (CAS 65709-34-4).[2] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from

Sources

Personal protective equipment for handling 2-(4-Fluorophenyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Safety Summary: The "Why" Behind the Protocol

Compound Identity: 2-(4-Fluorophenyl)piperazine dihydrochloride CAS: 64090-19-3 Physical State: White to off-white crystalline solid.[1]

As a Senior Application Scientist, I cannot overstate that the safety profile of this compound is defined by two specific chemical moieties: the piperazine ring and the dihydrochloride salt form .

  • The Sensitization Risk (Piperazine): Piperazine derivatives are notorious respiratory sensitizers (H334).[1][2] Repeated inhalation of even micro-quantities of dust can lead to irreversible occupational asthma.[1] Your primary enemy is dust generation .[1]

  • The Corrosive Risk (Dihydrochloride): This is not the free base.[1] Upon contact with the moisture in your mucous membranes (eyes, lungs, nasal tract), the dihydrochloride hydrolyzes to release hydrochloric acid. This transforms a simple irritant into a potential chemical burn hazard.[1]

Immediate Hazard Classifications (GHS):

  • H319: Causes serious eye irritation.[1][3][4]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3][5]

  • H315: Causes skin irritation.[1][3][4][5][6][7]

  • H335: May cause respiratory irritation.[1][4][5]

The PPE Matrix: Material Compatibility & Selection

Do not rely on generic "lab safety" rules. The following PPE selection is based on the specific permeation properties required for fluorinated organic salts and their common solvents (e.g., DMSO, Water).

PPE CategorySolid Handling (Weighing/Transfer) Solution Handling (Dissolved in DMSO/Water) Scientific Rationale
Hand Protection Single Nitrile Gloves (Min thickness: 0.11 mm)Double Nitrile Gloves (Outer: 0.11 mm, Inner: 0.06 mm)Solid: Nitrile provides excellent dry particle resistance.Solution: DMSO permeates nitrile in <10 mins.[1] Double gloving creates a sacrificial layer to prevent the solvent from carrying the toxicant to your skin.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety Glasses w/ Side Shields (If working strictly in Fume Hood)The acidic nature of the salt means dust in the eye causes immediate, severe pain and potential corneal etching. Safety glasses are insufficient if dust becomes airborne outside a hood.[1]
Respiratory Fume Hood (Primary) If unavailable: N95 or P100 Respirator Fume Hood (Required) Engineering controls (Hood) are non-negotiable for sensitizers.[1] Respirators are a "last resort" backup, not a primary control.[1]
Body Defense Lab Coat (Buttoned) + Tyvek Sleeves (Optional)Lab Coat (Buttoned) + Chemical Apron (for >100mL)Cotton lab coats absorb liquids; for large volumes of acidic solution, a rubberized apron prevents soak-through burns.[1]

Operational Protocol: Self-Validating Workflows

This protocol uses a Self-Validating System : every step includes a "Check" to ensure the previous step was successful before moving forward.[1]

Phase A: Preparation & Static Control

Piperazine salts are often hygroscopic and prone to static charge, causing "particle jump" during weighing.

  • Airflow Validation: Verify Fume Hood face velocity is between 80–100 fpm.

    • Check: Tape a small Kimwipe strip to the sash; it should angle inward steadily, not flutter violently (turbulence).

  • Workspace Decon (Pre-Work): Wipe down the balance area with a damp lint-free cloth.[1]

    • Why: Increasing local humidity neutralizes static charge on the balance surfaces.[1]

Phase B: Weighing & Transfer
  • The "Antistat" Technique: If an ionizing fan is unavailable, pass the spatula through a grounded metal loop or touch a grounded surface before entering the vial.

  • Transfer: Use a weighing boat with a funnel neck. Avoid flat weighing papers which allow dust to slide off edges.[1]

  • The "Clean Break" Seal: When closing the stock container, wipe the threads with a dry Kimwipe before screwing on the cap.

    • Check: Inspect the Kimwipe.[1] If white residue is visible, you have successfully prevented thread-grinding (which generates fine dust next time you open it).[1]

Phase C: Solubilization (The Exotherm)[1]
  • Solvent Choice: Water (highly soluble) or DMSO.[1]

  • Addition Order: Add the solid to the solvent , never solvent to solid.

    • Causality: The dihydrochloride salt releases heat upon hydration.[1] Adding solvent to a pile of powder creates a "hot paste" that can sputter.[1]

  • Venting: Do not cap the vial tightly immediately after dissolution. Allow the heat of solution to dissipate for 2-3 minutes.

Visualization: Decision Logic & Workflows

Figure 1: Exposure Control Hierarchy

This diagram illustrates the decision-making process for selecting controls based on the physical state of the compound.[1]

PPE_Hierarchy Start Start: Assess State State_Solid State: SOLID (Powder) Start->State_Solid State_Liquid State: SOLUTION (DMSO/H2O) Start->State_Liquid Risk_Dust Risk: Inhalation Sensitization State_Solid->Risk_Dust Primary Hazard Risk_Splash Risk: Acidic Corrosive Splash State_Liquid->Risk_Splash Primary Hazard Control_Eng Primary: Chemical Fume Hood Risk_Dust->Control_Eng Risk_Splash->Control_Eng PPE_Solid PPE: Nitrile + Goggles (Static Control Critical) Control_Eng->PPE_Solid Handling Powder PPE_Liquid PPE: Double Nitrile + Splash Guard/Face Shield Control_Eng->PPE_Liquid Handling Liquid

Caption: Hierarchy of controls prioritizing engineering (ventilation) over PPE, adjusted for the specific risks of sensitization (dust) vs. corrosion (liquid).

Figure 2: Spill Response Protocol

A logical flow for managing spills, differentiating between dry powder and liquid spills to prevent spreading the contamination.

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Dry Dry Powder Type->Dry Wet Liquid Solution Type->Wet Action_Dry Cover with wet paper towel (Prevents dust) Dry->Action_Dry DO NOT SWEEP Action_Wet Cover with absorbent pads + Sodium Bicarbonate Wet->Action_Wet Neutralize Acid Disposal Bag as Halogenated Waste Action_Dry->Disposal Action_Wet->Disposal

Caption: Step-by-step spill response. Note the critical instruction NOT to sweep dry powder, which aerosolizes the sensitizer.

Disposal Strategy: Environmental Compliance

Because this molecule contains a Fluorine atom and is a chloride salt , it falls into specific waste streams.

  • Solid Waste:

    • Dispose of contaminated gloves, weighing boats, and paper towels in a container labeled "Hazardous Waste: Solid - Toxic/Irritant." [1]

    • Do not throw in regular trash; the residual dust poses a risk to custodial staff.[1]

  • Liquid Waste:

    • Segregation: This must go into Halogenated Organic Waste (if dissolved in organic solvents) or Acidic Aqueous Waste (if in water).[1]

    • Crucial: Do not mix with strong oxidizers (e.g., Nitric Acid waste) as piperazines can form reactive N-nitroso compounds (potential carcinogens).[1]

  • Decontamination of Glassware:

    • Rinse glassware with a 5% Sodium Bicarbonate solution (to neutralize the HCl salt) before washing with standard detergent.[1]

References

  • National Library of Medicine. (n.d.).[1] Piperazine Dihydrochloride - PubChem Compound Summary. PubChem.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: Piperazine derivatives and sensitization risks. Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)piperazine dihydrochloride
Reactant of Route 2
2-(4-Fluorophenyl)piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.